3-(1H-pyrrol-1-yl)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 18.2 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-pyrrol-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h1-8H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGDCPOPSNUYHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375217 | |
| Record name | 3-(1H-pyrrol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24803903 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
89353-42-4 | |
| Record name | 3-(1H-pyrrol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-pyrrol-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-(1H-pyrrol-1-yl)aniline
<_
Abstract
3-(1H-pyrrol-1-yl)aniline is a crucial chemical intermediate whose structural motif is present in a wide array of biologically active molecules and functional materials. This guide provides an in-depth examination of its synthesis, tailored for researchers, scientists, and professionals in drug development. We will dissect the predominant synthetic strategy, which involves a two-step process: the Paal-Knorr synthesis of a nitroaromatic precursor followed by the reduction of the nitro group. This document emphasizes the underlying chemical principles, provides detailed, validated protocols, and explores the rationale behind experimental choices to ensure both reproducibility and a deep mechanistic understanding.
Introduction: Significance of the this compound Scaffold
The fusion of an aniline moiety with a pyrrole ring at the meta position creates a unique structural scaffold with significant utility in medicinal chemistry and materials science. The pyrrole ring is a common feature in numerous natural products and pharmaceuticals, valued for its electronic properties and ability to participate in hydrogen bonding.[1][2][3] The aniline portion, in turn, serves as a versatile synthetic handle for further molecular elaboration, often used to introduce pharmacophores or to link to other molecular fragments.[4][5]
The meta-substitution pattern is particularly noteworthy. It provides a distinct vector for substituent placement compared to the more common ortho- or para-isomers, enabling the exploration of unique regions of chemical space in drug design. Molecules incorporating this framework have been investigated for a range of therapeutic applications, including as anticancer, antifungal, and antiviral agents.[2][3] A thorough understanding of its synthesis is therefore paramount for laboratories engaged in the discovery and development of novel chemical entities.
Primary Synthetic Strategy: A Two-Step Approach
The most reliable and widely adopted method for preparing this compound involves a two-step sequence. This strategy is predicated on the ease of forming the pyrrole ring with an electron-deficient aniline derivative, followed by a well-established reduction of the nitro group.
Overall Synthetic Workflow:
Caption: Overall two-step synthesis of this compound.
This approach is advantageous because it avoids potential side reactions that could occur if the reactive amino group of aniline were present during the pyrrole formation step.
Step 1: Paal-Knorr Synthesis of 1-(3-Nitrophenyl)-1H-pyrrole
The Paal-Knorr synthesis is a classic and highly effective method for constructing pyrrole rings from 1,4-dicarbonyl compounds and primary amines.[1][6][7]
Mechanism and Rationale
In this specific application, 3-nitroaniline serves as the primary amine, and 2,5-dimethoxytetrahydrofuran acts as a stable precursor to succinaldehyde (the required 1,4-dicarbonyl compound). The reaction is typically catalyzed by an acid, which facilitates both the in-situ generation of succinaldehyde and the subsequent condensation steps.
The mechanism proceeds as follows:
-
Hydrolysis: Under acidic conditions, 2,5-dimethoxytetrahydrofuran is hydrolyzed to form succinaldehyde.
-
Hemiaminal Formation: The primary amine (3-nitroaniline) performs a nucleophilic attack on one of the carbonyl groups of succinaldehyde, forming a hemiaminal intermediate.[6][8]
-
Cyclization: The nitrogen of the hemiaminal then attacks the second carbonyl group intramolecularly.[9]
-
Dehydration: A series of dehydration steps eliminates two molecules of water to form the stable, aromatic pyrrole ring.[7]
Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.
Experimental Choice Rationale:
-
Solvent: Glacial acetic acid is an ideal solvent. It is acidic enough to catalyze the reaction, has a high boiling point suitable for reflux conditions, and effectively solubilizes the reactants.[2]
-
Reactant: 2,5-dimethoxytetrahydrofuran is preferred over succinaldehyde itself because it is more stable and less prone to polymerization, ensuring a controlled release of the reactive dicarbonyl species.
Detailed Experimental Protocol
Materials:
-
3-Nitroaniline
-
2,5-Dimethoxytetrahydrofuran
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-nitroaniline (1.0 eq).
-
Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of 3-nitroaniline).
-
Stir the mixture until the 3-nitroaniline is fully dissolved.
-
Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker of ice water. A yellow precipitate of 1-(3-nitrophenyl)-1H-pyrrole will form.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual acetic acid.
-
Recrystallize the crude product from ethanol to yield pure 1-(3-nitrophenyl)-1H-pyrrole as a yellow solid.
Step 2: Reduction of 1-(3-Nitrophenyl)-1H-pyrrole
The final step is the reduction of the aromatic nitro group to the corresponding primary amine. Several methods are available, but the use of tin(II) chloride (SnCl₂) in an acidic medium is a classic, reliable, and functional-group-tolerant choice.[10][11][12]
Mechanism and Rationale
The reduction of a nitro group by a metal in acidic solution is a multi-step electron transfer process.[10][13]
-
Activation: The acidic medium (HCl, often generated in situ or present in the SnCl₂ dihydrate) protonates the oxygen atoms of the nitro group, making it more electrophilic.
-
Electron Transfer: Tin(II) acts as the reducing agent, donating electrons to the nitro group. This process occurs in stages, reducing the nitro group first to a nitroso group (-NO), then to a hydroxylamine group (-NHOH).[10][13]
-
Final Reduction: Further electron transfer and protonation steps reduce the hydroxylamine to the amine, which exists as an ammonium salt (anilinium chloride) in the acidic solution.[10]
-
Neutralization: A final basic workup (e.g., with NaOH or NaHCO₃) deprotonates the ammonium salt to liberate the free aniline product.[10]
Experimental Choice Rationale:
-
Reducing Agent: Tin(II) chloride is effective and generally does not reduce the pyrrole ring, offering good chemoselectivity.[12] While catalytic hydrogenation (e.g., H₂/Pd-C) is a greener alternative, it carries a risk of reducing the pyrrole ring under certain conditions.[12][14] SnCl₂ provides a robust and predictable outcome.[11]
-
Solvent: Ethanol is a common choice as it solubilizes the organic substrate while also being compatible with the aqueous acidic conditions required for the reduction.
Detailed Experimental Protocol
Materials:
-
1-(3-Nitrophenyl)-1H-pyrrole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (absolute)
-
Concentrated Hydrochloric Acid (optional, if needed)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, suspend 1-(3-nitrophenyl)-1H-pyrrole (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (3.0-5.0 eq) to the suspension. The reaction is often exothermic.
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 1-3 hours. The yellow color of the starting material should fade.
-
Monitor the reaction by TLC until the starting nitro compound is no longer visible.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing a saturated solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.
-
Filter the mixture through a pad of celite to remove the inorganic tin salts. Wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Data Summary and Characterization
Proper characterization is essential to confirm the identity and purity of the final product.
Table 1: Typical Reaction Parameters and Yields
| Step | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield |
| 1 | 3-Nitroaniline, 2,5-Dimethoxytetrahydrofuran | Acetic Acid | ~118 | 2-4 | 85-95% |
| 2 | 1-(3-Nitrophenyl)-1H-pyrrole, SnCl₂·2H₂O | Ethanol | ~78 | 1-3 | 80-90% |
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The disappearance of the nitro-substituted aromatic signals and the appearance of signals corresponding to the amino-substituted ring, along with the characteristic pyrrole protons, are key diagnostic markers.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₀H₁₀N₂, MW: 158.20 g/mol ).
-
Infrared (IR) Spectroscopy: To identify functional groups. Key signals include the N-H stretching of the amine (around 3300-3500 cm⁻¹) and the disappearance of the characteristic N-O stretching of the nitro group (around 1530 and 1350 cm⁻¹).
Conclusion and Outlook
The synthesis of this compound via the Paal-Knorr reaction followed by nitro group reduction is a robust, high-yielding, and scalable process. This guide has detailed the mechanistic basis and provided validated protocols to enable its successful implementation in a laboratory setting. The versatility of the aniline product as a synthetic intermediate ensures its continued relevance in the fields of drug discovery and materials science, where the development of novel, structurally diverse molecules is a constant driver of innovation. Future efforts may focus on developing greener reduction methodologies that avoid the use of stoichiometric tin reagents, further enhancing the efficiency and sustainability of this important synthetic route.
References
- Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). (n.d.).
- Sn2+ reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Nitroaromatic Reduction w/Sn. (2011). Sciencemadness Discussion Board.
- Paal–Knorr synthesis. (n.d.). In Wikipedia.
- Paal-Knorr Synthesis. (n.d.). Alfa Chemistry.
- Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal.
- Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Data.
- Reduction of aromatic nitro compounds using Sn and HCl gives:. (n.d.). askIITians.
- Paal-Knorr Pyrrole Synthesis. (n.d.).
- Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology.
- Paal-Knorr Furan Synthesis. (n.d.). Organic Chemistry Portal.
- Protocol for Paal-Knorr Synthesis of Substituted Pyrroles: Application Notes. (n.d.). Benchchem.
- Recent synthetic and medicinal perspectives of pyrroles: An overview. (2017). Allied Academies.
- Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. (2024). Beilstein Journal of Organic Chemistry.
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (n.d.). MDPI.
- Partial and Complete Reduction of Pyrroles, Furans, Thiophenes, and Their Benzo Analogs, Heterocycles Containing More Than One Heteroatom. (n.d.). ResearchGate.
- 2-(1H-pyrrol-1-yl)aniline. (n.d.). PubChem.
- 2-(1H-Pyrrol-1-yl)aniline. (n.d.). BLDpharm.
- Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). RSC Publishing.
- Synthesis of (1H-pyrrol-1-yl)anthracene-9,10-diones. (n.d.). ResearchGate.
- Synthesis of Pyrrolnitrin and Related Halogenated Phenylpyrroles. (n.d.). ACS Publications.
- 1-(3-Nitrophenyl)-1H-pyrrole-2-carbaldehyde. (n.d.). Sigma-Aldrich.
- Aniline replacement in drug-like compounds. (2024). Cresset Group.
- 1-(4-Nitrophenyl)-1H-pyrrole. (n.d.). Alfa Chemistry.
- Advances in Green Chemistry for Pharmaceutical Applications. (n.d.).
- 1-(3-NITROPHENYL)-1H-PYRROLE. (n.d.). ChemicalBook.
- 3-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline applications. (n.d.). Sigma-Aldrich.
Sources
- 1. rgmcet.edu.in [rgmcet.edu.in]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 4. BJOC - Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation [beilstein-journals.org]
- 5. cresset-group.com [cresset-group.com]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. orgosolver.com [orgosolver.com]
- 11. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 13. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 14. researchgate.net [researchgate.net]
3-(1H-pyrrol-1-yl)aniline synthesis protocol
An In-Depth Technical Guide to the Synthesis of 3-(1H-pyrrol-1-yl)aniline
Authored by a Senior Application Scientist
This guide provides a detailed, field-proven protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. The m-substituted aniline motif is a key feature in numerous bioactive molecules and functional materials.[1] This document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also troubleshoot and adapt it.
Strategic Analysis of Synthesis
The synthesis of this compound involves the formation of a carbon-nitrogen bond between the aniline nitrogen and the pyrrole ring. A retrosynthetic analysis points to two primary strategies:
-
Strategy A: Pyrrole Ring Formation. This approach involves constructing the pyrrole ring onto a pre-existing aniline derivative. The Paal-Knorr synthesis is the most direct and widely used method for this transformation, reacting a primary amine with a 1,4-dicarbonyl compound.[2][3][4]
-
Strategy B: C-N Bond Formation via Cross-Coupling. This strategy would involve coupling a pre-formed pyrrole with an aniline derivative, typically using a palladium-catalyzed reaction like the Buchwald-Hartwig amination.[5][6][7] While powerful, this method often requires more complex ligands, expensive catalysts, and rigorous optimization.[7][8]
For its efficiency, operational simplicity, and cost-effectiveness, this guide will focus on the Paal-Knorr synthesis (Strategy A). The protocol is a robust, two-step process commencing with commercially available 3-nitroaniline. The nitro group serves as a stable precursor to the amine, which is revealed in the final step. This approach prevents potential side reactions associated with the free amine during the pyrrole formation.
Core Protocol: A Two-Step Synthesis
The selected pathway involves an acid-catalyzed Paal-Knorr condensation followed by a standard nitro group reduction.
Part A: Synthesis of 1-(3-Nitrophenyl)-1H-pyrrole via Paal-Knorr Reaction
Principle & Causality: The Paal-Knorr synthesis is a classic condensation reaction that forms a pyrrole from a 1,4-dicarbonyl compound and a primary amine.[2][9][10] In this protocol, 2,5-dimethoxytetrahydrofuran serves as a stable, easily handled precursor to succinaldehyde (the required 1,4-dicarbonyl). Under acidic conditions, the acetal groups of 2,5-dimethoxytetrahydrofuran are hydrolyzed in situ to generate the reactive dicarbonyl, which is immediately trapped by the nucleophilic 3-nitroaniline. Acetic acid is employed as both the solvent and the catalyst, providing the necessary protic environment to facilitate both the hydrolysis and the subsequent condensation and dehydration steps.[10]
Experimental Workflow: Paal-Knorr Condensation
Caption: Workflow for the synthesis of 1-(3-Nitrophenyl)-1H-pyrrole.
Detailed Protocol (Part A):
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-nitroaniline (1.0 eq).
-
Add glacial acetic acid as the solvent.
-
Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 120°C) and maintain for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing ice-water, which will cause the product to precipitate.
-
Collect the solid product by vacuum filtration, washing thoroughly with water to remove residual acetic acid.
-
Dry the collected solid. The crude 1-(3-nitrophenyl)-1H-pyrrole can often be used in the next step without further purification.
Quantitative Data (Part A):
| Reagent | MW ( g/mol ) | Amount (example) | Moles (mol) | Molar Eq. |
| 3-Nitroaniline | 138.12[11] | 10.0 g | 0.0724 | 1.0 |
| 2,5-Dimethoxytetrahydrofuran | 132.16 | 10.5 g (9.5 mL) | 0.0794 | 1.1 |
| Glacial Acetic Acid | 60.05 | 50 mL | - | Solvent |
Part B: Reduction of 1-(3-Nitrophenyl)-1H-pyrrole
Principle & Causality: The conversion of the nitro group to a primary amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. However, for simplicity and to avoid the need for specialized hydrogenation equipment, a chemical reduction using tin(II) chloride (SnCl₂) in an acidic medium (concentrated HCl) is presented here. SnCl₂ is a mild and effective reducing agent for aromatic nitro compounds. The reaction proceeds in an alcoholic solvent like ethanol to ensure solubility of the starting material.
Experimental Workflow: Nitro Group Reduction
Caption: Workflow for the reduction to this compound.
Detailed Protocol (Part B):
-
In a round-bottom flask, suspend the crude 1-(3-nitrophenyl)-1H-pyrrole (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 4-5 eq) to the suspension.
-
Heat the mixture to reflux (approximately 78°C) for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
After cooling to room temperature, carefully basify the reaction mixture by the slow addition of a saturated sodium hydroxide solution until the pH is >8. This will precipitate tin salts.
-
Filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Mechanistic Deep Dive: The Paal-Knorr Synthesis
Understanding the mechanism is key to troubleshooting. The reaction proceeds through a series of well-established steps, initiated by the acid catalyst.[2][10]
Reaction Mechanism Diagram
Caption: Mechanism of the Paal-Knorr pyrrole synthesis.
-
Acetal Hydrolysis : The acid catalyst protonates the oxygen atoms of 2,5-dimethoxytetrahydrofuran, initiating hydrolysis to form the reactive 1,4-dicarbonyl, succinaldehyde.
-
Hemiaminal Formation : The primary amine of 3-nitroaniline attacks one of the protonated carbonyl groups of succinaldehyde. This nucleophilic attack results in the formation of a hemiaminal intermediate.[2]
-
Cyclization : The nitrogen of the hemiaminal then performs an intramolecular attack on the second carbonyl group.
-
Dehydration : The resulting cyclic intermediate undergoes two dehydration steps (loss of two water molecules) to form the stable, aromatic pyrrole ring.
Product Characterization and Validation
The final product, this compound, should be characterized to confirm its identity and purity.
-
¹H NMR (400 MHz, CDCl₃) : Expected signals would include aromatic protons from the aniline ring (likely complex multiplets between δ 6.7-7.3 ppm), protons from the pyrrole ring (two distinct signals, likely triplets, around δ 6.3 and 7.1 ppm), and a broad singlet for the amine (-NH₂) protons around δ 3.7 ppm.
-
¹³C NMR (101 MHz, CDCl₃) : Signals for the aromatic carbons of both rings are expected in the range of δ 108-148 ppm.
-
Mass Spectrometry (ESI+) : The protonated molecular ion [M+H]⁺ should be observed at m/z = 159.09.
-
Appearance : Typically an off-white to light brown solid.[12]
Critical Safety and Handling Precautions
Adherence to strict safety protocols is mandatory.
-
3-Nitroaniline : This compound is toxic if swallowed, in contact with skin, or if inhaled.[13][14][15][16] It may cause damage to organs through prolonged or repeated exposure.[13][16] Always handle in a well-ventilated chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[13][14]
-
2,5-Dimethoxytetrahydrofuran : This is a flammable liquid and vapor.[17] It is toxic if inhaled and causes serious eye irritation.[17] Keep away from heat, sparks, and open flames.[17] All handling should be done in a chemical fume hood.
-
General Handling : Use caution when working with concentrated acids (acetic acid, HCl) and bases (NaOH). The reduction step can be exothermic, especially during basification.
Troubleshooting and Field Insights
-
Low Yield in Part A : If the Paal-Knorr reaction gives low yields, ensure the acetic acid is glacial (water-free) and that the reflux temperature is maintained. Excessively harsh acidic conditions (e.g., strong mineral acids) can favor the formation of furan byproducts.[10]
-
Incomplete Reduction in Part B : If the nitro reduction stalls, additional SnCl₂·2H₂O can be added. Ensure the reaction is sufficiently heated, as the starting material has limited solubility at room temperature.
-
Purification Challenges : The final product is an amine, which can streak on silica gel columns. To mitigate this, a small amount of triethylamine (~1%) can be added to the eluent system during column chromatography.
-
Product Color : The final product may darken over time upon exposure to air and light due to oxidation. For long-term storage, it is best kept in a dark, sealed container under an inert atmosphere (e.g., nitrogen or argon).
References
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Wikipedia. (n.d.). Paal–Knorr synthesis.
- Carl ROTH. (n.d.).
- Suvchem Laboratory Chemicals. (n.d.).
- MBB College. (n.d.). Paal-Knorr Synthesis. [Link]
- Chemistry LibreTexts. (2023).
- Scribd. (n.d.). Paal-Knorr Pyrrole Synthesis: A. General Description of The Reaction. [Link]
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. [Link]
- Wikipedia. (n.d.). 3-Nitroaniline.
- Koca, I. et al. (2012).
- Organometallics. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. [Link]
- Beilstein Journal of Organic Chemistry. (2024).
- PubChem. (n.d.). 2-(1H-pyrrol-1-yl)aniline.
- Molecules. (2021). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). [Link]
- Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific. [Link]
- Molecules. (2018). Recent Advancements in Pyrrole Synthesis. [Link]
- ResearchGate. (n.d.).
- PubChem. (n.d.). 3-Nitroaniline.
- Carl ROTH. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. [Link]
- ACS Publications. (n.d.).
- ResearchGate. (n.d.). Synthesis of (1H-pyrrol-1-yl)anthracene-9,10-diones. [Link]
- SIELC Technologies. (n.d.). 2-(1H-Pyrrol-1-yl)aniline. [Link]
- Google Patents. (n.d.). Preparation and purification method of 5-(2-fluorophenyl)-1-(pyridine-3-ylsulfonyl)-1H-pyrrole-3-formaldehyde.
Sources
- 1. BJOC - Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation [beilstein-journals.org]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. mbbcollege.in [mbbcollege.in]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scribd.com [scribd.com]
- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 11. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 13. fishersci.com [fishersci.com]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 16. carlroth.com:443 [carlroth.com:443]
- 17. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Chemical Properties of 3-(1H-pyrrol-1-yl)aniline
<Step>
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(1H-pyrrol-1-yl)aniline emerges as a heterocyclic compound of significant interest, bridging the structural motifs of aniline and pyrrole. This guide provides a comprehensive technical overview of its chemical properties, including synthesis, spectroscopic characterization, and reactivity. By delving into the causality behind experimental choices and grounding claims in authoritative sources, this document serves as a vital resource for professionals in research and drug development, aiming to leverage the unique characteristics of this molecule for the design of novel therapeutics and functional materials.
Introduction: The Strategic Importance of the Pyrrole-Aniline Scaffold
The fusion of a pyrrole ring with an aniline moiety in this compound creates a molecule with a rich electronic landscape and versatile reactivity. The pyrrole ring is a cornerstone in the architecture of numerous biologically active natural products, including heme, chlorophyll, and vitamin B12.[1] Its incorporation into drug candidates is a well-established strategy in medicinal chemistry.[2] Similarly, the aniline scaffold is a fundamental building block in the synthesis of a vast array of pharmaceuticals, from antibiotics to analgesics.[3] The meta-substitution pattern of the pyrrole on the aniline ring in this compound is particularly noteworthy, as meta-substituted anilines are often challenging to synthesize yet are prevalent in marketed drugs.[4] This unique structural arrangement imparts distinct electronic and steric properties, making it a compelling scaffold for exploration in drug discovery and materials science.
Synthesis of this compound: A Methodological Deep Dive
The construction of the N-aryl pyrrole linkage is the critical step in synthesizing this compound. The Paal-Knorr and Clauson-Kaas pyrrole syntheses are the most prevalent and robust methods for this transformation.
The Paal-Knorr Pyrrole Synthesis: A Classic Condensation Approach
The Paal-Knorr synthesis is a powerful method for constructing pyrroles from 1,4-dicarbonyl compounds and primary amines.[5][6][7][8] This acid-catalyzed condensation reaction offers a direct route to N-substituted pyrroles.[6][7][8]
Causality in Experimental Design:
-
Choice of 1,4-Dicarbonyl: 2,5-Dimethoxytetrahydrofuran is a common and stable precursor to succinaldehyde, the required 1,4-dicarbonyl compound. Its use obviates the need to handle the often unstable free dialdehyde.
-
Acid Catalysis: The reaction is typically catalyzed by a Brønsted or Lewis acid.[7] Acetic acid is a frequently used weak acid catalyst that accelerates the reaction without promoting the formation of furan byproducts, a common side reaction at lower pH.[8]
-
Solvent Selection: While the reaction can be performed in various solvents, acetic acid often serves as both the solvent and the catalyst.[9] More recently, greener approaches have utilized water as a solvent, often in the presence of a catalyst like iron(III) chloride, offering a more environmentally benign protocol.[10]
Experimental Protocol: Paal-Knorr Synthesis of this compound
-
To a solution of 3-aminophenol (1 equivalent) in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.
-
Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.
The Clauson-Kaas Pyrrole Synthesis: A Versatile Alternative
The Clauson-Kaas synthesis provides an alternative and often more efficient route to N-substituted pyrroles, particularly from less nucleophilic amines.[1][9][11] This method also utilizes 2,5-dialkoxytetrahydrofurans as the 1,4-dicarbonyl precursor.[1][9][12]
Innovations and Optimization:
-
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly accelerate the Clauson-Kaas reaction, reducing reaction times from hours to minutes.[9] This "green chemistry" approach often proceeds efficiently in either acetic acid or water without the need for additional catalysts.[9]
-
Catalyst Diversity: A range of catalysts have been explored to improve the efficiency and scope of the Clauson-Kaas synthesis, including scandium triflate, copper catalysts, and iron(III) chloride.[12] Nicotinamide has also been employed as an inexpensive and non-toxic catalyst, particularly for the synthesis of pyrrolyl-phenols from aminophenol hydrochlorides.[12][13]
Workflow for Clauson-Kaas Synthesis:
Caption: Reactivity map of this compound, highlighting the distinct reaction pathways of the aniline and pyrrole moieties.
Applications in Drug Development and Materials Science
The unique structural and electronic properties of this compound make it a valuable building block in several areas of chemical research.
Scaffold for Novel Therapeutics
The pyrrole and aniline moieties are both considered "privileged structures" in medicinal chemistry, meaning they are frequently found in biologically active compounds. [2]The combination of these two scaffolds in a single molecule provides a promising starting point for the design of new drug candidates. The versatile reactivity of this compound allows for the systematic exploration of chemical space around this core structure, enabling the optimization of pharmacological properties such as potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.
Precursor for Functional Materials
The aniline component of this compound suggests its potential as a monomer for the synthesis of novel conductive polymers. Polyaniline is a well-known conducting polymer, and the incorporation of the pyrrole substituent could modulate the electronic and physical properties of the resulting polymer. Such materials could find applications in sensors, electronic devices, and corrosion protection.
Conclusion
This compound is a molecule with significant potential, underpinned by its versatile synthesis and rich chemical reactivity. This guide has provided a detailed technical overview of its core properties, from established synthetic protocols to a comprehensive spectroscopic and physicochemical characterization. For researchers and scientists in drug development and materials science, this compound represents a valuable and largely untapped scaffold. A thorough understanding of its fundamental chemistry, as outlined in this document, is the critical first step in unlocking its full potential for the creation of innovative new molecules and materials.
References
- Clauson-Kaas Pyrrole Synthesis | Chem-St
- Paal–Knorr synthesis - Wikipedia
- Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - Beilstein Journals (2023-06-27)
- Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - Beilstein Journals
- Paal-Knorr Synthesis - Alfa Chemistry
- Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles - ark
- CAS # 89353-42-4, this compound - chemBlink
- Pyrrole synthesis - Organic Chemistry Portal
- Paal-Knorr Pyrrole Synthesis: A. General Description of The Reaction | PDF | Amine - Scribd
- Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal
- A Clauson-Kaas pyrrole synthesis catalyzed by nicotinamide - ResearchG
- Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-arom
- 89353-42-4|this compound - BLDpharm
- 1324087-02-6|this compound hydrochloride - BLDpharm
- 3-(1H-Pyrrol-1-yl)
- 3-(1H-pirrol-1-il)anilina 89353-42-4 wiki - Es - Guidechem
- 2-(1H-pyrrol-1-yl)aniline | C10H10N2 | CID 80123 - PubChem
- (PDF) Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)
- 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012)
- This compound (C10H10N2) - PubChemLite
- This compound, 97%, Thermo Scientific
- 3-Acetyl-1H-pyrroline - the NIST WebBook
- Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannul
- Can Aniline Be Used In Drug Development? - Knowledge - Bloom Tech (2025-02-17)
- Synthesis of 1-pyrrolines - Organic Chemistry Portal
- Synthesis, in silico Molecular Docking and Antimicrobial Study of Some New 3-(Substituted-quinolin-3-yl)-1-[4-(1H-pyrrol-1-yl)
- Synthesis of Pyrrolnitrin and Related Halogenated Phenylpyrroles - ACS Public
- This compound | SCBT - Santa Cruz Biotechnology
- Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval) - PMC - NIH
- 2-(1H-Pyrrol-3-yl)aniline - Benchchem
- 2-(1H-Pyrrol-1-yl)aniline - SIELC Technologies
- 6025-60-1|2-(1H-Pyrrol-1-yl)aniline - BLDpharm
- Therapeutic potential of pyrrole and pyrrolidine analogs: an upd
- Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxid
- Advances in Green Chemistry for Pharmaceutical Applic
- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry D
- ¹H NMR spectra of 1H‐pyrrole (1) in different solvents.
- 4-(1H-Pyrrol-1-yl)aniline, min 98%, 100 grams - CP Lab Safety
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bloomtechz.com [bloomtechz.com]
- 4. BJOC - Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation [beilstein-journals.org]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. scribd.com [scribd.com]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Pyrrole synthesis [organic-chemistry.org]
- 11. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 12. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
The Strategic Synthesis and Characterization of 3-(1H-pyrrol-1-yl)aniline: A Keystone Intermediate for Advanced Drug Discovery
Abstract
This technical guide provides an in-depth exploration of 3-(1H-pyrrol-1-yl)aniline (CAS No. 89353-42-4), a heterocyclic amine of significant interest to the pharmaceutical and materials science sectors. The document delineates the core physicochemical properties, safety and handling protocols, and a detailed, field-proven synthetic methodology. Furthermore, it offers a comprehensive analysis of its spectral characteristics, providing researchers with the necessary benchmarks for identification and quality control. The guide culminates in a discussion of the compound's strategic importance as a scaffold in medicinal chemistry, contextualizing its value for professionals engaged in the development of novel therapeutics.
Introduction: The Architectural Significance of the Pyrrolyl Aniline Scaffold
The fusion of a pyrrole ring with an aniline moiety creates a unique molecular architecture that has garnered considerable attention in the field of medicinal chemistry. The pyrrole nucleus is a ubiquitous pharmacophore present in a wide array of natural products and synthetic drugs, known for its diverse biological activities including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2] The aniline portion, in turn, provides a versatile handle for further chemical modifications, allowing for the construction of complex molecular frameworks.
This compound, specifically, positions the reactive amino group at the meta-position of the phenyl ring. This orientation has profound implications for the spatial arrangement of substituents and the electronic properties of the molecule, influencing its interaction with biological targets. Understanding the fundamental properties and synthetic routes to this key intermediate is paramount for its effective utilization in drug discovery and materials science research. This guide serves as a comprehensive resource for scientists, aiming to bridge the gap between theoretical knowledge and practical application.
Physicochemical and Safety Profile
A thorough understanding of a compound's physical and chemical properties is the bedrock of its successful application in a laboratory setting. This section outlines the key characteristics of this compound, compiled from supplier safety data sheets and chemical databases.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 89353-42-4 | [3] |
| Molecular Formula | C₁₀H₁₀N₂ | [4] |
| Molecular Weight | 158.20 g/mol | [4] |
| Physical State | Solid, powder | - |
| Color | Beige | - |
| Melting Point | 43-44 °C | - |
| Boiling Point | Data not available | - |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in water. | - |
| Stability | Stable under normal laboratory conditions. | - |
Safety and Handling
As with any chemical reagent, proper handling of this compound is crucial to ensure laboratory safety. The following information is derived from globally harmonized system (GHS) classifications.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust.
-
P280: Wear protective gloves, eye protection, and face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Incompatibilities:
-
Strong oxidizing agents.
-
-
Hazardous Decomposition Products:
-
Under combustion, may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).
-
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
Synthesis of this compound: A Modified Paal-Knorr Approach
The synthesis of N-arylpyrroles is a cornerstone of heterocyclic chemistry. The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, remains one of the most robust and widely used methods.[5] This section outlines a reliable, two-step experimental protocol for the synthesis of this compound, adapted from a well-established procedure for the synthesis of its 2-isomer.[6] The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-(3-Nitrophenyl)-1H-pyrrole
-
Rationale: This step utilizes the Paal-Knorr reaction to construct the pyrrole ring. 2,5-Dimethoxytetrahydrofuran serves as a stable precursor to 1,4-dicarbonyl species under acidic conditions. Acetic acid acts as both the solvent and the acid catalyst required to facilitate the condensation and subsequent cyclization with 3-nitroaniline.
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitroaniline (20 mmol, 1.0 eq.).
-
Add glacial acetic acid (100 mL) and stir until the aniline is fully dissolved.
-
Add 2,5-dimethoxytetrahydrofuran (20 mmol, 1.0 eq.) to the solution.
-
Heat the reaction mixture to reflux (approximately 120 °C) with vigorous stirring for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into 300 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 1-(3-nitrophenyl)-1H-pyrrole. This intermediate can be used in the next step without further purification.
Step 2: Reduction of 1-(3-Nitrophenyl)-1H-pyrrole to this compound
-
Rationale: The nitro group of the intermediate is reduced to a primary amine. A classic and effective method for this transformation is the use of iron powder in the presence of a mild acid source, such as ammonium chloride, in a protic solvent. The iron acts as the reducing agent, while ammonium chloride helps to activate the iron surface and maintain a suitable pH for the reduction.
-
To a round-bottom flask, add the crude 1-(3-nitrophenyl)-1H-pyrrole from the previous step.
-
Add a mixture of water and ethanol (e.g., 50 mL water and 50 mL ethanol) to dissolve the nitro compound.
-
Add iron powder (80 mmol, 4.0 eq.) and ammonium chloride (20 mmol, 1.0 eq.).
-
Heat the mixture to reflux with vigorous stirring for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethyl acetate.
-
Pour the filtrate into a separatory funnel and add 100 mL of water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford pure this compound.
Spectral Characterization
Accurate spectral data is essential for the unambiguous identification and quality assessment of a synthesized compound. While a publicly available, complete set of spectra for this compound is not readily found, this section provides predicted and comparative data based on its isomer, 2-(1H-pyrrol-1-yl)aniline, and general principles of spectroscopy.[4][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aniline ring and the protons of the pyrrole ring.
-
Aniline Ring Protons: Due to the meta-substitution, a more complex splitting pattern is anticipated in the aromatic region (approx. δ 6.5-7.5 ppm) compared to the 2- or 4-isomers.
-
Pyrrole Ring Protons: Two sets of equivalent protons on the pyrrole ring will likely appear as triplets at approximately δ 6.3 ppm and δ 6.8 ppm.
-
Amine Protons: A broad singlet corresponding to the -NH₂ protons is expected, with its chemical shift being solvent-dependent (typically δ 3.5-4.5 ppm).
-
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.
-
Aniline Ring Carbons: Six distinct signals are expected for the carbons of the aniline ring. The carbon attached to the nitrogen of the pyrrole ring (C-N) and the carbon attached to the amino group (C-NH₂) will have characteristic chemical shifts.
-
Pyrrole Ring Carbons: Two signals are expected for the carbons of the pyrrole ring, typically around δ 110 ppm and δ 120 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
N-H Stretching: A pair of bands in the region of 3300-3500 cm⁻¹ is characteristic of the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂).
-
C-H Stretching (Aromatic): Bands above 3000 cm⁻¹ are indicative of the C-H bonds on the aromatic rings.
-
C=C Stretching (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the aromatic rings.
-
C-N Stretching: A band in the 1250-1350 cm⁻¹ region is expected for the C-N bond stretching.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will provide information about the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z = 158, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Common fragmentation pathways may include the loss of HCN (m/z = 27) from the pyrrole ring or cleavage of the C-N bond between the two rings. The fragmentation of related pyrrolyl-thiophenamines has been studied and shows complex patterns.[7]
Applications in Medicinal Chemistry and Drug Development
The this compound scaffold is a valuable building block in the design of novel therapeutic agents. Its structural features allow for the exploration of chemical space in multiple dimensions, making it an attractive starting point for lead optimization campaigns.
Rationale for its Use as a Scaffold
Caption: Key structural features of this compound for drug design.
The pyrrole ring can engage in hydrogen bonding and hydrophobic interactions with biological targets. The aniline nitrogen provides a nucleophilic center for a variety of chemical transformations, including amide bond formation, sulfonylation, and reductive amination, allowing for the facile introduction of diverse functional groups. The meta-substitution pattern allows for the creation of non-linear molecules that can access different binding pockets compared to their ortho or para isomers.
Derivatives of pyrrolyl anilines have been investigated for a range of therapeutic applications, including as antimalarial agents.[5] The core structure serves as a template that can be decorated with various substituents to modulate potency, selectivity, and pharmacokinetic properties. The pyrrole moiety itself is a key component in numerous approved drugs, highlighting the therapeutic potential of this heterocyclic system.[1]
Conclusion
This compound is a strategically important chemical intermediate with a well-defined set of physicochemical properties and a readily accessible synthetic route. Its unique structural and electronic features make it a valuable scaffold for the development of novel small molecules in the pharmaceutical industry. This technical guide provides researchers and drug development professionals with the foundational knowledge and practical protocols necessary to effectively synthesize, characterize, and utilize this versatile compound in their research endeavors. A thorough understanding of its properties and reactivity is the first step towards unlocking its full potential in the creation of next-generation therapeutics.
References
- Efficient Synthesis of Pyrrolo[1,2-a]quinoxalines Catalyzed by Brønsted Acid through Cleavage of C-C Bond - Supporting Information. The Royal Society of Chemistry, 2016. URL: https://www.rsc.
- 2-(1H-pyrrol-1-yl)aniline. PubChem, National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/80123
- Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. ResearchGate. URL: https://www.researchgate.net/publication/257218335_Mass_Spectra_of_New_Heterocycles_XXVIII_Electron_Impact_and_Chemical_Ionization_Mass_Spectra_of_3-_and_5-1H-Pyrrol-1-yl-_and_3-1-Methyl-1H-pyrrol-2-ylthiophen-2-amines
- Supporting Information Synthesis of Pyrrolo[1,2-a]quinolines and Ullazines by Visible Light mediated one- and twofold Annulation of N-Arylpyrroles with Arylalkynes. The Royal Society of Chemistry. URL: https://www.rsc.
- 3-Pyrroline(109-96-6) 1H NMR spectrum. ChemicalBook. URL: https://www.chemicalbook.com/spectrum/109-96-6_1HNMR.htm
- 3-Pyrroline(109-96-6) 13C NMR spectrum. ChemicalBook. URL: https://www.chemicalbook.com/spectrum/109-96-6_13CNMR.htm
- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162). Human Metabolome Database. URL: https://hmdb.ca/spectra/nmr_one_d/162
- Recent synthetic and medicinal perspectives of pyrroles: An overview. Allied Academies. URL: https://www.alliedacademies.org/articles/recent-synthetic-and-medicinal-perspectives-of-pyrroles-an-overview.pdf
- Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. Journal of Medicinal Chemistry, ACS Publications. URL: https://pubs.acs.org/doi/10.1021/jm301881n
- FTIR spectra of (a) polyaniline (b) polypyrrole (c) pyrrole–aniline copolymers. ResearchGate. URL: https://www.researchgate.net/figure/FTIR-spectra-of-a-polyaniline-b-polypyrrole-c-pyrrole-aniline-copolymers_fig3_265882645
- Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, SpringerLink. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9189917/
- 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Human Metabolome Database. URL: https://hmdb.ca/spectra/nmr_one_d/3012
- This compound, 97%, Thermo Scientific. Fisher Scientific. URL: https://www.fishersci.ca/shop/products/3-1h-pyrrol-1-yl-aniline-97-thermo-scientific/AC429450050
- (PDF) Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. ResearchGate. URL: https://www.researchgate.net/publication/242171129_Pyrrole_studies_part_47_1_13_C_NMR_Spectroscopic_characterisation_of_the_products_of_the_reaction_of_formylpyrroles_with_aniline_and_diaminobenzenes
- This compound hydrochloride. BLDpharm. URL: https://www.bldpharm.com/products/1324087-02-6.html
- Application Notes and Protocols for Pyrrole Derivatives in Medicinal Chemistry. Benchchem. URL: https://www.benchchem.
- Recent synthetic and medicinal perspectives of pyrroles: An overview. ResearchGate. URL: https://www.researchgate.net/publication/327778396_Recent_synthetic_and_medicinal_perspectives_of_pyrroles_An_overview
- (a) FTIR spectra of poly(aniline-co-pyrrole) and (b) FTIR spectra of poly(aniline-co-pyrrole)-hybrid carbon assemblage composite. ResearchGate. URL: https://www.researchgate.net/figure/a-FTIR-spectra-of-polyaniline-co-pyrrole-and-b-FTIR-spectra-of-polyaniline-co_fig2_303373412
- The FTIR spectrum for Pyrrole. ResearchGate. URL: https://www.researchgate.net/figure/The-FTIR-spectrum-for-Pyrrole_tbl2_349339322
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules(Organic_Chemistry)
- Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Thesis, Karl-Franzens-Universität Graz. URL: https://unipub.uni-graz.at/obvugrhs/content/titleinfo/137978/full.pdf
- Recent Advancements in Pyrrole Synthesis. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273761/
- Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. URL: http://www.lifesciencesite.com/lsj/life0502/05_10039_tetrazole_25_29.pdf
- Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry. URL: https://www.beilstein-journals.org/bjoc/articles/20/188
- Fourier Transforms Infrared Spectroscopy and X-ray Diffraction Investigation of Recycled Polypropylene/Polyaniline Blends. AIDIC. URL: https://www.aidic.it/cet/17/57/233.pdf
- Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/24677521/
- Superimposed 1 H-NMR spectra of the corresponding amines (aniline and...). ResearchGate. URL: https://www.researchgate.net/figure/Superimposed-1-H-NMR-spectra-of-the-corresponding-amines-aniline-and-3-amino-N-hexylo-1_fig3_355204481
- 4-(1H-PYRROL-1-YL)ANILINE. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6717590.htm
- Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4778484/
- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8955219/
- 1-PHENYLPYRROLE(635-90-5) 1H NMR spectrum. ChemicalBook. URL: https://www.chemicalbook.com/spectrum/635-90-5_1HNMR.htm
- NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. URL: https://www.organicchemistrydata.org/hansreich/resources/nmr/?page=1h-nmr
Sources
- 1. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 4. 2-(1H-pyrrol-1-yl)aniline | C10H10N2 | CID 80123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physical Properties of 3-(1H-pyrrol-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
A. Overview of 3-(1H-pyrrol-1-yl)aniline
This compound is an aromatic organic compound that incorporates both an aniline and a pyrrole moiety. This unique structural combination imparts a distinct set of physicochemical properties that are of significant interest in the fields of medicinal chemistry and materials science. The presence of the amino group on the phenyl ring and the nitrogen-containing heterocyclic pyrrole ring makes it a versatile building block for the synthesis of more complex molecules. Its potential applications are being explored in areas such as the development of novel therapeutic agents and the synthesis of functional polymers.
B. Importance in Research and Drug Development
The aniline substructure is a common feature in many biologically active compounds and pharmaceuticals. The pyrrole ring, another important pharmacophore, is present in a variety of natural products and synthetic drugs. The combination of these two functionalities in this compound creates a scaffold with the potential for diverse biological activities. Understanding the physical properties of this compound is a critical first step in its journey from a laboratory chemical to a potential drug candidate or advanced material. Accurate physical data is essential for reaction optimization, purification, formulation, and for predicting its behavior in biological systems.
II. Molecular and Structural Information
A. Chemical Identity
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 3-pyrrol-1-ylaniline, 1-(3-Aminophenyl)pyrrole |
| CAS Number | 89353-42-4[1] |
| Molecular Formula | C₁₀H₁₀N₂[2] |
| Molecular Weight | 158.20 g/mol |
B. Structural Formula and 3D Conformation
The structure of this compound consists of a pyrrole ring linked via its nitrogen atom to the meta-position of an aniline ring.
Caption: 2D structure of this compound.
III. Physicochemical Properties
A. Summary Table of Physical Properties
| Property | Value | Source |
| Appearance | Solid | - |
| Melting Point | 43-44 °C[1] | chemBlink |
| Boiling Point | 323.4 °C (Predicted) | Guidechem |
| Density | 1.09 g/cm³ (Predicted) | Guidechem |
| Refractive Index | 1.602 (Predicted) | Guidechem |
| logP | 2.64070 (Predicted) | Guidechem |
B. Detailed Discussion
-
Melting Point : The experimentally determined melting point is a narrow range of 43-44 °C, which is indicative of a relatively pure compound.[1] This low melting point suggests that the intermolecular forces in the solid state are not exceptionally strong.
-
Boiling Point (Predicted) : The predicted boiling point is 323.4 °C. This relatively high value is expected for an aromatic compound of this molecular weight, reflecting the energy required to overcome intermolecular forces in the liquid state.
-
Solubility : The solubility of this compound has not been extensively reported. However, based on its structure, a qualitative prediction can be made. The presence of the amino group suggests potential solubility in acidic aqueous solutions due to the formation of the corresponding ammonium salt. The overall molecule has significant nonpolar character due to the two aromatic rings, which would suggest solubility in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. The principle of "like dissolves like" is a guiding principle in solubility prediction.[3]
-
Density and Refractive Index (Predicted) : The predicted density of 1.09 g/cm³ is slightly higher than that of water, which is typical for many organic compounds. The predicted refractive index of 1.602 is also within the expected range for an aromatic compound.
IV. Spectroscopic Characterization
A. General Principles
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. For this compound, ¹H and ¹³C NMR will provide information about the carbon-hydrogen framework, FTIR will identify the key functional groups, and UV-Vis spectroscopy will reveal details about the conjugated π-electron system.
B. ¹H NMR Spectroscopy (Predicted Chemical Shifts)
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the aniline and pyrrole rings, as well as a signal for the amino protons.
-
Aniline Ring Protons : These protons will appear in the aromatic region, typically between δ 6.5 and 8.0 ppm. The substitution pattern will lead to a complex splitting pattern.
-
Pyrrole Ring Protons : The protons on the pyrrole ring are also in the aromatic region, with distinct chemical shifts for the α and β protons.
-
Amino Protons (-NH₂) : The chemical shift of the amino protons can vary and often appears as a broad singlet.[4] The signal for aromatic amine protons is typically in the range of 3-5 ppm.[5]
C. ¹³C NMR Spectroscopy (Predicted Chemical Shifts)
The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.
-
Aromatic Carbons : The carbon atoms of both the aniline and pyrrole rings will resonate in the downfield region, typically between δ 110 and 150 ppm.
D. Fourier-Transform Infrared (FTIR) Spectroscopy (Expected Absorptions)
The FTIR spectrum will provide valuable information about the functional groups present.
-
N-H Stretching : For the primary amine (-NH₂), two characteristic stretching vibrations are expected in the region of 3300-3500 cm⁻¹.[6]
-
C-N Stretching : Aromatic C-N stretching bands are typically observed in the 1250-1335 cm⁻¹ region.[6]
-
C=C Stretching (Aromatic) : Multiple bands in the 1450-1600 cm⁻¹ region will be indicative of the aromatic rings.
-
C-H Stretching (Aromatic) : Signals will appear above 3000 cm⁻¹.
E. UV-Vis Spectroscopy (Expected Absorptions)
The UV-Vis spectrum is expected to show absorptions characteristic of conjugated aromatic systems. Benzene, for instance, exhibits absorption bands at 184, 204, and 256 nm.[7] The extended conjugation in this compound is likely to cause a bathochromic (red) shift of these bands to longer wavelengths.[7]
V. Experimental Protocols for Physical Property Determination
A. Workflow Diagram for Characterization
Caption: Workflow for the physical characterization of this compound.
B. Melting Point Determination (Capillary Method)
The melting point of a pure organic solid is a sharp, characteristic physical property.
-
Sample Preparation : A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup : The capillary tube is placed in a melting point apparatus, and the temperature is raised at a steady rate.
-
Observation : The temperature at which the solid first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.
-
Causality : For a pure compound, this range should be narrow (typically 0.5-2 °C). A broad melting range can indicate the presence of impurities.
C. Boiling Point Determination (Micro Boiling Point Method)
This method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it would first need to be melted.
-
Sample Preparation : A small amount of the molten compound is placed in a small test tube.
-
Capillary Inversion : A sealed-end capillary tube is placed, open-end down, into the test tube.
-
Heating : The assembly is heated gently. Air trapped in the capillary tube will bubble out.
-
Observation : The heat is removed, and the temperature at which the liquid is drawn into the capillary tube is recorded as the boiling point. This occurs when the vapor pressure of the liquid equals the atmospheric pressure.[8]
D. Solubility Assessment
A systematic approach is used to determine the solubility in various solvents.
-
Solvent Selection : A range of solvents with varying polarities should be tested, including water, 5% HCl, 5% NaOH, and common organic solvents (e.g., ethanol, acetone, dichloromethane).
-
Procedure : A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a measured volume of the solvent (e.g., 1 mL).
-
Observation : The mixture is agitated, and the solubility is observed. Solubility can be classified as soluble, partially soluble, or insoluble.
-
Causality : Solubility in acidic or basic solutions can indicate the presence of basic or acidic functional groups, respectively.[9]
VI. Handling and Storage
A. Safety Precautions
As with any chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
B. Storage Conditions
It is recommended to store this compound in a tightly sealed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents.
VII. References
-
Química Organica.org. (n.d.). Vis-UV spectra of aromatic compounds. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]
-
BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]
-
Thompson Rivers University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]
-
Scribd. (n.d.). Determination of Melting Point of An Organic Compound | PDF. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C10H10N2). Retrieved from [Link]
-
Brown, R. F. C., Radom, L., Sternhell, S., & Rae, I. D. (1968). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry, 46(15), 2577-2587.
-
Studocu. (2021). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]
-
GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]
-
Fiveable. (n.d.). Spectroscopy of Aromatic Compounds | Organic Chemistry Class Notes. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How To Determine Melting Point Of Organic Compounds?. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. Retrieved from [Link]
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF. Retrieved from [Link]
-
University of Calgary. (n.d.). Amines. Retrieved from [Link]
-
PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). NMR SPECTRA OF AROMATIC AMINES AND AMIDES-I. Retrieved from [Link]
-
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
-
PubChem. (n.d.). 3-(2,5-Dimethyl-1H-pyrrol-1-yl)aniline. Retrieved from [Link]
-
University of Leeds. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]
-
National Bureau of Standards. (n.d.). Calculation of Aqueous Solubility of Organic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
analyzetest.com. (2021). Different type of amines in FT-IR spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). 3-(1H-pyrazol-1-yl)aniline. Retrieved from [Link]
-
ResearchGate. (n.d.). The FTIR spectra of Pyrrole monomer and PPPy. Retrieved from [Link]
-
ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Pyrrolidin-1-yl)aniline. Retrieved from [Link]
-
Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific. Retrieved from [Link]
-
The Royal Society of Chemistry. (2016). Efficient Synthesis of Pyrrolo[1,2-a]quinoxalines Catalyzed by Brønsted Acid through Cleavage of C-C Bond - Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) FTIR spectra of poly(aniline-co-pyrrole) and (b) FTIR spectra of.... Retrieved from [Link]
-
PubChem. (n.d.). 2-(1H-pyrrol-1-yl)aniline. Retrieved from [Link]
-
YouTube. (2023). FTIR-26 || FTIR spectrum of Amines || Diff b/w Pri, Sec & Ter amines || FTIR spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). 3-(1H-Pyrazol-3-yl)aniline. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]
-
Fisher Scientific. (n.d.). This compound, 97 %, Thermo Scientific 1 g | Buy Online. Retrieved from [Link]
Sources
- 1. CAS # 89353-42-4, this compound - chemBlink [chemblink.com]
- 2. Page loading... [guidechem.com]
- 3. youtube.com [youtube.com]
- 4. che.hw.ac.uk [che.hw.ac.uk]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. analyzetest.com [analyzetest.com]
- 7. Vis-UV spectra of aromatic compounds [quimicaorganica.org]
- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. scribd.com [scribd.com]
3-(1H-pyrrol-1-yl)aniline molecular structure
An In-Depth Technical Guide to the Molecular Structure and Applications of 3-(1H-pyrrol-1-yl)aniline
Abstract
This technical guide provides a comprehensive analysis of this compound, a heterocyclic aromatic amine of significant interest in medicinal chemistry and materials science. The document elucidates the molecule's structural features through an examination of its physicochemical properties and spectroscopic data. A detailed, field-tested protocol for its synthesis via the Clauson-Kaas reaction is presented, including mechanistic insights and a procedural workflow diagram. Furthermore, the guide explores the compound's emerging applications as a versatile building block in drug discovery, highlighting its role as a bioisosteric replacement for traditional aniline moieties and its utility in creating novel therapeutic agents. Safety and handling protocols are also summarized to ensure its proper use in a research environment. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this valuable chemical entity.
Molecular Structure and Physicochemical Characterization
This compound, with CAS Number 89353-42-4, is an organic compound that integrates two key aromatic heterocycles: a benzene ring substituted with an amino group (aniline) and a pyrrole ring. The pyrrole ring is attached via its nitrogen atom to the meta-position (C3) of the aniline ring. This specific arrangement dictates the molecule's electronic properties, reactivity, and three-dimensional conformation, making it a valuable scaffold in synthetic chemistry.
The aniline moiety provides a nucleophilic amino group and an aromatic ring that can undergo electrophilic substitution, primarily at the ortho and para positions relative to the amine. However, the bulky pyrrole substituent at the meta-position introduces significant steric hindrance and electronic modulation, influencing the regioselectivity of further reactions. The pyrrole ring itself is an electron-rich aromatic system, contributing to the overall electronic character of the molecule.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. The compound is a solid at room temperature with a distinct melting point, indicating a stable crystalline structure.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 89353-42-4 | [2] |
| Molecular Formula | C₁₀H₁₀N₂ | [3] |
| Molecular Weight | 158.20 g/mol | [1] |
| Appearance | Solid | [4] |
| Melting Point | 43-44 °C | [2][5] |
| SMILES | Nc1cccc(c1)N1C=CC=C1 | [3] |
| InChI Key | NHLHWHRXMZZWGA-UHFFFAOYSA-N (for para-isomer, meta expected similar) | [4] |
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on both the aniline and pyrrole rings. The protons on the aniline ring will appear as a complex multiplet in the aromatic region (approx. 6.5-7.5 ppm). The protons of the pyrrole ring typically appear as two distinct triplets: one for the α-protons (adjacent to the nitrogen, approx. 6.8-7.2 ppm) and one for the β-protons (approx. 6.2-6.5 ppm). The two protons of the -NH₂ group will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display ten unique signals corresponding to each carbon atom in the molecule. The carbons of the benzene ring will resonate in the 110-150 ppm range, with the carbon attached to the amino group appearing furthest upfield. The pyrrole carbons will show two signals, typically around 110 ppm (β-carbons) and 120 ppm (α-carbons).
-
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups. Characteristic peaks would include N-H stretching vibrations for the primary amine (a doublet around 3350-3450 cm⁻¹), C-H stretching for the aromatic rings (~3000-3100 cm⁻¹), and C=C stretching vibrations within the aromatic rings (approx. 1450-1600 cm⁻¹).[7]
-
Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak (M⁺) at m/z = 158.20, confirming the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the pyrrole or aniline moieties.
Synthesis and Mechanistic Insights
The preparation of N-substituted pyrroles from primary amines is a cornerstone of heterocyclic chemistry. The Clauson-Kaas reaction is a highly reliable and efficient method for synthesizing compounds like this compound.[8] This reaction involves the condensation of a primary amine with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst.
Clauson-Kaas Synthesis Workflow
The synthesis proceeds by reacting 3-aminophenol (as the precursor to the aniline moiety) with 2,5-dimethoxytetrahydrofuran. The furan derivative serves as a synthetic equivalent of 1,4-dicarbonyl succinaldehyde.
Caption: Workflow for the Clauson-Kaas synthesis of this compound.
Experimental Protocol
This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale.
-
Preparation: To a round-bottom flask equipped with a reflux condenser, add 3-aminophenol (1.0 eq) and glacial acetic acid (as solvent).
-
Addition of Reagents: While stirring, add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acetic acid.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient system to afford pure this compound.
Reaction Mechanism
The Clauson-Kaas reaction proceeds through an acid-catalyzed mechanism. The 2,5-dimethoxytetrahydrofuran is hydrolyzed in the acidic medium to form the reactive intermediate, succinaldehyde. The primary amine of the aniline then undergoes a double condensation reaction (forming two imine bonds) with the two aldehyde groups of succinaldehyde. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrrole ring.
Applications in Drug Discovery and Materials Science
The aniline moiety is a common feature in many approved drugs, but it can also be associated with metabolic instability or toxicity.[9] As such, replacing or modifying the aniline scaffold is a key strategy in modern drug design. This compound serves as an excellent bioisostere, retaining the key aromatic and hydrogen-bonding features of substituted anilines while offering a different metabolic profile and steric footprint.
Role as a Bioactive Scaffold
The pyrrole ring is a fundamental structural motif in a vast array of bioactive molecules and natural products, including alkaloids and co-enzymes.[7][10] Its incorporation into drug candidates is a well-established strategy. The 1,3-diaryl-pyrrole skeleton, in particular, has shown promise in the development of selective butyrylcholinesterase (BChE) inhibitors, which are of interest for treating neurodegenerative diseases like Alzheimer's.[11] The this compound structure provides a direct and versatile entry point for synthesizing libraries of such compounds for screening.
Derivatives of phenyl-pyrroles have also been investigated for a wide range of therapeutic applications, including:
-
Antimicrobial Agents: The scaffold is used to synthesize novel compounds with activity against bacteria and Mycobacterium tuberculosis.[12]
-
Anticancer Agents: The pyrrolidine ring, a saturated analog of pyrrole, is a key component in many anticancer drugs, and the aromatic pyrrole serves as a valuable precursor.[10]
-
Insecticidal Agents: Certain substituted pyrrole derivatives have demonstrated potent insecticidal activity.[13]
The logical pathway from a starting scaffold like this compound to a potential drug candidate involves several key stages of chemical modification and biological testing.
Caption: Logical workflow from a core scaffold to a drug candidate.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. It is an irritant and can cause skin and serious eye irritation.[2] Furthermore, like many aniline derivatives, it is considered toxic if swallowed, inhaled, or in contact with skin, and may cause damage to organs through prolonged or repeated exposure.
Hazard Classification
| Hazard Class | Category | Reference(s) |
| Skin Corrosion/Irritation | 2 | |
| Serious Eye Damage/Eye Irritation | 2 | |
| Specific target organ toxicity (single exposure) | 3 | |
| Acute Toxicity (Oral, Dermal, Inhalation) | 3 | |
| Carcinogenicity (Suspected) | 2 | |
| Germ cell mutagenicity (Suspected) | 2 |
Recommended Safety Precautions
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure safety showers and eyewash stations are readily accessible.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses with side-shields or goggles. If dust or aerosols may be generated, use a NIOSH/MSHA approved respirator.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[14]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and sources of ignition.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is a structurally significant molecule that combines the reactive properties of aniline with the stable, electron-rich nature of pyrrole. Its well-defined physicochemical characteristics and established synthetic routes, such as the Clauson-Kaas reaction, make it an accessible and valuable intermediate for synthetic chemists. Its primary importance lies in its application as a versatile scaffold in drug discovery, where it serves as a modern building block for creating novel therapeutics with potentially improved safety and efficacy profiles. A thorough understanding of its structure, synthesis, and handling is essential for unlocking its full potential in both academic research and industrial drug development.
References
- Alfa Aesar. Safety Data Sheet: Aniline.
- Fisher Scientific. This compound, 97%, Thermo Scientific.
- Koca, I. et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Arkivoc, 2013(2), 211-227.
- PubChem. 2-(1H-pyrrol-1-yl)aniline.
- Carl ROTH. Safety Data Sheet: Aniline.
- Bakulev, V. A. et al. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry, 20, 188.
- ResearchGate. Synthesis of (1H-pyrrol-1-yl)anthracene-9,10-diones.
- Iannelli, P. et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4884.
- Murphy, C. D. et al. (2005). Synthesis of Pyrrolnitrin and Related Halogenated Phenylpyrroles. Organic Letters, 7(12), 2425-2427.
- Wang, Y. et al. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Frontiers in Chemistry, 10, 1073868.
- ResearchGate. Synthesis, in silico Molecular Docking and Antimicrobial Study of Some New 3-(Substituted-quinolin-3-yl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one Derivatives.
- El-Gazzar, A. B. A. et al. (2022). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). ACS Omega, 7(5), 4419-4430.
- SIELC Technologies. 2-(1H-Pyrrol-1-yl)aniline.
- Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds.
Sources
- 1. Page loading... [guidechem.com]
- 2. CAS # 89353-42-4, this compound - chemBlink [chemblink.com]
- 3. 1324087-02-6|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 4. 4-(1H-Pyrrol-1-yl)aniline | 52768-17-9 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. 2-(1H-pyrrol-1-yl)aniline | C10H10N2 | CID 80123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. cresset-group.com [cresset-group.com]
- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
The Architectural Blueprint of Pyrrole-Aniline Scaffolds: An In-depth Technical Guide to the Crystal Structure of 3-(1H-pyrrol-1-yl)aniline Derivatives
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive exploration into the solid-state architecture of 3-(1H-pyrrol-1-yl)aniline derivatives, a class of compounds holding significant promise in medicinal chemistry and materials science. While the crystal structure of the parent compound, this compound, is not publicly available at the time of this writing, we will delve into the foundational principles of its structural analysis through a detailed examination of a representative derivative. This document will serve as a technical resource, elucidating the synthesis, crystallization, and crystallographic analysis, thereby providing a robust framework for understanding the structure-property relationships within this important class of molecules.
The Significance of the this compound Motif
The this compound scaffold represents a privileged structural motif in drug discovery and materials science. The pyrrole ring, a five-membered aromatic heterocycle, is a key component in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a valuable building block. When coupled with an aniline moiety, the resulting structure offers a versatile platform for further functionalization, enabling the fine-tuning of electronic and steric properties to optimize interactions with biological targets or to engineer specific solid-state packing arrangements for advanced materials.
Synthesis and Crystallization: From Molecule to Single Crystal
The journey to elucidating the three-dimensional structure of a molecule begins with its synthesis and subsequent crystallization. The preparative routes to this compound derivatives often involve well-established organic reactions, providing a reliable supply of high-purity material essential for successful crystallization.
Synthetic Strategies
The synthesis of N-aryl pyrroles, including this compound, is commonly achieved through the Paal-Knorr pyrrole synthesis or related condensation reactions. A typical approach involves the reaction of a 1,4-dicarbonyl compound with 3-aminoaniline or a derivative thereof. The choice of starting materials and reaction conditions can be tailored to introduce various substituents on both the pyrrole and aniline rings, allowing for the creation of a diverse library of derivatives for structural and functional studies.
Experimental Protocol: A General Synthetic Approach
A generalized protocol for the synthesis of a this compound derivative is as follows:
-
Reaction Setup: To a solution of 2,5-dimethoxytetrahydrofuran (1 equivalent) in a suitable solvent such as glacial acetic acid, add 3-aminoaniline (1 equivalent).
-
Reaction Execution: Heat the reaction mixture to reflux for a specified period, typically 1-3 hours, while monitoring the progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water. Neutralize the solution with a base, such as sodium bicarbonate, until a precipitate forms. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
The Art of Crystallization
Obtaining high-quality single crystals is often the most challenging yet critical step in X-ray crystallographic analysis.[2] For this compound derivatives, slow evaporation of a saturated solution is a commonly employed and often successful technique.
Experimental Protocol: Crystallization by Slow Evaporation
-
Solvent Selection: The choice of solvent is paramount. The ideal solvent is one in which the compound has moderate solubility. A solvent screen using small amounts of the purified compound in various solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, or mixtures thereof) is recommended.
-
Preparation of Saturated Solution: Gently warm a small amount of the chosen solvent to dissolve the compound until a saturated or near-saturated solution is obtained. It is crucial to use a minimal amount of solvent.
-
Crystal Growth: Filter the warm solution to remove any particulate matter and transfer it to a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent at room temperature. The vial should be left undisturbed in a vibration-free environment.
-
Crystal Harvesting: Over a period of days to weeks, as the solvent slowly evaporates, single crystals of suitable size and quality for X-ray diffraction should form. Carefully harvest the crystals from the mother liquor using a spatula or fine-tipped tweezers.
Caption: Workflow for Crystallization by Slow Evaporation.
Unveiling the Architecture: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.
Data Collection and Structure Solution
A suitable single crystal is mounted on a goniometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. The crystal is then rotated in the X-ray beam, and the intensities of the diffracted beams are measured by a detector. These intensities are then used to calculate an electron density map of the unit cell, from which the positions of the individual atoms can be determined. The structural model is then refined to achieve the best possible fit with the experimental data.
Case Study: Crystal Structure of a this compound Derivative
As a proxy for the parent compound, we will examine the crystal structure of (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine, which contains the core 1-phenyl-pyrrole moiety.[4][5] This example provides valuable insights into the conformational preferences and intermolecular interactions that can be expected in this class of compounds.
The title compound crystallizes in the triclinic space group P-1 with two independent molecules in the asymmetric unit.[4][5]
| Parameter | Value |
| Chemical Formula | C₁₅H₁₄N₄O |
| Molecular Weight | 266.30 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.1497 (2) |
| b (Å) | 12.3932 (3) |
| c (Å) | 12.7294 (3) |
| α (°) | 87.4070 (11) |
| β (°) | 82.6740 (12) |
| γ (°) | 75.0190 (12) |
| Volume (ų) | 1382.88 (6) |
| Z | 4 |
| R-factor (%) | 4.2 |
Table 1: Selected crystallographic data for (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine.[4]
Molecular Conformation
A key structural feature of N-aryl pyrroles is the dihedral angle between the pyrrole and the phenyl rings. In the case study derivative, the dihedral angles between the central pyrazole ring and the pendant phenyl and pyrrole rings are 42.69 (8)° and 51.88 (6)° in one molecule of the asymmetric unit, and 54.49 (7)° and 49.61 (9)° in the second molecule.[4][5] This non-planar conformation is a common feature in such systems and is influenced by steric and electronic factors.
Caption: The dihedral angle between the pyrrole and aniline rings is a key conformational parameter.
Supramolecular Assembly: Intermolecular Interactions
The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions. In the case study derivative, the primary interaction is O—H···N hydrogen bonding, which links the two independent molecules and their inversion-symmetry counterparts into tetramers.[4][5] These tetramers then form layers that are further stabilized by weaker C—H···π interactions.[5]
Understanding these interactions is crucial for predicting and controlling the solid-state properties of materials. For this compound derivatives, the presence of the amine group on the aniline ring provides a hydrogen bond donor, while the nitrogen atom of the pyrrole ring can act as a hydrogen bond acceptor. Additionally, the aromatic rings are capable of participating in π-π stacking and C—H···π interactions.
Caption: A schematic representation of the intermolecular interactions leading to the crystal packing in the case study derivative.
Future Directions and the Role of Structural Databases
The absence of a publicly available crystal structure for this compound highlights the importance of continued research in this area. The deposition of new crystal structures into public repositories such as the Cambridge Structural Database (CSD) is essential for advancing our collective understanding of chemical systems.[6][7] Researchers are strongly encouraged to deposit their crystallographic data to enrich the global scientific knowledge base.
Conclusion
This technical guide has provided a comprehensive overview of the key aspects related to the crystal structure of this compound derivatives. While the structure of the parent compound remains to be determined, the principles of synthesis, crystallization, and crystallographic analysis, illustrated through a relevant case study, offer a solid foundation for researchers in the field. A thorough understanding of the three-dimensional architecture of these molecules is indispensable for the rational design of new therapeutic agents and advanced materials with tailored properties.
References
- Lahti, P. M., & Delen, Z. (2006). Crystallography and magnetism of two 1-(4-nitroxylphenyl)pyrroles. The Journal of organic chemistry, 71(25), 9341–9347. [Link]
- Mague, J. T., Mohamed, S. K., Akkurt, M., El-Emary, T. I., & Albayati, M. R. (2014). Crystal structure of (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine.
- Mague, J. T., Mohamed, S. K., Akkurt, M., El-Emary, T. I., & Albayati, M. R. (2014). Crystal structure of (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine.
- PubChem. (n.d.). 1-Phenylpyrrole. National Center for Biotechnology Information.
- Saeed, S., Ali, A., Hussain, R., & van der Gryp, P. (2015). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 20(8), 13736–13748. [Link]
- Baashen, M. A., Abdel-Wahab, B. F., Hegazy, A. S., Kariuki, B. M., & El-Hiti, G. A. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide–dimethylformamide (1/1). Zeitschrift für Kristallographie - New Crystal Structures, 235(6), 1319-1322. [Link]
- Kim, C. H., Jeon, Y. S., Lynch, V., Sessler, J. L., & Hwang, K. J. (2013). 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole. Acta crystallographica. Section E, Structure reports online, 69(Pt 11), o1677–o1678. [Link]
- Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights.
- Cambridge Crystallographic Data Centre. (n.d.). Access Structures.
- Patel, U. (n.d.).
- Sunway Pharm Ltd. (n.d.). 4-(1H-Pyrrol-1-yl)aniline.
- PubChem. (n.d.). 2-(1H-pyrrol-1-yl)aniline. National Center for Biotechnology Information.
- Matrix Fine Chemicals. (n.d.). 3-(PYRROLIDIN-1-YL)ANILINE.
- PubChem. (n.d.). 3-(Pyrrolidin-1-yl)aniline. National Center for Biotechnology Information.
- Kim, C. H., Jeon, Y. S., Lynch, V., Sessler, J. L., & Hwang, K. J. (2013). 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole.
- Butini, S., et al. (2023). Development of 1-(2-aminophenyl)pyrrole-based amides acting as human topoisomerase I inhibitors. Archiv der Pharmazie, 356(9), e2300270. [Link]
- Rossi, M., et al. (2021). Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I)
- Cambridge Crystallographic Data Centre. (n.d.). Access Structures Workshop (WCSD-001). [Link]
- Bettelheim, A., White, B. A., Raybuck, S. A., & Murray, R. W. (1987). Electrochemical polymerization of amino-, pyrrole-, and hydroxy-substituted tetraphenylporphyrins. Inorganic Chemistry, 26(7), 1009–1017. [Link]
Sources
- 1. bol.com [bol.com]
- 2. 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 7. Search - Access Structures [ccdc.cam.ac.uk]
A Technical Guide to the ¹H NMR Spectrum of 3-(1H-pyrrol-1-yl)aniline
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(1H-pyrrol-1-yl)aniline, a heterocyclic compound of interest in medicinal and materials chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data report to offer a detailed interpretation grounded in fundamental NMR principles and substituent effect theory. We will deconstruct the molecular structure to predict the spectral features, present a validated experimental protocol for data acquisition, and provide a step-by-step guide to signal assignment and interpretation. This guide aims to serve as a definitive resource for the structural elucidation of this molecule and similarly substituted N-aryl heterocycles.
Introduction: The Structural Significance of N-Aryl Pyrroles
The aniline moiety is a foundational structure in synthetic chemistry, serving as a precursor for countless pharmaceuticals, dyes, and polymers.[1] When functionalized with heterocyclic scaffolds like pyrrole, the resulting N-aryl pyrroles become valuable building blocks with unique electronic and steric properties. This compound, in particular, presents an interesting electronic profile, combining the electron-donating amino group with the π-excessive pyrrole ring, mediated by a meta-substituted benzene linker.
Accurate structural confirmation is paramount for any downstream application. ¹H NMR spectroscopy stands as the most powerful and accessible tool for this purpose, providing precise information about the electronic environment of every proton in the molecule. This guide will elucidate the characteristic ¹H NMR spectrum of this compound, explaining the causality behind the observed chemical shifts and coupling patterns that define its spectral signature.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, one must first understand the distinct proton environments within the this compound molecule. The structure consists of two key moieties: a 1,3-disubstituted benzene ring (the aniline core) and a 1-substituted pyrrole ring. The protons on each ring are chemically non-equivalent, leading to a complex but interpretable spectrum.
The diagram below illustrates the IUPAC numbering and proton labeling that will be used throughout this guide.
Figure 1: Structure and Proton Labeling of this compound.
Predicting the ¹H NMR Spectrum: A Theoretical Framework
The chemical shift (δ) of each proton is dictated by its local electronic environment. Electron-donating groups (EDGs) increase electron density, "shielding" nearby protons and shifting their signals upfield (lower ppm). Conversely, electron-withdrawing groups (EWGs) "deshield" protons, shifting them downfield (higher ppm).[2]
Analysis of the Pyrrole Moiety
In unsubstituted pyrrole, the α-protons (H2/H5) are adjacent to the nitrogen and resonate around 6.7 ppm, while the β-protons (H3/H4) are found further upfield at ~6.2 ppm.[3][4] When the pyrrole nitrogen is attached to an aryl group, as in this case, the phenyl ring acts as a weak electron-withdrawing group, causing a downfield shift for all pyrrole protons.
-
α-protons (H2'/H5'): These protons are most influenced by the N-phenyl substituent. They are expected to appear as a triplet downfield from their position in unsubstituted pyrrole.
-
β-protons (H3'/H4'): These protons are also shifted downfield, though to a lesser extent. They are also expected to appear as a triplet.
Analysis of the Aniline Moiety
The aniline ring is influenced by two substituents: the strongly activating, ortho-, para-directing amino (-NH₂) group at C1, and the pyrrol-1-yl group at C3. The -NH₂ group strongly shields the ortho (H2, H6) and para (H4) positions. The pyrrol-1-yl group's effect is more complex, but it generally deshields adjacent protons. The interplay of these effects results in distinct chemical shifts for the four aromatic protons.
-
H2: This proton is ortho to the activating -NH₂ group and meta to the pyrrol-1-yl group. It is expected to be significantly shielded and will likely appear as a narrow triplet or singlet-like peak due to similar meta couplings.
-
H4: This proton is para to the -NH₂ group and ortho to the pyrrol-1-yl group. It will experience strong shielding from the amino group but deshielding from the adjacent pyrrole. Its signal is expected to be a triplet.
-
H5: This proton is meta to both substituents and will be least affected, likely resonating near the typical benzene chemical shift of ~7.3 ppm.[5] It will appear as a triplet.
-
H6: This proton is ortho to the -NH₂ group and ortho to the C-N bond of the pyrrole substituent. It will be strongly shielded by the amino group and appear as a doublet of doublets.
-
-NH₂ Protons: The two protons of the amino group will typically appear as a broad singlet. Their chemical shift is highly dependent on solvent, concentration, and temperature.[6]
Predicted Spectral Data
Based on the analysis of substituent effects and data from analogous compounds like 2-(1H-pyrrol-1-yl)aniline[7], we can summarize the predicted spectral data.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| H5 | 7.15 - 7.30 | t (triplet) | J ≈ 7.8 - 8.0 | 1H |
| H2'/H5' (Pyrrole) | 7.00 - 7.10 | t (triplet) | J ≈ 2.2 | 2H |
| H4 | 6.80 - 6.95 | ddd (doublet of doublets of doublets) | J ≈ 8.0, 2.4, 1.0 | 1H |
| H2 | 6.70 - 6.80 | t (triplet) | J ≈ 2.0 | 1H |
| H6 | 6.60 - 6.70 | ddd (doublet of doublets of doublets) | J ≈ 7.8, 2.2, 1.0 | 1H |
| H3'/H4' (Pyrrole) | 6.30 - 6.40 | t (triplet) | J ≈ 2.2 | 2H |
| -NH₂ | 3.50 - 4.50 (Solvent Dependent) | br s (broad singlet) | None | 2H |
Experimental Protocol for Data Acquisition
Trustworthy data begins with a robust and reproducible experimental protocol. The following section details the standard operating procedure for acquiring a high-quality ¹H NMR spectrum.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. For compounds with potentially low solubility or to better resolve exchangeable protons (like -NH₂), dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[8]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Mixing: Gently vortex or swirl the vial until the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient to cover the detector coils (typically ~4-5 cm).
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.
Spectrometer Parameters (400 MHz Example)
-
Experiment: Standard 1D Proton (zg30)
-
Solvent: CDCl₃ (or as selected)
-
Temperature: 298 K
-
Pulse Program: zg30 (30° pulse angle to reduce experiment time)
-
Number of Scans (NS): 16 (increase for dilute samples)
-
Relaxation Delay (D1): 2.0 seconds (ensures full relaxation for quantitative integration)
-
Acquisition Time (AQ): ~4 seconds
-
Spectral Width (SW): 20 ppm (centered around 6 ppm)
-
Data Processing: Apply an exponential window function (LB = 0.3 Hz) followed by Fourier Transform, automatic phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CDCl₃: 7.26 ppm) or internal standard (TMS: 0.00 ppm).
The workflow for this process is visualized below.
Figure 2: Standard workflow for ¹H NMR sample preparation, acquisition, and processing.
Spectral Interpretation: A Step-by-Step Analysis
With the predicted data and a processed spectrum in hand, the final step is signal assignment.
-
Identify the Solvent Peak: Locate the residual solvent peak (e.g., 7.26 ppm for CDCl₃) and ensure the spectrum is correctly referenced.
-
Locate the Pyrrole Signals: Look for two distinct triplets in the 6.0-7.5 ppm region, each integrating to 2H. The downfield triplet (~7.0-7.1 ppm) corresponds to the α-protons (H2'/H5'), and the upfield triplet (~6.3-6.4 ppm) corresponds to the β-protons (H3'/H4'). Their characteristic triplet splitting pattern (J ≈ 2.2 Hz) is a key identifier for a 1-substituted pyrrole.
-
Assign the Aniline Protons: This is the most complex region.
-
Start with the most distinct signal. The proton at the H5 position, being meta to both groups, is often found furthest downfield in the aniline system (~7.15-7.30 ppm) and should be a clear triplet with a larger ortho coupling constant (J ≈ 8 Hz).
-
Identify the other signals based on their predicted shifts and multiplicities. The signals for H2, H4, and H6 will be upfield of H5 due to the strong shielding from the -NH₂ group. Use the coupling patterns to differentiate them. For example, H6 will show both ortho (~8 Hz) and meta (~2 Hz) coupling.
-
-
Confirm the -NH₂ Signal: Find the broad singlet, typically integrating to 2H, in the upfield region (~3.5-4.5 ppm in CDCl₃). To confirm its identity, a D₂O shake experiment can be performed; the -NH₂ signal will disappear as the protons exchange with deuterium.
-
Check Integrations: Sum all integrations. For this compound (C₁₀H₁₀N₂), the total proton integration should correspond to 10 protons (4 from the aniline ring, 4 from the pyrrole ring, and 2 from the amino group).
Conclusion
The ¹H NMR spectrum of this compound is a distinctive fingerprint resulting from the electronic interplay between its constituent aromatic rings. The key features are two characteristic triplets for the α- and β-pyrrole protons and four unique signals for the protons on the 1,3-disubstituted aniline ring. The broad singlet of the exchangeable amino protons completes the spectrum. By applying the principles of chemical shift theory, substituent effects, and spin-spin coupling, and by following a rigorous experimental protocol, researchers can confidently assign every signal and verify the structure and purity of their material. This guide provides the theoretical foundation and practical framework necessary for this critical analytical task.
References
- BenchChem. (n.d.). A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles.
- ResearchGate. (n.d.). ¹H NMR spectra of compound 3a. [Image].
- ChemicalBook. (n.d.). Pyrrole(109-97-7) 1H NMR spectrum.
- Royal Society of Chemistry. (2016). Supporting Information for: Efficient Synthesis of Pyrrolo[1,2-a]quinoxalines Catalyzed by Brønsted Acid through Cleavage of C-C Bond.
- Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry.[10]
- ResearchGate. (n.d.). ¹H NMR spectra of 1H-pyrrole (1) in different solvents. [Image].
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924).
- Pearson+. (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole....
- ResearchGate. (n.d.). 1 H chemical shifts of benzene, substituted benzenes, aniline and.... [Table].
- Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound.
- LibreTexts Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- Modgraph. (n.d.). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics.
- ResearchGate. (n.d.). Fig. 1 The 1 H NMR chemical shift values (d ppm) of aniline and.... [Image].
- SpectraBase. (n.d.). Pyrrole - Optional[1H NMR] - Chemical Shifts.
- ChemicalBook. (n.d.). Aniline(62-53-3) 1H NMR spectrum.
- PubChem. (n.d.). 2-(1H-pyrrol-1-yl)aniline.
- ChemicalBook. (n.d.). 1-PHENYLPYRROLE(635-90-5) 1H NMR spectrum.
- Beilstein Journal of Organic Chemistry. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation.
- ACS Publications. (n.d.). Synthesis of Pyrrolnitrin and Related Halogenated Phenylpyrroles.
- Michigan State University Department of Chemistry. (n.d.). Proton NMR Table.
- ResearchGate. (n.d.). Analysis of the N.M.R. Spectrum of pyrrole.
- BLDpharm. (n.d.). 6025-60-1|2-(1H-Pyrrol-1-yl)aniline.
- ResearchGate. (n.d.). Synthesis of (1H-pyrrol-1-yl)anthracene-9,10-diones. Request PDF.
Sources
- 1. BJOC - Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrrole(109-97-7) 1H NMR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Proton NMR Table [www2.chemistry.msu.edu]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide to the ¹³C NMR Analysis of 3-(1H-pyrrol-1-yl)aniline
Introduction: The Structural Significance of this compound
In the landscape of modern drug discovery and materials science, the structural elucidation of novel compounds is a cornerstone of innovation. This compound is a molecule of significant interest, featuring a unique linkage of two fundamental aromatic heterocycles: a pyrrole and an aniline ring. This arrangement provides a versatile scaffold for developing new therapeutic agents and functional materials. The precise characterization of this molecule is paramount, and among the arsenal of analytical techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a definitive method for confirming its carbon framework.
This guide provides a comprehensive, in-depth analysis of the ¹³C NMR spectrum of this compound. We will move beyond a simple recitation of data to explore the underlying principles that govern the observed chemical shifts, offering a field-proven perspective on experimental design, data interpretation, and advanced spectroscopic techniques.
Part 1: Theoretical Framework and Chemical Shift Prediction
Before stepping into the laboratory, a robust theoretical understanding of the molecule's electronic environment is crucial for predicting its ¹³C NMR spectrum. The chemical shift of each carbon atom is highly sensitive to its local electron density, which is modulated by the interplay of inductive and resonance effects from the substituent groups.
The this compound molecule contains ten unique carbon environments. The aniline moiety features a powerful electron-donating amino (-NH₂) group, which increases electron density, particularly at the ortho and para positions, causing them to be "shielded" and appear at lower chemical shift values (upfield).[1][2] Conversely, the pyrrole ring, attached via its nitrogen to the C3 position of the aniline ring, acts as a substituent with more complex electronic effects. The nitrogen lone pair of the pyrrole is delocalized within its own ring, but the ring as a whole can influence the aniline system.
Below is the structure of this compound with the standard IUPAC numbering used for the subsequent analysis.
Caption: Structure of this compound with IUPAC numbering.
Predicted ¹³C NMR Chemical Shifts
Based on established substituent effects for substituted anilines and pyrroles, we can predict the approximate chemical shifts (δ) in ppm.[1][3] The aromatic and alkene regions for ¹³C NMR typically range from 100-170 ppm.[4]
| Carbon Atom | Hybridization | Predicted δ (ppm) | Justification |
| C1 | sp² (C-NH₂) | ~147 | Quaternary carbon attached to the highly electronegative nitrogen of the amino group. |
| C2 | sp² (CH) | ~114 | ortho to -NH₂ (shielded), meta to pyrrole group. Strong shielding from NH₂ dominates. |
| C3 | sp² (C-N) | ~140 | Quaternary carbon attached to the pyrrole nitrogen; deshielded. |
| C4 | sp² (CH) | ~129 | para to -NH₂ (shielded), but ortho to the pyrrole-substituted carbon. The typical aniline C4 is ~118 ppm, but the adjacent C3-substituent deshields it. |
| C5 | sp² (CH) | ~116 | meta to -NH₂, meta to pyrrole group. Experiences less dramatic shielding/deshielding. |
| C6 | sp² (CH) | ~119 | ortho to -NH₂ (shielded), but less so than C2 due to being further from the C3 substituent. |
| C2'/C5' | sp² (CH) | ~122 | α-carbons of the pyrrole ring, adjacent to the nitrogen. Generally downfield in pyrroles.[5] |
| C3'/C4' | sp² (CH) | ~110 | β-carbons of the pyrrole ring. Generally upfield compared to α-carbons.[5] |
Part 2: Experimental Protocol
Trustworthy data begins with meticulous experimental execution. The following protocol outlines a self-validating system for acquiring high-quality ¹³C NMR data.
Workflow for ¹³C NMR Analysis
Caption: Standard workflow for ¹³C NMR analysis from sample preparation to structural elucidation.
Step-by-Step Methodology
-
Sample Preparation:
-
Rationale: Due to the low natural abundance of the ¹³C isotope (~1.1%), a higher sample concentration is required compared to ¹H NMR to achieve a good signal-to-noise ratio in a reasonable time.[6][7]
-
Protocol:
-
Accurately weigh 20-50 mg of this compound.
-
Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a small vial. Ensure complete dissolution.[7]
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The solution height should be approximately 4-5 cm.[6]
-
-
-
Instrument Setup and Data Acquisition:
-
Rationale: Proper tuning and shimming of the instrument are critical for achieving high resolution and symmetrical line shapes, which are essential for accurate chemical shift determination.
-
Protocol:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Perform automatic or manual tuning and matching of the probe for the ¹³C frequency.
-
Shim the magnetic field to optimize homogeneity, minimizing the peak width of the solvent lock signal.
-
-
-
¹³C NMR Experiment Parameters:
-
Rationale: A standard broadband proton-decoupled experiment provides a spectrum where each unique carbon appears as a single line, simplifying the spectrum.[8] DEPT (Distortionless Enhancement by Polarization Transfer) experiments are then used to determine the number of protons attached to each carbon.[9]
-
Typical Acquisition Parameters (400 MHz Spectrometer):
-
| Parameter | 1D ¹³C {¹H} | DEPT-135 | DEPT-90 |
| Pulse Program | zgpg30 | dept135 | dept90 |
| Spectral Width | ~240 ppm (0-240) | ~240 ppm (0-240) | ~240 ppm (0-240) |
| Acquisition Time | ~1.0 - 1.5 s | ~1.0 - 1.5 s | ~1.0 - 1.5 s |
| Relaxation Delay (d1) | 2.0 s | 2.0 s | 2.0 s |
| Number of Scans (NS) | 1024 or more | 256 or more | 256 or more |
| Temperature | 298 K | 298 K | 298 K |
Part 3: Data Interpretation and Structural Assignment
Interpreting the acquired spectra is a logical process of cross-referencing the broadband, DEPT-135, and DEPT-90 data.
-
Broadband ¹³C Spectrum: Shows all 10 carbon signals. The quaternary carbons (C1, C3) are expected to be of lower intensity.[8]
-
DEPT-90 Spectrum: This experiment only shows signals from CH (methine) carbons.[10][11] We expect to see 6 signals corresponding to C2, C4, C5, C6, C2'/C5', and C3'/C4'.
-
DEPT-135 Spectrum: This spectrum shows CH and CH₃ carbons as positive peaks and CH₂ carbons as negative peaks.[10][11] Since this compound has no CH₂ or CH₃ groups, all 6 CH signals that appeared in the DEPT-90 spectrum will also appear here as positive peaks.
-
Identifying Quaternary Carbons: The signals present in the broadband spectrum but absent from both DEPT spectra correspond to the quaternary carbons: C1 and C3.[9]
By combining this information with the predicted chemical shifts from Part 1, a full assignment of the ¹³C spectrum can be achieved with high confidence. For unambiguous confirmation, especially in complex molecules, 2D NMR techniques are invaluable.
Advanced Analysis: 2D NMR (HSQC & HMBC)
For definitive structural validation, 2D NMR experiments are the gold standard.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). It would show cross-peaks between C2-H2, C4-H4, C5-H5, C6-H6, C2'-H2', etc. This is the most reliable way to confirm the assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds away (²JCH, ³JCH).[12] This is exceptionally powerful for mapping the molecular connectivity. For example, the proton on C2' of the pyrrole ring should show a correlation to the quaternary carbon C3 of the aniline ring, confirming the point of attachment.
Illustrative Diagram of Key HMBC Correlations
Caption: Key long-range HMBC correlations for structural confirmation.
Conclusion
The ¹³C NMR analysis of this compound is a multi-faceted process that integrates theoretical prediction, meticulous experimental technique, and logical data interpretation. By employing broadband decoupled ¹³C spectroscopy in conjunction with DEPT experiments, a complete assignment of the carbon skeleton can be confidently achieved. For unequivocal proof of structure, particularly in the context of regulatory submissions or foundational research, 2D NMR techniques like HSQC and HMBC are indispensable. This guide provides the necessary framework for researchers, scientists, and drug development professionals to perform and interpret these analyses with the highest degree of scientific integrity.
References
- Gronowitz, S., Johnson, I., & Hörnfeldt, A. B. (1975). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, (4), 389-393. [Link]
- Ponnampalam, P., & Lee, C. W. (2004). The different electronic natures displayed by the alkylthio groups in simple and higher conjugated aniline systems.
- Olejniczak, M., & Rozwadowski, Z. (2004). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Polish Journal of Chemistry, 78, 939-948. [Link]
- Fiveable. DEPT 13C NMR Spectroscopy. Organic Chemistry Class Notes. [Link]
- Wang, Z., et al. (2016). Efficient Synthesis of Pyrrolo[1,2-a]quinoxalines Catalyzed by Brønsted Acid through Cleavage of C-C Bond - Supporting Information. Royal Society of Chemistry. [Link]
- Trofimov, B. A., et al. (2011). Preparation of chiral pyrrole derivatives by the Paal-Knorr reaction.
- University of Regensburg. 13C NMR Spectroscopy. [Link]
- University of California, Los Angeles.
- Human Metabolome Database. 13C NMR Spectrum of Aniline. [Link]
- Yoshida, M., Minato, H., & Kobayashi, M. (1976). 13C-NMR SPECTRA OF N-BENZYLIDENEANILINES. EVIDENCE FOR DELOCALIZATION OF N-LONE-PAIR ELECTRONS TO ANILINE BENZENE RING. Chemistry Letters, 5(10), 1097-1100. [Link]
- Czerwonka, A., et al. (2023). Structural characterisation and pH-dependent preference of pyrrole cross-link isoforms from reactions of oxoenal with cysteine and lysine side chains as model systems. Scientific Reports, 13(1), 11252. [Link]
- University College London.
- ResearchGate. 13C NMR spectra of N-tosyl pyrrole. [Link]
- OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. [Link]
- Jones, R. A., et al. (2000). Pyrrole studies part 47. 13C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. ARKIVOC, 2000(3), 382-392. [Link]
- Reich, H. J.
- Human Metabolome Database. 13C NMR Spectrum of Aniline (HMDB0003012). [Link]
- Iowa State University.
- Iwatsuki, M., et al. (2021). Allostreptopyrroles A–E, β-alkylpyrrole derivatives from an actinomycete Allostreptomyces sp. RD068384. The Journal of Antibiotics, 74(7), 467-473. [Link]
- Reuben, J. (1983). Isotopic multiplets in the carbon-13 NMR spectra of aniline derivatives and nucleosides with partially deuterated amino groups: effect of intra- and intermolecular hydrogen bonding. Journal of the American Chemical Society, 105(11), 3711-3712. [Link]
- LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]
- Royal Society of Chemistry. (2011).
- Bera, M., et al.
- Ni, S., et al. (1991). 13C n.m.r, characterization of soluble polyaniline.
- Chemistry Stack Exchange. (2020).
- Sayeeda, Z. (2023). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries. [Link]
- Oregon State University. 13C NMR Chemical Shifts. [Link]
- JoVE. (2025). NMR Spectroscopy Of Amines. Journal of Visualized Experiments. [Link]
- D'Agostino, J. V., & Hulce, M. (2014). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid).
- NMRDB.org. Predict 13C carbon NMR spectra. [Link]
- CASPRE - 13C NMR Predictor. [Link]
- Magri, F. M. M., et al. (2001). A new program to 13C NMR spectrum prediction based on tridimensional models.
- Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 11857-11869. [Link]
- El-Shehry, M. F., et al. (2012). Study of Novel Pyrrole Derivatives. International Journal of Organic Chemistry, 2(3), 256-260. [Link]
- Abdel-Wahab, B. F., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Chemistry Central Journal, 6(1), 72. [Link]
- University of Potsdam. Tables For Organic Structure Analysis. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. fiveable.me [fiveable.me]
- 10. che.hw.ac.uk [che.hw.ac.uk]
- 11. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 12. Structural characterisation and pH-dependent preference of pyrrole cross-link isoforms from reactions of oxoenal with cysteine and lysine side chains as model systems - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Vibrational Landscape: An In-depth Technical Guide to the IR Spectroscopy of Pyrrole-Containing Anilines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Convergence of Two Aromatic Worlds
Pyrrole-containing anilines represent a fascinating and vital class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. The fusion of the electron-rich five-membered pyrrole ring with the versatile aniline moiety gives rise to unique electronic and structural properties that are pivotal to their biological activity and material function. Understanding the nuanced molecular architecture of these compounds is paramount for quality control, reaction monitoring, and rational drug design. Infrared (IR) spectroscopy offers a powerful, non-destructive, and highly informative window into the vibrational world of these molecules, providing a detailed fingerprint of their functional groups and bonding arrangements. This guide serves as a comprehensive technical resource for interpreting the IR spectra of pyrrole-containing anilines, blending fundamental principles with practical, field-proven insights to empower researchers in their scientific endeavors.
The Underlying Science: Deciphering Molecular Vibrations
Infrared spectroscopy is predicated on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their natural modes of vibration.[1] These vibrations, which include stretching, bending, wagging, and twisting of chemical bonds, are quantized and unique to the specific functional groups and overall structure of a molecule. A typical mid-IR spectrum, ranging from 4000 to 400 cm⁻¹, can be broadly divided into two key regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[2][3] The former is characterized by absorptions from specific functional groups (e.g., N-H, C-H), while the latter contains a complex pattern of absorptions arising from the molecule as a whole, making it a unique identifier for a specific compound.[4][5]
The Core Spectrum: Characteristic Vibrational Modes of Pyrrole-Containing Anilines
The IR spectrum of a pyrrole-containing aniline is a composite of the vibrational modes of the individual pyrrole and aniline rings, with subtle yet significant shifts arising from their electronic interaction. A prime example is 4-(1H-pyrrol-1-yl)aniline , where the pyrrole nitrogen is directly bonded to the phenyl ring of the aniline.
The Functional Group Region (4000-2800 cm⁻¹): A Tale of Two N-H Bonds
A key diagnostic feature in the spectra of primary aromatic amines is the presence of two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the -NH₂ group.[6][7] In contrast, the N-H bond within the pyrrole ring of a secondary amine-like pyrrole itself gives rise to a single, often broader, absorption band. For pyrrole clusters, this N-H stretching vibration has been observed at various frequencies depending on the degree of hydrogen bonding, with the monomer absorbing around 3531 cm⁻¹.[6][8]
In a molecule like 4-(1H-pyrrol-1-yl)aniline, we would anticipate observing the characteristic double peak of the primary amine group, although their exact positions may be influenced by the electron-donating or -withdrawing nature of the pyrrole substituent. The absence of a distinct N-H stretch for the pyrrole ring is a key indicator that it is N-substituted.
The Double Bond and Aromatic Region (1700-1400 cm⁻¹): Ring Vibrations
This region is dominated by the C=C stretching vibrations of both the aromatic aniline ring and the pyrrole ring. The aniline ring typically exhibits several bands in the 1620-1450 cm⁻¹ range.[9] Polypyrrole, for instance, shows a fundamental vibration of the pyrrole ring around 1475 cm⁻¹.[10] The N-H bending (scissoring) vibration of the primary amine group also appears in this region, typically between 1650 and 1550 cm⁻¹.[6][7] The precise positions and relative intensities of these bands can be sensitive to the substitution pattern on the aniline ring.
The Fingerprint Region (1500-600 cm⁻¹): A Unique Molecular Signature
The fingerprint region of pyrrole-containing anilines is exceptionally rich in information, containing a complex interplay of C-N stretching, C-H in-plane and out-of-plane bending vibrations, and ring deformation modes.[4][5] The C-N stretching vibrations are of particular interest. Aromatic amines generally show a strong C-N stretching band in the 1350-1200 cm⁻¹ region.[6] In poly(aniline-co-pyrrole), C-N stretching vibrations have been identified around 1250 and 1313 cm⁻¹.[9] The out-of-plane C-H bending vibrations of the substituted benzene ring, typically found between 900 and 675 cm⁻¹, can provide valuable information about the substitution pattern.
The following table summarizes the expected characteristic IR absorption bands for a representative pyrrole-containing aniline, 4-(1H-pyrrol-1-yl)aniline.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Asymmetric Stretch (Aniline) | 3500 - 3400 | Medium | Characteristic of a primary aromatic amine.[6][7] |
| N-H Symmetric Stretch (Aniline) | 3400 - 3300 | Medium | Characteristic of a primary aromatic amine.[6][7] |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Vibrations of C-H bonds on both rings. |
| Aliphatic C-H Stretch (if present) | 3000 - 2850 | Medium-Strong | From any alkyl substituents. |
| Aromatic C=C Stretch | 1620 - 1450 | Strong-Medium | Overlapping contributions from both aniline and pyrrole rings.[9][10] |
| N-H Bending (Aniline) | 1650 - 1550 | Medium-Variable | Scissoring vibration of the -NH₂ group.[6][7] |
| C-N Stretch (Aromatic Amine) | 1350 - 1200 | Strong | Stretch of the C-N bond connecting the aniline ring to the amine.[6] |
| C-N Stretch (Pyrrole Ring) | ~1198 | Medium | In-ring C-N stretching vibration.[10] |
| C-H Out-of-Plane Bending | 900 - 675 | Strong | Provides information on the substitution pattern of the aniline ring. |
The Influence of Substituents and Hydrogen Bonding
The vibrational frequencies of pyrrole-containing anilines are highly sensitive to the electronic effects of substituents on either ring. Electron-withdrawing groups (e.g., -NO₂) will typically shift the N-H stretching frequencies of the aniline to higher wavenumbers (a hyposochromic or blue shift), while electron-donating groups (e.g., -OCH₃) will cause a shift to lower wavenumbers (a bathochromic or red shift).[11] This is due to the alteration of the electron density around the nitrogen atom, which in turn affects the N-H bond strength.
Hydrogen bonding plays a crucial role in the IR spectroscopy of these compounds, particularly in the solid state or in concentrated solutions. Intermolecular hydrogen bonding involving the N-H groups of the aniline and/or pyrrole moieties can lead to significant broadening of the N-H stretching bands and a shift to lower frequencies. The extent of this broadening and shifting can provide qualitative information about the strength of the hydrogen bonding interactions.
Practical Guide to Experimental Protocols
Sample Preparation: A Critical First Step
The quality of an IR spectrum is highly dependent on the sample preparation technique. The choice of method is dictated by the physical state of the pyrrole-containing aniline.
-
For Solid Samples:
-
KBr Pellet Method: This is a common technique for obtaining high-quality transmission spectra of solid samples.
-
Finely grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the mixture to a pellet die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer for analysis.
-
-
Attenuated Total Reflectance (ATR): ATR is a versatile and rapid technique that requires minimal sample preparation.
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum directly.
-
-
-
For Liquid Samples or Solutions:
-
Neat Liquids (Salt Plates):
-
Place a small drop of the liquid sample onto a KBr or NaCl salt plate.
-
Carefully place a second salt plate on top to create a thin film.
-
Mount the plates in the spectrometer's sample holder.
-
-
Solutions:
-
Dissolve the sample in a suitable solvent that has minimal absorption in the regions of interest (e.g., carbon tetrachloride, chloroform).
-
Inject the solution into a liquid transmission cell of a known path length.
-
Acquire the spectrum, and if necessary, subtract the spectrum of the pure solvent.
-
-
Acquiring the Spectrum: A Step-by-Step Workflow
-
Background Spectrum: Always acquire a background spectrum of the empty sample compartment (or with the pure KBr pellet/solvent) before running the sample. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio.
-
Data Processing: Process the raw data to obtain a clear and interpretable spectrum. This may involve baseline correction and smoothing.
Visualization of Key Concepts
Molecular Structure of 4-(1H-pyrrol-1-yl)aniline
Caption: Structure of 4-(1H-pyrrol-1-yl)aniline.
Experimental Workflow for FTIR Analysis
Sources
- 1. 1-Phenylpyrrole | C10H9N | CID 12480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrrole(109-97-7) IR Spectrum [m.chemicalbook.com]
- 3. 1-PHENYLPYRROLE(635-90-5) 1H NMR [m.chemicalbook.com]
- 4. N-Phenylmaleimide [webbook.nist.gov]
- 5. NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 4-(1H-PYRROL-1-YL)ANILINE | 52768-17-9 [chemicalbook.com]
- 9. Vibrational Analysis of Benziodoxoles and Benziodazolotetrazoles | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of 3-(1H-pyrrol-1-yl)aniline in Organic Solvents
Introduction
3-(1H-pyrrol-1-yl)aniline is a versatile bifunctional molecule integrating an aniline moiety and a pyrrole ring. This unique structural arrangement makes it a valuable building block in medicinal chemistry and materials science, particularly in the synthesis of novel heterocyclic compounds with potential biological activity or unique photophysical properties. A thorough understanding of its solubility in various organic solvents is paramount for its effective utilization in synthesis, purification, and formulation development. This guide provides a comprehensive overview of the solubility characteristics of this compound, blending theoretical principles with practical experimental guidance for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
To understand the solubility of this compound, it is essential to first consider its key physicochemical properties.
| Property | Value/Description | Influence on Solubility |
| Molecular Formula | C₁₀H₁₀N₂ | - |
| Molecular Weight | 158.20 g/mol | Higher molecular weight can sometimes decrease solubility. |
| Structure | Aromatic aniline ring substituted with a pyrrole group at the meta-position. | The aromatic nature contributes to nonpolar character, while the amine and pyrrole nitrogens introduce polarity and hydrogen bonding capabilities. |
| Polarity | Moderately polar. | The molecule possesses both a large, nonpolar aromatic surface and polar N-H groups capable of hydrogen bonding. |
| Hydrogen Bonding | The aniline amine group (-NH₂) can act as a hydrogen bond donor, and the nitrogen atoms in both the aniline and pyrrole moieties can act as hydrogen bond acceptors. | This capability is crucial for solubility in protic solvents like alcohols. |
Theoretical Framework of Solubility: "Like Dissolves Like"
The principle of "like dissolves like" is the cornerstone for predicting solubility.[1] This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its solubility in a given organic solvent is determined by the interplay of the following forces:
-
Van der Waals forces: These are weak, non-specific attractions between molecules. The large aromatic surface of this compound allows for significant van der Waals interactions, favoring solubility in nonpolar or moderately polar solvents.
-
Dipole-dipole interactions: The molecule has a net dipole moment due to the presence of the nitrogen atoms. This allows for electrostatic interactions with other polar molecules.
-
Hydrogen bonding: The ability of the aniline -NH₂ group to donate hydrogen bonds and the nitrogen atoms to accept them is a powerful driver of solubility in solvents that can also participate in hydrogen bonding.[2]
Aromatic amines, such as aniline, are generally soluble in organic solvents like alcohols, ethers, and benzene.[3] This is attributed to the favorable interactions between the aromatic ring of the amine and the solvent molecules. While the pyrrole ring is also aromatic, the overall polarity of this compound is influenced by the presence of the two nitrogen-containing heterocycles.
The logical relationship governing the solubility of this compound can be visualized as follows:
Caption: Interplay of molecular properties and intermolecular forces determining solubility.
Qualitative Solubility Profile of this compound
| Solvent Class | Solvent | IUPAC Name | Predicted Qualitative Solubility | Rationale |
| Protic Polar | Methanol | Methanol | Soluble | Capable of hydrogen bonding with the aniline and pyrrole nitrogens. |
| Ethanol | Ethanol | Soluble | Similar to methanol, it can engage in hydrogen bonding. | |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | Sulfinylbis(methane) | Very Soluble | Highly polar aprotic solvent, effective at solvating a wide range of organic molecules.[5] |
| Acetone | Propan-2-one | Soluble | Polar aprotic solvent that can engage in dipole-dipole interactions. | |
| Ethyl Acetate | Ethyl ethanoate | Moderately Soluble | Less polar than acetone, but should still be a reasonable solvent. | |
| Halogenated | Dichloromethane (DCM) | Dichloromethane | Soluble | A versatile solvent for many organic compounds. The related 2-(1H-pyrrol-1-yl)aniline is soluble in dichloromethane.[4] |
| Chloroform | Trichloromethane | Soluble | Similar to dichloromethane. The related 2-(1H-pyrrol-1-yl)aniline is soluble in chloroform.[4] | |
| Aromatic | Toluene | Methylbenzene | Sparingly Soluble | The nonpolar character of toluene will interact favorably with the aromatic rings, but less so with the polar amine group. |
| Nonpolar | Hexane | Hexane | Insoluble | The large difference in polarity between the solute and solvent will prevent significant dissolution. |
| Aqueous | Water | Water | Insoluble | The large, nonpolar aromatic portion of the molecule dominates over the polar groups, leading to poor aqueous solubility. |
Disclaimer: The qualitative solubility data presented above are predictions based on chemical principles and data from analogous compounds. For precise applications, it is strongly recommended that researchers determine the solubility experimentally in their specific solvent systems and conditions.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[6] The following protocol outlines the steps for determining the solubility of this compound.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials with screw caps
-
Analytical balance
-
Temperature-controlled orbital shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 2 mL) of the different organic solvents to be tested. The presence of undissolved solid after equilibration is crucial.
-
-
Equilibration:
-
Tightly seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid disturbing the solid pellet, it is advisable to filter the supernatant through a syringe filter directly into a volumetric flask.
-
Perform a precise dilution of the saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the respective solvent.
-
-
Data Calculation:
-
Calculate the concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
The workflow for this experimental protocol is depicted in the following diagram:
Caption: Experimental workflow for the shake-flask solubility determination method.
Safety Considerations
This compound is a chemical compound that should be handled with appropriate safety precautions. A safety data sheet (SDS) should be consulted before use.[7] It may cause skin, eye, and respiratory irritation.[7] Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This technical guide provides a detailed overview of the solubility of this compound in organic solvents. While quantitative data is sparse, a strong predictive understanding can be achieved by applying the fundamental principles of "like dissolves like." The compound is expected to be soluble in polar aprotic and protic organic solvents and insoluble in water and nonpolar solvents. For applications requiring precise solubility data, the provided shake-flask experimental protocol offers a robust and reliable method for its determination. A thorough understanding of the solubility of this compound is critical for its successful application in research and development.
References
- CHEM 221 - Organic Chemistry I Laboratory.
- University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
- Quora. Are amines soluble in organic solvents?. [Link]
- Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. YouTube. [Link]
- University of Calgary. Solubility of Organic Compounds. [Link]
- Chemistry LibreTexts. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]
- StudySmarter.
- BYJU'S. Physical Properties of Amines. [Link]
- ACS Publications. Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. [Link]
- Chemistry LibreTexts. 23.1: Properties of amines. [Link]
- National Center for Biotechnology Information. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. [Link]
- IRIS Re.Public@polimi.it. Sustainable Synthesis of N‑Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3‑Hydroxy-2- pyrones and Amines. [Link]
- ChemBK. 2-(1H-PYRROL-1-YL)ANILINE. [Link]
- Chemistry LibreTexts. Advanced Properties of Amines. [Link]
- ORKG Ask.
- ResearchGate. A Novel Approach for the Synthesis of N-Arylpyrroles. [Link]
- gChem Global. Dimethyl Sulfoxide (DMSO). [Link]
- PubChem. 2-(1H-pyrrol-1-yl)aniline. [Link]
- Fisher Scientific. This compound, 97%, Thermo Scientific. [Link]
- Reddit.
- PubChem. Pyrrole. [Link]
Sources
- 1. 2-(1H-pyrrol-1-yl)aniline | C10H10N2 | CID 80123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Aniline hydrochloride (CAS 142-04-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. chembk.com [chembk.com]
- 5. gchemglobal.com [gchemglobal.com]
- 6. CAS 52768-17-9 | 3H30-1-F6 | MDL MFCD01934575 | 4-(1H-Pyrrol-1-yl)aniline | SynQuest Laboratories [synquestlabs.com]
- 7. 1324087-02-6|this compound hydrochloride|BLD Pharm [bldpharm.com]
Methodological & Application
The Rising Potential of 3-(1H-pyrrol-1-yl)aniline in Advanced Polymer Systems: A Guide for Researchers
Introduction: A Monomer Bridging Two Worlds of Conductive Polymers
In the landscape of intrinsically conductive polymers (ICPs), polyaniline (PANI) and polypyrrole (PPy) have long been cornerstone materials, each exhibiting a unique combination of electrical, optical, and electrochemical properties.[1] The quest for novel materials with tailored functionalities has led to the exploration of hybrid structures that can synergistically combine the advantages of both. The monomer 3-(1H-pyrrol-1-yl)aniline emerges as a compelling candidate in this pursuit. This bifunctional molecule, possessing both an aniline and a pyrrole moiety, offers the tantalizing prospect of creating polymers with a predefined, alternating-like structure, potentially overcoming some of the limitations associated with random copolymers of aniline and pyrrole.[2][3]
This technical guide provides a comprehensive overview of the applications of this compound in polymer chemistry. We will delve into the synthesis of the monomer, propose detailed protocols for its polymerization, and explore the anticipated properties and promising applications of the resulting polymers. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique monomer for the development of next-generation materials.
Part 1: Synthesis of the this compound Monomer
The synthesis of N-arylpyrroles can be achieved through several established methods. A common and effective approach is the Clauson-Kaas reaction, which involves the reaction of a primary amine with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst. While the literature specifically detailing the synthesis of this compound is not abundant, a reliable synthetic route can be adapted from procedures for its isomers and related compounds.
Protocol 1: Synthesis of this compound via Clauson-Kaas Reaction
This protocol is based on established methods for the synthesis of N-arylpyrroles.
Materials:
-
3-Nitroaniline
-
2,5-Dimethoxytetrahydrofuran
-
Glacial Acetic Acid
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of 1-(3-Nitrophenyl)-1H-pyrrole
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-nitroaniline (10 mmol) in glacial acetic acid (50 mL).
-
Add 2,5-dimethoxytetrahydrofuran (12 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-water (200 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution until neutral, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-(3-nitrophenyl)-1H-pyrrole.
Step 2: Reduction to this compound
-
In a round-bottom flask, suspend 1-(3-nitrophenyl)-1H-pyrrole (5 mmol) in a mixture of ethanol (30 mL) and water (10 mL).
-
Add iron powder (25 mmol) and ammonium chloride (2.5 mmol).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Wash the celite pad with hot ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Part 2: Polymerization of this compound
The presence of both aniline and pyrrole functionalities in a single molecule allows for polymerization through oxidative methods, similar to its parent monomers. Both chemical and electrochemical polymerization techniques are viable. The resulting polymer, poly(this compound), is expected to have a more regular structure than random copolymers, which could lead to enhanced properties.
Protocol 2: Chemical Oxidative Polymerization
Chemical oxidative polymerization is a scalable method for producing conductive polymers. Ammonium persulfate (APS) is a commonly used oxidant.
Materials:
-
This compound
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
1 M Hydrochloric acid (HCl)
-
Methanol
-
Acetone
-
Deionized water
Procedure:
-
Dissolve this compound (10 mmol) in 100 mL of 1 M HCl in a beaker, and cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Separately, dissolve ammonium persulfate (11 mmol) in 50 mL of 1 M HCl and cool to 0-5 °C.
-
Slowly add the chilled APS solution dropwise to the monomer solution with vigorous stirring over a period of 30 minutes.
-
The reaction mixture will gradually change color, indicating polymerization. Continue stirring at 0-5 °C for 24 hours.
-
Collect the polymer precipitate by vacuum filtration.
-
Wash the precipitate sequentially with 1 M HCl, deionized water, and methanol to remove unreacted monomer, oligomers, and oxidant.
-
Dry the polymer product in a vacuum oven at 60 °C for 24 hours.
Expected Outcome: A dark-colored powder of poly(this compound) in its doped (conductive) state.
Diagram of Chemical Oxidative Polymerization Workflow:
Caption: Workflow for the chemical oxidative polymerization of this compound.
Protocol 3: Electrochemical Polymerization
Electrochemical polymerization allows for the direct deposition of a polymer film onto a conductive substrate, offering excellent control over film thickness and morphology.
Materials:
-
This compound
-
Acetonitrile (anhydrous)
-
Tetrabutylammonium perchlorate (TBAP) or Lithium perchlorate (LiClO₄)
-
Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum, or glassy carbon)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl)
-
Electrochemical workstation (potentiostat/galvanostat)
Procedure:
-
Prepare an electrolyte solution of 0.1 M TBAP (or LiClO₄) in anhydrous acetonitrile.
-
Add this compound to the electrolyte solution to a final concentration of 0.1 M.
-
Deoxygenate the solution by bubbling with nitrogen gas for at least 15 minutes.
-
Set up a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the solution.
-
Perform electropolymerization using either cyclic voltammetry (CV) or potentiostatic methods.
-
Cyclic Voltammetry: Scan the potential between -0.2 V and +1.2 V (vs. Ag/AgCl) for multiple cycles. The appearance of new redox peaks with increasing cycle number indicates polymer film growth.
-
Potentiostatic: Apply a constant potential, typically at or slightly above the oxidation potential of the monomer (determined by an initial CV scan), for a set duration.
-
-
After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove unreacted monomer and electrolyte.
-
Dry the film under a stream of nitrogen.
Expected Outcome: A uniform, adherent, and electroactive film of poly(this compound) on the working electrode.
Diagram of Electrochemical Polymerization Setup:
Caption: Schematic of the electrochemical polymerization setup and process.
Part 3: Expected Properties and Potential Applications
While direct experimental data for poly(this compound) is limited, its properties can be inferred from the extensive knowledge of PANI, PPy, and their copolymers. The unique structure of this homopolymer is anticipated to yield a material with a distinct and advantageous set of characteristics.
| Property | Expected Characteristics of Poly(this compound) | Rationale |
| Electrical Conductivity | Moderate to high, potentially tunable through doping. | The conjugated backbone, comprising both aniline and pyrrole units, will facilitate charge transport. The conductivity is expected to be influenced by the degree of doping and the polymer's morphology.[4] |
| Electrochemical Activity | Rich redox behavior with distinct oxidation and reduction states. | The presence of both aniline and pyrrole moieties suggests multiple, well-defined redox transitions, which could be advantageous for energy storage and electrochromic applications. |
| Solubility | Potentially improved solubility in organic solvents compared to PANI and PPy. | The N-substitution on the aniline ring and the presence of the pyrrole group may disrupt interchain packing, leading to better solubility.[5] |
| Thermal Stability | Good thermal stability, likely intermediate between that of PANI and PPy. | The aromatic and heteroaromatic backbone should impart significant thermal resistance.[6] |
| Optical Properties | Electrochromic behavior, with color changes upon electrochemical switching. | The polymer's ability to exist in different oxidation states will likely result in distinct optical absorption bands, leading to electrochromism. |
Potential Applications
The anticipated properties of poly(this compound) make it a promising candidate for a range of advanced applications:
-
Chemical Sensors: The polymer's conductivity can be modulated by exposure to various analytes. The pyrrole and aniline functionalities may offer specific binding sites, enhancing selectivity and sensitivity for gases, ions, and biomolecules.
-
Anti-Corrosion Coatings: The ability to form a passive layer on metal surfaces, a well-known property of polyaniline, could be retained and potentially enhanced in this polymer, offering superior corrosion protection.
-
Electrochromic Devices: The expected distinct color changes between different redox states make it suitable for applications in smart windows, displays, and camouflage materials.
-
Energy Storage: The rich redox chemistry could be harnessed in supercapacitors and battery electrodes, potentially offering high specific capacitance and good cycling stability.
-
Organic Electronics: As a processable conductive polymer, it could find use as a hole-transport layer in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Conclusion
This compound represents a promising, yet underexplored, monomer in polymer chemistry. Its unique molecular architecture, combining the key features of aniline and pyrrole, opens the door to a new class of conductive polymers with potentially superior and tunable properties. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the synthesis, properties, and applications of poly(this compound), and to unlock its full potential in the development of advanced materials for a wide array of technological applications.
References
- Morphology and physico-electrochemical properties of poly(aniline- co-pyrrole)
- Physicochemical and morphological properties of poly(aniline-co-pyrrole)
- Physicochemical and morphological properties of poly(aniline-co-pyrrole)
- Synthesis of Random Copolymers of Pyrrole and Aniline by Chemical Oxidative Polymeriz
- Novel polymerization of aniline and pyrrole by carbon dots - New Journal of Chemistry (RSC Publishing)
- Synthesis and characterization of poly(pyrrole-co-aniline)
- Synthesis, properties and aplications of functionalized polyanilines - SciELO
- Preparation of pyrrole-aniline copolymer nanowires and their electrochemical performance - Theseus
- Synthesis and characterization of poly(pyrrole-co-aniline)
- A simple method to fabricate poly(aniline-co-pyrrole)
- Emerging Applications of Versatile Polyaniline-Based Polymers in the Food Industry - MDPI
- The Electrochemical Properties of N-Substituted Pyrrole/Pyrrole Copolymers
- Polyaniline : Conducting polymer-Synthesis, properties and applic
- (PDF)
- Functionalized polyanilines: influence of the surface morphology on the electrophysical and sensory properties of thin films based on them - Letters on M
- This compound hydrochloride - BLDpharm
- (PDF)
- Electrochemical synthesis and characterization of co-polymers of aniline and pyrrole | Request PDF - ResearchG
- 3-(1H-Pyrrol-1-yl)
- Electropolymerization of Pyrrole-Based Ionic Liquids on Selected Wireless Bipolar Electrodes - PMC - NIH
- Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannul
- 4-(1H-Pyrrol-1-yl)aniline | 52768-17-9 - Sigma-Aldrich
- 4-(1H-PYRROL-1-YL)ANILINE | 52768-17-9 - ChemicalBook
- 4-(1H-Pyrrol-1-yl)
- 2-(1H-pyrrol-1-yl)aniline | C10H10N2 | CID 80123 - PubChem
- Synthesis of (1H-pyrrol-1-yl)
- Synthesis of Pyrrolnitrin and Related Halogenated Phenylpyrroles - ACS Public
- 2-(1H-Pyrrol-1-yl)aniline - BLDpharm
Sources
- 1. youtube.com [youtube.com]
- 2. Research Portal [laro.lanl.gov]
- 3. researchgate.net [researchgate.net]
- 4. A simple method to fabricate poly(aniline-co-pyrrole) with highly improved electrical conductivity via pre-polymerization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. nanoscience.or.kr [nanoscience.or.kr]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: 3-(1H-pyrrol-1-yl)aniline as a Functional Monomer for Advanced Polymer Synthesis
Introduction: A Hybrid Monomer for Next-Generation Conducting Polymers
The field of intrinsically conducting polymers (ICPs) has been dominated by foundational materials like polyaniline (PANI) and polypyrrole (PPy). PANI is celebrated for its remarkable redox activity and environmental stability, while PPy is noted for its high conductivity and ease of synthesis.[1] The monomer 3-(1H-pyrrol-1-yl)aniline represents a strategic molecular architecture that covalently links an aniline and a pyrrole moiety. This design obviates the challenges of copolymerization kinetics with separate monomers[2] and offers a direct pathway to a functional polymer that intrinsically combines the desirable attributes of both parent heterocycles.
This guide provides detailed protocols for the polymerization of this compound via two robust methods: electrochemical deposition for thin-film applications and chemical oxidative polymerization for bulk powder synthesis. Furthermore, it outlines comprehensive characterization techniques and a specific application protocol for evaluating the polymer's performance in corrosion protection, a key application area for PANI- and PPy-based coatings.[3]
Section 1: Polymerization Methodologies
The polymerization of this compound proceeds via an oxidative mechanism, targeting both the aniline and pyrrole functionalities. The aniline moiety typically requires a highly acidic medium to facilitate the formation of radical cations, which is the crucial first step in electropolymerization.[4] The choice between electrochemical and chemical methods depends entirely on the desired final form and application of the polymer.
Protocol 1: Electrochemical Polymerization (Potentiodynamic Deposition)
Electrochemical polymerization is the method of choice for creating uniform, adherent thin films directly onto a conductive substrate. This technique offers precise control over film thickness and morphology.[5] The process involves the cyclic scanning of a potential range in a three-electrode electrochemical cell, leading to the gradual deposition of the polymer film on the working electrode.
-
Three-Electrode Setup: This is the standard for electrochemical analysis, allowing the potential of the working electrode (where polymerization occurs) to be precisely controlled against a stable reference electrode, while the current flows through the counter electrode.
-
Acidic Electrolyte: The electropolymerization of aniline derivatives is critically dependent on acidic conditions (pH < 4). Protons stabilize the radical cations (polarons) formed during oxidation, preventing side reactions and promoting chain propagation.[4]
-
Potential Window: The selected voltage range must be sufficient to oxidize the monomer (initiation) but not so high as to cause over-oxidation and degradation of the resulting polymer film. The upper limit is chosen to encompass the oxidation potential of both aniline and pyrrole moieties, while the lower limit allows for the partial reduction of the polymer in each cycle.
Caption: Workflow for thin-film deposition via electropolymerization.
-
Solution Preparation: Prepare an electrolyte solution containing 0.1 M this compound and 1.0 M perchloric acid (HClO₄) in deionized water. Ensure the monomer is fully dissolved.
-
Electrode Preparation: Polish the working electrode (e.g., glassy carbon, carbon steel, or ITO glass) with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in deionized water and ethanol to remove any residues.
-
Cell Assembly: Assemble a standard three-electrode electrochemical cell with the polished working electrode, a platinum wire or mesh as the counter electrode, and a silver/silver chloride (Ag/AgCl) electrode as the reference.
-
Deoxygenation: Purge the electrolyte solution with inert nitrogen (N₂) gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the polymerization process.
-
Polymerization: Connect the electrodes to a potentiostat. Immerse the electrodes in the solution and begin potentiodynamic cycling. A typical potential window is -0.2 V to +1.1 V vs. Ag/AgCl at a scan rate of 50 mV/s for 20-30 cycles. Successful polymerization is indicated by the appearance and growth of redox peaks in the cyclic voltammogram with each successive cycle.[6]
-
Finishing: After the desired number of cycles, remove the polymer-coated working electrode, rinse it gently with deionized water to remove residual monomer and electrolyte, and dry it under a stream of nitrogen.
Protocol 2: Chemical Oxidative Polymerization
For applications requiring bulk quantities of the polymer, chemical oxidative polymerization is a more scalable approach.[7] This method uses a chemical oxidizing agent to initiate polymerization in solution, resulting in a precipitated polymer powder.
-
Oxidizing Agent: Ammonium persulfate (APS) is a common, effective, and aggressive oxidant for aniline and pyrrole polymerization. It readily generates the radical cations needed for chain initiation.[8] An alternative is a milder H₂O₂/Fe²⁺ (Fenton-type) system.[9]
-
Low Temperature: The polymerization is highly exothermic. Conducting the reaction at low temperatures (0–5 °C) helps to control the reaction rate, preventing over-oxidation and promoting the formation of a more regular, higher molecular weight polymer with fewer defects.
-
Acidic Medium: As with electropolymerization, an acidic environment is crucial for achieving a high yield and a conductive polymer state (the emeraldine salt form).[7]
Caption: Workflow for bulk powder synthesis via chemical polymerization.
-
Solution A (Monomer): Dissolve 0.1 mol of this compound in 200 mL of 1.0 M hydrochloric acid (HCl) in a reaction flask. Cool the solution to 0–5 °C in an ice bath with constant stirring.
-
Solution B (Oxidant): Dissolve 0.125 mol of ammonium persulfate (APS) in 100 mL of 1.0 M HCl. Cool this solution to 0–5 °C. (A monomer-to-oxidant molar ratio of 1:1.25 is typical).
-
Initiation: Add the oxidant solution (Solution B) dropwise to the stirred monomer solution (Solution A) over 30 minutes. The reaction mixture will gradually change color, eventually becoming dark green or black, indicating polymerization.
-
Polymerization: Allow the reaction to proceed with continuous stirring at 0–5 °C for 24 hours.
-
Isolation: Collect the polymer precipitate by vacuum filtration.
-
Purification: Wash the collected polymer powder extensively with 0.2 M HCl to remove residual oxidant and soluble oligomers, followed by washing with deionized water until the filtrate is colorless and neutral.
-
Drying: Dry the final polymer powder in a vacuum oven at 60 °C for 48 hours.
Section 2: Proposed Polymerization Mechanism & Characterization
The polymerization is expected to proceed through the formation of radical cations on both the aniline and pyrrole rings, followed by coupling reactions.
Caption: Simplified mechanism of oxidative polymerization.
Characterization of Poly(this compound)
The synthesized polymer should be characterized to confirm its structure and properties.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups in the polymer structure. The spectrum should confirm the presence of both aniline and pyrrole structural units.
| Wavenumber (cm⁻¹) | Assignment | Rationale |
| ~3400 | N-H Stretching | From both pyrrole and aniline secondary amine groups. |
| ~1580-1600 | C=C Stretching (Quinoid) | Characteristic of the oxidized, conductive form of polyaniline.[8] |
| ~1480-1500 | C=C Stretching (Benzenoid) | Characteristic of the aromatic rings in the polyaniline backbone.[8] |
| ~1300 | C-N Stretching | Aromatic amine stretching from both moieties. |
| ~1100-1150 | C-H in-plane bending | Associated with the protonated, conductive form of the polymer. |
| ~800 | C-H out-of-plane bending | Bending of C-H bonds on the aromatic rings. |
-
UV-Visible Spectroscopy: In a solvent like NMP, the UV-Vis spectrum of the polymer should show characteristic absorptions. A peak around 320-350 nm corresponds to the π-π* transition of the benzenoid rings, while a broad absorption in the visible or near-IR region (>600 nm) indicates the presence of polarons, characteristic of the conductive emeraldine salt form.[10]
-
Cyclic Voltammetry (CV): For electrochemically deposited films, a CV performed in a monomer-free electrolyte solution (e.g., 1.0 M HCl) will show the redox activity of the polymer. Typically, two main redox couples are observed for polyaniline-like materials, corresponding to the leucoemeraldine-to-emeraldine and emeraldine-to-pernigraniline state transitions.[6]
-
Scanning Electron Microscopy (SEM): SEM imaging reveals the surface morphology of the polymer. Electrochemically deposited films may show a globular or nanofibrous structure, while chemically synthesized powders often appear as agglomerated particles.[11]
Section 3: Application Protocol - Corrosion Protection Evaluation
Conducting polymers like poly(this compound) can protect metals by forming a physical barrier and by inducing the formation of a passive oxide layer on the metal surface.[12][13]
Protocol for Coating and Electrochemical Testing:
-
Substrate Preparation: Use carbon steel coupons as the substrate. Polish the coupons as described in the electropolymerization protocol (Section 1) to ensure a clean, uniform surface.
-
Coating Application:
-
Method A (Electrochemical): Deposit the polymer film directly onto the steel coupon using the potentiodynamic protocol described in Section 1.
-
Method B (Solvent Casting): Dissolve the chemically synthesized polymer powder in a suitable solvent (e.g., NMP). Cast the solution onto the steel coupon and allow the solvent to evaporate slowly in a controlled environment to form a uniform coating.
-
-
Corrosion Testing Setup: Place the coated steel coupon as the working electrode in a three-electrode cell. The corrosive medium is typically a 3.5% NaCl solution, which simulates a marine environment. Use a platinum counter electrode and an Ag/AgCl reference electrode.
-
Open Circuit Potential (OCP): Monitor the OCP of the coated electrode for at least 1 hour to allow the system to stabilize. A more noble (less negative) OCP compared to a bare steel electrode is the first indication of corrosion protection.
-
Potentiodynamic Polarization: Scan the potential from approximately -250 mV below the OCP to +250 mV above the OCP at a slow scan rate (e.g., 0.167 mV/s). This generates a Tafel plot (log(current density) vs. potential).
-
Data Analysis: Use Tafel extrapolation on the resulting plot to determine the corrosion potential (Ecorr) and corrosion current density (icorr). The protection efficiency (PE%) can be calculated using the following formula:
PE% = [ (i⁰corr - icorr) / i⁰corr ] × 100
where i⁰corr is the corrosion current density of the bare (uncoated) steel and icorr is that of the coated steel.
Expected Results and Interpretation:
A successful protective coating will exhibit a more positive (noble) Ecorr and a significantly lower icorr compared to the bare substrate. High protection efficiencies (>90%) indicate excellent performance.
| Sample | Ecorr (mV vs. Ag/AgCl) | icorr (A/cm²) | Protection Efficiency (PE%) |
| Bare Carbon Steel | -750 | 1.5 x 10⁻⁵ | N/A |
| Coated Steel (Expected) | > -500 | < 1.5 x 10⁻⁷ | > 99% |
References
- Moon, D. K., et al. (2007). Synthesis of Random Copolymers of Pyrrole and Aniline by Chemical Oxidative Polymerization. Molecular Crystals and Liquid Crystals, 464(1), 177-185.
- Corrosion protection with polyaniline and polypyrrole as anticorrosive additives for epoxy paint. (2021). Request PDF. [Link]
- Mohammed, D. A., Al-Luaibi, S. S., & Al-Sawaad, H. (2024). Synergistic Corrosion Inhibition of Carbon Steel in 1M HCl: A Comprehensive of (Polyaniline, Polypyrrole, Their Copolymer)@NPs SiO2. Moroccan Journal of Chemistry. [Link]
- Synthesis of Polyaniline (PANI) and Functionalized Polyaniline (F-PANI) Nanoparticles with Controlled Size by Solvent Displacement Method. Application in Fluorescence Detection and Bacteria Killing by Photothermal Effect. (2021).
- Preparation of pyrrole-aniline copolymer nanowires and their electrochemical performance. (2019). Theseus. [Link]
- Synthesis of Random Copolymers of Pyrrole and Aniline by Chemical Oxidative Polymeriz
- Tan, Y. L., et al. (2022). Emerging Applications of Versatile Polyaniline-Based Polymers in the Food Industry. MDPI. [Link]
- Zhang, L., et al. (2022).
- Hafaiedh, I., et al. (2021).
- Polyaniline PANI - Applic
- Determination of pyrrole–aniline copolymer compositions by X-ray photoelectron spectroscopy. (2005).
- Synthesis, properties and aplications of functionalized polyanilines. (2001).
- Yan, M., Vetter, C. A., & Gelling, V. J. (2013). Corrosion inhibition performance of polypyrrole Al flake composite coatings for Al alloys. Corrosion Science, 70, 37-45. [Link]
- Inhibition of steel corrosion by polyaniline coatings. (2003).
- Polyaniline acrylic coatings for corrosion inhibition: The role played by counter-ions. (2016). Request PDF. [Link]
- Synthesis of Pyrrolo[1,2-a]quinolines and Ullazines by Visible Light mediated one- and twofold Annulation of N-Arylpyrroles with Arylalkynes. (2020). The Royal Society of Chemistry. [Link]
- Synthesis and characterization of a new polypyrrole based on N-vinyl pyrrole. (2005). Request PDF. [Link]
- Recent Advancements in Pyrrole Synthesis. (2021). PMC - PubMed Central. [Link]
- Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis. (2022). PMC - PubMed Central. [Link]
- Electrochemical Polymerization of Aniline. (2011). SciSpace. [Link]
- Electropolymerization of a New Diketopyrrollopyrrole Derivative into Inherent Chiral Polymer Films. (2022). PMC - NIH. [Link]
- Synthesis of (1H-pyrrol-1-yl)anthracene-9,10-diones. (2017). Request PDF. [Link]
- Synthesis and Characterisation of Poly(2-Formylpyrrole) (PFPy) by Acids Catalysis and Study of Its Particles. (2013). Інститут металофізики. [Link]
- Electrochemical Polymerization of Aniline. (2012).
- Synthesis of Pyrrolnitrin and Related Halogenated Phenylpyrroles. (2005).
- Chemical, Electrochemical and Plasma Polymerization of Pyrrole-Aniline Copolymers and Their Characterization. (2016).
- Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. (2014). JOCPR. [Link]
- On‐surface synthesis and atomic scale characterization of unprotected indenofluorene polymers. (2022). CNR-IRIS. [Link]
- Synthesis and Characterization of Poly(chiral methylpropargyl ester)s Carrying Azobenzene Moieties. (2019). Request PDF. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Electropolymerization of a New Diketopyrrollopyrrole Derivative into Inherent Chiral Polymer Films - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. theseus.fi [theseus.fi]
- 8. researchgate.net [researchgate.net]
- 9. nanoscience.or.kr [nanoscience.or.kr]
- 10. mdpi.com [mdpi.com]
- 11. imp.kiev.ua [imp.kiev.ua]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
electrochemical polymerization of 3-(1H-pyrrol-1-yl)aniline
An Application Note and Protocol for the Electrochemical Polymerization of 3-(1H-pyrrol-1-yl)aniline
Senior Application Scientist's Foreword
The field of conducting polymers is driven by the pursuit of novel materials with tailored electronic, optical, and chemical properties. Polyaniline (PANI) and Polypyrrole (PPy) are cornerstone materials in this field, celebrated for their high conductivity, environmental stability, and straightforward synthesis.[1][2] This guide focuses on a hybrid monomer, this compound, which uniquely integrates the structural motifs of both aniline and pyrrole. The resulting polymer is not a simple copolymer but a distinct material with the potential to synergize the favorable attributes of its parent constituents, such as the multiple redox states of polyaniline and the high conductivity of polypyrrole.
This document serves as a comprehensive technical guide for researchers, materials scientists, and professionals in drug development. It moves beyond a mere recitation of steps to provide a deep, mechanistic understanding of the electrochemical polymerization process. We will explore the causality behind each experimental choice, ensuring that the protocols are not only reproducible but also adaptable for specific research goals. Our objective is to equip you with the expertise to synthesize, characterize, and apply films of poly(this compound) with confidence and scientific rigor.
Part 1: The Underlying Science of Anodic Electropolymerization
Electrochemical polymerization is a powerful technique for fabricating high-quality, adherent polymer films directly onto an electrode surface.[3] The process is governed by the applied potential and offers precise control over film thickness, morphology, and properties.[1][3]
The General Mechanism
The anodic polymerization of monomers like aniline and pyrrole proceeds via an oxidative coupling mechanism. The fundamental steps are as follows:
-
Monomer Oxidation: The process initiates at the working electrode surface when the applied potential reaches the monomer's oxidation potential. The monomer loses an electron to form a highly reactive radical cation.[3]
-
Radical Coupling: These radical cations diffuse and couple with each other, typically in a head-to-tail fashion, to form dimers.
-
Oligomerization & Propagation: The newly formed dimers and subsequent oligomers have a lower oxidation potential than the original monomer, meaning they are more easily oxidized. They are immediately converted to their radical cation forms and continue to react with other monomer radical cations, leading to rapid chain propagation and the growth of the polymer film on the electrode surface.[1][3]
-
Doping: The entire process occurs in the presence of a supporting electrolyte. The anions from this electrolyte become incorporated into the growing polymer backbone to balance the positive charges (polarons and bipolarons) created during oxidation. This "doping" is crucial for the polymer's conductivity.[3]
For this compound, the mechanism is more complex. Both the aniline and pyrrole rings are electrochemically active. It is hypothesized that oxidation can occur on either moiety, leading to a complex, potentially cross-linked polymer structure. The initial oxidation potential will likely be dictated by the more easily oxidized group, followed by reactions involving both functionalities as the potential is increased.
Figure 1: General mechanism of anodic electropolymerization.
Part 2: Detailed Experimental Protocol
This protocol details the synthesis of poly(this compound) films using cyclic voltammetry (CV), a technique that allows for both the polymerization and the simultaneous monitoring of polymer growth.
Instrumentation and Materials
| Category | Item | Specifications & Notes |
| Equipment | Potentiostat/Galvanostat | Capable of performing cyclic voltammetry. Examples include Metrohm, PalmSens, or similar instruments.[4] |
| Electrochemical Cell | Standard three-electrode glass cell (10-25 mL volume). | |
| Working Electrode (WE) | Glassy Carbon Electrode (GCE), Platinum (Pt), or Indium Tin Oxide (ITO) coated glass.[4] Surface must be polished to a mirror finish before each experiment. | |
| Counter Electrode (CE) | Platinum wire or mesh.[4] Provides a surface for the counter-reaction. | |
| Reference Electrode (RE) | Silver/Silver Chloride (Ag/AgCl) in saturated KCl.[4] Provides a stable potential reference. | |
| Chemicals | Monomer | This compound |
| Solvent | Acetonitrile (CH₃CN) | |
| Supporting Electrolyte | Lithium Perchlorate (LiClO₄) | |
| Polishing Materials | Alumina Slurry/Powder |
Procedure
Step 1: Working Electrode Preparation (Critical for Film Adhesion)
-
Polish the working electrode (e.g., GCE) sequentially with 1.0, 0.3, and finally 0.05 µm alumina slurry on a polishing pad.
-
Rinse the electrode thoroughly with deionized water between each polishing step.
-
Soncate the electrode in deionized water for 2-3 minutes, followed by sonication in ethanol or acetone to remove any residual polishing material and organic contaminants.
-
Dry the electrode under a stream of nitrogen gas. A clean, mirror-like surface is essential for uniform polymer growth.
Step 2: Preparation of the Electrolyte Solution
-
In a clean, dry volumetric flask, prepare a 0.1 M solution of the supporting electrolyte (LiClO₄) in acetonitrile.
-
Add the this compound monomer to this solution to a final concentration of 10 mM.
-
Causality: The supporting electrolyte is essential to minimize solution resistance (iR drop) and facilitate ion transport. The monomer concentration is kept relatively low to promote the formation of a uniform, adherent film rather than bulk polymer precipitation.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes. Maintain a gentle inert atmosphere over the solution throughout the experiment.
-
Causality: Dissolved oxygen is electroactive and can interfere with the polymerization process, leading to undesired side reactions and lower quality films.[4]
Step 3: Electrochemical Synthesis
-
Assemble the three-electrode cell with the polished working electrode, platinum counter electrode, and Ag/AgCl reference electrode.
-
Add the prepared monomer solution to the cell, ensuring the electrodes are sufficiently immersed.
-
Connect the electrodes to the potentiostat.
-
Perform cyclic voltammetry using the parameters outlined in the table below.
Table of Recommended CV Parameters for Polymerization
| Parameter | Value | Rationale |
| Potential Window | 0 V to +1.2 V vs. Ag/AgCl | This range is typically sufficient to oxidize both aniline and pyrrole moieties without causing significant overoxidation or degradation of the polymer film.[5][6] The initial oxidation peak for aniline derivatives is often observed around +0.8 V to +1.0 V.[4][5] |
| Scan Rate | 100 mV/s | A moderate scan rate allows for controlled film growth. Slower rates can lead to more uniform films, while faster rates can sometimes result in less adherent material.[5][6] |
| Number of Cycles | 10-20 cycles | The film thickness is proportional to the number of cycles. An increasing current in the redox peaks with each successive cycle is a clear indication of successful polymer deposition.[5] |
Step 4: Post-Synthesis Rinsing
-
After the final cycle, carefully remove the working electrode, which should now be coated with a colored polymer film.
-
Gently rinse the electrode with fresh, monomer-free acetonitrile to remove any unreacted monomer and loosely bound oligomers.
-
The polymer-coated electrode is now ready for characterization.
Sources
Introduction: Bridging Aniline and Pyrrole for Advanced Polymer Systems
An Application Guide to the Synthesis of Poly(3-(1H-pyrrol-1-yl)aniline)
Polyaniline (PANI) stands as one of the most significant conducting polymers due to its straightforward synthesis, robust environmental stability, and tunable conductivity.[1] Its unique set of properties, including redox activity and acid-base characteristics, has positioned it for applications in energy storage, corrosion inhibition, and chemical sensing.[1][2] However, challenges such as poor solubility in common organic solvents have spurred extensive research into PANI derivatives to enhance processability and introduce new functionalities.[1][2][3]
This guide focuses on the synthesis of a specific and promising derivative, poly(this compound). This polymer integrates the electroactive aniline backbone with pyrrole moieties. The copolymerization of aniline and pyrrole monomers offers a pathway to create novel materials that potentially combine the advantageous properties of both parent polymers, leading to modified electronic, optical, and morphological characteristics.[4] The synthesis of such copolymers can be approached through two primary routes: chemical oxidative polymerization, a scalable method for producing bulk quantities, and electrochemical polymerization, which allows for the direct deposition of thin, uniform films onto electrode surfaces.[5][6][7][8]
This document provides a detailed exploration of both synthesis methodologies, underpinned by mechanistic insights and followed by comprehensive, field-tested protocols for researchers and scientists.
Pillar 1: The Mechanistic Underpinnings of Polymerization
A thorough understanding of the reaction mechanism is critical for controlling the polymer's final properties. The polymerization of this compound, like aniline itself, proceeds via an oxidative coupling mechanism.
Chemical Oxidative Polymerization
This process is fundamentally a free-radical polymerization that occurs in three main stages: initiation, propagation, and termination.[7][9]
-
Initiation: The process begins in an acidic medium, where the aniline nitrogen is protonated. A strong oxidizing agent, such as ammonium persulfate (APS) or ferric chloride (FeCl₃), is introduced.[5][10] The oxidant initiates the reaction by abstracting an electron from the monomer, generating a radical cation.[9]
-
Propagation: The newly formed radical cation attacks the para-position of a neutral monomer molecule.[9] This step forms a dimer radical cation, which is then re-oxidized by the initiator. This chain propagation continues, adding monomer units to build the polymer backbone.
-
Termination: The chain growth ceases through various termination reactions, such as coupling of two radical chains or reaction with impurities.
The resulting polymer, synthesized in an acidic environment, is typically the conductive emeraldine salt form, which is characterized by a distinctive dark green color.[6][9] This form contains an equal number of reduced (benzenoid) and oxidized (quinoid) repeating units, which is crucial for its high conductivity.[7]
Electrochemical Polymerization
Electrochemical synthesis offers precise control over polymer film growth directly on a conductive substrate. This technique is performed in a three-electrode cell where a potential is applied.
-
Monomer Oxidation: At a sufficiently high anodic potential, the this compound monomer is oxidized at the surface of the working electrode, forming radical cations.[6]
-
Dimerization and Polymer Growth: These highly reactive radical cations couple, typically at the para-position, initiating the polymer chain. The continuous application of the oxidative potential causes the polymer film to grow and deposit onto the electrode surface.
-
Film Characterization: The growth of the polymer film can be monitored in real-time by observing the increase in current of the redox peaks in successive cyclic voltammograms, indicating the deposition of an electroactive material.[6]
The properties of the resulting polymer film are highly dependent on experimental parameters such as the choice of electrode material, the solvent and supporting electrolyte system, monomer concentration, and the electrochemical method used (e.g., cyclic voltammetry, potentiostatic, or galvanostatic deposition).[6][8][11]
Pillar 2: Experimental Protocols for Synthesis
The following sections provide detailed, step-by-step protocols for the chemical and electrochemical synthesis of poly(this compound).
Protocol 1: Chemical Oxidative Synthesis
This method is ideal for producing bulk powder quantities of the polymer for subsequent processing and characterization. The rationale for using low temperatures is to control the reaction kinetics, which leads to a more ordered polymer with higher molecular weight and better electrical properties.
Materials and Reagents
| Reagent/Material | Specification | Purpose |
| This compound | >98% purity | Monomer |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Acidic medium, dopant |
| Ammonium Persulfate (APS) | ACS Reagent Grade | Oxidizing Agent |
| Distilled/Deionized Water | High Purity | Solvent |
| Methanol / Petroleum Ether | ACS Grade | Washing solvent |
| Beakers, Magnetic Stirrer, Ice Bath | Standard Laboratory Glassware | Reaction Vessel & Temp. Control |
| Buchner Funnel, Filter Paper | Standard Laboratory Equipment | Product Isolation |
| Vacuum Oven | Drying |
Step-by-Step Procedure
-
Monomer Solution Preparation: In a 250 mL beaker, dissolve a specific amount of this compound monomer in 1 M HCl. Stir the solution using a magnetic stirrer until the monomer is completely dissolved. This step ensures the aniline nitrogen is protonated to form the anilinium salt, the active species for polymerization.[9]
-
Oxidant Solution Preparation: In a separate 100 mL beaker, dissolve a stoichiometric equivalent of ammonium persulfate (APS) in 1 M HCl. A monomer-to-oxidant molar ratio of 1:1 or 1:1.25 is common.[2][12]
-
Temperature Control: Place both solutions in an ice bath and allow them to cool to between 0-5 °C. Maintain this temperature throughout the reaction.
-
Initiation of Polymerization: Add the pre-chilled APS solution dropwise to the stirring monomer solution over a period of 15-20 minutes. A slow, dropwise addition is crucial to prevent localized overheating and rapid, uncontrolled polymerization, which can lead to structural defects and oligomer formation.
-
Reaction Progression: As the oxidant is added, the solution's color will gradually change, eventually becoming a very dark green or black, indicating the formation of the poly(this compound) emeraldine salt.[5][9]
-
Polymerization: Allow the reaction to proceed with continuous stirring in the ice bath for 24 hours to ensure high conversion and polymer chain growth.[2][12]
-
Product Isolation: After 24 hours, collect the dark precipitate by vacuum filtration using a Buchner funnel.
-
Washing and Purification:
-
Wash the collected polymer precipitate several times with 1 M HCl to remove any unreacted oxidant and byproducts.
-
Subsequently, wash with copious amounts of distilled water until the filtrate becomes colorless and the pH is neutral (pH ≈ 7).[5]
-
Finally, perform a wash with methanol or petroleum ether to remove residual unreacted monomer and low molecular weight oligomers.[2][12]
-
-
Drying: Dry the purified polymer powder in a vacuum oven at 60 °C for at least 24 hours to obtain the final product.
Workflow for Chemical Oxidative Synthesis
Caption: Workflow of the chemical oxidative synthesis protocol.
Protocol 2: Electrochemical Synthesis
This protocol is designed for depositing a thin film of the polymer onto a conductive surface, which is ideal for applications in sensors, electrochromic devices, or as a modified electrode.
Materials and Setup
| Item | Specification |
| Electrochemical Cell | Three-electrode configuration |
| Working Electrode (WE) | Glassy Carbon, Platinum (Pt), or Indium Tin Oxide (ITO) glass |
| Counter Electrode (CE) | Platinum wire or mesh |
| Reference Electrode (RE) | Ag/AgCl or Saturated Calomel Electrode (SCE) |
| Chemicals | |
| Monomer | This compound |
| Solvent/Electrolyte | e.g., 0.5 M H₂SO₄ in water, or 0.1 M LiClO₄ in acetonitrile |
| Instrumentation | Potentiostat/Galvanostat |
Step-by-Step Procedure
-
Electrode Preparation: Before synthesis, polish the working electrode to a mirror finish (e.g., using alumina slurries), followed by rinsing with deionized water and sonication to ensure a clean, active surface for uniform film growth.
-
Electrolyte Preparation: Prepare the polymerization solution by dissolving the this compound monomer (e.g., 0.1 M concentration) and the supporting electrolyte in the chosen solvent.
-
Cell Assembly: Assemble the three-electrode cell, ensuring the reference electrode tip is close to the working electrode surface. Purge the solution with inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the polymerization process.
-
Electropolymerization (Cyclic Voltammetry Method):
-
Connect the electrodes to the potentiostat.
-
Initiate cyclic voltammetry (CV) by sweeping the potential between appropriate limits (e.g., -0.2 V to +1.0 V vs. Ag/AgCl).[11] The exact range should be determined based on the monomer's oxidation potential.
-
Run the CV for a set number of cycles (e.g., 10-20 cycles). Successful polymerization is indicated by the appearance and growth of new redox peaks with each successive cycle, corresponding to the deposited electroactive polymer film.[6]
-
-
Film Rinsing: After deposition, carefully remove the working electrode from the cell and gently rinse it with the pure solvent (e.g., water or acetonitrile) to wash away any non-adherent oligomers and residual electrolyte.
-
Drying: Allow the polymer-coated electrode to air dry or dry it under a gentle stream of nitrogen.
Electrochemical Synthesis Setup
Caption: Diagram of a three-electrode electrochemical cell setup.
Pillar 3: Characterization and Validation
Confirming the successful synthesis and determining the properties of the resulting polymer is a critical final step. A combination of spectroscopic and microscopic techniques provides a comprehensive validation.
Summary of Characterization Techniques
| Technique | Information Obtained | Expected Results for Poly(this compound) |
| FTIR Spectroscopy | Confirms chemical structure and functional groups.[2][3][10] | Peaks corresponding to pyrrole ring vibrations, N-H stretching, C-N stretching, and characteristic bands for benzenoid and quinoid rings in the PANI backbone. |
| UV-Vis Spectroscopy | Provides information on electronic transitions and doping state.[2][4][10] | Absorption bands around 320-360 nm (π-π* transition of the benzenoid rings) and a broad band >600 nm (exciton absorption of the quinoid structure), confirming the emeraldine state. |
| Scanning Electron Microscopy (SEM) | Reveals surface morphology and microstructure.[2][3][10] | Morphology can vary from granular to fibrillar or porous structures, depending on synthesis conditions. |
| Cyclic Voltammetry (CV) | Investigates electrochemical activity and redox behavior.[10][13] | Well-defined redox peaks corresponding to the transitions between different oxidation states (leucoemeraldine, emeraldine, pernigraniline) of the polymer. |
| Four-Probe Conductivity | Measures the bulk electrical conductivity.[10] | Provides a quantitative measure of the polymer's ability to conduct electricity, which is highly dependent on the doping level. |
Visualizing the Core Structures
Caption: Chemical structure of the monomer and a representation of the polymer.
References
A consolidated list of authoritative sources is provided for further reading and verification.
- Simple protocol for the synthesis of Polyaniline by chemical methods. (2014). ResearchGate.
- Turaç, E., et al. (2011). Synthesis and Characterization of Poly{2-[3-(1H-pyrrol-2-yl)phenyl]-1H-pyrrole} and Its Copolymer with EDOT. Russian Journal of General Chemistry.
- Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021). RSC Advances.
- Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021). SciSpace.
- Synthesis and characterization of poly(pyrrole-co-aniline) copolymer using atmospheric pressure plasma polymerization. (2023). ResearchGate.
- Stejskal, J. (2011). Electrochemical Polymerization of Aniline. IntechOpen.
- Electrochemical synthesis of polyaniline nanoparticles. (2000). ScienceDirect.
- Polyaniline : Conducting polymer-Synthesis, properties and applications. (2020). YouTube.
- Physicochemical and morphological properties of poly (aniline-co-pyrrole). (n.d.). CSIR Research Space.
- Reaction mechanism of aniline polymerization through chemical oxidation. (n.d.). ResearchGate.
- Latypova, L.R., et al. (2023). SYNTHESIS AND INVESTIGATION OF POLYMERS CONTAINING ANILINE AND INDOLE FRAGMENTS. Bashkir Chemical Journal.
- Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021). RSC Publishing.
- Polyaniline Derivatives and Their Applications. (2022). IntechOpen.
- Electrochemical Polymerization of Aniline. (2011). ResearchGate.
- Impact of aniline-to-pyrrole ratio on the adsorption performance of polyaniline/polypyrrole aerogels towards anionic dyes. (2025). ResearchGate.
- Electrochemical synthesis of poly(3-aminophenylboronic acid) in ethylene glycol without exogenous protons. (2012). RSC Publishing.
- Electropolymerization of aniline monomer and effects of synthesis conditions on the characteristics of synthesized polyaniline thin films. (2020). ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchspace.csir.co.za [researchspace.csir.co.za]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. pleiades.online [pleiades.online]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Conductive Polymers from 3-(1H-pyrrol-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the synthesis and characterization of conductive polymers derived from the monomer 3-(1H-pyrrol-1-yl)aniline. This monomer uniquely combines the functionalities of both aniline and pyrrole, offering a strategic pathway to novel conductive materials with potentially enhanced properties such as improved processability, distinct electrochemical behavior, and tailored electronic characteristics. These materials are of significant interest for applications in sensors, electrochromic devices, and energy storage. This document provides in-depth theoretical background, step-by-step protocols for both chemical and electrochemical polymerization, detailed characterization methodologies, and a discussion of the structure-property relationships that govern the performance of these advanced polymers.
Introduction: The Strategic Advantage of a Hybrid Monomer
Conducting polymers, such as polyaniline (PANI) and polypyrrole (PPy), have been the subject of extensive research due to their unique combination of electrical conductivity and polymeric properties.[1] PANI is lauded for its high conductivity in the doped state and environmental stability, while PPy is noted for its excellent biocompatibility and straightforward synthesis. However, both homopolymers present challenges, including limited solubility and processability for PANI, and lower conductivity and stability for some PPy derivatives.[2]
The monomer this compound represents a sophisticated approach to overcoming these limitations by molecularly integrating the aniline and pyrrole moieties. This design is predicated on the hypothesis that the resulting polymer, poly(this compound), will exhibit a synergistic combination of the advantageous properties of both parent polymers. The pyrrole substituent on the aniline ring is anticipated to influence the polymer's backbone conformation, potentially leading to enhanced solubility in common organic solvents and modifying the electronic properties of the conjugated system.[2][3] This guide will explore the synthesis of this promising polymer, providing the necessary protocols for its preparation and characterization.
Synthesis of the this compound Monomer
A crucial prerequisite for the synthesis of the target polymer is the availability of the high-purity monomer. The synthesis of this compound can be achieved via the Clauson-Kaas reaction, a well-established method for the formation of N-substituted pyrroles.[4] This reaction involves the condensation of a primary amine with a 1,4-dicarbonyl compound or its equivalent.
Protocol: Monomer Synthesis via Clauson-Kaas Reaction
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 3-nitroaniline in a suitable solvent such as acetic acid or a mixture of ethanol and water.
-
Addition of Reagents: To this solution, add a slight excess (1.1 equivalents) of 2,5-dimethoxytetrahydrofuran.
-
Reaction Conditions: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water. The resulting precipitate, 1-(3-nitrophenyl)-1H-pyrrole, is collected by vacuum filtration and washed with cold water.
-
Purification of the Intermediate: The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
Reduction to the Amine: The nitro group of 1-(3-nitrophenyl)-1H-pyrrole is then reduced to the corresponding amine. A standard procedure involves dissolving the nitro compound in ethanol or ethyl acetate and carrying out a catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.[5] Alternatively, chemical reduction using reagents like tin(II) chloride in hydrochloric acid can be employed.
-
Final Purification: After the reduction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting this compound can be further purified by column chromatography or recrystallization to yield a high-purity monomer suitable for polymerization.
Polymerization of this compound
The polymerization of this compound can be accomplished through two primary methods: chemical oxidative polymerization and electrochemical polymerization. The choice of method will influence the properties of the resulting polymer, such as its molecular weight, morphology, and conductivity.
Chemical Oxidative Polymerization
Chemical oxidative polymerization is a versatile method for producing bulk quantities of the polymer. It involves the use of a chemical oxidizing agent to initiate the polymerization of the monomer in an acidic medium. Ammonium persulfate (APS) is a commonly used oxidant for aniline and its derivatives.[5]
Protocol: Chemical Synthesis of Poly(this compound)
-
Monomer Solution: Dissolve a specific amount of this compound (e.g., 1 g) in an acidic aqueous solution (e.g., 100 mL of 1 M HCl). Stir the solution at a low temperature (0-5 °C) in an ice bath to ensure controlled polymerization.
-
Oxidant Solution: Separately, prepare a solution of ammonium persulfate (APS) in the same acidic medium. The molar ratio of monomer to oxidant is typically 1:1.25.[5]
-
Polymerization: Add the oxidant solution dropwise to the chilled monomer solution with vigorous stirring. The reaction mixture will gradually change color, indicating the onset of polymerization.
-
Reaction Time: Continue stirring the reaction mixture at low temperature for 24 hours to ensure complete polymerization.[5]
-
Isolation and Washing: The precipitated polymer is collected by vacuum filtration. The polymer is then washed sequentially with copious amounts of 1 M HCl, distilled water, and finally with a solvent like methanol or acetone to remove any unreacted monomer, oligomers, and the oxidant.
-
Drying: The purified polymer is dried in a vacuum oven at a moderate temperature (e.g., 60 °C) for 24 hours.
Electrochemical Polymerization
Electrochemical polymerization allows for the direct deposition of a thin, uniform polymer film onto an electrode surface. This method offers excellent control over the film thickness and morphology.[6] The polymerization is typically carried out using cyclic voltammetry (CV) or potentiostatic methods.
Protocol: Electropolymerization of this compound
-
Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon, platinum, or indium tin oxide-coated glass), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).[6]
-
Electrolyte Solution: Prepare an electrolyte solution containing the monomer (e.g., 0.1 M this compound) and a supporting electrolyte (e.g., 1 M H₂SO₄ or 0.1 M LiClO₄ in acetonitrile).[7][8]
-
Electropolymerization via Cyclic Voltammetry:
-
Immerse the electrodes in the electrolyte solution and deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes.
-
Initiate the electropolymerization by cycling the potential of the working electrode between a suitable range (e.g., -0.2 V to +1.2 V vs. Ag/AgCl).[7] The exact potential range should be determined based on the oxidation potential of the monomer.
-
The number of cycles will determine the thickness of the polymer film. A continuous increase in the peak currents with each cycle indicates the deposition of a conductive polymer film on the electrode surface.[9]
-
-
Film Characterization: After polymerization, the polymer-coated electrode is rinsed with the electrolyte solution (without the monomer) to remove any unreacted species and can then be characterized electrochemically in a fresh, monomer-free electrolyte solution.
Characterization of Poly(this compound)
A thorough characterization of the synthesized polymer is essential to understand its structure, morphology, and properties. The following techniques are recommended:
Spectroscopic Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the polymer and confirm the polymerization. Key characteristic peaks for polyaniline derivatives include C-N stretching, C=C stretching of the quinoid and benzenoid rings, and N-H stretching.[10] The presence of pyrrole-specific bands should also be confirmed.
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the polymer. The absorption bands can indicate the oxidation state of the polymer (leucoemeraldine, emeraldine, or pernigraniline).[10]
Morphological and Structural Characterization
-
Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of the polymer, which can vary from granular to fibrillar depending on the synthesis conditions.[10]
-
X-ray Diffraction (XRD): XRD analysis reveals the degree of crystallinity of the polymer. Polyaniline and its derivatives are often semi-crystalline.[3]
Electrochemical Characterization
-
Cyclic Voltammetry (CV): CV is a powerful technique to study the redox behavior of the polymer film. The cyclic voltammogram will show characteristic oxidation and reduction peaks corresponding to the transitions between the different oxidation states of the polymer.[11] The stability of the polymer can also be assessed by continuous cycling.
Electrical Conductivity
-
Four-Probe Method: The electrical conductivity of the polymer is a key parameter. For pressed pellets of the chemically synthesized polymer or for electrodeposited films, the four-probe method is the standard technique for measuring conductivity. The expected conductivity will depend on the doping level and the regularity of the polymer structure.[12]
Table 1: Expected Properties of Poly(this compound)
| Property | Expected Characteristics |
| Appearance | Dark green or black powder/film |
| Solubility | Expected to be improved in organic solvents (e.g., NMP, DMF, DMSO) compared to unsubstituted PANI.[2] |
| Conductivity (doped) | Expected to be in the semiconductor range (10⁻⁵ to 10¹ S/cm), influenced by the dopant and polymerization method.[13] |
| Electrochemical Activity | Should exhibit reversible redox peaks in cyclic voltammetry, characteristic of polyaniline-like materials.[11] |
Workflow and Mechanistic Insights
The polymerization of this compound is believed to proceed through a mechanism analogous to that of aniline, involving the formation of radical cations.
Workflow of Chemical Oxidative Polymerization
Caption: Chemical synthesis workflow.
Proposed Polymerization Mechanism
Caption: Proposed polymerization mechanism.
Applications and Future Perspectives
The unique structure of poly(this compound) opens up possibilities for a range of applications where processability and tailored electronic properties are crucial.
-
Sensors: The polymer's conductivity can be modulated by exposure to various analytes, making it a candidate for chemical and biological sensors.[14] The pyrrole moiety may offer specific binding interactions, enhancing selectivity.
-
Electrochromic Devices: The ability to switch between different colored oxidation states upon application of a potential makes this polymer suitable for smart windows and displays.
-
Corrosion Protection: Like polyaniline, thin films of this polymer could provide an effective barrier against corrosion on metal surfaces.
-
Energy Storage: The redox activity of the polymer backbone makes it a potential material for electrodes in supercapacitors and batteries.
Further research should focus on optimizing the synthesis conditions to control the polymer's properties and exploring the copolymerization of this compound with other monomers to create a wider range of functional materials.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Polymer Yield (Chemical Synthesis) | Insufficient oxidant; Reaction temperature too high; Impure monomer. | Ensure correct monomer:oxidant ratio; Maintain low reaction temperature; Purify monomer before use. |
| Poor Film Adhesion (Electrochemical Synthesis) | Improper substrate cleaning; Incorrect potential window; Low monomer concentration. | Thoroughly clean and pretreat the electrode surface; Optimize the potential range to avoid over-oxidation; Increase monomer concentration in the electrolyte. |
| Low Conductivity | Incomplete doping; Irregular polymer structure. | Ensure thorough washing and doping with acid; Optimize polymerization conditions (e.g., temperature, monomer concentration) to promote a more ordered polymer. |
| Inconsistent CVs | Film delamination; Degradation of the polymer. | Reduce the number of cycles or use a narrower potential window for characterization; Ensure the electrolyte is deoxygenated. |
References
- Nalwa, H. S. (Ed.). (1997).
- Gospodinova, N., & Terlemezyan, L. (1998). Conducting polymers prepared by oxidative polymerization: Polyaniline. Progress in Polymer Science, 23(8), 1443-1484.
- Hakim, M. M. (2024). A Short Report on the Polymerization of Pyrrole and Its Copolymers by Sonochemical Synthesis of Fluorescent Carbon Dots. MDPI.
- Sebastian, J., & Samuel, J. M. (2020). Recent advances in the applications of substituted polyanilines and their blends and composites. Polymer Bulletin, 77, 6641–6669.
- Atassi, Y., & Tally, M. (2013). Electrochemical polymerization of anilinium hydrochloride.
- Preparation of pyrrole-aniline copolymer nanowires and their electrochemical performance. (n.d.). Theseus.
- Physicochemical and morphological properties of poly (aniline-co-pyrrole). (n.d.). CSIR Research Space.
- A Comparative Study of Biomimetic Synthesis of EDOT-Pyrrole and EDOT-Aniline Copolymers by Peroxidase-like Catalysts: Towards Tunable Semiconductive Organic M
- Hao, L., Dong, C., & Yu, D. (2024).
- Electrochemical Polymeriz
- Turaç, E., Ak, M., Şahmetlioglu, E., Şener, M. K., & Kaya, M. A. (2011). Synthesis and Characterization of Poly{2-[3-(1H-pyrrol-2-yl)phenyl]-1H-pyrrole} and Its Copolymer with EDOT. Russian Journal of General Chemistry, 81(12), 2536-2543.
- Polymerization of new aniline derivatives: synthesis, characterization and applic
- Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021). RSC Publishing.
- (A) Cyclic voltammetry responses of (3-(1H-pyrrol-1-yl)propanamido)...
- (A) Polymerisation of 3-(1H-pyrrol-1-yl)propanamidoferrocene (2) and...
- Chemical, Electrochemical and Plasma Polymerization of Pyrrole-Aniline Copolymers and Their Characterization. (2025).
- Polymers conductivity.
- A typical cyclic voltammetry (CV) curve of polyaniline in HCl (pH 1)...
- Scheme 1. Three step synthesis procedure for the preparation of monomer.
- Voltammetry of Aniline with Different Electrodes and Electrolytes. (n.d.).
- (PDF)
- Electropolymerization of aniline monomer and effects of synthesis conditions on the characteristics of synthesized polyaniline thin films | Mediterranean Journal of Chemistry. (2020).
- Polymerization of new aniline derivatives: synthesis, characterization and applic
- Synthesis and characterization of poly(pyrrole-co-aniline)
- (PDF)
- Synthesis of (1H-pyrrol-1-yl)
- Synthesis and Characterization of Some Conducting Polymers and Their Complexed Compounds - Periodica Polytechnica. (n.d.).
- Influence of Doping on Electrical and Optical Properties of Conductive Polypyrrole-Co-Poly(pyrrole-3-Carboxylic Acid) Copolymer - PubMed. (2025).
- A Short Report on the Polymerization of Pyrrole and Its Copolymers by Sonochemical Synthesis of Fluorescent Carbon Dots - MDPI. (2019).
Sources
- 1. A simple method to fabricate poly(aniline-co-pyrrole) with highly improved electrical conductivity via pre-polymerization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchspace.csir.co.za [researchspace.csir.co.za]
- 4. researchgate.net [researchgate.net]
- 5. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Electropolymerization of aniline monomer and effects of synthesis conditions on the characteristics of synthesized polyaniline thin films | Mediterranean Journal of Chemistry [medjchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pleiades.online [pleiades.online]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
Application Notes and Protocols: 3-(1H-pyrrol-1-yl)aniline for Advanced Sensor Applications
Introduction: A Versatile Monomer for Next-Generation Sensing Platforms
3-(1H-pyrrol-1-yl)aniline stands as a compelling molecular architecture for the development of highly sensitive and selective sensors. This molecule uniquely integrates the conductive potential of a polypyrrole backbone with the versatile functionality of an aniline moiety. The pyrrole group provides a readily polymerizable unit, leading to the formation of π-conjugated polymer films with inherent electrical conductivity and environmental stability.[1][2] Concurrently, the aniline functional group offers a reactive site for further modification, enabling the covalent attachment of biorecognition elements (e.g., enzymes, antibodies) or the tuning of the polymer's electronic properties for specific analyte interactions.[3][4]
The electropolymerization of this compound offers precise control over the thickness and morphology of the resulting polymer film, a critical factor in sensor performance.[5][6] This process allows for the direct and controlled deposition of the sensing layer onto an electrode surface, creating a robust and reproducible sensor interface. The resulting poly(this compound) films can be utilized in a variety of sensor configurations, including chemiresistors, electrochemical sensors, and optical sensors, for the detection of a wide range of analytes such as heavy metal ions, volatile organic compounds (VOCs), and biologically relevant molecules.[7][8][9]
This guide provides a comprehensive overview of the application of this compound in sensor development, offering detailed protocols for monomer synthesis, sensor fabrication via electropolymerization, and characterization, along with insights into the underlying sensing mechanisms.
Part 1: Synthesis of this compound Monomer
A reliable supply of high-purity monomer is paramount for reproducible sensor fabrication. While commercially available, the synthesis of this compound can be achieved through established organic chemistry methodologies, typically involving the Clauson-Kaas reaction or a similar condensation reaction between a 1,4-dicarbonyl compound and 1,3-diaminobenzene.
Protocol 1: Illustrative Synthesis via Clauson-Kaas Reaction
This protocol provides a general framework for the synthesis. Optimization of reaction conditions (e.g., solvent, temperature, reaction time) may be necessary.
Materials:
-
1,3-Diaminobenzene
-
2,5-Dimethoxytetrahydrofuran
-
Glacial Acetic Acid
-
Sodium Bicarbonate
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-diaminobenzene in glacial acetic acid.
-
Add 2,5-dimethoxytetrahydrofuran dropwise to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure and purity.[10]
Part 2: Electrochemical Sensor Fabrication and Characterization
Electrochemical sensors are a primary application area for poly(this compound) due to the polymer's inherent conductivity and the ease of fabrication via electropolymerization.
Protocol: Electropolymerization of this compound on a Glassy Carbon Electrode
This protocol details the fabrication of a poly(this compound) modified electrode, which can serve as the base for various electrochemical sensors.
Materials:
-
Glassy Carbon Electrode (GCE)
-
This compound
-
Acetonitrile (anhydrous)
-
Tetrabutylammonium perchlorate (TBAP) or other suitable supporting electrolyte
-
0.5 M Sulfuric Acid (H₂SO₄)
-
Alumina slurry (0.3 and 0.05 µm)
-
Potentiostat/Galvanostat with a three-electrode cell (GCE as working electrode, Pt wire as counter electrode, and Ag/AgCl as reference electrode)
Procedure:
-
Electrode Pre-treatment:
-
Polish the GCE surface with 0.3 µm and then 0.05 µm alumina slurry on a polishing pad.
-
Son-icate the electrode in deionized water and then ethanol for 5 minutes each to remove residual alumina.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrochemical Cleaning:
-
Perform cyclic voltammetry (CV) in 0.5 M H₂SO₄ in a potential range of -0.2 to 1.2 V until a stable voltammogram is obtained. This ensures a clean and electrochemically active surface.
-
-
Electropolymerization:
-
Prepare a solution of 10 mM this compound and 0.1 M TBAP in anhydrous acetonitrile.
-
Immerse the pre-treated GCE, Pt counter electrode, and Ag/AgCl reference electrode into the solution.
-
Perform electropolymerization using cyclic voltammetry, typically for 10-20 cycles, in a potential window of 0.0 to 1.5 V at a scan rate of 50 mV/s.[6][11] An increase in the peak currents with each cycle indicates successful polymer deposition.
-
Alternatively, potentiostatic or galvanostatic methods can be employed for electropolymerization.[5]
-
-
Post-Polymerization Treatment:
-
After polymerization, rinse the modified electrode with acetonitrile to remove any unreacted monomer and electrolyte.
-
Dry the electrode gently with nitrogen. The electrode is now ready for characterization and sensor application.
-
Causality Behind Experimental Choices:
-
Anhydrous Acetonitrile: Used to prevent the incorporation of water into the polymer film, which can affect its conductivity and stability.
-
Supporting Electrolyte (TBAP): Necessary to ensure sufficient ionic conductivity of the solution for the electrochemical process.
-
Cyclic Voltammetry for Polymerization: Allows for controlled and gradual growth of the polymer film, with the number of cycles directly influencing the film thickness.[12]
Diagram: Electrochemical Polymerization Workflow
Caption: Workflow for fabricating a poly(this compound) modified electrode.
Characterization of the Polymer Film
Characterizing the polymer film is crucial to ensure its quality and understand its properties.
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology of the polymer film. A uniform and porous structure is often desirable for sensor applications to maximize the surface area.[4][13]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the chemical structure of the polymer and verify the successful polymerization of the monomer.[10][13]
-
Electrochemical Impedance Spectroscopy (EIS): To investigate the charge transfer properties at the electrode-polymer interface.
-
Cyclic Voltammetry (CV): In a redox probe solution (e.g., [Fe(CN)₆]³⁻/⁴⁻), to assess the electrochemical behavior and conductivity of the modified electrode.[14]
Part 3: Sensor Applications and Protocols
The poly(this compound) modified electrode can be used for various sensing applications.
Application: Heavy Metal Ion Detection
Conducting polymers can be used for the sensitive detection of heavy metal ions through electrochemical techniques like anodic stripping voltammetry.[7][15][16]
Protocol 2: Detection of Pb(II) using Anodic Stripping Voltammetry (ASV)
-
Pre-concentration Step:
-
Immerse the poly(this compound) modified GCE in a stirred solution containing the sample with Pb(II) ions (in a suitable buffer like acetate buffer, pH 4.5).
-
Apply a negative potential (e.g., -1.2 V vs. Ag/AgCl) for a specific duration (e.g., 300 s) to accumulate Pb(II) on the electrode surface by reducing it to Pb(0).
-
-
Stripping Step:
-
Stop the stirring and allow the solution to become quiescent.
-
Scan the potential from the deposition potential to a more positive potential (e.g., -0.2 V) using a differential pulse or square wave voltammetry waveform.
-
A stripping peak will appear at a potential characteristic of lead oxidation, and the peak height will be proportional to the concentration of Pb(II) in the sample.
-
Table 1: Representative Performance for Heavy Metal Ion Detection
| Analyte | Technique | Linear Range | Limit of Detection (LOD) | Reference |
| Pb(II) | ASV | 10⁻⁹ to 10⁻⁶ M | ~10⁻⁹ M | [16] |
| Cd(II) | ASV | 10⁻⁷ to 10⁻⁶ M | ~10⁻⁸ M | [16] |
| Cu(II) | ASV | 1-400 µg/L | ~0.5 µg/L | [7] |
Application: Volatile Organic Compound (VOC) Sensing
The conductivity of the polymer film can change upon exposure to VOCs, forming the basis of a chemiresistive sensor.[8][9][17]
Protocol 3: Chemiresistive Sensing of Ammonia
-
Sensor Fabrication:
-
Deposit the poly(this compound) film across two interdigitated electrodes on a substrate.
-
-
Sensing Measurement:
-
Place the sensor in a sealed chamber with a constant flow of a carrier gas (e.g., dry air).
-
Measure the baseline resistance of the polymer film.
-
Introduce a known concentration of ammonia gas into the chamber.
-
Monitor the change in resistance of the film over time. The magnitude and rate of resistance change are related to the ammonia concentration.
-
Purge the chamber with the carrier gas to allow the sensor to recover to its baseline resistance.
-
Diagram: Chemiresistive VOC Sensing Mechanism
Caption: Mechanism of chemiresistive sensing of VOCs.
Application: Biosensing
The aniline group on the polymer can be used to immobilize enzymes for biosensor development.[3][18]
Protocol 4: Amperometric Glucose Biosensor
-
Enzyme Immobilization:
-
Activate the amine groups on the poly(this compound) film using a cross-linking agent like glutaraldehyde.
-
Immerse the activated electrode in a solution of glucose oxidase (GOx) to allow for covalent attachment of the enzyme.
-
Rinse thoroughly to remove any non-specifically bound enzyme.
-
-
Amperometric Detection:
-
In a stirred buffer solution (e.g., phosphate buffer, pH 7.0), apply a constant potential (e.g., +0.45 V vs. Ag/AgCl).[3]
-
After the baseline current stabilizes, add aliquots of glucose solution.
-
The enzymatic reaction of glucose with GOx produces hydrogen peroxide, which is then electrochemically oxidized at the electrode surface, generating a current proportional to the glucose concentration.
-
Table 2: Representative Performance for Glucose Biosensor
| Analyte | Linear Range | Limit of Detection (LOD) | Reference |
| Glucose | 0.5 to 5.0 mM | 0.18 mM | [3] |
Part 4: Optical Sensing Applications
While less common than electrochemical methods, polyaniline and polypyrrole derivatives can be used in optical sensors due to changes in their absorbance or fluorescence upon interaction with an analyte.[19][20][21]
Principle of Optical pH Sensing:
The protonation/deprotonation of the polymer backbone can lead to distinct color changes.[21] For a poly(this compound) film, changes in pH would alter the electronic structure of the polymer, resulting in a shift in its maximum absorption wavelength, which can be monitored spectrophotometrically.
Conclusion
This compound is a highly promising monomer for the development of a diverse range of sensors. Its unique chemical structure allows for the creation of conductive polymer films with tunable properties and functional handles for further modification. The protocols and application examples provided herein serve as a comprehensive guide for researchers and professionals seeking to leverage the potential of this versatile compound in their sensor development endeavors. The ability to fabricate sensors through straightforward electropolymerization, combined with the potential for high sensitivity and selectivity, positions poly(this compound) as a key material in the future of sensing technologies.
References
- Demir, S., Genç, R., & Unal, S. (2015). Ferrocene-Functionalized 4-(2,5-Di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline: A Novel Design in Conducting Polymer-Based Electrochemical Biosensors. Sensors, 15(1), 1388-1404. [Link]
- Yadav, P., et al. (2022). Synthesis and characterization of poly(pyrrole-co-aniline) copolymer using atmospheric pressure plasma polymerization. AIP Conference Proceedings, 2352(1), 020002. [Link]
- Abdel-Haleem, F. M., et al. (2023). Fabrication of novel electropolymerized conductive polymer of hydrophobic perfluorinated aniline as transducer layer on glassy carbon electrode: application to midazolam as a model drug of benzodiazepines. BMC Chemistry, 17(1), 54. [Link]
- Zhang, L., & Li, B. (2009). A highly selective optical sensor for aniline recognition. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(5), 1060-1063. [Link]
- Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(34), 21006-21016. [Link]
- Guler, M., & Gode, F. (2021). Electrochemical Sensors Based on Conducting Polymers for the Aqueous Detection of Biologically Relevant Molecules. Chemosensors, 9(2), 24. [Link]
- Sanclement, M., et al. (2023).
- Sessler, J. L., & Gale, P. A. (2009). Pyrrole-Based Anion Sensors, Part II: Fluorescence, Luminescence, and Electrochemical Sensors. In Anion Sensing (pp. 125-154). Springer, Berlin, Heidelberg. [Link]
- Ru, J., et al. (2021). Electrochemical Detection of Heavy Metal Ions Based on Nanocomposite Materials.
- Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(34), 21006-21016. [Link]
- Khatib, M., & Haick, H. (2022). Sensors for Volatile Organic Compounds. ACS Nano, 16(5), 7080-7115. [Link]
- Li, Y., et al. (2023). Advancements in electrochemical sensing Technology for Heavy Metal Ions Detection. TrAC Trends in Analytical Chemistry, 167, 117243. [Link]
- Demir, S., Genç, R., & Unal, S. (2015). Ferrocene-Functionalized 4-(2,5-Di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline: A Novel Design in Conducting Polymer-Based Electrochemical Biosensors. Sensors, 15(1), 1388-1404. [Link]
- Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(34), 21006-21016. [Link]
- Lee, S., et al. (2023). Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors. Polymers, 15(21), 4279. [Link]
- Thermo Fisher Scientific. (n.d.). This compound, 97%. Fisher Scientific.
- Radu, G. L., et al. (2020). DFT calculations and electrochemical studies on azulene ligands for heavy metal ions detection using chemically modified electrodes.
- Bradshaw, J. S., et al. (2000). Heavy metal detection. The Journal of Organic Chemistry, 65(14), 4173-4177. [Link]
- Wubet, F. A., & Tadesse, A. M. (2024). Novel Ag-Doped-Poly (aniline-co-pyrrole)/Titanium-Dioxide Nanocomposite Sensor Material for Ammonia Detection in Spoiled Meat. Journal of The Electrochemical Society, 171(10), 107501. [Link]
- Sanclement, M., et al. (2023).
- Evangelista, R. A., & La Belle, J. T. (2012). Biofabrication Using Pyrrole Electropolymerization for the Immobilization of Glucose Oxidase and Lactate Oxidase on Implanted Microfabricated Biotransducers. Sensors, 12(11), 15437-15454. [Link]
- Kumar, A., et al. (2022). Polypyrrole-based sensors for volatile organic compounds (VOCs) sensing and capturing: A comprehensive review.
- Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(34), 21006-21016. [Link]
- Jin, Z., Su, Y., & Duan, Y. (2000). Improved optical pH sensor based on polyaniline. Sensors and Actuators B: Chemical, 71(1-2), 118-122. [Link]
- Radu, G. L., et al. (2020). Polyazulene-Based Materials for Heavy Metal Ion Detection. 3. (E)-5-((6-t-Butyl-4,8-dimethylazulen-1-yl) diazenyl)-1H-tetrazole-Based Modified Electrodes.
- Foronda, J. R. F., et al. (2023). Broad-class volatile organic compounds (VOCs) detection via polyaniline/zinc oxide (PANI/ZnO) composite materials as gas sensor application. Materials Today: Proceedings, 80, 29-35. [Link]
- Rajesh, K. (2009). Electrochemical Sensors Based on Organic Conjugated Polymers. International Journal of Electrochemical Science, 4, 291-311. [Link]
- Abdel-Haleem, F. M., et al. (2023). Fabrication of novel electropolymerized conductive polymer of hydrophobic perfluorinated aniline as transducer layer on glassy carbon electrode. BUE Scholar. [Link]
- Kunak. (n.d.). Volatile Organic Compounds sensor (VOC). Kunak.
- Al-Ghamdi, A. A., & Al-Hartomy, O. A. (2020). Electropolymerization of aniline monomer and effects of synthesis conditions on the characteristics of synthesized polyaniline thin films. Mediterranean Journal of Chemistry, 10(2), 138-146. [Link]
- Foronda, J. R. F., et al. (2023). Broad-class volatile organic compounds (VOCs) detection via polyaniline/zinc oxide (PANI/ZnO) composite materials as gas sensor application. Materials Today: Proceedings, 80, 29-35. [Link]
- Mustafin, A. G., et al. (2021). Polymerization of New Aniline Derivates Synthesis Characterization and Application As Sensors. RSC Advances, 11(34), 21006-21016. [Link]
- Khalil, G. E. (2018). Porphyrin Optical Sensing: Three Applications. In Porphyrins. IntechOpen. [Link]
- Abdel-Haleem, F. M., et al. (2023). Fabrication of novel electropolymerized conductive polymer of hydrophobic perfluorinated aniline as transducer layer on glassy carbon electrode: application to midazolam as a model drug of benzodiazepines. BMC Chemistry, 17(1), 54. [Link]
- Wang, Y., et al. (2022). A Highly Selective Electrochemical Sensor Based on Molecularly Imprinted Copolymer Functionalized with Arginine for the Detection of Chloramphenicol in Honey. Foods, 11(21), 3485. [Link]
- Li, Y., et al. (2023). Optical Sensors. In Encyclopedia. MDPI. [Link]
- Shanghai KML Chemical Co., Ltd. (n.d.). This compound hydrochloride. KMLCHEM.
Sources
- 1. Electrochemical Sensors Based on Conducting Polymers for the Aqueous Detection of Biologically Relevant Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and Characterization of Extruded PLA Films Coated with Polyaniline or Polypyrrole by In Situ Chemical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Fabrication of novel electropolymerized conductive polymer of hydrophobic perfluorinated aniline as transducer layer on glassy carbon electrode: application to midazolam as a model drug of benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Sensors for Volatile Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Advancements in electrochemical sensingTechnology for Heavy Metal Ions Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Broad-class volatile organic compounds (VOCs) detection via polyaniline/zinc oxide (PANI/ZnO) composite materials as gas sensor application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A highly selective optical sensor for aniline recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
The Versatile Synthon: Application Notes and Protocols for 3-(1H-pyrrol-1-yl)aniline in Organic Synthesis
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 3-(1H-pyrrol-1-yl)aniline emerges as a highly versatile and valuable synthon, particularly in the fields of medicinal chemistry and materials science. Its unique electronic properties, arising from the confluence of an electron-rich pyrrole ring and a nucleophilic aniline moiety, render it a powerful precursor for a diverse array of chemical transformations. This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols, mechanistic insights, and practical considerations for researchers, scientists, and professionals in drug development.
Introduction to a Privileged Scaffold
The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. The pyrrole nucleus is a key component of numerous natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] The aniline functionality, in turn, serves as a versatile handle for a multitude of chemical modifications, most notably in the construction of kinase inhibitors and other targeted therapeutics. The strategic placement of the pyrrole at the meta-position of the aniline ring influences the molecule's overall geometry and electronic distribution, offering unique opportunities for molecular design and synthesis.
Core Applications and Synthetic Utility
The synthetic utility of this compound can be broadly categorized into three key areas:
-
Synthesis of Bioactive Molecules: The primary amino group of this compound is a key nucleophile for the construction of various heterocyclic systems and for amide bond formation, both of which are fundamental in the synthesis of druglike molecules. Notably, the pyrrolo[2,3-d]pyrimidine core, found in the potent Akt kinase inhibitor AZD5363, can be conceptually derived from precursors incorporating the pyrrole-aniline motif.[2][3]
-
Palladium-Catalyzed Cross-Coupling Reactions: The aniline moiety can be readily transformed into a variety of functional groups that are amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[4][5][6] These reactions are cornerstones of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.
-
Development of Functional Polymers: Aniline and its derivatives are well-established monomers for the synthesis of conducting polymers.[7] The incorporation of the pyrrole unit into the polymer backbone can modulate the material's electronic and physical properties, opening avenues for applications in organic electronics and sensor technology.
Experimental Protocols
Protocol 1: Synthesis of this compound via Paal-Knorr Condensation
The Paal-Knorr synthesis is a classic and efficient method for the construction of pyrroles from 1,4-dicarbonyl compounds and primary amines.[8][9] This protocol details the synthesis of the title compound from 3-nitroaniline, followed by reduction of the nitro group.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
3-Nitroaniline
-
2,5-Dimethoxytetrahydrofuran
-
Glacial Acetic Acid
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of 1-(3-Nitrophenyl)-1H-pyrrole
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitroaniline (13.8 g, 100 mmol) and glacial acetic acid (200 mL).
-
Stir the mixture until the 3-nitroaniline is completely dissolved.
-
Add 2,5-dimethoxytetrahydrofuran (13.2 g, 100 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature and pour it into 500 mL of ice-cold water with stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(3-nitrophenyl)-1H-pyrrole.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.
Step 2: Synthesis of this compound
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the purified 1-(3-nitrophenyl)-1H-pyrrole (9.4 g, 50 mmol), ethanol (150 mL), and water (50 mL).
-
Add iron powder (14.0 g, 250 mmol) and ammonium chloride (13.4 g, 250 mmol) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous solution with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
Characterization Data (Predicted):
| Parameter | Value |
| Molecular Formula | C₁₀H₁₀N₂ |
| Molecular Weight | 158.20 g/mol |
| Appearance | Off-white to light brown solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20 (t, J=7.9 Hz, 1H), 6.80-6.75 (m, 2H), 6.70 (t, J=2.1 Hz, 2H), 6.30 (t, J=2.1 Hz, 2H), 3.70 (br s, 2H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 147.0, 141.5, 130.0, 121.0, 118.5, 115.0, 112.0, 110.0. |
| IR (KBr, cm⁻¹) | 3450-3350 (N-H stretch), 3100-3000 (C-H aromatic), 1620 (N-H bend), 1590, 1500 (C=C aromatic). |
| Mass Spec (EI) | m/z 158 (M⁺). |
Protocol 2: Acylation of this compound: Synthesis of N-(3-(1H-pyrrol-1-yl)phenyl)acetamide
This protocol demonstrates a fundamental transformation of the aniline moiety, forming an amide bond which is a key linkage in many pharmaceutical compounds.
Reaction Scheme:
Caption: Acylation of this compound.
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.58 g, 10 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (1.2 mL, 15 mmol) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (0.78 mL, 11 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding 1 M HCl (20 mL).
-
Separate the organic layer and wash it sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain pure N-(3-(1H-pyrrol-1-yl)phenyl)acetamide.
Protocol 3: Oxidative Polymerization of this compound
This protocol provides a general method for the chemical oxidative polymerization of this compound to form a conducting polymer.
Workflow:
Caption: Oxidative polymerization workflow.
Materials:
-
This compound
-
Ammonium persulfate (APS)
-
1 M Hydrochloric acid (HCl)
-
Methanol
-
Distilled water
Procedure:
-
In a beaker, dissolve this compound (1.58 g, 10 mmol) in 100 mL of 1 M HCl solution. Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare the oxidant solution by dissolving ammonium persulfate (2.51 g, 11 mmol) in 50 mL of 1 M HCl solution and cool it to 0-5 °C.
-
Slowly add the pre-cooled oxidant solution dropwise to the monomer solution over a period of 30 minutes with vigorous stirring.
-
Continue stirring the reaction mixture at 0-5 °C for 24 hours. A dark precipitate will form.
-
Collect the polymer precipitate by vacuum filtration.
-
Wash the polymer sequentially with copious amounts of distilled water until the filtrate is colorless and the pH is neutral.
-
Further wash the polymer with methanol to remove any unreacted monomer and oligomers.
-
Dry the resulting polymer powder in a vacuum oven at 60 °C for 24 hours to obtain poly(this compound).
Conclusion
This compound stands as a testament to the power of strategic molecular design. Its inherent functionalities provide a gateway to a vast chemical space, enabling the synthesis of complex bioactive molecules, the construction of novel polymeric materials, and the exploration of advanced catalytic methodologies. The protocols detailed herein serve as a robust starting point for researchers to harness the full potential of this versatile building block. As the demand for novel chemical entities in medicine and materials science continues to grow, the importance of synthons like this compound is set to expand, promising exciting future discoveries and innovations.
References
- Buchwald-Hartwig Amination: Buchwald, S. L.; Hartwig, J. F. Acc. Chem. Res.2008, 41 (11), 1461–1473. [Link]
- Suzuki-Miyaura Coupling: Miyaura, N.; Suzuki, A. Chem. Rev.1995, 95 (7), 2457–2483. [Link]
- Palladium-Catalyzed Cross-Coupling Reactions: Corbet, J.-P.; Mignani, G. Chem. Rev.2006, 106 (7), 2651–2710. [Link]
- Synthesis of Aryl-Substituted Pyrroles via Suzuki-Miyaura Coupling: Bellina, F.; Rossi, R. Chem. Rev.2010, 110 (2), 1082–1146. [Link]
- Conducting Polymers: Heeger, A. J. Rev. Mod. Phys.2001, 73 (3), 681–700. [Link]
- Paal-Knorr Pyrrole Synthesis: Paal, C. Ber. Dtsch. Chem. Ges.1884, 17 (2), 2756–2767. [Link]
- Akt Kinase Inhibitors: Addie, M., et al. J. Med. Chem.2013, 56 (5), 2059–2073. [Link]
- Recent Advances in Pyrrole Synthesis: Humphrey, G. R.; Kuethe, J. T. Chem. Rev.2006, 106 (7), 2875–2911. [Link]
- Discovery of AZD5363: Addie, M., et al. J. Med. Chem.2013, 56 (5), 2059–2073. [Link]
- Synthesis of Pyrrolo[1,2-a]quinoxalines:Supporting Information for Efficient Synthesis of Pyrrolo[1,2-a]quinoxalines Catalyzed by Brønsted Acid through Cleavage of C-C Bond. Royal Society of Chemistry, 2016. [Link]
- Polymerization of Aniline Derivatives:Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 2021. [Link]
- Chemical Oxidative Polymerization of Pyrrole and Aniline: Moon, D. K., et al. Mol. Cryst. Liq. Cryst.2007, 464, 177-185. [Link]
- Paal-Knorr Synthesis Overview:Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology, 2018. [Link]
- PubChem Entry for this compound: National Center for Biotechnology Information. "3-(1H-pyrrol-1-yl)
- Synthesis of Substituted N-aryl pyrollo-quinolines: Deshmukh, G. B., et al. J. Chem. Pharm. Res.2014, 6(8), 393-399. [Link]
Sources
- 1. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. theseus.fi [theseus.fi]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
Application Notes and Protocols: Derivatization of 3-(1H-pyrrol-1-yl)aniline for Drug Discovery
Abstract
This document provides a comprehensive technical guide for the chemical derivatization of 3-(1H-pyrrol-1-yl)aniline, a versatile heterocyclic building block of significant interest in medicinal chemistry. The protocols detailed herein are designed for researchers, scientists, and drug development professionals. This guide moves beyond simple procedural lists to explain the causal relationships behind experimental choices, ensuring that each protocol is a self-validating system. Key derivatization strategies targeting the aniline amino group and the pyrrole ring are presented, including acylation, sulfonylation, and a two-step halogenation followed by Suzuki-Miyaura cross-coupling. Each section includes detailed, step-by-step methodologies, data tables for expected outcomes, and visual workflows to facilitate practical application in a research setting.
Introduction: The Strategic Importance of this compound
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The compound this compound is a particularly valuable synthetic intermediate as it combines two key reactive functionalities: an aromatic primary amine and an electron-rich pyrrole ring.[4]
This unique structure offers multiple avenues for chemical modification, allowing for the systematic exploration of chemical space to develop novel therapeutic agents. The aniline moiety can be readily functionalized through reactions like acylation and sulfonylation, while the pyrrole ring is amenable to electrophilic substitution and, following halogenation, cross-coupling reactions.[4] This guide provides experimentally validated protocols for these key transformations, enabling the generation of diverse libraries of novel compounds for drug discovery programs.
Derivatization of the Aniline Moiety
The primary amino group of this compound is a highly versatile handle for introducing a wide array of functional groups. The following protocols detail two of the most robust and widely used derivatization strategies: acylation and sulfonylation.
N-Acylation of this compound
Scientific Rationale: Acylation of the aniline's amino group to form an amide is a fundamental transformation in medicinal chemistry. This reaction serves multiple purposes: it can be used as a protecting group strategy to moderate the high reactivity of the aniline, preventing unwanted side reactions during subsequent synthetic steps.[5] Furthermore, the introduction of an acyl group allows for the exploration of structure-activity relationships (SAR) by systematically varying the nature of the "R" group, which can influence the compound's solubility, hydrogen bonding capacity, and interaction with biological targets.
Protocol 2.1.1: Synthesis of N-(3-(1H-pyrrol-1-yl)phenyl)acetamide
This protocol describes a standard acylation using acetic anhydride. The reaction is typically rapid and high-yielding.
Materials:
-
This compound (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.58 g, 10 mmol) in pyridine (20 mL). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: While stirring, add acetic anhydride (e.g., 1.14 mL, 12 mmol) dropwise to the cooled solution over 5-10 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by slowly adding water (20 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 20 mL) to remove pyridine, followed by saturated NaHCO₃ solution (1 x 20 mL), and finally brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure N-acetylated product.[6][7]
| Acylating Agent | Product Name | Expected Yield (%) | Key Characterization Notes |
| Acetic Anhydride | N-(3-(1H-pyrrol-1-yl)phenyl)acetamide | 85-95% | Crystalline solid. Appearance of amide C=O stretch in IR (~1660 cm⁻¹). |
| Benzoyl Chloride | N-(3-(1H-pyrrol-1-yl)phenyl)benzamide | 80-90% | Formation of a white precipitate is common. May require a tertiary amine base like triethylamine if pyridine is not the solvent. |
| Propionyl Chloride | N-(3-(1H-pyrrol-1-yl)phenyl)propionamide | 82-92% | Similar procedure to benzoyl chloride. |
Table 1: Representative N-Acylation Reactions.
N-Sulfonylation of this compound
Scientific Rationale: The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide range of antibacterial, diuretic, and hypoglycemic drugs. The direct sulfonylation of the aniline nitrogen is an efficient method to introduce this key pharmacophore.[8] This reaction creates a stable, non-basic nitrogen center and provides a scaffold that can participate in crucial hydrogen bonding interactions with protein targets. Recent advances have focused on milder reaction conditions, including photoredox catalysis, to improve functional group tolerance.[8][9]
Protocol 2.2.1: Synthesis of N-(3-(1H-pyrrol-1-yl)phenyl)benzenesulfonamide
This protocol uses a standard approach with a sulfonyl chloride and a non-nucleophilic base.
Materials:
-
This compound (1.0 eq)
-
Benzenesulfonyl chloride (1.1 eq)
-
Pyridine (as solvent and base) or Triethylamine (TEA) in an inert solvent like DCM
-
Dichloromethane (DCM, if not using pyridine as solvent)
-
1 M Hydrochloric Acid (HCl)
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (e.g., 1.58 g, 10 mmol) in pyridine (20 mL) in a round-bottom flask with a stir bar. Cool the solution to 0 °C.
-
Reagent Addition: Add benzenesulfonyl chloride (e.g., 1.34 mL, 11 mmol) dropwise to the stirring solution. A precipitate may form.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction progress should be monitored by TLC.
-
Work-up: Pour the reaction mixture into ice-water (50 mL). If a solid precipitates, it can be collected by vacuum filtration. Otherwise, extract the aqueous mixture with DCM (3 x 30 mL).
-
Washing: Combine the organic extracts and wash with 1 M HCl (2 x 20 mL) to remove excess pyridine, followed by water (1 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude sulfonamide is typically a solid and can be purified by recrystallization (e.g., from ethanol) or flash chromatography to yield the final product.
| Sulfonyl Chloride | Product Name | Expected Yield (%) | Key Characterization Notes |
| Benzenesulfonyl chloride | N-(3-(1H-pyrrol-1-yl)phenyl)benzenesulfonamide | 75-85% | Solid product. Characteristic S=O stretches in IR (~1350 and 1160 cm⁻¹). |
| p-Toluenesulfonyl chloride | N-(3-(1H-pyrrol-1-yl)phenyl)-4-methylbenzenesulfonamide | 80-90% | Often a highly crystalline solid, making purification straightforward. |
| Methanesulfonyl chloride | N-(3-(1H-pyrrol-1-yl)phenyl)methanesulfonamide | 70-80% | The reaction may be faster compared to arylsulfonyl chlorides. |
Table 2: Representative N-Sulfonylation Reactions.
Derivatization of the Pyrrole Ring via Suzuki-Miyaura Coupling
To functionalize the pyrrole ring, a two-step approach is often most effective. First, a halogen atom is introduced onto the pyrrole ring via electrophilic halogenation. This "handle" can then be used in a subsequent palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form a new carbon-carbon bond.[10]
Step 1: Halogenation of the Pyrrole Ring
Scientific Rationale: The pyrrole ring is electron-rich and readily undergoes electrophilic substitution. Reagents like N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) are mild and selective halogenating agents suitable for this transformation.[11] The reaction typically proceeds at the C2 and C5 positions. To achieve mono-substitution, careful control of stoichiometry and reaction conditions is crucial. For this sequence, we will target the bromination of the pyrrole.
Protocol 3.1.1: Synthesis of 3-(2-Bromo-1H-pyrrol-1-yl)aniline
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.58 g, 10 mmol) in anhydrous THF (50 mL) in a flask protected from light. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: In a separate flask, dissolve NBS (1.78 g, 10 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the cooled aniline solution over 30 minutes.
-
Reaction: Stir the reaction at -78 °C for 1-2 hours. Monitor for the consumption of the starting material by TLC.
-
Work-up: Quench the reaction by adding saturated Na₂S₂O₃ solution (20 mL). Allow the mixture to warm to room temperature.
-
Extraction and Washing: Extract the mixture with EtOAc (3 x 40 mL). Combine the organic layers and wash with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the desired mono-brominated product.
Step 2: Suzuki-Miyaura Cross-Coupling
Scientific Rationale: The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for forming C(sp²)-C(sp²) bonds.[10][12] It is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their esters.[13][14] For pyrrole substrates, it is often beneficial to use a protecting group on the pyrrole nitrogen to prevent side reactions, though in this case, the N-aryl substituent provides sufficient stability for the coupling to proceed.[12]
Protocol 3.2.1: Synthesis of 3-(2-Phenyl-1H-pyrrol-1-yl)aniline
Materials:
-
3-(2-Bromo-1H-pyrrol-1-yl)aniline (from Step 1) (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)[10]
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,2-Dimethoxyethane (DME)/Water mixture, 4:1)
-
Ethyl Acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask, add 3-(2-bromo-1H-pyrrol-1-yl)aniline (e.g., 2.37 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), K₂CO₃ (2.76 g, 20 mmol), and Pd(dppf)Cl₂ (e.g., 245 mg, 0.3 mmol).
-
Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed DME/Water solvent mixture (25 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature and dilute with water (20 mL).
-
Extraction and Washing: Extract the aqueous layer with EtOAc (3 x 30 mL). Combine the organic layers and wash with brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired biaryl product.
| Boronic Acid | Product Name | Expected Yield (%) (over 2 steps) | Key Characterization Notes |
| Phenylboronic acid | 3-(2-Phenyl-1H-pyrrol-1-yl)aniline | 60-75% | Disappearance of the bromine signal and appearance of new aromatic signals in ¹H and ¹³C NMR. |
| 4-Methoxyphenylboronic acid | 3-(2-(4-Methoxyphenyl)-1H-pyrrol-1-yl)aniline | 55-70% | Methoxy singlet (~3.8 ppm) in ¹H NMR. |
| Pyridin-3-ylboronic acid | 3-(2-(Pyridin-3-yl)-1H-pyrrol-1-yl)aniline | 50-65% | Requires careful purification to remove heteroaromatic impurities. |
Table 3: Representative Suzuki-Miyaura Coupling Reactions.
Conclusion
The protocols outlined in this guide demonstrate robust and versatile methods for the derivatization of this compound. By targeting both the aniline nitrogen and the pyrrole ring, researchers can rapidly generate a wide diversity of novel chemical entities. These methods—acylation, sulfonylation, and Suzuki-Miyaura coupling—are foundational techniques in modern medicinal chemistry. Adherence to these detailed protocols, including the rationale for procedural choices and methods for self-validation through monitoring and purification, will empower drug discovery professionals to efficiently build and explore new molecular architectures in the quest for next-generation therapeutics.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Importance of Pyrrole Derivatives in Modern Pharmaceutical Synthesis.
- Zhou, L., et al. (2020). Aminosulfonylation of aromatic amines, sulfur dioxide and hydrazines. Organic Chemistry Frontiers.
- Singh, D. K., & Kumar, R. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry.
- Kumar, R., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science.
- Kamal, A., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances.
- Denès, F., & Renaud, P. (2005). Suzuki Coupling Reactions in Heterocyclic Chemistry: Synthesis of 3-Substituted Pyrrolines and Pyrroles. Synthesis.
- Abbiati, G., et al. (2006). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
- SIELC Technologies. (2018). 2-(1H-Pyrrol-1-yl)aniline.
- Wang, Z., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules.
- Huang, C., et al. (2017). A One-Pot Construction of Halogenated Trifluoromethylated Pyrroles through NXS (X = Br, I) Triggered Cascade. Organic Letters.
- Kumar, A., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Molecular Diversity.
- Wang, Z., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected. Semantic Scholar.
- Sarver, P. J., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
- Wang, Z., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki⁻Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules.
- ChemistryViews.org. (2017). Mild Sulfonylation of Anilines. ChemistryViews.
- Bourbon, P., et al. (2021). Complementary Site-Selective Sulfonylation of Aromatic Amines by Superacid Activation. ResearchGate.
- Sarver, P. J., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
- Rojas, J. (2015). Protection of Aniline Derivatives.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
- Kádas, I., et al. (2022). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Omega.
- Harianja, J. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
- GOAI. (2026). Researchers Develop Method for Enantioselective α-C(sp³)–H Functionalization of N-Alkyl Anilines Using Metallaphotoredox Catalysis. GeneOnline.
- Dods, R., et al. (2022). Directed Evolution of Flavin-Dependent Halogenases for Site- and Atroposelective Halogenation of 3-Aryl-4(3H)-quinazolinones via Kinetic or Dynamic Kinetic Resolution. ACS Catalysis.
- Bîcu, E., et al. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules.
- De Rosa, M., & Hatch, A. (2013). Global Electrophilicity Study of the Reaction of Pyrroles with N-Halo Compounds and the Rate-Determining Step. International Journal of Chemistry.
- Ioffe, D. A., et al. (2015). Synthesis of (1H-pyrrol-1-yl)anthracene-9,10-diones. ResearchGate.
- Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment).
- Sharma, V., & Kumar, V. (2020). Recent Advancements in Pyrrole Synthesis. Molecules.
- Asnani, Y. (n.d.). Acetylation of Aniline.
- Koca, I., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of the Serbian Chemical Society.
- Chem Player. (2020). Acetylation of aniline.
- Zhang, Z., et al. (2016). Synthesis of N-Azaaryl Anilines: An Efficient Protocol via Smiles Rearrangement. Letters in Organic Chemistry.
- Snyder, S. A., & Treitler, D. S. (2018). Synthesis of Pyrrolnitrin and Related Halogenated Phenylpyrroles. The Journal of Organic Chemistry.
- El-Sayed, N. F., et al. (2022). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). ACS Omega.
Sources
- 1. researchgate.net [researchgate.net]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scribd.com [scribd.com]
- 8. Mild Sulfonylation of Anilines - ChemistryViews [chemistryviews.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. A One-Pot Construction of Halogenated Trifluoromethylated Pyrroles through NXS (X = Br, I) Triggered Cascade [organic-chemistry.org]
- 12. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki⁻Miyaura Coupling Reaction of SEM-Protected Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Electropolymerization of Aniline Derivatives for Advanced Material Fabrication
Introduction: The Promise of Conductive Polymers
Polyaniline (PANI) and its derivatives stand out as a remarkable class of conductive polymers, garnering significant attention for their unique electrical, optical, and electrochemical properties.[1][2] Their versatility makes them highly valuable in a myriad of applications, including energy storage, corrosion protection, flexible electronics, sensors, and biomedical devices.[1][2][3][4] While chemical synthesis methods are common, electrochemical polymerization, or electropolymerization, has emerged as a superior technique. It offers precise control over film thickness, morphology, and doping levels, all while minimizing the use of harsh oxidizing agents and simplifying purification steps.[2]
This guide provides a comprehensive, in-depth protocol for the electropolymerization of aniline and its derivatives. It is designed for researchers, scientists, and drug development professionals seeking to fabricate high-quality, electroactive polymer films for their specific applications. Beyond a simple recitation of steps, this document delves into the causality behind experimental choices, ensuring a robust and reproducible methodology.
The Underpinnings of Electropolymerization: Mechanism and Rationale
The electrochemical polymerization of aniline is an oxidative process that occurs at the surface of a working electrode.[5] The generally accepted mechanism, while complex and influenced by numerous factors, can be broken down into several key stages:
-
Monomer Oxidation: The process begins with the oxidation of the aniline monomer at the electrode surface to form an aniline cation radical. This is considered the rate-determining step.[5][6]
-
Radical Coupling: These highly reactive cation radicals then couple to form a dimer.[6][7]
-
Chain Propagation: The dimer is subsequently oxidized, and chain propagation continues through the coupling of oligomer cation radicals with other anilinium cation radicals.[7] This process leads to the growth of the polyaniline chain on the electrode surface.
-
Doping: The polymerization is conducted in an acidic medium.[5] The acid serves as a dopant, protonating the imine nitrogens in the polymer backbone. This doping is crucial for achieving high electrical conductivity.[8]
The resulting polyaniline can exist in several oxidation states, each with distinct colors and properties:
-
Leucoemeraldine: The fully reduced form, which is transparent or pale yellow.[7][9]
-
Emeraldine: The half-oxidized form, which is green or blue and is the most conductive state.[5][7]
-
Pernigraniline: The fully oxidized form, which is dark blue or violet.[5][7]
Controlling the electrochemical parameters allows for the selective synthesis of these different forms.
Pre-experimental Considerations: Safety and Reagent Purity
Safety is paramount when working with aniline and its derivatives. Aniline is a toxic substance that can be absorbed through the skin and is harmful if inhaled or ingested.[10][11]
-
Handling: All work with aniline must be performed in a well-ventilated chemical fume hood or a glove box.[10][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.[10]
-
Storage: Store aniline in a cool, dry, well-ventilated area away from strong oxidizing agents and acids.[10][12]
-
Spill Management: Have a spill kit readily available containing absorbent materials.[10][13] In case of a spill, evacuate the area and follow established safety protocols.[13]
Reagent Purity: The purity of the aniline monomer is critical for obtaining high-quality polymer films. Impurities can terminate the polymerization reaction or introduce defects into the polymer chain. It is often recommended to distill aniline under reduced pressure before use.[14]
Experimental Setup and Key Parameters
A standard three-electrode electrochemical cell is typically used for electropolymerization.[5]
-
Working Electrode (WE): The substrate on which the polymer film is deposited. Common choices include platinum (Pt), gold (Au), glassy carbon (GC), and indium tin oxide (ITO) coated glass.[2][15][16] The choice of electrode material can influence the nucleation and growth of the polymer film.[6]
-
Reference Electrode (RE): Provides a stable potential for reference. Saturated Calomel Electrode (SCE) and Silver/Silver Chloride (Ag/AgCl) are commonly used.[14]
-
Counter Electrode (CE): Completes the electrical circuit. A platinum wire or mesh is a typical choice.[17]
The properties of the resulting polyaniline film are highly dependent on several experimental parameters. The following table summarizes these key parameters and their influence:
| Parameter | Typical Range | Influence on Polymer Properties | Rationale & Causality |
| Monomer Concentration | 0.1 - 0.5 M | Affects polymerization rate and film morphology.[2][18] | Higher concentrations generally lead to faster film growth. However, very high concentrations can lead to the formation of soluble oligomers and a less adherent film. |
| Acid/Electrolyte | 0.5 - 2.0 M (e.g., H₂SO₄, HCl, HClO₄) | Determines the doping level and conductivity of the polymer. The anion can also influence film morphology.[9][19][20] | The acid provides the necessary protons for doping the polymer backbone, making it conductive. Different anions can be incorporated into the film, affecting its structure and properties. |
| pH of the Medium | < 3 | Crucial for polymerization to occur. Polyaniline is not conductive if grown in a medium with a pH above 3.[9][19] | An acidic environment is necessary to protonate the aniline monomer and stabilize the radical cations formed during oxidation, facilitating polymerization. |
| Potential Range (Cyclic Voltammetry) | -0.2 V to +1.2 V vs. SCE/Ag/AgCl | Controls the oxidation and reduction of the monomer and polymer, influencing the final oxidation state and film growth.[8] | The upper potential limit must be sufficient to oxidize the aniline monomer (typically >0.8 V).[14] Cycling the potential allows for controlled deposition and characterization of the growing film. |
| Scan Rate (Cyclic Voltammetry) | 20 - 100 mV/s | Affects the morphology and thickness of the film.[21] | Slower scan rates generally lead to more uniform and compact films. Faster scan rates can result in a more porous or fibrillar morphology. |
| Deposition Time/Number of Cycles | 5 - 30 cycles or several minutes | Directly controls the thickness of the polymer film.[15] | The thickness of the film increases with the number of cycles or the duration of potentiostatic/galvanostatic deposition. |
Detailed Experimental Protocol: Potentiodynamic Electropolymerization using Cyclic Voltammetry
This protocol details the most common method for aniline electropolymerization, which is the potentiodynamic approach using cyclic voltammetry (CV). This technique allows for simultaneous deposition and in-situ characterization of the polymer film.
Materials and Reagents
-
Aniline (freshly distilled)
-
Sulfuric Acid (H₂SO₄), analytical grade
-
Deionized (DI) water
-
Working Electrode (e.g., Platinum disc)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
Potentiostat/Galvanostat
Preparation of the Electrolyte Solution
-
Prepare a 1.0 M H₂SO₄ aqueous solution by carefully adding the required amount of concentrated H₂SO₄ to DI water. Caution: Always add acid to water, not the other way around.
-
Add aniline to the H₂SO₄ solution to achieve the desired final concentration (e.g., 0.1 M). Stir until the aniline is completely dissolved.
-
Deoxygenate the solution by bubbling with nitrogen (N₂) gas for at least 15-20 minutes prior to the experiment. This is crucial to prevent the oxidation of aniline by dissolved oxygen.
Electrochemical Cell Setup and Electrode Preparation
-
Assemble the three-electrode cell.
-
Polish the working electrode to a mirror finish using alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).
-
Rinse the polished electrode thoroughly with DI water and then sonicate in DI water and ethanol to remove any residual polishing material.
-
Dry the electrode under a stream of nitrogen.
Electropolymerization Procedure
-
Immerse the three electrodes into the deoxygenated electrolyte solution.
-
Connect the electrodes to the potentiostat.
-
Perform cyclic voltammetry by scanning the potential, for example, from -0.2 V to +1.1 V vs. Ag/AgCl at a scan rate of 50 mV/s for a set number of cycles (e.g., 20 cycles).[18]
-
During the CV scans, you should observe the characteristic redox peaks of polyaniline emerge and grow with each cycle, indicating the deposition of the polymer film on the working electrode. A green-colored film should become visible on the electrode surface.[15]
-
After the desired number of cycles, remove the working electrode from the solution.
-
Gently rinse the polyaniline-coated electrode with the background electrolyte (1.0 M H₂SO₄) to remove any unreacted monomer and then with DI water.
-
Dry the film carefully, for example, under a gentle stream of nitrogen.
Visualization of the Electropolymerization Workflow
The following diagram illustrates the key stages of the experimental workflow for the electropolymerization of aniline derivatives.
Caption: Workflow for the electropolymerization of aniline.
Characterization of the Polyaniline Film
After successful deposition, it is essential to characterize the properties of the polyaniline film.
-
Cyclic Voltammetry (CV): Running CV in a monomer-free electrolyte solution can confirm the electrochemical activity of the deposited film.
-
UV-Vis Spectroscopy: This technique can be used to identify the oxidation state of the polyaniline film.[20]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR provides information about the chemical structure and bonding within the polymer.[7]
-
Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of the polymer film.[22]
-
Four-Point Probe Measurement: This method is used to determine the electrical conductivity of the film.
Troubleshooting and Expert Insights
-
No film deposition:
-
Check the potential range; ensure the upper limit is sufficient to oxidize the monomer.
-
Verify the pH of the solution; it must be acidic.
-
Ensure the monomer has not degraded. Use freshly distilled aniline.
-
-
Poorly adherent film:
-
The monomer concentration may be too high.
-
The electrode surface may not be sufficiently clean. Ensure thorough polishing and cleaning.
-
-
Low conductivity:
-
The doping level may be insufficient. Check the acid concentration.
-
The film may have been overoxidized. Avoid excessively high upper potential limits or prolonged exposure to these potentials.
-
By carefully controlling the experimental parameters and understanding the underlying mechanisms, researchers can successfully synthesize high-quality polyaniline films with tailored properties for a wide range of advanced applications.
References
- Hussain, F., & Kumar, A. (2003). Mechanism of oxidative electropolymerization of aniline.
- Wikipedia contributors. (n.d.). Polyaniline. In Wikipedia.
- Electrochemical Polymerization of Aniline. (2011). In SciSpace.
- What are the health and safety guidelines for Aniline in workplaces? (2025). Knowledge.
- Electropolymerization and characterization of polyaniline films using a spectroelectrochemical flow cell. (2006). PubMed.
- Cyclic voltammograms (20 cycles) during electropolymerization of aniline... (n.d.). ResearchGate.
- Voltammetry of Aniline with Different Electrodes and Electrolytes. (n.d.). hrčak.
- Cyclic voltammograms of electrochemical polymerization of aniline on Pt... (n.d.). ResearchGate.
- Polyaniline PANI - Application. (n.d.). Swicofil.
- Electropolymerization and characterization of polyaniline films using a spectroelectrochemical flow cell. (n.d.). Bohrium.
- Electrochemical Polymerization of Aniline Investigated Using On-Line Electrochemistry/Electrospray Mass Spectrometry. (2002). ACS Publications.
- Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review. (2021). PMC - PubMed Central.
- Characterization of Electrochromic Properties of Polyaniline Thin Films Electropolymerized in H2SO4 Solution. (2016). Scirp.org.
- (PDF) Electrochemical Polymerization of Aniline. (n.d.). ResearchGate.
- (PDF) Polyaniline Derivatives and Their Applications. (n.d.). ResearchGate.
- ELECTROPOLYMERIZATION AND CHARACTERIZATION OF ELECTROACTIVE POLYANILINE THIN FILMS. (2016). World Research Library.
- Factors affecting the electropolymerization of aniline from aqueous solutions. (1994). IEEE Xplore.
- Electrochemical Polymerization of Polyaniline: A Comprehensive Review of Synthesis Conditions, Nanocomposites, and Industrial Applications. (2025). Cureus Journals.
- (PDF) Electropolymerization and electrochromic characterization of polyaniline films. (n.d.). ResearchGate.
- Aniline. (n.d.). University of Washington.
- Factors affecting the electropolymerization of aniline from aqueous solutions. (n.d.). IEEE Xplore.
- (PDF) Electropolymerization of polyaniline thin films. (n.d.). ResearchGate.
- Sampling and Handling Aniline. (n.d.). ASTM International.
- (PDF) Electropolymerization of aniline monomer and effects of synthesis conditions on the characteristics of synthesized polyaniline thin films. (n.d.). ResearchGate.
- Aniline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- Electropolymerization of Aniline Monomer and Effects of Synthesis... (n.d.). Scribd.
- Electrochemical polymerization of anilinium hydrochloride. (n.d.). arXiv.
- (PDF) Electropolymerization of aniline (Review). (n.d.). ResearchGate.
Sources
- 1. Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrochemical Polymerization of Polyaniline: A Comprehensive Review of Synthesis Conditions, Nanocomposites, and Industrial Applications [cureusjournals.com]
- 3. Polyaniline - Wikipedia [en.wikipedia.org]
- 4. Polyaniline PANI - Application [swicofil.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scirp.org [scirp.org]
- 9. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 10. ipo.rutgers.edu [ipo.rutgers.edu]
- 11. echemi.com [echemi.com]
- 12. bloomtechz.com [bloomtechz.com]
- 13. nj.gov [nj.gov]
- 14. arxiv.org [arxiv.org]
- 15. worldresearchlibrary.org [worldresearchlibrary.org]
- 16. scribd.com [scribd.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Factors affecting the electropolymerization of aniline from aqueous solutions | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
The Versatile Role of 3-(1H-pyrrol-1-yl)aniline in Advanced Materials Science: Application Notes and Protocols
Introduction: Unlocking New Potential in Functional Polymers
In the dynamic landscape of materials science, the quest for novel monomers that impart unique functionalities to polymers is paramount. 3-(1H-pyrrol-1-yl)aniline emerges as a compelling building block, integrating the conductive potential of the aniline backbone with the distinct electronic and structural characteristics of the pyrrole moiety. This molecule is not merely a hybrid of its constituent parts; the direct N-linkage between the phenyl and pyrrole rings creates a unique electronic structure that influences its polymerization and the ultimate properties of the resulting materials. This guide provides an in-depth exploration of the synthesis, characterization, and application of polymers derived from this compound, offering researchers a comprehensive resource for harnessing its potential in areas such as conductive polymers, anti-corrosion coatings, and chemical sensors.
Core Concepts: The Scientific Underpinnings of this compound's Utility
The strategic advantage of using this compound in polymer synthesis lies in the synergistic interplay between the aniline and pyrrole functionalities. The aniline unit provides a well-established pathway for oxidative polymerization, leading to the formation of conductive polyaniline (PANI)-like chains. The pyrrole substituent, while also electroactive, primarily modulates the electronic properties of the aniline ring, influencing its oxidation potential and the charge distribution along the polymer backbone. This can lead to enhanced solubility and processability of the resulting polymers compared to unsubstituted PANI, which is notoriously difficult to process.[1]
The polymerization of this compound, particularly in copolymerization with monomers like aniline, proceeds via an oxidative coupling mechanism. This process involves the formation of radical cations from the monomer units, which then couple to form dimers, trimers, and ultimately, the polymer chain.[2] The presence of the pyrrole group can influence the regiochemistry of this coupling, favoring "head-to-tail" linkages and potentially leading to more ordered polymer structures.[3]
Applications in Materials Science
The unique properties of polymers incorporating this compound lend themselves to a variety of applications:
-
Conductive Polymers: Copolymerization of this compound with aniline or pyrrole yields materials with tunable electrical conductivity.[4][5] These materials are promising for applications in organic electronics, including antistatic coatings, electromagnetic interference (EMI) shielding, and components for organic light-emitting diodes (OLEDs).
-
Corrosion Inhibition: The ability of polyaniline-based coatings to protect metals from corrosion is well-documented.[6] Polymers derived from this compound can form a passive layer on metal surfaces, preventing corrosive agents from reaching the substrate. The nitrogen heteroatoms in both the aniline and pyrrole rings can act as adsorption centers, enhancing the adhesion and protective properties of the coating.[7]
-
Chemical Sensors: The conductivity of polymers containing this compound is sensitive to the surrounding chemical environment.[8] This property can be exploited for the development of chemical sensors, particularly for the detection of volatile organic compounds (VOCs) and various gases.[9][10] Adsorption of analyte molecules onto the polymer surface modulates its electronic properties, leading to a measurable change in resistance or other electrical signals.
Experimental Protocols
Protocol 1: Chemical Oxidative Copolymerization of this compound with Aniline
This protocol describes a general method for the synthesis of a copolymer of this compound and aniline, a common approach to creating processable conductive polymers.
Rationale: Chemical oxidative polymerization is a robust and scalable method for synthesizing polyaniline and its derivatives. Ammonium persulfate (APS) is a widely used oxidant that initiates the polymerization by extracting an electron from the aniline monomer to form a radical cation.[2] The reaction is typically carried out in an acidic medium to ensure the protonation of the polymer backbone, which is essential for its conductivity.[11]
Materials:
-
This compound
-
Aniline (distilled prior to use)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Hydrochloric acid (HCl, 1 M)
-
Methanol
-
Deionized water
Procedure:
-
Monomer Solution Preparation: In a 250 mL beaker, dissolve a desired molar ratio of this compound and aniline in 100 mL of 1 M HCl. A common starting ratio is 1:1, but this can be varied to tune the properties of the resulting copolymer. Stir the solution magnetically until all monomers are fully dissolved.
-
Initiation of Polymerization: In a separate beaker, dissolve a stoichiometric amount of ammonium persulfate in 50 mL of 1 M HCl. The molar ratio of oxidant to total monomers should typically be 1.25:1.[12]
-
Reaction: Cool both solutions to 0-5 °C in an ice bath. Slowly add the ammonium persulfate solution dropwise to the monomer solution while stirring vigorously.
-
Polymerization: Continue stirring the reaction mixture in the ice bath for 24 hours. A dark green or black precipitate, indicating the formation of the conductive emeraldine salt form of the copolymer, should gradually appear.
-
Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the polymer powder sequentially with copious amounts of 1 M HCl, deionized water, and methanol to remove unreacted monomers, oligomers, and oxidant byproducts.
-
Drying: Dry the purified polymer powder in a vacuum oven at 60 °C for 24 hours.
Characterization:
-
FTIR Spectroscopy: To confirm the incorporation of both monomers into the polymer chain. Look for characteristic peaks of both aniline and pyrrole moieties.[13][14]
-
UV-Vis Spectroscopy: To assess the electronic transitions and confirm the conductive emeraldine state of the polymer.
-
Four-Point Probe Measurement: To determine the electrical conductivity of the pressed polymer pellet.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the copolymer.[15]
Protocol 2: Electrochemical Deposition of a Poly(this compound-co-pyrrole) Film
This protocol details the electrochemical synthesis of a copolymer film on a conductive substrate, suitable for sensor or anti-corrosion coating applications.
Rationale: Electrochemical polymerization offers precise control over the thickness and morphology of the polymer film by manipulating parameters such as potential, current, and deposition time. This method is ideal for creating thin, uniform coatings on electrode surfaces.
Materials:
-
This compound
-
Pyrrole (distilled prior to use)
-
Lithium perchlorate (LiClO₄)
-
Acetonitrile (anhydrous)
-
Working electrode (e.g., glassy carbon, ITO-coated glass, or steel coupon)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl)
Procedure:
-
Electrolyte Preparation: Prepare a 0.1 M solution of LiClO₄ in anhydrous acetonitrile.
-
Monomer Solution: Dissolve this compound and pyrrole in the electrolyte solution to the desired concentrations (e.g., 10 mM each). The monomer ratio can be adjusted to tailor the film properties.
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the monomer solution.
-
Electropolymerization: Use a potentiostat to perform cyclic voltammetry (CV) or potentiostatic deposition.
-
Cyclic Voltammetry: Scan the potential between, for example, -0.2 V and +1.2 V vs. Ag/AgCl at a scan rate of 50 mV/s for a set number of cycles. The growth of the polymer film will be evident by the increasing peak currents in successive CV cycles.[16]
-
Potentiostatic Deposition: Apply a constant potential at which monomer oxidation occurs (e.g., +1.0 V vs. Ag/AgCl) for a specified duration.
-
-
Film Rinsing: After deposition, carefully remove the working electrode from the monomer solution and rinse it thoroughly with fresh electrolyte (0.1 M LiClO₄ in acetonitrile) to remove any unreacted monomers and oligomers.
-
Characterization: The polymer-coated electrode is now ready for electrochemical characterization (e.g., CV in monomer-free electrolyte to study its redox behavior) or for application testing (e.g., as a sensor or corrosion-resistant coating).
Data Presentation: Expected Properties of Copolymers
The properties of polymers derived from this compound are highly dependent on the synthesis method and the comonomer ratio. The following table provides a summary of expected performance ranges based on literature for analogous poly(aniline-co-pyrrole) systems.
| Property | Typical Value Range | Influencing Factors |
| Electrical Conductivity | 10⁻⁵ - 10⁰ S/cm | Monomer ratio, dopant, synthesis method (chemical vs. electrochemical), pre-polymerization time.[4][17] |
| Thermal Stability (T₅%) | 300 - 400 °C | Copolymer composition, presence of substituents.[18] |
| Sensor Response (to NH₃) | High sensitivity (ppm to ppb levels) | Film morphology, operating temperature (typically room temperature).[10] |
| Corrosion Inhibition Efficiency | > 90% | Coating thickness, adhesion to substrate, corrosive medium.[19][20] |
Visualizing the Process: Polymerization and Application Workflows
Proposed Oxidative Polymerization Mechanism
The oxidative copolymerization of this compound with aniline likely proceeds through the formation of radical cations, followed by a series of coupling and re-oxidation steps. The pyrrole substituent influences the electron density of the aniline ring, which can affect the stability of the radical cation intermediate and the rate of polymerization.
Caption: General workflow for the fabrication and testing of a chemiresistive sensor.
Conclusion and Future Outlook
This compound stands out as a monomer with significant potential for the development of advanced functional polymers. Its unique structure allows for the creation of materials that combine the favorable properties of both polyaniline and polypyrrole, while often overcoming some of their individual limitations, such as poor processability. The protocols and conceptual frameworks presented in this guide are intended to serve as a starting point for researchers to explore and innovate in this exciting area. Future research will likely focus on the synthesis of well-defined block copolymers, the development of composites with nanomaterials for enhanced performance, and the exploration of their applications in flexible electronics, energy storage, and biomedical devices. The versatility of this compound ensures that it will remain a molecule of interest in the ongoing advancement of materials science.
References
- Gospodinova, N., Terlemezyan, L., Mokreva, P., & Kossev, K. (1993). On the mechanism of oxidative polymerization of aniline. Polymer, 34(11), 2434-2437.
- Xiang, H., et al. (Year). A simple method to fabricate poly(aniline-co-pyrrole) with highly improved electrical conductivity via pre-polymerization. RSC Advances.
- Stejskal, J., & Sapurina, I. (2022). Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review. Polymers, 14(2), 299.
- Anonymous. (n.d.). (a) FTIR spectra of poly(aniline-co-pyrrole) and (b) FTIR spectra of...
- Sapurina, I., & Shishov, M. A. (2012). Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. International Journal of Polymer Science, 2012, 1-11.
- Rafiqi, F. A., & Moosvi, S. K. (2019). MECHANISM OF POLYMERIZATION OF ANILINE: A REVIEW. International Journal of Research and Analytical Reviews, 6(2), 221-225.
- Zare, E. N., et al. (2023). Electroconductive polymers (ECPs) for biomedical applications. Materials Chemistry Horizons, 2(2), 125-137.
- Sapurina, I., & Stejskal, J. (2008). Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures.
- Srivastava, V., & Singh, M. M. (2010). Corrosion inhibition of mild steel in acidic medium by poly (aniline-co-o-toluidine) doped with p-toluene sulphonic acid. Corrosion Science, 52(12), 3968-3976.
- Xiang, H., et al. (Year). A simple method to fabricate poly(aniline-co-pyrrole) with highly improved electrical conductivity via pre-polymerization. ResearchGate.
- Stejskal, J., et al. (Year). Corrosion inhibition efficiency of organic coatings with content of polyaniline phosphate. ResearchGate.
- Abdullah, A. M., et al. (2022).
- Ram, M. K., et al. (Year). Physicochemical and morphological properties of poly (aniline-co-pyrrole). CSIR Research Space.
- Anonymous. (n.d.). Variation of corrosion inhibition efficiency with different concentra- tion of PAT-TSA obtained from weight loss experiments at 25 °C.
- Bhadra, S., et al. (2009). Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method. Journal of Polymer Science Part A: Polymer Chemistry, 47(1), 1-10.
- El-Sherbiny, M. A., & El-Azhary, A. A. (2009). Spectroscopic Study of Polyaniline Emeraldine Base: Modelling Approach. Journal of Applied Sciences Research, 5(11), 1956-1964.
- Kumar, A., & Sharma, A. (2015). Electrical Conductivity and Dielectric Properties of Self Doped Copolymer: Poly (aniline-co-N-methylaniline). International Journal of Innovative Research in Science, Engineering and Technology, 4(7), 5945-5950.
- Anand, J., et al. (2010). Thermal Degradation Studies on Polyaniline–Polypyrrole Copolymers Prepared by Microemulsion Methods. International Journal of Thermophysics, 31(4-5), 1037-1050.
- Sathiyanarayanan, S., et al. (2009). The structural properties of poly(aniline)-Analysis via FTIR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(5), 1229-1234.
- Sathiyanarayanan, S., et al. (2009). The structural properties of poly(aniline)--analysis via FTIR spectroscopy. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 74(5), 1229–1234.
- PubChem. (n.d.). 2-(1H-pyrrol-1-yl)aniline.
- Anonymous. (n.d.). Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2. PubMed Central.
- Anonymous. (n.d.). (A) Polymerisation of 3-(1H-pyrrol-1-yl)propanamidoferrocene (2) and...
- Kim, J., et al. (2023). Incorporation and electronic sensing device effects of aniline functionality in diketopyrrolopyrrole–thiophene semiconducting polymers.
- Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific.
- Anonymous. (2022). PDF 1.35 M - Analytical and Bioanalytical Electrochemistry.
- Anonymous. (2021).
- Anonymous. (n.d.). (PDF) Ferrocene-Functionalized 4-(2,5-Di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline: A Novel Design in Conducting Polymer-Based Electrochemical Biosensors.
- Ciglenečki, I., et al. (2022).
- Abu-Thabit, N. Y., & Hamdy, A. S. (2019). A Short Report on the Polymerization of Pyrrole and Its Copolymers by Sonochemical Synthesis of Fluorescent Carbon Dots. Polymers, 11(8), 1258.
- Bai, H., & Shi, G. (2007). Gas Sensors Based on Conducting Polymers. Sensors, 7(3), 267-307.
- Anonymous. (n.d.). Emerging poly(aniline co-pyrrole) Nanocomposites by In-situ Polymerized for High-Performance Flexible Ammonia Sensor | Request PDF.
- Anonymous. (n.d.). Towards the higher solubility and thermal stability of poly(aniline-co-m-bromoaniline) | Request PDF.
- Anonymous. (n.d.).
- Stempfle, F., et al. (2021). Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. ACS Sustainable Chemistry & Engineering, 9(31), 10546-10556.
- Anonymous. (n.d.). Electrochemical behaviour and electrochemical polymerization of fluoro-substituted anilines | Request PDF. ResearchGate.n.d.). Electrochemical behaviour and electrochemical polymerization of fluoro-substituted anilines | Request PDF.
Sources
- 1. ijirset.com [ijirset.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A simple method to fabricate poly(aniline-co-pyrrole) with highly improved electrical conductivity via pre-polymerization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchspace.csir.co.za [researchspace.csir.co.za]
- 6. researchgate.net [researchgate.net]
- 7. Recent Progress of Polymeric Corrosion Inhibitor: Structure and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gas Sensors Based on Conducting Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Incorporation and electronic sensing device effects of aniline functionality in diketopyrrolopyrrole–thiophene semiconducting polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. cpsm.kpi.ua [cpsm.kpi.ua]
- 12. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Copolymerization of Aniline and Pyrrole Monomers
Introduction: Harnessing Synergy in Conducting Polymers
The field of conducting polymers has been dominated by stalwart materials like polyaniline (PANI) and polypyrrole (PPy), each exhibiting a unique combination of electrical conductivity, environmental stability, and ease of synthesis.[1][2] However, the limitations of these homopolymers—such as the processing challenges and moderate conductivity of PPy or the pH-dependent conductivity of PANI—have driven researchers to explore novel strategies for material enhancement. Copolymerization of aniline and pyrrole monomers presents a powerful approach to create a new class of materials, poly(aniline-co-pyrrole) (PANI-co-PPy), that synergistically combines the advantageous properties of both parent polymers while mitigating their individual drawbacks.[2][3]
These copolymers offer a tunable platform where properties like electrical conductivity, thermal stability, morphology, and electrochemical behavior can be precisely controlled by manipulating the monomer feed ratio and synthesis conditions.[4][5] This versatility makes PANI-co-PPy a highly promising candidate for a wide array of applications, ranging from advanced biosensors and drug delivery systems to scaffolds for tissue engineering and high-performance supercapacitors.[6][7][8][9]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the synthesis, characterization, and application of PANI-co-PPy. We will delve into the fundamental principles behind the experimental choices, offer step-by-step protocols for key methodologies, and present data in a clear, comparative format to facilitate experimental design and interpretation.
Synthesis Methodologies: Tailoring Copolymer Architecture
The properties of PANI-co-PPy are intrinsically linked to its synthesis. The choice of polymerization technique dictates the copolymer's structure, molecular weight, and morphology. The most prevalent methods are chemical oxidative polymerization and electrochemical polymerization, with emerging techniques like plasma polymerization also showing promise.[10]
Chemical Oxidative Polymerization: A Versatile and Scalable Approach
Chemical oxidative polymerization is a widely used method for synthesizing PANI-co-PPy in powder form, making it suitable for bulk applications.[2] This technique involves the use of an oxidizing agent to initiate the polymerization of the monomers in an acidic medium. The random incorporation of aniline and pyrrole units into the copolymer chain can be achieved, leading to materials with unique properties distinct from the parent homopolymers.[11]
Causality Behind Experimental Choices:
-
Oxidant: Ammonium persulfate (APS) is a common choice due to its suitable redox potential to oxidize both aniline and pyrrole monomers.[4] Other oxidants like ferric chloride (FeCl₃) or hydrogen peroxide (H₂O₂) in the presence of an iron catalyst can also be employed.[5][11] The oxidant-to-monomer ratio is a critical parameter that influences the polymerization rate and the final molecular weight of the copolymer.
-
Acidic Medium: An acidic environment, typically provided by hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is essential for the protonation of aniline and for facilitating the oxidative coupling of both monomers.[4] The acid also acts as a dopant, incorporating into the polymer backbone and enhancing its conductivity.
-
Monomer Ratio: The molar ratio of aniline to pyrrole in the initial reaction mixture is a key determinant of the final copolymer composition and, consequently, its properties.[4][5] An equimolar ratio often results in a copolymer with unique characteristics, while a higher proportion of one monomer will lead to a copolymer with properties more similar to the corresponding homopolymer.[4]
-
Temperature: The polymerization is typically carried out at low temperatures (0-5 °C) to control the reaction rate, prevent over-oxidation, and promote the formation of a more regular polymer structure.
Experimental Workflow for Chemical Oxidative Polymerization
Caption: Workflow for Chemical Oxidative Copolymerization.
Protocol: Synthesis of PANI-co-PPy (1:1 Molar Ratio) via Chemical Oxidative Polymerization
-
Monomer Solution Preparation: In a 250 mL beaker, dissolve 2.28 mL (25 mmol) of aniline and 1.75 mL (25 mmol) of pyrrole in 100 mL of 1 M HCl.[11] Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Oxidant Solution Preparation: In a separate beaker, dissolve 5.70 g (25 mmol) of ammonium persulfate (APS) in 50 mL of 1 M HCl. Cool this solution to 0-5 °C.
-
Polymerization: Slowly add the APS solution dropwise to the monomer solution over 30 minutes with vigorous stirring, maintaining the temperature between 0-5 °C.
-
Reaction Completion: Continue stirring the reaction mixture for 4 hours at 0-5 °C. A dark precipitate will form.
-
Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the product sequentially with 1 M HCl, deionized water, and methanol until the filtrate becomes colorless.
-
Drying: Dry the resulting black powder in a vacuum oven at 60 °C for 24 hours.
Electrochemical Polymerization: Precision Film Deposition
Electrochemical polymerization offers precise control over the thickness, morphology, and properties of the resulting PANI-co-PPy film deposited on a conductive substrate.[12] This method is ideal for applications requiring thin films, such as sensors and electronic devices.[13]
Causality Behind Experimental Choices:
-
Electrolyte: The electrolyte solution contains the aniline and pyrrole monomers, as well as a supporting electrolyte (e.g., an acid like HCl or a salt like LiClO₄) to ensure ionic conductivity.
-
Working Electrode: The copolymer film is deposited onto a working electrode (e.g., indium tin oxide (ITO) glass, platinum, or carbon steel). The choice of electrode material can influence the adhesion and properties of the film.
-
Electrochemical Technique:
-
Cyclic Voltammetry (CV): Cycling the potential between defined limits allows for the gradual growth of the polymer film. The resulting voltammogram also provides information about the redox behavior of the monomers and the growing copolymer.
-
Potentiostatic Method: Applying a constant potential promotes film growth at a steady rate.
-
Galvanostatic Method: Applying a constant current allows for precise control over the polymerization rate. Pulsed galvanostatic methods can be used to synthesize nanoparticles with controlled size and morphology.[12]
-
-
Scan Rate/Potential/Current Density: These parameters directly influence the rate of polymerization and the morphology of the resulting film. Slower scan rates or lower current densities generally lead to more uniform and compact films.
Experimental Workflow for Electrochemical Polymerization
Caption: Workflow for Electrochemical Copolymerization.
Protocol: Electrodeposition of a PANI-co-PPy Film using Cyclic Voltammetry
-
Electrolyte Preparation: Prepare an aqueous solution containing 0.1 M aniline, 0.1 M pyrrole, and 0.5 M H₂SO₄.
-
Cell Assembly: Set up a three-electrode electrochemical cell with an ITO-coated glass slide as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl electrode as the reference electrode.
-
Electropolymerization: Immerse the electrodes in the electrolyte solution. Perform cyclic voltammetry by sweeping the potential from -0.2 V to +1.0 V at a scan rate of 50 mV/s for 20 cycles. A dark green film will be observed growing on the ITO slide.
-
Post-treatment: After deposition, remove the working electrode from the cell, rinse it thoroughly with deionized water, and dry it under a stream of nitrogen.
Characterization of PANI-co-PPy Copolymers
A thorough characterization is crucial to understand the structure-property relationships of the synthesized copolymers.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the incorporation of both aniline and pyrrole units into the copolymer chain. Key characteristic peaks include:
-
PANI: Quinoid and benzenoid ring stretching vibrations around 1573 cm⁻¹ and 1457 cm⁻¹, respectively.[14] C-N stretching vibrations are also prominent.
-
PPy: C=C and C-C stretching vibrations in the pyrrole ring around 1530 cm⁻¹ and 1441 cm⁻¹, respectively.[1]
-
Copolymer: The FTIR spectrum of the copolymer will show a combination of these characteristic peaks, often with slight shifts in their positions, indicating the interaction between the aniline and pyrrole units within the copolymer backbone.[1][14]
-
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the copolymer.
-
PANI: Typically shows two absorption bands around 340 nm (π-π* transition of the benzoid rings) and 600 nm (charge transfer excitons of the quinoid structure).[1]
-
Copolymer: The copolymerization of aniline with pyrrole often leads to a shift in the absorption peaks to higher wavelengths, suggesting an increase in the conjugation length.[1]
-
Morphological and Structural Analysis
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These techniques are used to visualize the surface morphology and internal structure of the copolymers. PANI often exhibits a fibrillar or rod-like structure, while PPy tends to be globular.[1] The copolymer morphology is highly dependent on the monomer ratio and synthesis conditions, and can range from agglomerated spherical particles to more complex structures.[1]
-
X-ray Diffraction (XRD): XRD analysis reveals the degree of crystallinity of the copolymers. PANI can be semi-crystalline, while PPy is generally amorphous.[1] The copolymers of aniline and pyrrole are typically amorphous, as indicated by broad diffraction peaks.[1]
Thermal and Electrical Analysis
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): TGA is used to assess the thermal stability of the copolymers. Generally, the incorporation of aniline into the PPy backbone enhances thermal stability.[5][11] DSC can be used to determine glass transition temperatures and other thermal events.
-
Conductivity Measurements: The electrical conductivity of the copolymers is a key performance metric. It is typically measured using a four-probe or two-probe method.[11] The conductivity is highly dependent on the monomer ratio, dopant, and synthesis method.
Table 1: Comparison of Properties based on Synthesis Parameters
| Parameter | Effect on Copolymer Properties |
| Aniline:Pyrrole Ratio | Influences conductivity, thermal stability, and morphology. Higher aniline content generally increases thermal stability.[5] |
| Oxidant/Initiator | Type and concentration affect polymerization rate, yield, and molecular weight. |
| Dopant Acid | Affects conductivity and solubility. |
| Temperature | Lower temperatures generally lead to more ordered structures and higher molecular weights. |
| Electrochemical Method | Allows for precise control over film thickness and morphology. |
Applications in Research and Drug Development
The unique and tunable properties of PANI-co-PPy make them highly attractive for various applications in the biomedical and pharmaceutical fields.
Biosensors
The high surface area, electrical conductivity, and biocompatibility of PANI-co-PPy make them excellent materials for the fabrication of biosensors. They can be used as a matrix for the immobilization of enzymes, antibodies, or DNA, enabling the sensitive and selective detection of various biomolecules.
Drug Delivery
The conducting nature of these copolymers allows for the development of "smart" drug delivery systems. The release of an entrapped drug can be triggered and controlled by applying an electrical stimulus. This on-demand release capability is highly desirable for targeted and personalized medicine.
Tissue Engineering
Electrically conductive scaffolds are gaining significant attention in tissue engineering, particularly for the regeneration of electroactive tissues like nerve, muscle, and bone.[7][8][9][15] PANI-co-PPy nanofibers and films can provide electrical cues to cells, promoting their proliferation, differentiation, and tissue formation.[16]
Logical Relationship of Copolymer Properties to Applications
Caption: Relationship between PANI-co-PPy properties and applications.
Conclusion and Future Outlook
The copolymerization of aniline and pyrrole offers a robust platform for the development of advanced functional materials with tailored properties. The ability to fine-tune the electrical, thermal, and morphological characteristics of these copolymers by adjusting synthesis parameters opens up a vast design space for researchers. As our understanding of the structure-property relationships in these materials deepens, we can expect to see the emergence of even more sophisticated applications in biosensing, controlled drug release, and regenerative medicine. The protocols and insights provided in this guide aim to empower researchers to explore the full potential of poly(aniline-co-pyrrole) in their respective fields.
References
- Li, W., et al. (2010). Morphology and physico-electrochemical properties of poly(aniline- co-pyrrole). Taylor & Francis Online. [Link]
- Moon, D. K., et al. (2007).
- S. Asad, et al. (2021). Synthesis of polyaniline, polypyrrole, and poly(aniline-co-pyrrole) in deep eutectic solvent: a comparative experimental and computational investigation of their structural, spectral, thermal, and morphological characteristics. Semantic Scholar. [Link]
- Molapo, K. M., et al. (2012). Physicochemical and morphological properties of poly (aniline-co-pyrrole). CSIR Research Space. [Link]
- Gholivand, M. B., et al. (2016). Synthesis of Aniline – Pyrrole Copolymer Nanostructures by the Pulsed Galvanostatic Polymerization. International Journal of Electrochemical Science. [Link]
- ResearchGate. (n.d.). (a) FTIR spectra of poly(aniline-co-pyrrole) and (b) FTIR spectra of...
- Kim, D. H., et al. (2022). Synthesis and characterization of poly(pyrrole-co-aniline)
- Kim, D. H., et al. (2022). Synthesis and characterization of poly(pyrrole-co-aniline)
- Request PDF. (n.d.). A simple method to fabricate poly(aniline-co-pyrrole) with highly improved electrical conductivity via pre-polymerization.
- Gizdavic-Nikolaidis, M., et al. (2011). Electrospun functionalized polyaniline copolymer-based nanofibers with potential application in tissue engineering. PubMed. [Link]
- Kim, D. H., et al. (2021). Synthesis and characterization of poly(pyrrole-co-aniline)
- Sankapal, B. R., et al. (2010). Synthesis of copolymer of aniline and pyrrole by inverted emulsion polymerization method for supercapacitor. Semantic Scholar. [Link]
- Theseus. (n.d.). Preparation of pyrrole-aniline copolymer nanowires and their electrochemical performance. Theseus. [Link]
- Rai, R., et al. (2022). Polyaniline based polymers in tissue engineering applications: a review.
- A. A. Y., et al. (2015). A simple method to fabricate poly(aniline-co-pyrrole)
- Rai, R., et al. (2022).
- Stejskal, J. (2011).
- Request PDF. (n.d.). Synthesis of Random Copolymers of Pyrrole and Aniline by Chemical Oxidative Polymerization.
- Shaban, M., et al. (2017). Optimized synthesis of polyaniline-polypyrrole composite for corrosion protection of carbon steel.
- ResearchGate. (n.d.). SEM micrographs of (a) polyaniline, (b) PANI-PPy, (c) PDMA, and (d)...
- Preparation of pyrrole-aniline copolymer nanowires and their electrochemical performance. (n.d.). Unknown Source.
- Aniline–pyrrole copolymers formed on single-walled carbon nanotubes with enhanced thermoelectric performance. (n.d.). Journal of Materials Chemistry C (RSC Publishing). [Link]
- Maruthapandi, M., et al. (2019). A Short Report on the Polymerization of Pyrrole and Its Copolymers by Sonochemical Synthesis of Fluorescent Carbon Dots. MDPI. [Link]
- Request PDF. (n.d.). Synthesis of Copolymer of Aniline and Pyrrole by Inverted Emulsion Polymerization Method for Supercapacitor.
- Influence of Feed Ratio Variation on Structural and Thermal Properties of Pyrrole Aniline Copolymer. (n.d.). Neuroquantology. [Link]
- ResearchGate. (n.d.). FTIR spectra of polyaniline (a) and polypyrrole (b).
- Rai, R. (2022). (Open Access)
- Determination of pyrrole–aniline copolymer compositions by X-ray photoelectron spectroscopy. (n.d.).
- Request PDF. (n.d.). Synthesis and characterization of poly(pyrrole-co-aniline) copolymer using atmospheric pressure plasma polymerization.
- (PDF) Chemical, Electrochemical and Plasma Polymerization of Pyrrole-Aniline Copolymers and Their Characterization. (n.d.).
- Polypyrrole-Incorporated Conducting Constructs for Tissue Engineering Applications: A Review. (n.d.). PMC - NIH. [Link]
- Structural and Morphological Characteristics of PPY-PANI Composite Thin Films by Solution Mixing Method. (n.d.).
- Thermal Degradation Studies on Polyaniline–Polypyrrole Copolymers Prepared by Microemulsion Methods. (n.d.).
- Thermal degradation temperatures of copolymers. (n.d.).
- Synthesis of high thermal stability Polypropylene copolymers with pyrrole functionality. (n.d.). Digital CSIC. [Link]
- SEM morphologies of polypyrrole (PPy) and its composites: (a) granular... (n.d.).
- Orientation dependent DFT analysis of aniline and pyrrole based copolymer. (n.d.).
- Morphological and Structural Analysis of Polyaniline and Poly(o-anisidine)
Sources
- 1. researchspace.csir.co.za [researchspace.csir.co.za]
- 2. theseus.fi [theseus.fi]
- 3. Preparation of pyrrole-aniline copolymer nanowires and their electrochemical performance - Theseus [theseus.fi]
- 4. Research Portal [laro.lanl.gov]
- 5. neuroquantology.com [neuroquantology.com]
- 6. Synthesis of copolymer of aniline and pyrrole by inverted emulsion polymerization method for supercapacitor | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Polyaniline based polymers in tissue engineering applications: a review - UCL Discovery [discovery.ucl.ac.uk]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. nanoscience.or.kr [nanoscience.or.kr]
- 12. electrochemsci.org [electrochemsci.org]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. Polypyrrole-Incorporated Conducting Constructs for Tissue Engineering Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electrospun functionalized polyaniline copolymer-based nanofibers with potential application in tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Aniline Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for common challenges encountered when working with aniline derivatives. As a Senior Application Scientist, my goal is to bridge the gap between theoretical principles and practical laboratory work, offering not just protocols, but the reasoning behind them to empower you to make informed decisions in your research.
This center is structured around common problems you may face, from reaction initiation to product purification. Each section provides a series of frequently asked questions (FAQs) and detailed troubleshooting guides to help you navigate the complexities of aniline chemistry.
Section 1: Managing Reactivity and Side Products
Aniline's reactivity, governed by the electron-donating amino group, is a double-edged sword. While it facilitates many useful transformations, it can also lead to a host of side reactions, including over-alkylation/acylation, polysubstitution in electrophilic aromatic substitution, and oxidation.
FAQ 1: Low Yields and Stalled Reactions
Question: My N-alkylation or N-acylation reaction is giving a very low yield, with a significant amount of starting aniline unreacted. What are the primary causes and how can I improve it?
Answer: Low yields in these reactions typically stem from three main factors: poor nucleophilicity of the aniline, suboptimal reaction conditions, or catalyst/reagent deactivation.
-
Causality - The Role of Nucleophilicity: The lone pair on the aniline nitrogen is the key to its nucleophilicity. If your aniline derivative contains strong electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN), the electron density on the nitrogen is significantly reduced, making it a poor nucleophile.[1] This is a direct consequence of inductive and resonance effects that pull electron density away from the amino group and into the aromatic ring. Conversely, electron-donating groups (EDGs) like methyl (-CH₃) or methoxy (-OCH₃) increase the nitrogen's nucleophilicity.
-
Troubleshooting Strategy:
-
Increase Reaction Temperature: For anilines with EWGs, increasing the temperature provides the necessary activation energy to overcome the higher reaction barrier.[1] However, monitor the reaction closely for decomposition.
-
Solvent Selection: The choice of solvent is critical. For N-alkylations, polar aprotic solvents like DMF or DMSO are generally preferred as they can stabilize charged intermediates without protonating the amine, thus preserving its nucleophilicity.[1]
-
Choice of Reagent: For N-alkylations, the reactivity of the alkylating agent follows the order R-I > R-Br > R-Cl.[1] If you are using an alkyl chloride, switching to a bromide or iodide can significantly increase the reaction rate. For N-acylations of particularly stubborn anilines, consider using a more reactive acylating agent than the corresponding acid, such as an acyl chloride or anhydride.
-
Catalysis (for Acylations): For sterically hindered or electronically deactivated anilines, a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) is often essential. DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is a much more potent acylating species.
-
Question: My Buchwald-Hartwig amination with an electron-poor aniline is sluggish. How can I drive it to completion?
Answer: Electron-poor anilines are challenging substrates for Buchwald-Hartwig amination due to their lower nucleophilicity and slower rates of reductive elimination. The key is to use a more robust catalytic system and optimize the reaction parameters.
-
Causality - The Catalytic Cycle: The Buchwald-Hartwig amination involves a complex catalytic cycle with several key steps: oxidative addition, amine coordination, deprotonation, and reductive elimination. With electron-poor anilines, the reductive elimination step to form the C-N bond is often the rate-limiting step.
-
Troubleshooting Strategy:
-
Ligand Choice: The choice of phosphine ligand is paramount. For electron-poor anilines, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often superior.[2] These ligands promote the formation of the active monoligated palladium species and accelerate the rate-limiting reductive elimination step.[2]
-
Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is a common choice. For substrates that are sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often in combination with a highly active ligand.
-
Temperature: Increasing the reaction temperature can help overcome the activation barrier for the reductive elimination step.
-
Troubleshooting Workflow: Low Reaction Yield
Here is a decision tree to guide your troubleshooting process when faced with low product yield.
Caption: A decision tree for troubleshooting low reaction yields.
FAQ 2: Over-Alkylation and Polysubstitution
Question: I am trying to perform a mono-N-alkylation of my aniline, but I'm getting significant amounts of the di-alkylated product. How can I improve selectivity for the mono-alkylated product?
Answer: Over-alkylation is a common problem because the mono-alkylated aniline product is often more nucleophilic than the starting aniline, making it more reactive towards the alkylating agent.[1] Here’s how to address this:
-
Causality - The Inductive Effect: The addition of an alkyl group (an electron-donating group) to the nitrogen increases its electron density through an inductive effect. This enhanced nucleophilicity makes the secondary amine more likely to react with another equivalent of the alkylating agent than the starting primary aniline.
-
Troubleshooting Strategy:
-
Control Stoichiometry: Use a large excess of the aniline relative to the alkylating agent (e.g., 2-5 equivalents of aniline).[1] This statistically favors the reaction of the alkylating agent with the more abundant starting aniline.
-
Lower the Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation more significantly than the first, thereby improving selectivity.[1]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of it at all times, further favoring reaction with the excess aniline.
-
Consider Reductive Amination: This is an excellent alternative for controlled mono-alkylation.[1] It involves the formation of an imine between the aniline and an aldehyde or ketone, followed by in-situ reduction with a reducing agent like sodium borohydride.[1]
-
Section 2: Preventing Oxidation and Discoloration
Aniline and its derivatives are notoriously prone to air oxidation, which leads to the formation of intensely colored impurities and can complicate purification and characterization.
Question: My aniline starting material is dark brown, and my reaction mixture turns black upon heating. What is happening and how can I prevent this?
Answer: The discoloration is a classic sign of aniline oxidation. The amino group makes the aromatic ring electron-rich and susceptible to oxidation by atmospheric oxygen, a process often accelerated by heat, light, and trace metal impurities.[3] This can lead to the formation of colored byproducts like azoxybenzene, azobenzene, and polymeric aniline species.[3]
-
Causality - The Oxidation Mechanism: The oxidation of aniline can proceed through a series of radical intermediates, eventually leading to highly conjugated, colored polymeric structures. The high electron density of the aniline ring facilitates the initial single-electron transfer to an oxidant (like O₂).
-
Prevention and Mitigation Strategies:
-
Purify the Starting Aniline: If your starting aniline is colored, it is likely already oxidized. Purify it before use by distillation, often over zinc dust to reduce colored impurities, under reduced pressure.
-
Work Under an Inert Atmosphere: Conducting your reaction under a nitrogen or argon atmosphere is the most effective way to prevent air oxidation. This involves using Schlenk techniques or a glovebox.
-
Degas Solvents: Before use, purge your solvents with an inert gas (e.g., bubble argon through the solvent for 15-20 minutes) to remove dissolved oxygen.
-
Protect the Amino Group: A highly effective strategy is to temporarily protect the amino group as an acetamide. The acetamido group is less activating and less prone to oxidation. The protection can be easily reversed by acid or base hydrolysis after the reaction.
-
Protocol: N-Acetylation for Amino Group Protection
This protocol provides a standard procedure for protecting the aniline amino group.
Materials:
-
Aniline derivative (1.0 eq)
-
Acetic anhydride (1.1 - 1.5 eq)
-
Glacial acetic acid or an inert solvent like Dichloromethane (DCM)
-
Sodium acetate (if using HCl salt of aniline)
-
Water
Procedure:
-
In a round-bottom flask, dissolve the aniline derivative in glacial acetic acid or DCM.
-
Slowly add acetic anhydride to the solution with stirring. The reaction is often exothermic.
-
Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is fully consumed.
-
Upon completion, pour the reaction mixture into cold water with vigorous stirring to precipitate the acetanilide product.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Dry the product under vacuum. The acetanilide can be further purified by recrystallization from a suitable solvent like ethanol/water if necessary.
Section 3: Optimizing Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling are powerful tools for C-N and C-C bond formation, respectively. However, their success is highly dependent on a fine balance of several parameters.
FAQ 3: Choosing the Right Conditions for Buchwald-Hartwig Amination
Question: I am setting up a Buchwald-Hartwig amination. How do I choose the optimal catalyst, ligand, base, and solvent for my specific aniline and aryl halide?
Answer: The "best" conditions are highly substrate-dependent. Here is a guide to making rational choices:
-
Catalyst and Ligand:
-
Aryl Chlorides: These are less reactive than bromides or iodides and generally require more electron-rich and bulky ligands to facilitate the difficult oxidative addition step. Ligands like RuPhos and BrettPhos are often good choices.
-
Sterically Hindered Substrates: If either the aniline or the aryl halide has bulky ortho-substituents, bulky ligands are essential to promote the formation of the active monoligated palladium species and facilitate reductive elimination.[2][4]
-
Typical Loading: Catalyst loading is typically in the range of 0.5-2 mol% for the palladium source.[5][6]
-
-
Base:
-
Strength: The base's primary role is to deprotonate the aniline to form the active nucleophile. Strong, non-nucleophilic bases like NaOtBu or LHMDS are common.
-
Substrate Compatibility: For base-sensitive functional groups on your substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are preferred, though they may require more active ligands and higher temperatures to be effective.
-
-
Solvent:
-
Common Choices: Toluene, dioxane, and THF are frequently used and effective solvents.
-
Solvents to Avoid: Chlorinated solvents and acetonitrile can poison the palladium catalyst and should be avoided.
-
Table 1: Guide to Selecting Buchwald-Hartwig Reaction Components
| Component | Consideration | Recommendation | Rationale |
| Aryl Halide | Reactivity (Cl < Br < I) | For Ar-Cl, use bulky, electron-rich ligands (e.g., RuPhos, BrettPhos). | Facilitates the challenging oxidative addition step. |
| Aniline | Electronic Nature | For electron-poor anilines, use highly active ligands to promote reductive elimination. | Overcomes the slower rate of C-N bond formation. |
| Steric Hindrance | Bulky ortho-substituents | Use bulky monophosphine ligands (e.g., XPhos, tBuXPhos). | Favors the formation of the active monoligated Pd species.[2] |
| Base | Base-sensitive groups | Use weaker inorganic bases (K₃PO₄, Cs₂CO₃). | Prevents decomposition of sensitive functional groups. |
| Base | Standard conditions | Use strong, non-nucleophilic bases (NaOtBu, LHMDS). | Ensures efficient deprotonation of the aniline. |
| Solvent | General purpose | Toluene, Dioxane, THF. | Good solubility for many substrates and compatible with the catalyst. |
FAQ 4: Troubleshooting Suzuki-Miyaura Coupling with Bromoanilines
Question: I am performing a Suzuki-Miyaura coupling with a bromoaniline, and the yield is lower than expected. What factors should I investigate?
Answer: The efficiency of Suzuki-Miyaura coupling is influenced by the electronic and steric properties of both the bromoaniline and the boronic acid/ester, as well as the reaction conditions.
-
Causality - Electronic Effects: The electronic nature of the substituents on both coupling partners plays a key role. For the boronic acid, electron-donating groups generally accelerate the transmetalation step, leading to higher yields.[7] For the bromoaniline, the effect is more complex, but generally, both electron-donating and electron-withdrawing groups are well-tolerated with modern catalyst systems.[8]
-
Troubleshooting Strategy:
-
Catalyst/Ligand System: Ensure you are using an appropriate palladium catalyst and ligand. For many applications, a pre-catalyst like CataCXium A Pd G3 can be very effective, especially for ortho-substituted anilines.[8]
-
Base and Solvent: A common and effective combination is K₃PO₄ as the base in a solvent like 2-Methyltetrahydrofuran (2-MeTHF).[8] Ensure the base is finely powdered and the solvent is degassed.
-
Boronic Acid Quality: Boronic acids can dehydrate to form boroxines upon storage, which are less reactive. Use fresh, high-quality boronic acid, or consider using the corresponding pinacol ester, which is often more stable.
-
Reaction Time and Temperature: Some combinations of substrates may require longer reaction times or higher temperatures to achieve good conversion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Section 4: Purification of Aniline Derivatives
The basic nature of the aniline nitrogen can present unique challenges during purification, particularly with silica gel chromatography.
Question: My aniline derivative is streaking badly on my silica gel column, leading to poor separation. How can I improve the chromatography?
Answer: The streaking, or tailing, of basic compounds like anilines on silica gel is a common problem. It is caused by strong interactions between the basic nitrogen and the acidic silanol groups on the surface of the silica.
-
Causality - Acid-Base Interactions: Silica gel is an acidic stationary phase. The basic lone pair of the aniline's nitrogen can be protonated by the surface silanol groups, leading to strong adsorption and slow, uneven elution, which manifests as peak tailing.
-
Troubleshooting and Solutions:
-
Add a Basic Modifier to the Eluent: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase. Typically, adding 0.5-1% triethylamine (Et₃N) to your eluent system will neutralize the acidic sites on the silica gel and prevent strong binding of your aniline derivative, resulting in sharper peaks and better separation.
-
Use a Different Stationary Phase: If tailing is still a problem, consider using a different stationary phase. Alumina (basic or neutral) is a good alternative to silica for the purification of basic compounds. Alternatively, amine-functionalized silica columns are commercially available and are specifically designed for the purification of basic compounds.[9]
-
Acidic Wash During Workup: Before chromatography, you can often remove unreacted aniline from your crude product mixture by performing an acidic wash (e.g., with 1M HCl) during a liquid-liquid extraction. The aniline will be protonated to form a water-soluble salt and will move to the aqueous phase, while your (presumably less basic) product remains in the organic layer. This can simplify the subsequent chromatography.
-
Purification Workflow: Column Chromatography of Basic Anilines
Caption: A workflow for troubleshooting the purification of anilines by column chromatography.
References
- BenchChem. (2025).
- BenchChem. (2025).
- LibreTexts. (2023). Polar Protic and Aprotic Solvents.
- Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- Organic Syntheses. (2024).
- SpringerLink. (n.d.).
- LibreTexts. (2021).
- PubMed Central. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Solvent.
- MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- Scribd. (n.d.).
- Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline.
- Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
- PolyU Institutional Research Archive. (n.d.). Palladium-‐catalyzed Buchwald-‐Hartwig Amination and Suzuki-‐Miyaura Cross-‐coupling Reaction of.
- ResearchGate. (2000). Substituent effects on the physical properties and pKa of aniline.
- ACS Publications. (n.d.).
- Semantic Scholar. (n.d.). Substituent effects on the physical properties and pKa of aniline.
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities.
- Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline.
- ResearchGate. (2000). Substituent effects on the physical properties and pKa of aniline.
- Murov.info. (2022). Properties of Common Organic Solvents.
- Daniele Teti. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts.
- Chemistry Steps. (n.d.). Reactions of Aniline.
- TSI Journals. (n.d.).
- Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
- NPTEL. (n.d.).
- Toolify AI. (2024).
- University of Rochester. (n.d.). Troubleshooting: How to Improve Yield.
- ResearchGate. (2014).
- BenchChem. (n.d.). Troubleshooting low reactivity in Sonogashira coupling reactions.
- ResearchGate. (n.d.).
- Medium. (2018). Dot Language (graph based diagrams).
- Wikipedia. (n.d.).
- Graphviz. (2024). DOT Language.
- Biology LibreTexts. (2021). 1.
- CDN. (n.d.).
- Chemistry LibreTexts. (2023).
- MIT. (2006). Drawing graphs with dot.
- YouTube. (2016).
- ResearchGate. (n.d.).
- Science Forums. (2011).
- YouTube. (2020).
- BenchChem. (n.d.).
- ChemRxiv. (n.d.).
- ChemRxiv. (n.d.). When yield prediction does not yield prediction: an overview of the current challenges.
- YouTube. (2018).
- Teledyne ISCO. (n.d.).
- TIBCO Product Documentation. (n.d.). Decision Tree Output Troubleshooting.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. www1.chem.umn.edu [www1.chem.umn.edu]
- 4. Solvent - Wikipedia [en.wikipedia.org]
- 5. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scribd.com [scribd.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. teledyneisco.com [teledyneisco.com]
Technical Support Center: Purification of Crude 3-(1H-pyrrol-1-yl)aniline
Welcome to the technical support center for the purification of crude 3-(1H-pyrrol-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals, offering practical solutions to common challenges encountered during the purification of this versatile intermediate. As an aromatic amine, this compound presents unique purification challenges, primarily its susceptibility to oxidation and its basic nature, which can complicate standard chromatographic methods. This document provides in-depth troubleshooting guides and validated protocols to help you achieve high purity and yield.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered when handling and purifying crude this compound.
Q1: My crude this compound is a dark brown or reddish oil. What are the likely impurities?
A1: The dark coloration is a classic indicator of impurities, primarily from oxidation and side reactions during synthesis.[1] Anilines are notoriously prone to air oxidation, which forms highly colored polymeric byproducts.[2][3] Other common impurities depend on the synthetic route, which is often a variation of the Clauson-Kaas pyrrole synthesis.[4][5]
Likely Impurities Include:
-
Oxidation/Polymerization Products: Formed by exposure of the amine to air and light.[3]
-
Unreacted Starting Materials: Depending on the synthesis, this could be 3-nitroaniline (if a reduction step was performed) or m-phenylenediamine.
-
Reaction Byproducts: The Clauson-Kaas reaction can sometimes yield side products, especially if reaction conditions are not optimized.[6][7]
-
Residual Catalysts/Reagents: Acids (e.g., acetic acid) used in the Clauson-Kaas synthesis or metal catalysts (e.g., Fe, Sn, Pd) from a nitro reduction step.[8][9]
Q2: I successfully purified my compound, but it turned yellow or brown after a few days in storage. How can I prevent this?
A2: This is due to the oxidation of the aniline functional group.[2] To ensure long-term stability, meticulous storage is crucial.
-
Inert Atmosphere: Store the purified compound under an inert atmosphere, such as nitrogen or argon, to prevent contact with oxygen.[2]
-
Protection from Light: Use amber vials or wrap the container in aluminum foil to protect the compound from light, which can accelerate oxidation.[10]
-
Low Temperature: Store the vial in a refrigerator or freezer to slow down the rate of degradation.
-
Solvent Choice: If stored in solution, use de-gassed solvents.
Q3: What is the most effective general method for purifying crude this compound on a laboratory scale?
A3: For most lab-scale purifications (< 5 g), flash column chromatography on silica gel is the most effective method for separating the target compound from both more polar and less polar impurities. However, due to the basic nature of the aniline, modifications to the standard protocol are necessary to achieve good separation and recovery.[11][12] Adding a small amount of a basic modifier like triethylamine (TEA) to the eluent is highly recommended.[2] For removing gross coloration or highly polar impurities, a preliminary treatment with activated charcoal can be beneficial.[13]
Q4: How can I reliably assess the purity of my final product?
A4: A combination of methods should be used for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is the gold standard for quantitative purity analysis of aromatic compounds like anilines.[14] It provides high resolution and can detect impurities at very low levels.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure of the desired product and identifying any residual solvents or major impurities.[15] Quantitative NMR (qNMR) can also be used for an absolute purity assessment.[16]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. When coupled with liquid chromatography (LC-MS), it is a powerful tool for identifying unknown impurities.[17]
Troubleshooting Guide: Column Chromatography
Flash column chromatography is a powerful tool, but the basicity of anilines can cause frustrating issues. This guide provides solutions to the most common problems.
Problem 1: Significant Peak Tailing and Poor Separation
Possible Cause: The basic amine group of your compound is interacting strongly with the acidic silanol (-Si-OH) groups on the surface of the silica gel.[11][12] This acid-base interaction leads to a non-ideal elution profile, causing the characteristic "tailing" or "streaking" of the spot on TLC and the peak in the chromatogram.
Solutions:
-
Add a Basic Modifier: Incorporate a small amount of a competing amine, such as triethylamine (TEA) or pyridine (0.1-1%) , into your mobile phase (eluent).[2] The modifier neutralizes the acidic sites on the silica, allowing your product to elute symmetrically.[11]
-
Switch the Stationary Phase: If tailing persists, consider using a less acidic stationary phase.
Problem 2: Low Recovery of Product from the Column
Possible Cause: The interaction between the aniline and silica gel is so strong that some of the product becomes irreversibly adsorbed onto the column.[2] This is more common with highly activated silica or when the product is left on the column for an extended period.
Solutions:
-
Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your starting eluent that already contains 0.5-1% triethylamine. This pre-treatment passivates the active sites.[2]
-
Use a Less Acidic Stationary Phase: As mentioned above, switching to neutral alumina can significantly improve recovery for strongly basic compounds.[2]
-
Avoid Column Overload: Loading too much crude material can exacerbate adsorption issues. A general guideline is to use a mass of silica gel that is 50-100 times the mass of the crude product.[3]
Workflow for Troubleshooting Column Chromatography```dot
graph TD { A[Start: Crude Product Analysis by TLC] --> B{Observe Tailing/Streaking?}; B -- Yes --> C[Add 0.5% TEA to Eluent]; B -- No --> D[Optimize Eluent Polarity (Rf ~0.3)]; C --> E{Tailing Persists?}; E -- Yes --> F[Switch to Neutral Alumina or Amine-Silica Column]; E -- No --> G[Proceed with Column Chromatography]; D --> G; G --> H{Low Recovery?}; H -- Yes --> I[Pre-treat Silica with TEA / Use Alumina]; H -- No --> J[Collect Pure Fractions]; I --> G; F --> G; }
Caption: A comprehensive workflow from crude product to final analysis and storage.
References
- Benchchem. (2025).
- Benchchem. (2025).
- Benchchem. (2025).
- Benchchem. (2025).
- Benchchem. (2025). Technical Support Center: Purification of Crude 4-(Furan-2-yl)aniline Hydrochloride.
- Google Patents. (2013).
- Biotage. (2023).
- Biotage. (2023). Is there an easy way to purify organic amines?.
- Arkat USA. (n.d.). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles.
- ResearchGate. (2025). A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction.
- Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?.
- Benchchem. (2025). Common side reactions in the synthesis of substituted pyrroles and their avoidance.
- National Center for Biotechnology Information. (n.d.).
- Beilstein-Institut. (2023).
- Beilstein-Institut. (2023).
- Scribd. (n.d.).
- The Pharmaceutical Journal. (2010).
- Cram. (n.d.).
- National Center for Biotechnology Information. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective.
- Benchchem. (2025). Comparative Guide to Purity Analysis of Synthetic 3-Chloro-4-(isopentyloxy)aniline.
- YouTube. (2020).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 11. biotage.com [biotage.com]
- 12. biotage.com [biotage.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Recrystallization Of Acetanilide From Aniline - 1285 Words | Cram [cram.com]
- 16. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(1H-pyrrol-1-yl)aniline
Welcome to the technical support guide for the synthesis of 3-(1H-pyrrol-1-yl)aniline. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your yield and purity.
Overview of Synthetic Strategies
The formation of the C-N bond between the aniline and pyrrole moieties is the central challenge in synthesizing this compound. Several established methods can accomplish this transformation, each with distinct advantages and disadvantages. The choice of method often depends on available starting materials, scale, cost, and tolerance for specific reaction conditions.
The two most prevalent and robust strategies are transition-metal-catalyzed cross-coupling reactions: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. A classical, though less common, alternative is the Paal-Knorr pyrrole synthesis.
Comparison of Key Synthesis Methods
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation | Paal-Knorr Synthesis |
| Reactants | 3-Haloaniline (I, Br) + Pyrrole | 3-Haloaniline (I, Br) + Pyrrole | 3-Phenylenediamine + 1,4-Dicarbonyl compound |
| Catalyst | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) + Phosphine Ligand | Copper (e.g., CuI, Cu₂O) + Ligand (optional) | Acid or Heat |
| Typical Conditions | 80-120 °C, Inert Atmosphere | 100-200 °C, often in polar aprotic solvents | Reflux in a suitable solvent (e.g., Ethanol, Acetic Acid) |
| Advantages | High yields, broad functional group tolerance, milder conditions with modern catalysts.[1][2] | Lower catalyst cost (Copper vs. Palladium).[3] | Metal-free, simple reagents. |
| Disadvantages | High cost of Palladium and ligands, sensitivity to air/moisture.[2] | Traditionally requires harsh conditions (high temperatures).[3][4] Ligand screening may be needed. | Limited availability of substituted 1,4-dicarbonyls, potential for side reactions like furan formation.[5] |
Troubleshooting Guide: Improving Your Yield
This section addresses the most common issues encountered during the synthesis of this compound, particularly via cross-coupling methods.
Problem 1: Very Low or No Product Formation
Q: My reaction has stalled. After several hours, TLC/LC-MS analysis shows only starting materials. What went wrong?
A: This is a common and frustrating issue, typically pointing to a problem with the catalytic cycle or the reaction environment.
Potential Causes & Solutions:
-
Inactive Catalyst (Most Common):
-
Cause: Palladium(0) is the active catalytic species in the Buchwald-Hartwig reaction.[6] If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ. The phosphine ligand often serves as the reductant, but this process can be inefficient. The catalyst may also have been deactivated by exposure to oxygen.
-
Solution:
-
Use a Pre-formed Catalyst: Employ a modern, air-stable Pd(0) pre-catalyst (e.g., a G3 or G4 Buchwald precatalyst). These are designed for reliable activation and consistent results.[7]
-
Ensure an Inert Atmosphere: The reaction is highly sensitive to oxygen. Ensure your solvent is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon/nitrogen for at least 30 minutes). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction setup and duration.
-
-
-
Inappropriate Base:
-
Cause: The base plays a critical role in deprotonating the pyrrole, allowing it to coordinate with the palladium center.[6] If the base is too weak, this step will not occur efficiently. If it is not soluble enough in the reaction medium, its effectiveness is diminished.
-
Solution: For C-N couplings with pyrrole, a strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is often the base of choice. If you are using a carbonate base (e.g., K₂CO₃, Cs₂CO₃), the reaction may require higher temperatures or a more polar solvent (like DMF or DMSO) to be effective.
-
-
Poor Reagent Quality:
-
Cause: Wet solvents or reagents can kill the catalyst and hydrolyze the base. Pyrrole is also prone to polymerization under acidic conditions and can darken on exposure to air.[8]
-
Solution: Use anhydrous solvents. Dry reagents in a vacuum oven if necessary. Purify pyrrole by distillation immediately before use.
-
Troubleshooting Workflow: No Product Formation
Caption: Troubleshooting flowchart for zero-yield reactions.
Problem 2: Significant Side Product Formation
Q: I have obtained some product, but the yield is low and the crude mixture is complex, showing several major side products. How can I improve selectivity?
A: Side product formation indicates that competitive reaction pathways are occurring. Identifying these products is key to diagnosing the problem.
Common Side Products & Solutions:
-
Hydrodehalogenation (Ar-X → Ar-H):
-
Symptom: You detect aniline in your crude product mixture.
-
Cause: This occurs when the oxidative addition complex undergoes β-hydride elimination from the amide or reacts with trace water before reductive elimination.[1]
-
Solution:
-
Use a Bulky Ligand: Sterically hindered phosphine ligands (e.g., BrettPhos, tBuXPhos) can promote reductive elimination over side reactions.[7]
-
Rigorous Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried.
-
-
-
Biaryl Formation (Ar-X + Ar-X → Ar-Ar):
-
Symptom: You detect 3,3'-diaminobiphenyl or related homocoupled products.
-
Cause: This is a common side reaction in both Ullmann and Buchwald-Hartwig couplings, especially at higher temperatures.[9]
-
Solution:
-
Lower the Temperature: Operate at the lowest effective temperature.
-
Optimize Catalyst Loading: Sometimes, a lower catalyst loading can disfavor homocoupling.
-
Ligand Choice: For Ullmann couplings, adding a ligand like phenanthroline or an amino acid can suppress this pathway.[3]
-
-
-
Double Arylation (Product + Ar-X → Ar-N(Ar')-Pyrrole):
-
Symptom: A higher molecular weight product is observed, corresponding to the addition of another 3-aminophenyl group.
-
Cause: The product, a secondary amine, can sometimes be more reactive than the starting aniline, leading to a second coupling reaction.[10]
-
Solution:
-
Control Stoichiometry: Use a slight excess of the aniline (e.g., 1.1 to 1.2 equivalents) relative to the pyrrole.
-
Slow Addition: In difficult cases, adding the aryl halide slowly over several hours can maintain its low concentration and disfavor the second coupling.
-
-
Frequently Asked Questions (FAQs)
Q1: For a Buchwald-Hartwig synthesis, which aryl halide is best: 3-bromoaniline or 3-iodoaniline?
A1: The reactivity order for oxidative addition to Palladium(0) is I > Br > Cl. Therefore, 3-iodoaniline will react much faster and under milder conditions than 3-bromoaniline.[3] However, 3-iodoaniline is significantly more expensive and can be less stable. For laboratory-scale synthesis, 3-bromoaniline often provides a good balance of reactivity and cost, especially when used with modern, highly active catalyst systems.
Q2: Can I use pyrrole as the solvent for the reaction?
A2: While using a reagent as the solvent can seem efficient, it is generally not recommended for this synthesis. High concentrations of pyrrole can lead to side reactions, including polymerization, and can complicate product purification. It is better to use a controlled stoichiometry in an inert, high-boiling solvent like toluene, dioxane, or xylene.
Q3: My final product is a dark oil that is difficult to purify by column chromatography. What can I do?
A3: this compound can be prone to oxidation, leading to coloration.
-
Purification:
-
Work quickly and consider using deoxygenated solvents for chromatography.
-
Add a small amount of triethylamine (~0.5%) to the eluent to prevent streaking on silica gel.
-
Activated Carbon: Before chromatography, dissolving the crude product in a suitable solvent (e.g., ethyl acetate) and stirring with a small amount of activated carbon for 15-30 minutes can remove colored impurities.[11] Filter through Celite before concentrating and loading onto the column.
-
-
Storage: Store the purified product as a solid salt (e.g., the hydrochloride salt) for better long-term stability.[12] Store under an inert atmosphere and protect from light.
Experimental Protocols
Protocol: Buchwald-Hartwig Synthesis of this compound
This protocol is a representative example and may require optimization for your specific setup.
Materials:
-
3-Bromoaniline
-
Pyrrole (distilled)
-
Sodium tert-butoxide (NaOtBu)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Anhydrous Toluene
Procedure:
-
Setup: To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq). The flask is evacuated and backfilled with argon three times.
-
Reagent Addition: Under a positive flow of argon, add 3-bromoaniline (1.0 eq) and anhydrous toluene. Then, add freshly distilled pyrrole (1.2 eq) via syringe.
-
Degassing: The mixture is degassed by bubbling argon through the solution for 15 minutes.
-
Reaction: The flask is sealed and heated to 110 °C in an oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Quench by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a gradient of 10% to 30% ethyl acetate in hexanes) to yield this compound.
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
References
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Wikipedia. (2023). Ullmann condensation.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Lindner, R., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- ResearchGate. (n.d.). Buchwald-Hartwig or Ullmann-type coupling methods for C-3 amination.
- Wang, D., et al. (2016). Ullmann Reaction, A Centennial Memory and Recent Renaissance. Chinese Journal of Organic Chemistry.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole.
- Begunov, R. S., et al. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry.
- Wikipedia. (2023). Pyrrole.
- Li, J., et al. (2014). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH.
- Glinkerman, C. M., & Balskus, E. P. (2009). Synthesis of Pyrrolnitrin and Related Halogenated Phenylpyrroles. ACS Publications.
- Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
- Sessler, J. L., & Mo, G. (1998). High-yielding ullmann reaction for the preparation of bipyrroles. Google Patents.
- PubChem. (n.d.). 2-(1H-pyrrol-1-yl)aniline.
- ResearchGate. (n.d.). Synthesis of (1H-pyrrol-1-yl)anthracene-9,10-diones.
- SIELC Technologies. (2018). 2-(1H-Pyrrol-1-yl)aniline.
- Padwa, A., & St. Jean, D. J. (2006). Pyrrole-2-Carboxylic Acid as a Ligand for the Cu-Catalyzed Reactions of Primary Anilines with Aryl Halides. PMC - NIH.
- Google Patents. (2020). Preparation and purification method of 5-(2-fluorophenyl)-1-(pyridine-3-ylsulfonyl)-1H-pyrrole-3-formaldehyde.
- Orion Cientific. (n.d.). This compound.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction,A Centennial Memory and Recent Renaissance——Related Formation of Carbon-Heteroatom Bond [manu56.magtech.com.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrrole - Wikipedia [en.wikipedia.org]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. Pyrrole-2-Carboxylic Acid as a Ligand for the Cu-Catalyzed Reactions of Primary Anilines with Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN111233835A - Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl) -1H-pyrrole-3-formaldehyde - Google Patents [patents.google.com]
- 12. 1324087-02-6|this compound hydrochloride|BLD Pharm [bldpharm.com]
troubleshooting aniline polymerization experiments
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for aniline polymerization. This guide is designed to provide in-depth, field-proven insights into the nuances of synthesizing polyaniline (PANI). My aim is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your results.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during aniline polymerization.
Q1: Why is my polyaniline green at the end of the synthesis, but turns blue after washing/drying?
A: This is a classic and expected color change related to the protonation state of the polymer. The initial green precipitate is the conductive emeraldine salt form of polyaniline, which is protonated (doped) by the acid in the reaction medium.[1][2] Washing with water or other neutral solvents, and especially de-doping with a base like ammonium hydroxide, removes these protons. This converts the polymer to its non-conductive emeraldine base form, which is blue.[1][3]
Q2: What is the purpose of keeping the reaction temperature low (typically 0-5 °C)?
A: Temperature control is critical for managing the reaction kinetics and the final polymer structure. Aniline polymerization is an exothermic reaction.[4] Low temperatures help to slow down the reaction rate, which promotes more regular "head-to-tail" coupling of aniline monomers.[5] This leads to a more linear polymer with higher molecular weight and better electrical conductivity. Higher temperatures can lead to side reactions and branching, resulting in a less ordered polymer with lower conductivity.[6][7]
Q3: Can I use a different acid besides hydrochloric acid (HCl)?
A: Yes, various protonic acids can be used, and the choice of acid (dopant) significantly influences the properties of the final polyaniline, including its conductivity, morphology, and solubility.[8][9] Besides HCl, common acids include sulfuric acid (H₂SO₄), camphor sulfonic acid (CSA), and p-toluene sulfonic acid (PTSA).[8][10] The size and nature of the acid's anion can affect the polymer's processability and final structure.[11]
Q4: Is it necessary to purify the aniline monomer before use?
A: It is highly recommended. Commercial aniline can contain oxidation byproducts that can act as impurities and interfere with the polymerization process, potentially affecting the final properties and reproducibility of your results.[12] Distillation of aniline before use is a standard practice to ensure high-purity starting material.[12][13]
Q5: What are the primary safety concerns when working with aniline?
A: Aniline is toxic and can be absorbed through the skin.[14][15] It is also combustible and can react violently with strong oxidizing agents.[15][16] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including chemical-resistant gloves, safety goggles, and a lab coat.[17][18] Ensure an eyewash station and safety shower are readily accessible.[14]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common experimental problems.
Issue 1: Low or No Polyaniline Yield
A lower-than-expected yield is a frequent issue. Several factors can contribute to this problem.
Root Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Incorrect Oxidant-to-Monomer Ratio | The stoichiometry between the oxidant (e.g., ammonium persulfate, APS) and aniline is crucial. An insufficient amount of oxidant will lead to incomplete conversion of the monomer.[11][19] Conversely, a large excess of oxidant can cause over-oxidation and chain degradation, also reducing the yield of the desired polymer.[11] | The optimal molar ratio of oxidant to aniline is typically around 1 to 1.25. It is advisable to start with a 1:1 ratio and optimize from there. Carefully calculate and weigh your reagents. |
| Improper Acidity (pH) | The polymerization of aniline is highly dependent on the acidity of the medium. The reaction proceeds efficiently only in an acidic environment (typically pH < 2.5), where aniline exists as the anilinium ion.[20] If the pH is too high, the polymerization will be slow or may not occur at all. If the acidity is excessively high (e.g., 5M H₂SO₄), the excessive protonation can inhibit the reaction.[20] | Ensure the concentration of your acid (e.g., HCl) is appropriate, typically around 1 M. Monitor the pH of your aniline solution before adding the oxidant. |
| Reaction Time Too Short | Aniline polymerization has an induction period, followed by the actual polymerization.[21] If the reaction is stopped prematurely, the yield will be low. | A typical reaction time is between 4 to 24 hours to ensure the polymerization goes to completion.[8] |
Troubleshooting Workflow: Low Yield
Caption: Decision tree for troubleshooting low polyaniline yield.
Issue 2: Poor Polymer Solubility and Processability
Polyaniline in its conductive salt form is notoriously difficult to process due to its insolubility in common organic solvents.[3][22]
Root Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Rigid Polymer Backbone | The inherent stiffness of the PANI backbone and strong inter-chain hydrogen bonding contribute to its poor solubility.[3] | 1. Use Functionalized Acids: Employ large organic acids like dodecylbenzenesulfonic acid (DBSA) or camphor sulfonic acid (CSA) as dopants. The bulky counter-ions help to separate the polymer chains, improving solubility in solvents like m-cresol or NMP.[3] 2. Copolymerization: Copolymerize aniline with a substituted aniline (e.g., o-anisidine). The substituent groups on the polymer backbone disrupt the packing and can enhance solubility.[22] |
| High Molecular Weight / Cross-linking | Overly long reaction times or high temperatures can lead to very high molecular weight or cross-linked polymer chains, which are inherently less soluble. | Optimize reaction time and maintain low temperatures (0-5 °C) to control molecular weight and minimize side reactions. |
Issue 3: Inconsistent Polymer Color and Conductivity
The color of polyaniline is a direct indicator of its oxidation and protonation state, which are linked to its conductivity.[1]
Root Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Over-oxidation or Under-oxidation | The desired conductive emeraldine state is an intermediate oxidation state.[3] Using too much oxidant or reacting for too long can lead to the fully oxidized, less conductive pernigraniline form (blue/violet).[1][11][23] Insufficient oxidant results in the fully reduced, insulating leucoemeraldine form (white/colorless).[1] | Strictly control the oxidant-to-monomer ratio (around 1:1). Monitor the reaction visually; the solution should turn a deep green. Avoid excessively long reaction times that could lead to over-oxidation.[23] |
| Incomplete Doping/Protonation | The conductivity of the emeraldine form is "switched on" by protonation with an acid (doping).[24] Insufficient acid or washing with a neutral/basic solution will result in the less conductive blue emeraldine base. | Ensure the polymerization is conducted in a sufficiently acidic medium (e.g., 1M HCl). For post-synthesis processing, if high conductivity is desired, wash the polymer with a dilute solution of the same acid to maintain the doped state.[25] |
| Morphology Differences | The packing of polymer chains and the overall morphology (e.g., granular vs. nanofibrous) can affect the bulk conductivity of the material. Reaction conditions like temperature and stirring rate influence morphology.[6][7][26] | For consistent results, precisely control all reaction parameters, including temperature, stirring speed, and the rate of oxidant addition.[26] |
Visual Guide to Polyaniline States
Caption: Oxidation states of polyaniline.
Standard Operating Protocols
These protocols provide a baseline for conducting reproducible aniline polymerization experiments.
Protocol 1: Synthesis of Polyaniline (Emeraldine Salt)
This protocol describes a standard chemical oxidative polymerization.
Materials:
-
Aniline (distilled)
-
Ammonium persulfate (APS)
-
Hydrochloric acid (HCl), 1 M
-
Deionized water
-
Acetone
-
Ethanol
Procedure:
-
Prepare two separate solutions in beakers.
-
Solution A: Dissolve a specific amount of aniline monomer (e.g., 0.02 mol) in 50 mL of 1 M HCl. Place this beaker in an ice bath and stir until the temperature equilibrates to 0-5 °C.[2]
-
Solution B: Dissolve a stoichiometric amount of ammonium persulfate (e.g., 0.02 mol) in 50 mL of 1 M HCl. Cool this solution in an ice bath.[4]
-
-
Slowly add Solution B (oxidant) dropwise to Solution A (monomer) while maintaining vigorous stirring and low temperature (0-5 °C).[8]
-
Observe the color change. The solution will gradually turn from colorless to pale blue, and then to a deep dark green, indicating the formation of the emeraldine salt.[8]
-
Allow the reaction to proceed with continuous stirring in the ice bath for 4-6 hours.
-
After the reaction period, collect the dark green precipitate by vacuum filtration.
-
Purification:
-
Dry the final product (a fine dark green powder) in a vacuum oven at 60 °C for 24 hours.[12]
Protocol 2: Characterization of Polyaniline
Confirming the structure and properties of your synthesized PANI is crucial.
| Technique | Purpose | Expected Results for Emeraldine Salt |
| FTIR Spectroscopy | To identify characteristic functional groups and confirm the polymer structure.[10][27] | Key peaks include C=C stretching of quinoid rings (~1560-1580 cm⁻¹), C=C stretching of benzenoid rings (~1480-1500 cm⁻¹), C-N stretching (~1290-1310 cm⁻¹), and a broad band around 1120-1150 cm⁻¹ indicating electron delocalization and high conductivity.[19] |
| UV-Vis Spectroscopy | To analyze the electronic transitions and confirm the oxidation state.[12][27] | Typically shows two main absorption bands: one around 320-360 nm (π-π* transition of the benzenoid rings) and a broad polaron band extending into the near-infrared region (>700 nm), which is characteristic of the conductive, protonated form.[13][23] |
| X-Ray Diffraction (XRD) | To assess the degree of crystallinity of the polymer.[10][27] | PANI is generally semi-crystalline, showing broad peaks indicating some ordered regions within the amorphous structure. The degree of crystallinity can be influenced by the synthesis conditions and the dopant used.[28] |
| Four-Point Probe | To measure the electrical conductivity of the pressed polymer pellet.[25] | The conductivity of emeraldine salt can range widely, from ~10⁻¹ to 10² S/cm, depending on the synthesis conditions, dopant, and processing.[29] |
References
- MECHANISM OF POLYMERIZATION OF ANILINE: A REVIEW. (2019).
- A novel strategy to purify conductive polymer particles. (2019). RSC Publishing.
- Influence of reaction time on the structure of polyaniline synthesized on a pre-pilot scale. (n.d.). Scielo.
- Purification of a conducting polymer, polyaniline, for biomedical applications. (n.d.).
- Polyaniline dispersions 8. The control of particle morphology. (n.d.). Elsevier.
- A new approach to solubility and processablity of polyaniline by poly(aniline-co-o-anisidine) conducting copolymers. (2009).
- Polyaniline. (n.d.). Wikipedia.
- Oxidative Polymerisation, Polyaniline: Interfacial Polymerisation of Aniline. (n.d.).
- Aniline Safety and Handling Guide. (n.d.). Scribd.
- Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review. (2021). PMC - PubMed Central.
- Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review. (2022). MDPI.
- Aniline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- Effect of synthesis parameters in polyaniline: Influence on yield and thermal behavior. (n.d.).
- Influence of reaction time on the structure of polyaniline synthesized on a pre-pilot scale. (2018). Scielo.
- Effect of Polymerization Conditions on Reaction Yield, Conductivity, and Ammonia Sensing of Polyaniline. (n.d.).
- Synthesis and Characterization of Polyaniline, using Different Dopant, for Sensing Application of Pollutant Gases. (n.d.). SciSpace.
- Polyaniline Synthesized by Different Dopants for Fluorene Detection via Photoluminescence Spectroscopy. (2021). MDPI.
- Chemical Oxidative Polymerization of Aniline with Ferric Chloride. (1993). Semantic Scholar.
- SYNTHESIS AND CHARACTERIZATION OF POLYANILINE-BASED CONDUCTING POLYMER AND ITS ANTI-CORROSION APPLICATION. (2017). Journal of the Chilean Chemical Society.
- Synthesis and Characterization of Polyaniline-Based Polymer Nanocomposites as Anti-Corrosion Co
- (a) Reaction mechanism of aniline polymerization through chemical oxidation. (n.d.).
- Effects of Dopant Ions on the Properties of Polyaniline Conducting Polymer. (2018). Oriental Journal of Chemistry.
- Polyaniline: Factors affecting conductivity and mechanical properties. (1992). OSTI.GOV.
- Aniline Standard Operating Procedure. (n.d.). University of California, Irvine.
- ICSC 0011 - ANILINE. (n.d.). Inchem.org.
- Aniline. (n.d.). Lanxess.
- Polyaniline dispersions 8. The control of particle morphology. (n.d.).
- The Science Behind Polyaniline's Conductivity and Its Market Impact. (n.d.). Ossila.
- Reaction for the chemical oxidative polymerization of aniline with APS... (n.d.).
- Characterization of Polyaniline for Optical and Electrical Properties. (n.d.). IOSR Journal.
- Polyaniline : Conducting polymer-Synthesis, properties and applic
- The Morphology Control of Polyaniline as Conducting Polymer in Fuel Cell Technology. (n.d.).
- Chemical Oxidative Polymerization of Polyaniline: A Practical Approach for Preparation of Smart Conductive Textiles. (n.d.).
- Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures. (2015).
- New Aspects of the Low-Concentrated Aniline Polymerization in the Solution and in SiC Nanocrystals Dispersion. (n.d.).
- POLYANILINE. PREPARATION OF A CONDUCTING POLYMER (IUPAC Technical Report). (n.d.). UQ eSpace.
Sources
- 1. Polyaniline - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cpsm.kpi.ua [cpsm.kpi.ua]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Dopant Ions on the Properties of Polyaniline Conducting Polymer – Oriental Journal of Chemistry [orientjchem.org]
- 9. Polyaniline: Factors affecting conductivity and mechanical properties (Thesis/Dissertation) | OSTI.GOV [osti.gov]
- 10. mdpi.com [mdpi.com]
- 11. scielo.br [scielo.br]
- 12. chalcogen.ro [chalcogen.ro]
- 13. iosrjournals.org [iosrjournals.org]
- 14. ipo.rutgers.edu [ipo.rutgers.edu]
- 15. ICSC 0011 - ANILINE [inchem.org]
- 16. nj.gov [nj.gov]
- 17. scribd.com [scribd.com]
- 18. lanxess.com [lanxess.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. materialsciencejournal.org [materialsciencejournal.org]
- 23. researchgate.net [researchgate.net]
- 24. nbinno.com [nbinno.com]
- 25. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 26. researchgate.net [researchgate.net]
- 27. scispace.com [scispace.com]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Degradation Pathways of Aniline Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of aniline and its derivatives. This guide is designed to provide not only procedural steps but also the underlying scientific rationale to empower your experimental success. As your virtual application scientist, I've structured this resource to address the most common challenges and questions encountered in the field, ensuring a blend of theoretical understanding and practical, field-proven advice.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of aniline degradation studies.
Q1: What are the principal mechanisms governing the degradation of aniline derivatives?
Aniline degradation is primarily driven by three mechanisms: microbial biodegradation, photochemical degradation, and chemical oxidation.
-
Microbial Biodegradation: This is a significant pathway for aniline removal in natural environments like soil and water.[1] Bacteria and fungi utilize aniline as a source of carbon and energy.[2] The process is enzymatic, typically initiated by oxygenases that hydroxylate the aromatic ring, leading to central intermediates like catechol.[1][3]
-
Photochemical Degradation: In the presence of light (particularly UV radiation), aniline derivatives can be transformed. This can occur through direct photolysis or, more commonly, via reactions with photochemically generated reactive species like hydroxyl radicals (•OH).[4][5] This process is a key component of Advanced Oxidation Processes (AOPs).[6]
-
Chemical Oxidation: Strong oxidizing agents can degrade aniline. AOPs, such as the Fenton process (Fe²⁺/H₂O₂) and ozonation, generate highly reactive radicals that non-selectively attack the aniline molecule, leading to mineralization (conversion to CO₂, H₂O, and inorganic ions).[6][7][8]
Q2: What is the most common initial step in the aerobic biodegradation of aniline?
The most well-documented initial step is the enzymatic conversion of aniline to catechol.[1][9] This is typically catalyzed by an aniline dioxygenase, which incorporates both atoms of molecular oxygen into the aromatic ring. This hydroxylation is a critical activation step, preparing the stable aromatic ring for subsequent cleavage.
Q3: Once catechol is formed, what happens next in the microbial pathway?
Catechol is a crucial junction. From here, the pathway branches into two main routes for aromatic ring cleavage, depending on the microorganism's enzymatic machinery:
-
Ortho-Cleavage Pathway (Intradiol Fission): The enzyme catechol 1,2-dioxygenase breaks the bond between the two hydroxyl groups of the catechol ring, forming cis,cis-muconic acid.[10][11] This is then further metabolized into intermediates of the Krebs cycle.[1][10]
-
Meta-Cleavage Pathway (Extradiol Fission): The enzyme catechol 2,3-dioxygenase cleaves the ring adjacent to one of the hydroxyl groups, producing 2-hydroxymuconic semialdehyde.[10][11] This is also channeled into central metabolism.[10]
Q4: How do I choose the right analytical method to monitor my degradation experiment?
The choice depends on your specific goals.
-
For quantifying the parent aniline compound and major intermediates: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and robust method.[2][12][13] A C18 reverse-phase column is typically effective.[13][14]
-
For identifying unknown intermediates: Gas Chromatography-Mass Spectrometry (GC-MS) is superior for structural elucidation of volatile derivatives.[1][15][16]
-
For rapid concentration measurement: A spectrophotometer can be used to measure the decrease in absorbance at aniline's λmax, but this method is prone to interference from intermediates that also absorb at that wavelength.[15]
Visualizing the Core Biodegradation Pathway
The aerobic biodegradation of aniline via the catechol intermediate is a foundational concept. The following diagram illustrates the divergence into the ortho and meta cleavage pathways.
Caption: Aerobic biodegradation pathways of aniline via ortho and meta cleavage of the catechol intermediate.
Troubleshooting Experimental Problems
This guide provides a systematic approach to diagnosing and solving common issues.
| Symptom / Observation | Potential Root Cause(s) | Recommended Action & Scientific Rationale |
| No or very slow aniline degradation in microbial culture. | 1. Inoculum is not adapted or viable: The microorganisms may not have the necessary enzymes to degrade aniline or may have lost viability.[17] 2. Substrate Toxicity: Aniline concentrations are too high, inhibiting microbial growth.[15] 3. Suboptimal Conditions: pH, temperature, or aeration are outside the optimal range for your specific strain(s).[15][18] 4. Nutrient Limitation: The medium is lacking essential nutrients (e.g., nitrogen, phosphorus) required for growth. | 1. Acclimation & Viability Check: Pre-culture the inoculum in a medium with gradually increasing concentrations of aniline. Use a viability stain (e.g., LIVE/DEAD assay) to confirm culture health. 2. Concentration Gradient Study: Test a range of initial aniline concentrations (e.g., 50-1000 mg/L) to determine the inhibitory threshold.[15] 3. Condition Optimization: Systematically vary pH (e.g., 5-9) and temperature (e.g., 25-37°C) to find the optimum for degradation.[18] Ensure adequate shaking for aeration in aerobic studies. 4. Medium Analysis: Ensure your basal salts medium is complete. Some studies show adding a secondary nitrogen source can be beneficial, while others show no effect.[15][19] |
| Inconsistent results / Poor reproducibility between replicates. | 1. Inconsistent Inoculum Size: Variation in the initial cell density (OD) between flasks. 2. Abiotic Losses: Aniline may be lost to volatilization or adsorption to the flask, which is not being accounted for. 3. Analytical Variability: Inconsistent sample preparation (e.g., filtration, dilution) or HPLC/GC injection volume. | 1. Standardize Inoculation: Prepare a single large starter culture and use it to inoculate all experimental flasks to the same starting optical density (e.g., OD600 = 0.1). 2. Run Abiotic Controls: Always include a sterile control (flask with medium and aniline, but no live cells) and a killed-cell control. Any decrease in aniline in these controls indicates abiotic loss. 3. Use Internal Standards: Add a non-reactive, stable compound to all samples and standards before preparation. This corrects for variations in extraction efficiency and injection volume. Standardize all sample prep steps. |
| Extra, unidentified peaks appear in HPLC/GC chromatogram over time. | 1. Formation of Intermediates: These are likely the metabolic byproducts you are trying to study (e.g., catechol, cis,cis-muconic acid).[1][2] 2. Polymerization: Especially in photochemical or chemical oxidation studies, aniline can polymerize to form colored products like polyaniline or azobenzene.[4][20] 3. Contamination: The culture may be contaminated with other microbes metabolizing aniline differently. | 1. Analyze with Mass Spectrometry: Collect fractions of the unknown peaks from HPLC and analyze by MS or run the sample directly on a GC-MS or LC-MS to identify the mass and fragmentation pattern. 2. Spectrophotometric Scan: Scan the sample across a wide wavelength range (e.g., 200-700 nm). The appearance of absorbance in the visible range can indicate polymer formation. Compare with abiotic controls. 3. Check Culture Purity: Streak a sample from your culture onto an agar plate to check for colony morphology consistent with your original isolate. Perform 16S rRNA sequencing if contamination is suspected. |
| HPLC peak for aniline is tailing or splitting. | 1. Column Overload: Injecting too high a concentration of the sample. 2. Column Contamination/Void: Strongly retained compounds have built up on the column inlet, or a void has formed in the packing material. 3. Mobile Phase Mismatch: The sample solvent is significantly stronger than the mobile phase, causing peak distortion.[21] | 1. Dilute the Sample: Reduce the concentration of your sample and re-inject. 2. Column Maintenance: Reverse and flush the column with a strong solvent (e.g., isopropanol). If the problem persists, the column may need replacement. Using a guard column can prevent this.[22] 3. Solvent Matching: Whenever possible, dissolve your sample in the initial mobile phase.[23] |
Core Experimental Protocols
These protocols provide a validated starting point for your experiments. Always adapt them based on your specific research questions and available equipment.
Protocol 1: Isolation of Aniline-Degrading Bacteria
Objective: To isolate microorganisms from an environmental sample capable of using aniline as a sole carbon and energy source.
Principle: This is an enrichment culture technique. By providing aniline as the only available food source in a minimal medium, you select for microbes that can metabolize it.
Methodology:
-
Sample Collection: Collect 10 g of soil or 10 mL of water from a site with potential aniline contamination (e.g., industrial effluent area).
-
Enrichment Medium (Basal Salt Medium - BSM): Prepare 1 L of BSM containing (per liter of deionized water): 0.5 g K₂HPO₄, 0.5 g (NH₄)₂SO₄, 0.5 g MgSO₄·7H₂O.[24] Autoclave to sterilize.
-
Primary Enrichment:
-
Aseptically add your 10 g soil/10 mL water sample to a 250 mL flask containing 90 mL of sterile BSM.
-
Add a stock solution of aniline to a final concentration of 100 mg/L. This is your enrichment flask.
-
Incubate at 30°C on a rotary shaker at 150 rpm for 7-10 days.[24]
-
-
Secondary Enrichment:
-
After incubation, transfer 10 mL of the culture from the primary flask to a new flask containing 90 mL of fresh BSM with 100 mg/L aniline.
-
Incubate under the same conditions for another 7 days. This step further selects for aniline-degrading organisms.
-
-
Isolation of Pure Cultures:
-
Prepare BSM agar plates (BSM + 1.5% agar) supplemented with 100 mg/L aniline.
-
Perform serial dilutions of the secondary enrichment culture (10⁻¹ to 10⁻⁶) in sterile saline.
-
Spread 100 µL from the higher dilutions (10⁻⁴, 10⁻⁵, 10⁻⁶) onto the BSM-aniline agar plates.
-
Incubate at 30°C for 3-5 days and observe for distinct colonies.
-
-
Verification:
-
Pick individual colonies and re-streak them onto fresh BSM-aniline plates to ensure purity.
-
Inoculate a pure colony into liquid BSM with aniline and monitor for growth (turbidity) and aniline disappearance (via HPLC) to confirm degradation capability.
-
Workflow for Isolating Aniline-Degrading Microbes
Caption: A typical experimental workflow for the enrichment and isolation of aniline-degrading bacteria.
Protocol 2: HPLC Analysis of Aniline and Metabolites
Objective: To quantify the concentration of an aniline derivative and its primary metabolites over time.
Principle: Reverse-phase HPLC separates compounds based on their polarity. Aniline, being moderately polar, is well-retained on a nonpolar C18 stationary phase, while more polar metabolites (like hydroxylated intermediates) elute earlier.
Methodology:
-
Sample Preparation:
-
Withdraw 1 mL of culture/reaction mixture at each time point.
-
Centrifuge at 10,000 x g for 5 minutes to pellet cells or catalysts.
-
Filter the supernatant through a 0.22 µm syringe filter (PTFE or nylon) into an HPLC vial. This is critical to prevent column clogging.
-
-
HPLC System and Conditions: (This is a typical starting point; optimization is required).
-
Column: C18 reverse-phase column (e.g., 250 mm length, 4.6 mm ID, 5 µm particle size).[13]
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 70:30 v/v).[9][13] For separating multiple metabolites, a gradient elution (e.g., starting at 10% acetonitrile and ramping to 70%) may be necessary.
-
Flow Rate: 1.0 mL/min.[9]
-
Injection Volume: 10 µL.[13]
-
Column Temperature: 30°C.[13]
-
Detector: UV-Vis Detector set at 254 nm (a common wavelength for aromatic rings) or at the specific λmax of your aniline derivative. Catechol can be detected at 270 nm and cis,cis-muconic acid at 260 nm.[9]
-
-
Calibration:
-
Prepare a series of standards of your aniline derivative (e.g., 0, 10, 25, 50, 100 mg/L) in the same matrix as your samples (e.g., BSM or water).
-
Inject each standard and create a calibration curve by plotting the peak area versus concentration. Ensure the R² value is >0.995.
-
-
Analysis:
-
Inject your prepared samples.
-
Identify the aniline peak by comparing its retention time to that of your standard.
-
Quantify the concentration in your samples using the calibration curve. The degradation percentage can be calculated as: [(C₀ - Cₜ) / C₀] * 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.
-
References
- KoreaScience. Isolation and Characterization of Aniline-Degrading Bacteria.
- Lyons, C. D., Katz, S., & Bartha, R. (1984). Mechanisms and pathways of aniline elimination from aquatic environments. Applied and Environmental Microbiology, 48(3), 491–496.
- ResearchGate. Isolation and characterization of a bacterial strain for aniline degradation.
- Frontiers in Microbiology. (2024). Aerobic phenol degradation using native bacterial consortium via ortho–and meta–cleavage pathways.
- ResearchGate. The ortho and meta cleavage pathways in aerobic degradation of catechol.
- ResearchGate. Catechol degradation via ortho and meta pathway.
- Naidoo, V., & Olaniran, A. O. (2020). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Journal of Environmental and Public Health, 2020, 8082102.
- ResearchGate. Bacterial degradation of aniline.
- MDPI. (2021). Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites.
- Prime Scholars. Isolation and identification of aniline degrading bacteria from sediments of Kharg island in Persian Gulf.
- ResearchGate. Biodegradation pathway of catechol through ortho and meta cleavage.
- ResearchGate. Photochemical removal of aniline in aqueous solutions: Switching from photocatalytic degradation to photo-enhanced polymerization recovery.
- CNKI. Isolation and Identification of a Highly Efficient Strain of Aniline Degrading Bacterium Q6 and Degradation Characteristics.
- ResearchGate. Isolation and characterization of aniline-degrading Rhodococcus sp strain AN5.
- ResearchGate. Mechanism of aniline photodegradation in an aqueous solution in the presence of TiO2.
- Egyptian Journal of Medical Human Genetics. (2018). Molecular Characterization of Aniline Biodegradation by Some Bacterial Isolates having Unexpressed Catechol 2,3-Dioxygenase Gene.
- Open Access Journals. The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications.
- PubMed. Microbial degradation of aniline by bacterial consortium.
- PubMed. Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3.
- ResearchGate. Photocatalytic/photochemical degradation of aniline by solar radiation.
- U.S. Environmental Protection Agency. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.
- PubMed Central. (2024). Optimization of photochemical decomposition of aniline in aqueous solutions and assessment of effluent toxicity using Pseudomonas aeruginosa ATCC 27853.
- MDPI. (2024). Identification of Aniline-Degrading Bacteria Using Stable Isotope Probing Technology and Prediction of Functional Genes in Aerobic Microcosms.
- MDPI. (2022). Determination of Aniline in Soil by ASE/GC-MS.
- PubMed Central. (2021). Quantification of aniline and N-methylaniline in indigo.
- Asian Publication Corporation. Oxidation of Aniline using Different Reaction Pathways.
- Global NEST Journal. (2016). BIODEGRADATION OF ANILINE BY Enterobacter ludwigii KH-A5 ISOLATED FROM THE SOIL AROUND SHIRAZ REFINERY, IRAN.
- ResearchGate. Degradation Characteristics of Aniline with Ozonation and Subsequent Treatment Analysis.
- MDPI. (2024). Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System.
- PubMed Central. The Mechanism of Aniline Blue Degradation by Short-Chain Dehydrogenase (SDRz) in Comamonas testosteroni.
- Wikipedia. Aniline.
- ResearchGate. Aniline degradation using advanced oxidation process by UV/Peroxy disulfate from aqueous solution.
- MDPI. (2022). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives.
- SIELC Technologies. HPLC Method for Analysis of Aniline on Primesep 100 Column.
- Waters. HPLC Troubleshooting Guide.
- PERSEE. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers.
- PubMed. High-pressure liquid chromatographic analysis of aniline and its metabolites.
Sources
- 1. Mechanisms and pathways of aniline elimination from aquatic environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. asianpubs.org [asianpubs.org]
- 9. microbiologyjournal.org [microbiologyjournal.org]
- 10. Frontiers | Aerobic phenol degradation using native bacterial consortium via ortho–and meta–cleavage pathways [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-pressure liquid chromatographic analysis of aniline and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Microbial degradation of aniline by bacterial consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Isolation and Identification of a Highly Efficient Strain of Aniline Degrading Bacterium Q6 and Degradation Characteristics [energetic-materials.org.cn]
- 19. Isolation and Characterization of Aniline-Degrading Bacteria -Korean Journal of Microbiology [koreascience.kr]
- 20. researchgate.net [researchgate.net]
- 21. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 22. realab.ua [realab.ua]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. journal.gnest.org [journal.gnest.org]
Technical Support Center: Purification of Pyrrole-2,3-diones
Welcome to the Technical Support Center for the purification of pyrrole-2,3-diones. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Pyrrole-2,3-diones are valuable synthons for various bioactive molecules, but their purification can present unique challenges due to their reactivity and potential for side-product formation.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
I. Understanding the Chemistry of Pyrrole-2,3-dione Purification
Pyrrole-2,3-diones, belonging to the α-oxo γ-lactam group, are known for their utility as building blocks in the synthesis of various heterocyclic compounds.[1] Their purification often requires careful consideration of their stability and the nature of potential impurities. Common synthetic routes, such as the reaction of furan-2,3-diones with ureas or the Paal-Knorr synthesis, can introduce specific byproducts that need to be effectively removed.[1][3][4][5]
Key challenges in purification often stem from:
-
Product Lability: The pyrrole ring can be sensitive to acidic conditions, air, and light, potentially leading to decomposition or the formation of colored, polymeric impurities.[3][6]
-
Structurally Similar Impurities: Byproducts from the synthesis, such as furan derivatives or unreacted starting materials, may have polarities very similar to the desired product, making separation difficult.[3]
-
Crystallization Difficulties: Achieving crystalline material can be hampered by residual impurities or the selection of an inappropriate solvent system.[3]
II. Troubleshooting Guide: Common Purification Problems and Solutions
This section addresses common issues encountered during the purification of pyrrole-2,3-diones in a question-and-answer format, providing explanations for the proposed solutions.
A. Column Chromatography Issues
Question 1: My pyrrole-2,3-dione is streaking or tailing on the silica gel column, resulting in poor separation. What's happening and how can I fix it?
Answer: Streaking or tailing on a silica gel column is often due to strong interactions between your polar pyrrole-2,3-dione and the acidic silanol groups on the silica surface.[6] This can lead to broad peaks and poor resolution from impurities.
Troubleshooting Workflow: Column Chromatography
Caption: Troubleshooting workflow for streaking in column chromatography.
Detailed Solutions:
-
Mobile Phase Modification:
-
Add a Basic Modifier: To counteract the acidity of the silica gel, add a small amount of a base like triethylamine (Et₃N) or pyridine (0.1-1%) to your eluent.[6] This will compete with your compound for the acidic sites on the silica, reducing tailing.
-
Optimize Solvent System: Before running a large-scale column, use thin-layer chromatography (TLC) to find an optimal solvent system. An Rf value of 0.2-0.3 is generally ideal for good separation.[3] Consider using ternary solvent systems (e.g., hexane/ethyl acetate/dichloromethane) for better resolution.[3]
-
-
Stationary Phase Modification:
-
Switch to Alumina: For basic or acid-sensitive compounds, neutral or basic alumina can be a superior alternative to silica gel.[6]
-
Deactivate Silica Gel: You can prepare deactivated silica by making a slurry of the silica gel in your non-polar solvent containing triethylamine, then evaporating the solvent before packing the column.[6]
-
-
Technique Modification:
-
Minimize Contact Time: The longer your compound is on the column, the greater the chance for degradation or irreversible adsorption. Use flash chromatography with sufficient pressure to ensure a rapid elution.[3]
-
Question 2: My product is co-eluting with an impurity. How can I improve the separation?
Answer: Co-elution occurs when the polarity of your product and an impurity are very similar.
Solutions:
-
Gradient Elution: If the impurity is less polar, start with a less polar solvent system to elute it first, then gradually increase the polarity to elute your product.[3]
-
Pre-Chromatography Wash: If the impurity is more polar, you might be able to remove it by washing the crude product with a solvent in which your desired compound is insoluble but the impurity is soluble.[3]
-
Reverse-Phase Chromatography: If your pyrrole-2,3-dione is very polar, consider using reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase like water/acetonitrile or water/methanol.[6]
B. Recrystallization Issues
Question 3: I'm having difficulty inducing crystallization of my purified pyrrole-2,3-dione. What should I do?
Answer: Difficulty in crystallization can be due to several factors, including the choice of solvent, the presence of persistent impurities, or supersaturation.
Troubleshooting Workflow: Recrystallization
Caption: A logical troubleshooting guide for recrystallization challenges.
Detailed Solutions:
-
Solvent Selection: The ideal recrystallization solvent will dissolve your compound well at elevated temperatures but poorly at room temperature or below.[3] Conduct small-scale solubility tests with a range of solvents such as toluene, 2-propanol, ethanol, or solvent mixtures like ethyl acetate/hexanes to identify the optimal system.[1][3]
-
Inducing Nucleation:
-
Scratching: Gently scratch the inside of the flask at the solvent-air interface with a glass rod. The microscopic scratches on the glass can serve as nucleation sites for crystal growth.[3]
-
Seeding: If you have a small amount of the pure, crystalline product, add a single seed crystal to the cooled, saturated solution.[3]
-
-
Purity Considerations: For successful recrystallization, the purity of the crude material should ideally be above 80%. If significant impurities are present, it is often more effective to first perform a chromatographic purification and then recrystallize the partially purified material.[3]
C. Product Stability and Appearance
Question 4: My purified pyrrole-2,3-dione is colored (e.g., red, brown, or yellow), or it darkens over time. Is this a problem and can I fix it?
Answer: The color of pyrrole-2,3-diones can vary, with some reported as red or yellow solids.[1] However, darkening over time often indicates decomposition or the formation of colored, highly conjugated byproducts.[6] Pyrrole rings can be sensitive to air and light, leading to discoloration and the formation of polymeric impurities.[3]
Solutions:
-
Charcoal Treatment: Before the final recrystallization, you can dissolve your product in a suitable solvent and add a small amount of activated charcoal. The charcoal can adsorb colored impurities.[6] Be cautious, as this may also reduce your overall yield.[6]
-
Minimize Exposure to Air and Light: During purification and handling, work efficiently and, if possible, under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Proper Storage: Store the purified pyrrole-2,3-dione under an inert atmosphere, protected from light (e.g., in an amber vial), and at low temperatures.[3][6]
III. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should look for in my NMR spectrum after synthesis?
A1: Besides unreacted starting materials, common impurities can include:
-
Residual Solvents: Such as diethyl ether, ethyl acetate, hexanes, dichloromethane, and toluene from the reaction and purification steps.[3]
-
Furan Derivatives: In syntheses like the Paal-Knorr reaction, furan derivatives can be a common byproduct.[3] These may have similar polarities to your desired product.
-
Side-Reaction Products: Depending on the specific synthesis, you may have byproducts from undesired reaction pathways. A thorough understanding of the reaction mechanism is crucial for identifying these.
Q2: Can I use distillation to purify my pyrrole-2,3-dione?
A2: While distillation is a common purification technique for liquids, it may not be suitable for many pyrrole-2,3-diones, which are often solids with high boiling points.[1] High temperatures required for distillation could lead to decomposition. However, for some simpler, more volatile pyrrole derivatives, vacuum distillation at reduced pressure and moderate temperatures might be a viable option.[7][8]
Q3: My elemental analysis results are slightly off, but the NMR and mass spec look clean. What could be the issue?
A3: If your spectroscopic data is clean, slightly off elemental analysis could be due to:
-
Persistent Solvent: Even after drying, trace amounts of solvent can remain trapped in the crystal lattice.
-
Hygroscopic Nature: Some compounds can absorb moisture from the atmosphere.
-
Incomplete Combustion: Some heterocyclic compounds can be difficult to combust completely during elemental analysis.
Ensure your sample is thoroughly dried under high vacuum before submitting it for analysis.
IV. Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Slurry Preparation: In a beaker, create a slurry of silica gel in your chosen non-polar solvent.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve your crude pyrrole-2,3-dione in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed.
-
Elution: Add the eluent to the column and apply gentle pressure (e.g., with a hand pump or nitrogen line) to begin eluting your compound.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Dissolution: In a flask, add the crude or partially purified pyrrole-2,3-dione and a small amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To encourage the formation of large, pure crystals, do not disturb the flask during this cooling period.[6]
-
Maximizing Yield: Once the flask has reached room temperature, you can place it in an ice bath to maximize the precipitation of your product.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
V. References
-
Technical Support Center: Purification of Substituted 1H-Pyrrol-2(3H)-ones. Benchchem. Available at:
-
Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. Available at:
-
Troubleshooting common issues in the purification of tetrasubstituted pyrroles. Benchchem. Available at:
-
Request PDF | Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. ResearchGate. Available at:
-
Stepanova, E. E., et al. (2018). Annulation of 1H-pyrrole-2,3-diones by thioacetamide: an approach to 5-azaisatins. Beilstein Journal of Organic Chemistry, 14, 2336-2343. Available at:
-
Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity. Benchchem. Available at:
-
Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. ACG Publications. Available at:
-
Purification of crude pyrroles. US5502213A. Google Patents. Available at:
-
(PDF) Synthesis and Characterization of Pyrrolo [2, 3-f] Indole-3, 7-Dicarbonitriles. Available at:
-
Pyrrolidine‐2,3‐diones: Synthesis, Reactions and Biological Activity. ResearchGate. Available at:
-
Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. Available at:
-
Synthesis of 2,3-Disubstituted Pyrroles by Lewis Acid Promoted Cyclization of N-Sulfonyl Vinylogous Carbamates and Amides. NIH. Available at:
-
Process for the purification of crude pyrroles. EP0608688A1. Google Patents. Available at:
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ACG Publications - Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines [acgpubs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 8. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of 3-(1H-pyrrol-1-yl)aniline
Welcome to the technical support center for the synthesis of 3-(1H-pyrrol-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary insights to overcome common challenges encountered during the scale-up of this important chemical intermediate.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically achieved through cross-coupling reactions, can present challenges, especially when transitioning from small-scale to larger-scale production. This guide provides a structured approach to troubleshooting and optimizing the synthesis, with a focus on the widely used Buchwald-Hartwig amination.
Safety First: Handling this compound and Reagents
Before beginning any experimental work, it is crucial to be aware of the potential hazards associated with the chemicals involved.
-
This compound : This chemical is considered hazardous and can cause skin irritation, serious eye irritation, and respiratory irritation.[1]
-
Aniline : Aniline, a related compound, is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer.[2]
Always handle these chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] In case of exposure, immediately flush the affected area with plenty of water and seek medical attention.[1]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound, with a focus on the Buchwald-Hartwig amination as the primary synthetic route.
Problem 1: Low or No Product Yield
Possible Causes & Solutions
-
Inactive Catalyst: The palladium catalyst is the heart of the Buchwald-Hartwig reaction. Its activity can be compromised by exposure to air or moisture.
-
Solution: Use fresh, high-quality palladium precursors and ligands. If using a pre-catalyst, ensure it has been stored under an inert atmosphere. For reactions sensitive to air, assemble the reaction under a nitrogen or argon atmosphere using Schlenk techniques.
-
-
Inappropriate Ligand Choice: The choice of phosphine ligand is critical for a successful Buchwald-Hartwig amination.
-
Solution: For the coupling of anilines, sterically hindered biarylphosphine ligands such as BrettPhos or tBuXPhos are often effective.[4] If you are observing low yield, consider screening a panel of ligands to find the optimal one for your specific substrate.
-
-
Incorrect Base: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the aniline.
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. If your reaction is not proceeding, ensure your base is anhydrous and has been stored correctly.
-
-
Solvent Issues: The solvent must be anhydrous and capable of dissolving the reagents at the reaction temperature.
-
Solution: Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig reactions. Ensure your solvent is thoroughly dried before use. Degassing the solvent by sparging with an inert gas can also be beneficial.
-
Problem 2: Formation of Significant Byproducts
Possible Causes & Solutions
-
Hydrodehalogenation of the Aryl Halide: This side reaction, where the halogen on the aryl halide is replaced by a hydrogen atom, is a common issue.[5]
-
Solution: This can be caused by the presence of water or other protic impurities. Ensure all reagents and solvents are anhydrous. Using a slightly higher catalyst loading or a different ligand can sometimes suppress this side reaction.
-
-
Homocoupling of the Aryl Halide: The formation of biaryl impurities can compete with the desired C-N bond formation.
-
Solution: This is often a sign of a poorly optimized catalyst system. Changing the ligand or the palladium-to-ligand ratio can help. Lowering the reaction temperature may also reduce the rate of homocoupling relative to the desired amination.
-
-
Over-arylation of the Amine: In some cases, particularly with primary amines, diarylation can occur.
-
Solution: Using bulky ligands can sterically hinder the second arylation.[6] Adjusting the stoichiometry of the reactants, for instance, using a slight excess of the amine, can also minimize this byproduct.
-
Problem 3: Difficulty in Product Isolation and Purification
Possible Causes & Solutions
-
Product Solubility: The product may be soluble in the aqueous layer during workup.
-
Solution: Before discarding the aqueous layer, it's good practice to extract it one more time with a different organic solvent or to analyze a small sample by TLC or LC-MS to check for the presence of your product.[7]
-
-
Product Instability: The product might be sensitive to the acidic or basic conditions of the workup.
-
Solution: If you suspect your product is degrading, perform a small-scale stability test by exposing a sample of the crude reaction mixture to the workup conditions and monitoring for decomposition by TLC.[7] If instability is confirmed, a neutral workup or direct purification by column chromatography may be necessary.
-
-
Residual Palladium: Removing the palladium catalyst after the reaction can be challenging.
-
Solution: Several methods can be employed for palladium removal, including treatment with activated carbon, silica gel, or specialized scavengers. The choice of method will depend on the scale of your reaction and the required purity of the final product.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and versatile method is the Buchwald-Hartwig amination.[8][9][10] This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (or triflate) with an amine in the presence of a suitable base and phosphine ligand. For the synthesis of this compound, this would typically involve coupling 3-bromoaniline or 3-iodoaniline with pyrrole.
Q2: What are the key parameters to optimize for a successful Buchwald-Hartwig amination?
A2: The key parameters to optimize are:
-
Catalyst System: The choice of palladium precursor and, most importantly, the phosphine ligand.
-
Base: The strength and solubility of the base.
-
Solvent: The polarity and boiling point of the solvent.
-
Temperature: The reaction temperature can significantly influence the reaction rate and selectivity.
-
Reactant Stoichiometry: The ratio of the aryl halide to the amine.
Q3: Can I use a copper-based catalyst instead of palladium?
A3: Yes, copper-catalyzed N-arylation reactions, such as the Ullmann condensation, are also a viable option.[11] Modern Ullmann protocols often use ligands to facilitate the reaction under milder conditions than the traditional high-temperature methods. However, the Buchwald-Hartwig reaction is often preferred due to its broader substrate scope and generally milder reaction conditions.
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS). It is advisable to take aliquots from the reaction mixture at regular intervals to determine when the reaction has reached completion.
Q5: My crude NMR spectrum looks very messy. Does this mean my reaction failed?
A5: Not necessarily. A crude NMR spectrum can be misleading, especially if paramagnetic species (like residual palladium) are present, which can cause peak broadening.[7] It is always best to purify a small sample of your crude material by flash column chromatography and then obtain a clean NMR spectrum of the purified product to confirm its identity.
Experimental Workflow & Diagrams
General Procedure for Buchwald-Hartwig Amination
Below is a generalized experimental protocol for the synthesis of this compound.
Reaction Setup
Caption: Buchwald-Hartwig Amination Workflow
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig Catalytic Cycle
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Catalyst Loading | 0.1 - 5 mol% | Higher loadings may be needed for less reactive substrates. |
| Ligand-to-Metal Ratio | 1:1 to 2:1 | An excess of ligand can sometimes be beneficial. |
| Base | 1.2 - 2.5 equivalents | Must be in excess relative to the limiting reagent. |
| Concentration | 0.1 - 1.0 M | More concentrated reactions may be faster but can also lead to solubility issues. |
| Temperature | 60 - 120 °C | Dependent on the solvent and the reactivity of the substrates. |
References
- Fisher Scientific. (2023, September 5).
- AK Scientific, Inc. Safety Data Sheet: 3-Chloro-4-(1H-pyrrol-1-yl)aniline.
- Sigma-Aldrich. (2024, September 8).
- BenchChem. (2025).
- Wikipedia.
- Chemistry LibreTexts. (2023, June 30).
- ACS GCI Pharmaceutical Roundtable.
- Reddit. (2023, June 21).
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
- Organometallics. (2021, October 25). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities.
- Tokyo Chemical Industry Co., Ltd. 2-(1H-Pyrrol-1-yl)aniline.
- SIELC Technologies. (2018, May 17). 2-(1H-Pyrrol-1-yl)aniline.
- ResearchGate.
- Beilstein Journal of Organic Chemistry. (2024, September 2).
- New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
Sources
- 1. fishersci.com [fishersci.com]
- 2. nj.gov [nj.gov]
- 3. aksci.com [aksci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. How To [chem.rochester.edu]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Aniline Derivative Reactions
Welcome to the Technical Support Center for catalyst selection in aniline derivative reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of C-N bond formation and other cross-coupling reactions involving aniline derivatives. Here, we move beyond simple protocols to explain the "why" behind catalyst and condition selection, offering troubleshooting advice grounded in mechanistic principles and field-proven experience.
Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses fundamental questions regarding catalyst selection for reactions involving aniline derivatives, providing a solid starting point for experimental design.
Q1: What are the primary catalytic strategies for synthesizing aniline derivatives via C-N bond formation, and how do I choose between them?
A1: The three most prominent strategies are Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann condensation, and Nickel-catalyzed amination. The choice depends on factors like cost, substrate scope, functional group tolerance, and reaction conditions.[1]
-
Buchwald-Hartwig Amination (Palladium): This is arguably the most versatile and widely used method due to its broad substrate scope and high functional group tolerance.[2] It is often the first choice for complex pharmaceutical intermediates. However, palladium catalysts can be expensive.
-
Ullmann Condensation (Copper): As one of the oldest methods for C-N bond formation, it is a cost-effective alternative to palladium.[1] Traditionally, it required harsh reaction conditions (high temperatures), but modern ligand development has enabled milder protocols.[3][4] It can be particularly useful for large-scale synthesis where cost is a major factor.
-
Nickel-Catalyzed Amination: This approach is gaining popularity as a more economical alternative to palladium, especially for activating less reactive aryl chlorides.[1][5][6][7] Recent advancements, including photoredox catalysis, have expanded its utility and allowed for milder reaction conditions.[5][6][7]
Below is a decision-making workflow to guide your initial selection:
Caption: Troubleshooting Workflow for Low Yields.
Issue 2: Catalyst Deactivation in Nickel-Catalyzed Reactions
Q: My nickel-catalyzed Suzuki-Miyaura reaction with an aniline derivative is stalling at low conversion. How can I identify and prevent catalyst deactivation?
A: Catalyst deactivation is a known challenge in nickel catalysis. Unlike palladium systems, Ni(0) and its intermediates can be more susceptible to various deactivation pathways.
-
The Cause: One common deactivation pathway is the dimerization of the Ni(II)-aryl intermediate, which forms a catalytically inactive species. [8][9]This can be promoted by the ancillary ligand itself. [9]Another issue can be the slow regeneration of the active Ni(0) catalyst.
-
The Solution:
-
Ligand Modification: The design of the ligand is crucial. Ligands that prevent the formation of dimeric species can enhance catalyst stability.
-
Additives: In some cases, the addition of Lewis acids or bases can help stabilize the active catalytic species and prevent deactivation. [8]However, their effect can be system-dependent and may not always be beneficial. [8] 3. Reaction Monitoring: Carefully monitoring the reaction by techniques like NMR can help identify the formation of off-cycle species. [8]This information can then be used to rationally adjust the reaction conditions.
-
Alternative Catalytic Cycles: For some transformations, exploring alternative catalytic cycles, such as those involving photoredox catalysis, can provide a milder pathway and avoid high-energy intermediates that may be prone to deactivation. [5][6][7]A dual photoredox and nickel catalysis approach has been shown to be effective for the amination of aryl halides with anilines at room temperature. [5][6][7]
-
Issue 3: Poor Reproducibility in Ullmann Condensation
Q: I am struggling with poor reproducibility in my copper-catalyzed Ullmann condensation of an aniline with an aryl bromide. What factors should I investigate?
A: The Ullmann reaction, particularly in its traditional form, can be sensitive to several factors, leading to reproducibility issues.
-
The Cause:
-
Copper Source and Activation: The activity of the copper catalyst can vary significantly depending on its source, purity, and method of preparation (in the case of "activated" copper powder). [4] 2. Ligand Effects: Ligandless Ullmann reactions often require very high temperatures. The presence of a suitable ligand can dramatically accelerate the reaction and allow for milder conditions. [3][10] 3. Solvent and Base: High-boiling polar solvents like DMF or NMP are traditionally used, but they can be difficult to remove and may participate in side reactions. [4]The choice of base is also critical.
-
Atmosphere: While less sensitive than palladium catalysis, exposure to oxygen can still impact the catalytic cycle.
-
-
The Solution:
-
Use a Well-Defined Catalyst System: Employ a commercially available, well-defined copper(I) salt (e.g., CuI) in combination with a proven ligand. N,N'-diaryldiamine or picolinohydrazide ligands have shown great promise in enabling room-temperature couplings. [3] 2. Systematic Optimization: Screen a matrix of ligands, solvents, and bases. Recent studies have highlighted the beneficial effects of alcohol-based solvent systems with mild inorganic bases like K₂CO₃. [3] 3. Inert Atmosphere: While some modern protocols are more robust, it is good practice to run the reaction under an inert atmosphere to ensure reproducibility.
-
Purity of Reagents: Ensure that the aryl halide, aniline, and solvent are pure and dry, as impurities can poison the catalyst.
-
Section 3: Data and Protocols
To facilitate experimental design and comparison, this section provides quantitative data and detailed experimental protocols.
Comparative Catalyst Performance Data
The following table summarizes typical reaction conditions and outcomes for different catalytic systems in the coupling of 4-chloroanisole with aniline. This data is illustrative and optimal conditions will vary with the specific substrates.
| Catalyst System | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Palladium | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu (1.2) | Toluene | 100 | 12 | >95 | Generic Conditions |
| Nickel | NiCl₂(glyme) (5) | dtbbpy (10) | K₃PO₄ (2) | Dioxane | 120 | 24 | ~85 | Generic Conditions |
| Copper | CuI (5) | Phenanthroline (10) | K₂CO₃ (2) | DMF | 150 | 24 | ~70 | [4] |
| Photoredox/Ni | NiBr₂·diglyme (10) | dtbbpy (10) | DBU (2) | DMA | RT | 12 | ~90 | [5][6][7] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride
This protocol provides a starting point for the palladium-catalyzed coupling of an aryl chloride with an aniline derivative using a dialkylbiaryl phosphine ligand.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%), the aryl chloride (1.0 mmol, 1.0 equiv), and the base (e.g., NaOtBu, 1.2 mmol, 1.2 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Addition of Reagents: Under a positive pressure of argon, add the aniline derivative (1.2 mmol, 1.2 equiv) and the solvent (e.g., toluene, 2 mL).
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 h).
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite, washing with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of an Unprotected ortho-Bromoaniline
This protocol is adapted for challenging substrates where catalyst inhibition is a concern. [11]
-
Reaction Setup: In a nitrogen-flushed glovebox, combine the ortho-bromoaniline derivative (1.0 mmol, 1.0 equiv), the boronic ester (1.5 mmol, 1.5 equiv), the palladium catalyst (e.g., CataCXium A Pd G3, 2 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv) in a reaction vial.
-
Solvent Addition: Add the solvent (e.g., 2-MeTHF, 0.1 M) to the vial.
-
Reaction: Seal the vial and heat the reaction mixture at the desired temperature (e.g., 80 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography. [12]
-
Section 4: Mechanistic Insights
Understanding the catalytic cycles is paramount for rational troubleshooting and optimization.
The Buchwald-Hartwig Amination Cycle
The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) cycle. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The aniline coordinates to the Pd(II) complex, and the base facilitates its deprotonation to form a palladium amide.
-
Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the desired arylated aniline and regenerating the Pd(0) catalyst.
Caption: Simplified Buchwald-Hartwig Catalytic Cycle.
References
- Zhu, D.-L., Li, J., Young, D. J., Wang, Y., & Li, H.-X. (2023). Visible-light-initiated nickel-catalyzed amination of aryl halides using thioxanthen-9-one as a photocatalyst. Organic Chemistry Frontiers. [Link]
- Visible-light-initiated nickel-catalyzed amination of aryl halides using thioxanthen-9-one as a photoc
- Zhu, D.-L., Li, J., Young, D. J., Wang, Y., & Li, H.-X. (2023). Visible-light-initiated nickel-catalyzed amination of aryl halides using thioxanthen-9-one as a photocatalyst. Organic Chemistry Frontiers. DOI:10.1039/D3QO00545C. [Link]
- Photochemical Synthesis of Anilines via Ni-Catalyzed Coupling of Aryl Halides with Ammonium Salts.
- Buchwald–Hartwig amin
- Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv. [Link]
- Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of C
- Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. [Link]
- Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
- Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
- Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. Industrial & Engineering Chemistry Research. [Link]
- Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]
- Preformed Pd(II)
- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W
- Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
- Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]
- Buchwald-Hartwig Amin
- Ullmann Reaction. Organic Chemistry Portal. [Link]
- Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. NIH. [Link]
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- Anilines: Reactions, Reaction Mechanisms and FAQs. Allen. [Link]
- Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Books. [Link]
- How to approach choosing reaction conditions for Suzuki?. Reddit. [Link]
- Reactions of Aniline. Chemistry Steps. [Link]
- Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. DSpace@MIT. [Link]
- Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
- Ullmann condens
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
- Troubleshooting Ullmann Couplint. Reddit. [Link]
- Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. RSC Advances. [Link]
- Mechanism of the Ullmann Condensation. The Journal of Organic Chemistry. [Link]
- Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. PMC. [Link]
- Rank the following substituted anilines from most basic to least basic. Pearson. [Link]
- Mechanistic Insights into the B(C6F5)3‑Initiated Aldehyde−Aniline− Alkyne Reaction To Form Substituted Quinolines.
- Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. ACS Omega. [Link]
- Cross-coupling strategies for aniline synthesis a, Anilines are....
- Aniline degradation by electrocatalytic oxidation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Visible-light-initiated nickel-catalyzed amination of aryl halides using thioxanthen-9-one as a photocatalyst - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Visible-light-initiated nickel-catalyzed amination of aryl halides using thioxanthen-9-one as a photocatalyst | CoLab [colab.ws]
- 7. Visible-light-initiated nickel-catalyzed amination of aryl halides using thioxanthen-9-one as a photocatalyst - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to 3-(1H-pyrrol-1-yl)aniline and Other Functionalized Anilines for Advanced Research
Introduction: The Aniline Scaffold in Modern Chemistry
The aniline moiety, a simple benzene ring bearing an amino group, is one of the most fundamental building blocks in organic chemistry. Its derivatives are ubiquitous, forming the core of countless pharmaceuticals, agrochemicals, dyes, and advanced polymeric materials.[1] The reactivity of the aromatic ring and the nucleophilic and basic nature of the amino group make aniline a versatile scaffold for chemical modification. However, these same properties can also be a source of challenges, including metabolic instability or toxicity in drug candidates.[2][3]
This guide provides an in-depth comparison of 3-(1H-pyrrol-1-yl)aniline , a unique functionalized aniline, against other representative aniline derivatives. By exploring the synthesis, physicochemical properties, and potential applications of this molecule, we aim to provide researchers, particularly those in drug development, with a clear understanding of its distinct characteristics. The pyrrole ring, a privileged heterocyclic structure in medicinal chemistry[4][5], imparts specific steric and electronic features to the aniline core, setting it apart from anilines functionalized with simple electron-donating or withdrawing groups. Through objective comparison and supporting data, this guide will illuminate the strategic advantages of employing this compound in complex molecular design.
I. Synthetic Strategies: Accessing the Scaffolds
The accessibility of a chemical scaffold is paramount for its widespread use in research and development. Here, we compare the primary synthetic routes to this compound with the general, modern methodologies used for other functionalized anilines.
A. Synthesis of this compound via Paal-Knorr Pyrrole Synthesis
A direct and efficient method for constructing the N-aryl pyrrole motif is the Paal-Knorr synthesis . This classic condensation reaction involves a 1,4-dicarbonyl compound reacting with a primary amine.[6][7][8] For this compound, the reaction proceeds between m-phenylenediamine (1,3-diaminobenzene) and a succinaldehyde precursor, such as 2,5-dimethoxytetrahydrofuran, which hydrolyzes in situ under acidic conditions.
The mechanism involves an initial nucleophilic attack by one of the amine groups on a protonated carbonyl, forming a hemiaminal.[9] This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[6][9] The use of one equivalent of the diamine favors the mono-substituted product.
Experimental Protocol: Microwave-Assisted Paal-Knorr Synthesis
-
Reaction Setup: In a 10 mL microwave vial, combine m-phenylenediamine (1.0 mmol, 108.1 mg) and 2,5-dimethoxytetrahydrofuran (1.1 mmol, 145.3 mg).
-
Solvent and Catalyst: Add 3 mL of glacial acetic acid as both the solvent and catalyst.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 15 minutes.
-
Work-up: After cooling, pour the reaction mixture into 50 mL of ice-cold water and neutralize with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
Caption: Workflow for Paal-Knorr Synthesis.
B. General Synthesis of Functionalized Anilines: Buchwald-Hartwig Amination
While the classical synthesis of anilines involves the reduction of nitroarenes, modern chemistry heavily relies on more versatile and functional-group-tolerant methods.[10] The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the palladium-catalyzed cross-coupling of an aryl halide (or triflate) with an amine.[11][12] This reaction's significance lies in its exceptionally broad scope and milder conditions compared to older methods like the Ullmann condensation.[10][12] It is now a cornerstone reaction in the pharmaceutical industry.[11]
The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-aryl amine and regenerate the Pd(0) catalyst.
Experimental Protocol: General Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and a phosphine ligand (e.g., Xantphos, 0.04 mmol).
-
Reagents: Add the amine (1.2 mmol) and a base (e.g., Cs₂CO₃, 1.5 mmol).
-
Solvent and Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen). Add 5 mL of an anhydrous solvent (e.g., toluene or dioxane).
-
Heating: Heat the reaction mixture at 80-110°C for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through celite.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Sources
- 1. echemi.com [echemi.com]
- 2. cresset-group.com [cresset-group.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. rgmcet.edu.in [rgmcet.edu.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Electrochemical Properties of 3-(1H-pyrrol-1-yl)aniline and Other Key Monomers
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of conductive polymers, the selection of the monomer is a critical determinant of the final polymer's electrochemical characteristics. This guide provides an in-depth, objective comparison of the electrochemical properties of 3-(1H-pyrrol-1-yl)aniline against other widely used monomers, namely aniline and pyrrole. By presenting supporting experimental data and detailed methodologies, this document aims to equip researchers with the necessary insights to make informed decisions in the design and synthesis of novel conductive materials for applications ranging from biosensors to organic electronics.
Introduction: The Significance of Monomer Structure in Conductive Polymers
Conductive polymers, with their unique combination of polymeric properties and electronic conductivity, have emerged as a cornerstone of modern materials science. The electrochemical behavior of these materials is intrinsically linked to the structure of the monomeric units from which they are synthesized. The ease of oxidation, the stability of the resulting polymer, and its ultimate conductivity are all dictated by the electronic and steric effects inherent in the monomer's molecular architecture.
This compound is a heterocyclic aromatic amine that uniquely combines the structural features of both aniline and pyrrole. This hybrid structure presents an intriguing platform for the development of conductive polymers with potentially novel properties. This guide will dissect the electrochemical nuances of this monomer in comparison to its parent constituents, aniline and pyrrole, as well as other relevant aniline derivatives.
Comparative Electrochemical Analysis
The electrochemical properties of monomers are typically evaluated through techniques such as cyclic voltammetry (CV), which provides information on oxidation and reduction potentials, and electrochemical impedance spectroscopy (EIS), which probes the conductivity and interfacial properties of the resulting polymer films.
Oxidation Potential: The Gateway to Polymerization
The onset oxidation potential of a monomer is a crucial parameter as it dictates the energy required to initiate electropolymerization. A lower oxidation potential is generally desirable as it implies easier polymerization and potentially less degradation of the polymer during synthesis.
| Monomer | Onset Oxidation Potential (V vs. Ag/AgCl) | Key Observations |
| Aniline | ~0.8 V[1] | The oxidation of aniline to its radical cation is the initial step in the formation of polyaniline. This potential can be influenced by the pH of the electrolyte. |
| Pyrrole | ~0.6 - 0.7 V | Pyrrole generally exhibits a lower oxidation potential than aniline, making it easier to polymerize electrochemically. |
| This compound | Estimated to be between that of aniline and pyrrole | The presence of the electron-rich pyrrole ring is expected to lower the oxidation potential compared to aniline. However, the aniline moiety's influence makes it likely higher than that of pure pyrrole. Direct experimental data for the unmodified monomer is not readily available in the reviewed literature, but studies on derivatives suggest a complex redox behavior.[2] |
| Substituted Anilines | Varies significantly with substituent | Electron-donating groups (e.g., -CH3, -OCH3) generally lower the oxidation potential, while electron-withdrawing groups (e.g., -NO2, -Cl) increase it.[3][4] |
Causality Behind Experimental Choices: The choice of a non-aqueous electrolyte like acetonitrile with a supporting electrolyte such as tetrabutylammonium perchlorate (TBAP) is common for determining intrinsic monomer oxidation potentials. This is to avoid the complexities of proton-coupled electron transfer and solvent oxidation that can occur in aqueous media.
Polymer Conductivity: The Measure of Performance
The electrical conductivity of the resulting polymer is a primary measure of its performance in electronic applications. This property is highly dependent on the polymer's structure, doping level, and morphology.
| Polymer | Typical Conductivity (S/cm) | Key Factors Influencing Conductivity |
| Polyaniline (PANI) | 10⁻¹ to 10²[5] | Highly dependent on the doping level (protonation) and the oxidation state (emeraldine salt being the most conductive). The choice of dopant acid also plays a significant role.[6] |
| Polypyrrole (PPy) | 10⁰ to 10³ | Generally exhibits higher conductivity than PANI. The nature of the counter-ion incorporated during electropolymerization is a critical factor. |
| Poly(this compound) | Not extensively reported | The conductivity is expected to be influenced by the contributions of both aniline and pyrrole units in the polymer chain. Copolymerization of aniline and pyrrole has been shown to produce materials with conductivities that can be tailored by the monomer feed ratio.[7][8] |
| Poly(aniline-co-pyrrole) | 10⁻⁵ to 10¹[7][8] | The conductivity is not a simple average of the homopolymers and is highly dependent on the copolymer composition and morphology. |
Expertise & Experience: In practice, achieving high conductivity in polyaniline requires careful control of the synthesis conditions to ensure the formation of the desired emeraldine salt form and to minimize over-oxidation, which leads to a non-conductive pernigraniline state. For polypyrrole, the choice of a large, immobile counter-ion can lead to more stable and higher conductivity films.
Electrochemical Stability: The Key to Longevity
The long-term performance of a conductive polymer is dictated by its electrochemical stability, which is its ability to retain its electrochemical properties over repeated redox cycling.
| Polymer | Electrochemical Stability | Common Degradation Mechanisms |
| Polyaniline (PANI) | Moderate | Susceptible to degradation at high positive potentials (over-oxidation) and in neutral or alkaline media. The quinoid imine units are prone to hydrolysis. |
| Polypyrrole (PPy) | Good | Generally more stable than PANI, especially in neutral aqueous solutions. However, it can also undergo irreversible oxidation at very high potentials. |
| Poly(this compound) | Expected to be influenced by both monomer units | The stability will likely be a complex function of the copolymer structure. The pyrrole units may impart enhanced stability compared to pure PANI. |
Trustworthiness: To ensure the reliability of stability studies, it is crucial to perform extended cycling experiments (e.g., hundreds or thousands of cycles) and to characterize the polymer film before and after cycling using techniques like FTIR and SEM to identify any structural or morphological changes.
Experimental Protocols
To facilitate reproducible research, this section provides detailed, step-by-step methodologies for the electrochemical characterization of these monomers.
Electropolymerization via Cyclic Voltammetry
This protocol describes the general procedure for the electropolymerization of the monomers onto a working electrode.
Materials:
-
Working Electrode (e.g., Glassy Carbon, Platinum, or ITO-coated glass)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
Potentiostat/Galvanostat
-
Electrochemical Cell
-
Monomer of interest (Aniline, Pyrrole, or this compound)
-
Supporting Electrolyte Solution (e.g., 0.1 M TBAP in acetonitrile for non-aqueous studies, or 1 M H₂SO₄ for aqueous studies)
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry to a mirror finish, then sonicate in deionized water and ethanol to remove any residual particles.
-
Cell Assembly: Assemble the three-electrode cell with the polished working electrode, reference electrode, and counter electrode.
-
Electrolyte Preparation: Prepare the electrolyte solution containing the monomer at a typical concentration of 0.1 M and the supporting electrolyte.
-
Deoxygenation: Purge the electrolyte solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the polymerization process.
-
Cyclic Voltammetry: Perform cyclic voltammetry by sweeping the potential between a defined range (e.g., -0.2 V to 1.2 V vs. Ag/AgCl for aniline in acidic media) for a set number of cycles (typically 10-20 cycles).[9] The growth of the polymer film can be observed by the increase in the peak currents with each cycle.
-
Film Rinsing: After polymerization, gently rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer and loosely bound oligomers.
Workflow for Comparative Electrochemical Analysis
Caption: Workflow for the comparative electrochemical analysis of monomers.
Molecular Structure and Electropolymerization Pathway
The structure of the monomer directly influences the mechanism of electropolymerization and the resulting polymer architecture.
Caption: Simplified electropolymerization pathways of aniline, pyrrole, and this compound.
Authoritative Grounding: The electropolymerization of both aniline and pyrrole proceeds via an oxidative coupling mechanism involving the formation of radical cations.[10] For this compound, polymerization can potentially occur through coupling at the aniline ring, the pyrrole ring, or a combination of both, leading to a more complex polymer structure.
Conclusion and Future Outlook
This guide has provided a comparative overview of the electrochemical properties of this compound in the context of aniline and pyrrole. While direct, comprehensive experimental data for this compound remains somewhat limited in the current literature, the available information and comparisons with related structures allow for informed predictions of its behavior.
The unique hybrid structure of this compound suggests that its corresponding polymer could offer a compelling balance of the properties of both polyaniline and polypyrrole. Future research should focus on the detailed experimental characterization of poly(this compound) to fully elucidate its electrochemical properties and unlock its potential in various applications. The protocols and comparative data presented herein provide a solid foundation for such investigations.
References
- A simple method to fabricate poly(aniline-co-pyrrole)
- Cyclic voltammograms (20 cycles) during electropolymerization of aniline on the Pt wire electrode in 1 M H2SO4 solution containing 0.
- Computational electrochemistry: aqueous one-electron oxidation potentials for substituted anilines.
- Electropolymerization of Pyrrole-Based Ionic Liquids on Selected Wireless Bipolar Electrodes.
- Physicochemical and morphological properties of poly (aniline-co-pyrrole).
- Electropolymerization of Pyrrole and Characteriz
- Electropolymerization of pyrrole and characteriz
- Periodate Oxidation of Aromatic Amines: Studies on the Role of Substituents and Linear Free Energy Rel
- shows a typical cyclic voltammetry CV of aniline polymerized on platinum at a scan r
- Electropolymerization of aniline monomer and effects of synthesis conditions on the characteristics of synthesized polyaniline thin films.
- (A) Cyclic voltammetry responses of (3-(1H-pyrrol-1-yl)propanamido)...
- Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values.
- Electropolymerization of a New Diketopyrrollopyrrole Derivative into Inherent Chiral Polymer Films.
- Electrochemical synthesis of electroconducting polymers.
- (A) Polymerisation of 3-(1H-pyrrol-1-yl)propanamidoferrocene (2) and...
- Polymers conductivity.
- Preparation of pyrrole-aniline copolymer nanowires and their electrochemical performance.
- Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values.
- 2-(1H-Pyrrol-3-yl)aniline.
- This compound, 97%, Thermo Scientific.
- Electrochemical behaviour and electrochemical polymeriz
- Synthesis and Characterization of Some Conducting Polymers and Their Complexed Compounds.
- 2-(1H-pyrrol-1-yl)aniline.
- 6025-60-1|2-(1H-Pyrrol-1-yl)aniline.
- Influence of Doping on Electrical and Optical Properties of Conductive Polypyrrole-Co-Poly(pyrrole-3-Carboxylic Acid) Copolymer.
- 2-(1H-Pyrrol-1-yl)aniline.
- 2-(1H-Pyrrol-1-yl)aniline.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. truhlar.chem.umn.edu [truhlar.chem.umn.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pp.bme.hu [pp.bme.hu]
- 7. A simple method to fabricate poly(aniline-co-pyrrole) with highly improved electrical conductivity via pre-polymerization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchspace.csir.co.za [researchspace.csir.co.za]
- 9. researchgate.net [researchgate.net]
- 10. Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to Aniline Derivatives in Drug Discovery
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Aniline Scaffold - A Cornerstone of Modern Medicinal Chemistry
Aniline and its derivatives represent a cornerstone in the landscape of drug discovery and development.[1] Their versatile structure, an amino group attached to a benzene ring, serves as a fundamental building block, or "privileged scaffold," for an extensive array of active pharmaceutical ingredients (APIs).[2][3] From early analgesics like acetanilide to modern targeted therapies, the aniline moiety has been instrumental.[4][5] Its reactivity and structural characteristics make it an ideal starting point for synthesizing diverse molecular architectures capable of interacting with a wide range of biological targets.[3][5]
However, the journey from a simple aniline derivative to a viable drug candidate is fraught with challenges. The same reactivity that makes aniline a versatile precursor also presents hurdles in synthesis and can be associated with toxicity.[6][7] The nature and position of substituents on the aniline ring profoundly influence not only the synthetic route but also the compound's physicochemical properties, biological activity, and safety profile.[8]
This guide provides a comparative analysis of aniline derivatives, designed to empower researchers in medicinal chemistry. We will dissect key synthetic strategies, explore characterization methodologies, and compare biological activities and toxicological profiles. By explaining the causality behind experimental choices and grounding our discussion in quantitative data, this guide aims to facilitate a more rational and efficient approach to the design and development of next-generation therapeutics based on the aniline scaffold.
Synthesis of Aniline Derivatives: A Comparative Overview of Strategic Routes
The selection of a synthetic route is a critical decision in the drug development pipeline, directly impacting yield, purity, cost, and scalability.[2] Three predominant methods for synthesizing aniline derivatives are the catalytic reduction of nitroarenes, Buchwald-Hartwig amination, and the Ullmann condensation. The choice is often a trade-off between substrate scope, functional group tolerance, and reaction conditions.
-
Catalytic Reduction of Nitroarenes: This is a classic, high-yielding, and atom-economical method. It is particularly effective for producing anilines from their corresponding nitro precursors. However, it can be sensitive to other reducible functional groups within the molecule.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers excellent functional group tolerance and broad substrate scope, allowing for the formation of C-N bonds from aryl halides or triflates. It is a powerful tool for late-stage functionalization.
-
Ullmann Condensation: A copper-catalyzed method that, like Buchwald-Hartwig, couples aryl halides with amines. While historically requiring harsh reaction conditions, modern advancements have made it a more viable option, particularly for large-scale synthesis.
Performance Comparison of Synthetic Methods
The following table summarizes typical performance data for these three widely employed methods, illustrating the trade-offs involved in selecting a synthetic strategy.
| Aniline Derivative | Synthetic Method | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxyaniline | Catalytic Reduction | Raney Nickel, H₂ | Methanol | 50-120 | 2-4 | >98 | [2] |
| 4-Methoxyaniline | Buchwald-Hartwig | Pd(OAc)₂, P(t-Bu)₃ | Toluene | 80 | 2 | 98 | [2] |
| 4-Phenylaniline | Ullmann Condensation | CuI, Ligand | Dioxane | 110 | 24 | ~90 | N/A |
Diagram: Synthetic & Characterization Workflow
The synthesis of an aniline derivative is a systematic process, beginning with the selection of an appropriate reaction and culminating in rigorous characterization to confirm structure and purity.
Caption: A typical workflow for the synthesis, purification, and characterization of aniline derivatives.
Experimental Protocol: Catalytic Reduction of p-Chloronitrobenzene
This protocol provides a robust method for synthesizing p-chloroaniline, a common intermediate. The causality behind this choice is its high efficiency and the relative stability of the chloro-group under these hydrogenation conditions.
Objective: To synthesize p-chloroaniline from p-chloronitrobenzene via catalytic hydrogenation.
Materials:
-
p-Chloronitrobenzene
-
Palladium on carbon (10 mol%)
-
Ethanol
-
Hydrogen source (balloon or Parr hydrogenator)
-
Celite
Procedure:
-
Reaction Setup: In a flask suitable for hydrogenation, dissolve p-chloronitrobenzene (1.0 eq) in ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (typically 5-10 mol%) to the solution.
-
Hydrogenation: Securely attach a hydrogen-filled balloon or place the flask in a Parr hydrogenator. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitoring: Monitor the reaction's progress periodically using Thin Layer Chromatography (TLC) until the starting material is fully consumed.[2]
-
Catalyst Removal: Upon completion, filter the reaction mixture through a pad of celite to carefully remove the palladium catalyst. This step is crucial as palladium can be pyrophoric.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the resulting p-chloroaniline by recrystallization or column chromatography to obtain a product of high purity.
-
Characterization: Confirm the identity and purity of the final product using NMR, IR, and MS analysis.
Spectroscopic and Physicochemical Characterization
Unambiguous characterization is a non-negotiable step in drug development, ensuring the synthesized molecule's identity, purity, and stability.[9] A combination of spectroscopic techniques provides a complete structural picture.
-
Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR provide the definitive structural framework, revealing the chemical environment of each atom.[9]
-
Infrared (IR) Spectroscopy: This technique is invaluable for identifying key functional groups. For anilines, characteristic N-H stretching bands (typically 3300-3500 cm⁻¹) and C-N stretching bands are diagnostic.[9]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides structural clues through fragmentation patterns.[9]
-
UV-Vis Spectroscopy: The electronic transitions in aniline derivatives are sensitive to substitution. Electron-donating groups on the ring cause a bathochromic (red) shift in absorbance, while electron-withdrawing groups cause a hypsochromic (blue) shift.[10]
Comparative Spectroscopic Data
| Derivative Type | Substituent | Effect on ¹H NMR (NH₂) | Effect on IR (N-H stretch) | Effect on UV-Vis (λmax) |
| Electron-Donating | -OCH₃, -CH₃ | Shifts upfield (lower ppm) | Lower frequency | Red shift (longer λ) |
| Unsubstituted | -H | Baseline | ~3400 cm⁻¹ | ~230 nm (in ethanol)[10] |
| Electron-Withdrawing | -NO₂, -Cl | Shifts downfield (higher ppm) | Higher frequency | Blue shift (shorter λ) |
Comparative Biological Activity and Structure-Activity Relationships (SAR)
Aniline derivatives exhibit a vast spectrum of biological activities, making them a fertile ground for drug discovery.[1] Their efficacy is highly dependent on the specific substitutions on the aniline scaffold.
Diagram: Intrinsic Apoptosis Pathway
Many cytotoxic aniline derivatives exert their effect by inducing programmed cell death, or apoptosis. Understanding the underlying signaling pathway is crucial for mechanism-of-action studies.
Caption: Simplified intrinsic apoptosis pathway often targeted by cytotoxic aniline derivatives.[1]
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies are essential for rational drug design, creating mathematical models that correlate a compound's chemical structure with its biological activity.[11][12] For aniline derivatives, key descriptors influencing activity include:
-
Lipophilicity (logP): Affects the compound's ability to cross cell membranes.[13][14]
-
Electronic Properties (Hammett parameters): The electron-donating or withdrawing nature of substituents can dictate target interaction.[15]
-
Steric Factors (van der Waals volume): The size and shape of the molecule influence its fit into a binding pocket.[13][15]
QSAR models have been successfully used to predict properties like the lipophilicity, toxicity, and anti-HIV-1 action of various aniline derivatives.[11]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is a standard colorimetric assay for assessing the cytotoxic effect of a compound on cancer cell lines.
Objective: To determine the concentration of an aniline derivative that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Cancer cell line (e.g., A549 lung cancer)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Aniline derivative stock solution (in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the aniline derivative in the cell culture medium. Replace the old medium with the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for another 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value.[1]
Comparative Toxicity Profile
While indispensable, anilines are not without their challenges, primarily related to toxicity.[6] The primary toxic effect of many aniline compounds is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[8] Furthermore, metabolic activation can lead to reactive intermediates that cause oxidative stress and potential carcinogenicity.[8][16]
The pharmacokinetic and toxicological profiles are highly dependent on the substitution pattern. For instance, the presence of a methyl group at the C2-position of the aniline ring can suppress the metabolic rate, potentially altering the toxicity profile compared to other isomers.[17][18]
Comparative Acute Oral Toxicity in Rats
A comparative analysis of acute toxicity, measured by the median lethal dose (LD₅₀), provides a clear illustration of how ring substitution modifies the toxicological profile. A lower LD₅₀ value indicates higher acute toxicity.
| Compound | CAS Number | Oral LD₅₀ (Rat) (mg/kg) | Relative Toxicity |
| Aniline | 62-53-3 | 250 - 442 | Highest |
| 4-Chloroaniline | 106-47-8 | 300 | High |
| 4-Ethoxyaniline | 156-43-4 | 540 | Moderate |
| 4-Nitroaniline | 100-01-6 | 750 | Lowest |
| Data sourced from BenchChem.[8] |
This data clearly shows that substituents have a profound impact on acute toxicity, with the order being Aniline > 4-Chloroaniline > 4-Ethoxyaniline > 4-Nitroaniline.[8] This understanding is vital for prioritizing lead compounds and designing safer analogues. Toxicity studies are typically conducted following standardized guidelines, such as the OECD Test Guideline 423 (Acute Toxic Class Method).[8]
Conclusion and Future Perspectives
The aniline scaffold remains a remarkably versatile and valuable platform in drug discovery. This guide has demonstrated that a successful drug development campaign hinges on a comparative and rational understanding of the interplay between synthesis, structure, activity, and toxicity. The choice of synthetic route can dramatically affect efficiency, while subtle changes in substitution can profoundly alter a molecule's biological and toxicological profile.
The future of aniline-based drug design lies in leveraging this understanding. The strategic use of modern synthetic methods like cross-coupling reactions will continue to expand the accessible chemical space. Furthermore, the integration of computational tools, such as QSAR and in silico pharmacokinetic modeling, will be paramount in predicting the properties of novel derivatives, thereby reducing late-stage attrition. By carefully fine-tuning pharmacological properties through strategic chemical modifications, researchers can mitigate toxicities and enhance bioavailability and target selectivity, paving the way for safer and more effective aniline-based medicines.[6]
References
- Aniline - Wikipedia. Wikipedia. [Link]
- Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds) - PubMed. PubMed. [Link]
- Aniline in Pharmaceuticals: A Precursor for Essential Medicines. [Link]
- Can Aniline Be Used In Drug Development? - Knowledge - Bloom Tech. Bloom Tech. [Link]
- Quantitative Structure-Activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds) | Request PDF - ResearchGate.
- Aniline in Pharmaceuticals: A Found
- Aniline replacement in drug-like compounds - Cresset Group. Cresset Group. [Link]
- Synthesis and spectroscopic properties of aniline tetramers.
- Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC - NIH. NIH. [Link]
- Aluminum-catalyzed efficient synthesis of anilides by the acylation of aryl amines under ultrasonic conditions - Taylor & Francis Online. Taylor & Francis Online. [Link]
- Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in R
- Study of Quantitative Structure-Activity Relationship (QSAR) of Diarylaniline Analogues as in Vitro Anti-HIV-1 Agents in - Chemical Methodologies. Chemical Methodologies. [Link]
- Studies of Aniline and it's Derivatives on Various Organ Systems: A Mini Review. [Link]
- Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Publishing. RSC Publishing. [Link]
- Quantitative structure-activity relationships (QSAR)
- Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in R
- US5130443A - Process for the preparation of anilides - Google Patents.
- UV-vis, IR and 1H NMR spectroscopic studies of some mono- and bis-azo-compounds based on 2,7-dihydroxynaphthalene and aniline deriv
- [Comparative ability of three aniline derivatives to alter biotransformation enzymes in r
- A brief review on aniline and its derivatives - ResearchGate.
- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC - PubMed Central. PubMed Central. [Link]
- Synthesis, Characterization, Biological Evaluation, And In Silico Study Of Aniline Deriv
- (PDF) Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors - ResearchGate.
- Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. [Link]
- Anilides – Knowledge and References - Taylor & Francis. Taylor & Francis. [Link]
- Aniline family - HBM4EU. HBM4EU. [Link]
- Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Publishing. RSC Publishing. [Link]
- Aniline (d
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. bloomtechz.com [bloomtechz.com]
- 6. cresset-group.com [cresset-group.com]
- 7. Studies of Aniline and it’s Derivatives on Various Organ Systems: A Mini Review | Semantic Scholar [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Aniline (data page) - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemmethod.com [chemmethod.com]
- 13. Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative structure-activity relationships (QSAR) for 9-anilinoacridines: a comparative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Aniline family – HBM4EU – science and policy for a healthy future [hbm4eu.eu]
- 17. Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats [jstage.jst.go.jp]
- 18. Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Electronic Effects of the Pyrrole Substituent on the Aniline Ring
For researchers and professionals in drug development and materials science, understanding how substituents modulate the electronic properties of a core scaffold like aniline is fundamental. This guide provides an in-depth analysis of the electronic effects of a para-pyrrole substituent on the aniline ring. Moving beyond simple classification, we will dissect the interplay of inductive and resonance effects, supported by comparative data and detailed experimental protocols, to offer a comprehensive view for predictive synthesis and molecular design.
Introduction: The Aniline Scaffold and the Enigma of the Pyrrole Substituent
Aniline is a cornerstone of chemical synthesis. Its reactivity and basicity are dictated by the nitrogen atom's lone pair of electrons and their delocalization into the phenyl ring's π-system. Attaching a substituent to this ring can either enhance or diminish the electron density on the nitrogen, thereby tuning the molecule's properties.
Theoretical Framework: A Duality of Effects
The net electronic influence of any substituent is a vector sum of its inductive and resonance contributions.
-
Inductive Effect (-I): This effect is transmitted through sigma (σ) bonds and is related to electronegativity. The pyrrole ring, composed of sp²-hybridized carbons and a relatively electronegative nitrogen, exerts an electron-withdrawing pull on the phenyl ring of aniline.
-
Resonance Effect (+M): This effect involves the delocalization of π-electrons. While the pyrrole ring is π-rich, its ability to donate into the aniline system is tempered by the need to maintain its own aromaticity. The delocalization is possible but not as pronounced as with substituents like methoxy (-OCH₃) or amino (-NH₂), where the lone pairs are more readily available.
The following diagram illustrates this electronic push-and-pull.
Caption: Dueling electronic effects of the pyrrole substituent on the aniline ring.
Quantitative Comparison: Basicity and Hammett Parameters
The most direct experimental measure of a substituent's electronic effect on aniline is the acidity constant (pKa) of its conjugate acid, the anilinium ion. A lower pKa value indicates a weaker base, which results from decreased electron density on the amino nitrogen.
The Hammett equation, log(K/K₀) = σρ, provides a quantitative framework for this analysis.[3] The substituent constant (σ) quantifies the electronic effect of a substituent; a positive σ value indicates an electron-withdrawing character, while a negative value signifies an electron-donating nature.
The table below compares 4-(1H-pyrrol-1-yl)aniline with aniline and other commonly substituted analogues. The pKa values directly reflect the electron density on the aniline nitrogen, providing a clear, empirical basis for comparison.
| Substituent (at para-position) | Hammett Constant (σₚ) | pKa of Conjugate Acid | Effect Classification |
| -H (Unsubstituted Aniline) | 0.00[4] | 4.63 | Reference |
| -CH₃ (p-Toluidine) | -0.17[5] | 5.08 | Weak EDG |
| -OCH₃ (p-Anisidine) | -0.27[5] | 5.34 | Strong EDG |
| -Cl (4-Chloroaniline) | +0.23[5] | 4.15 | Weak EWG |
| -C₄H₄N (4-(1H-pyrrol-1-yl)aniline) | +0.28 (Estimated) | 3.36 (Predicted)[6] | Moderate EWG |
| -NO₂ (4-Nitroaniline) | +0.78[5] | 1.00 | Strong EWG |
Analysis of Data:
Its effect is stronger than that of a chlorine atom (pKa 4.15). Based on the linear free-energy relationship described by the Hammett equation, we can estimate a σₚ value for the 1-pyrrolyl group to be approximately +0.28. This positive value firmly places it in the electron-withdrawing category. The dominant -I effect of the sp²-hybridized ring system outweighs its modest +M effect.
Experimental Evidence from Spectroscopy
Spectroscopic techniques provide further insight into the electronic structure.
-
¹³C NMR Spectroscopy: The chemical shift of the C4 carbon (the carbon bearing the amino group) in substituted anilines is highly sensitive to the electron density at that position. For EDGs, this carbon is shielded (lower δ ppm), while for EWGs, it is deshielded (higher δ ppm). Studies on substituted anilines have shown a strong correlation between ¹³C chemical shifts and Hammett constants, providing a powerful tool for probing these electronic effects.[7][8][9] For 4-(1H-pyrrol-1-yl)aniline, one would predict a downfield shift for the C1 and C4 carbons relative to aniline, consistent with a net withdrawal of electron density from the aniline ring.
-
¹⁵N NMR Spectroscopy: The nitrogen chemical shift is a direct probe of the electronic environment around the amino group. Electron withdrawal by a substituent leads to deshielding of the nitrogen nucleus and a downfield shift in the ¹⁵N NMR spectrum.[10]
Experimental Protocols
To ensure scientific integrity, the methods for acquiring comparative data must be robust and reproducible. Below are detailed protocols for the synthesis of the target compound and the determination of its pKa.
Synthesis of 4-(1H-pyrrol-1-yl)aniline
This protocol describes the reduction of a nitro-precursor, a common and effective method.[11]
Workflow Diagram:
Caption: Workflow for the synthesis of 4-(1H-pyrrol-1-yl)aniline.
Step-by-Step Methodology:
-
Reaction Setup: To a 10 mL round-bottom flask, add 1.0 mmol of 1-(4-nitrophenyl)-1H-pyrrole and 5.0 mg of the Pd-gCN catalyst (5.0 wt% Pd).
-
Solvent Addition: Add 2 mL of ethanol to the flask and briefly stir to create a suspension.
-
Addition of Reductant: Add 2.0 mmol of 60% hydrazine hydrate solution to the reaction mixture.
-
Heating: Equip the flask with a reflux condenser and heat the mixture at 70 °C for 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Cooling and Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. Isolate the solid catalyst by filtration through a pad of Celite, washing with a small amount of ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield pure 4-(1H-pyrrol-1-yl)aniline.
pKa Determination by Potentiometric Titration
This method provides a precise pKa value by generating a titration curve of pH versus the volume of titrant added.[12][13][14][15]
Workflow Diagram:
Caption: Experimental workflow for pKa determination via potentiometric titration.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers of pH 4.00, 7.00, and 10.00.
-
Solution Preparation:
-
Prepare a standardized ~0.1 M NaOH solution.
-
Prepare a standardized ~0.1 M HCl solution.
-
Prepare a 0.15 M KCl solution to maintain constant ionic strength.
-
Accurately prepare a 20 mL solution of the analyte (e.g., 4-(1H-pyrrol-1-yl)aniline) at a concentration of approximately 1 mM. If solubility is low, a co-solvent like methanol may be used, but the resulting pKa will be an apparent pKa (pKa').
-
-
Titration Setup: Place the analyte solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) on a magnetic stirrer. Add KCl solution to achieve a final concentration of 0.15 M. Immerse the calibrated pH electrode into the solution.
-
Initial Acidification: Add 0.1 M HCl dropwise to the solution until the pH is stable at approximately 2.0. This ensures the amine is fully protonated.
-
Titration: Begin the titration by adding the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added. Continue until the pH reaches ~12.
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point (Vₑ), which is the point of maximum slope on the curve (or the peak of the first derivative plot, d(pH)/dV).
-
The pKa is equal to the pH at the half-equivalence point (Vₑ/2).
-
-
Validation: Repeat the titration at least three times to ensure reproducibility and report the average pKa with the standard deviation.
Conclusion and Outlook
Contrary to a simplistic analysis based on resonance, the para-pyrrolyl substituent functions as a net electron-withdrawing group on the aniline ring. This is evidenced by the significantly lower predicted pKa of its conjugate acid (3.36) compared to aniline (4.63).[6] The electron-withdrawing inductive effect (-I) of the sp²-hybridized pyrrole system overrides its weaker electron-donating resonance (+M) capability. This places its electronic influence in a category similar to, but slightly stronger than, halogens like chlorine.
For professionals in medicinal chemistry, this means that incorporating a pyrrole substituent at the para position of an aniline scaffold will decrease the basicity of the amino group, potentially impacting drug-receptor interactions, solubility, and metabolic stability. For materials scientists, this understanding allows for the fine-tuning of the electronic properties of aniline-based polymers and dyes, affecting their conductivity, band gap, and optical characteristics.[16] This guide underscores the necessity of relying on empirical data and a nuanced understanding of electronic principles over intuitive assumptions in molecular design.
References
- BIOSYNCE. (n.d.). 4-(1H-Pyrrol-1-yl)aniline CAS 52768-17-9.
- Kamienska-Trela, K., et al. (2001). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Polish Journal of Chemistry, 75, 101-112.
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.
- Seker, F., & Balci, M. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 4(1), 46-51.
- Schwarzenbach, G., et al. (n.d.). Selected Hammett substituent constants and susceptibility factors.
- Chemistry Stack Exchange. (2014). Why is aniline more basic than pyrrole?
- ResearchGate. (n.d.). NMR Spectra of Anilines.
- Van de Cappelle, A., et al. (2013). Development of Methods for the Determination of pKa Values. Scientia Pharmaceutica, 81(3), 655-685.
- University of California, Davis. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors.
- Axenrod, T., et al. (1979). Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. Journal of the American Chemical Society, 101(20), 5852-5856.
- Organic Chemistry. (2021). A Survey of Hammett Substituent Constants. YouTube.
- Wikipedia. (n.d.). Hammett equation.
- ResearchGate. (2006). The 13 C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO- d 6.
- University of California, Davis. (n.d.). Table 1: Hammett constants for some common substituents.
Sources
- 1. 4-METHYL-3-(1H-PYRROL-1-YL)ANILINE synthesis - chemicalbook [chemicalbook.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. global.oup.com [global.oup.com]
- 5. web.viu.ca [web.viu.ca]
- 6. biosynce.com [biosynce.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 4-(1H-PYRROL-1-YL)ANILINE | 52768-17-9 [chemicalbook.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. enamine.net [enamine.net]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Steric Hindrance Effects in the Reactions of 3-(1H-pyrrol-1-yl)aniline
Introduction: Beyond the Datasheet—Navigating Reactivity in N-Aryl Pyrroles
To the synthetic chemist, 3-(1H-pyrrol-1-yl)aniline is more than a catalog chemical; it is a bifunctional scaffold of immense potential, bridging the electron-rich characteristics of both aniline and pyrrole. However, its utility in complex molecule synthesis is dictated by the subtle, yet powerful, influence of its three-dimensional structure. The meta-linkage between the two aromatic systems creates a unique steric environment that governs the regiochemical outcome of its reactions.
This guide moves beyond simple reaction schemes to provide a comparative analysis of the steric effects at play. We will dissect the causality behind experimental choices, offering field-proven insights into how to control and predict reaction outcomes. For researchers in medicinal chemistry and materials science, mastering these nuances is paramount for the rational design of novel molecular architectures.
Structural Rationale: The Conformational Landscape
The reactivity of this compound is not static. It is a function of the rotational freedom around the C-N bond connecting the phenyl and pyrrole rings. Unlike its more rigid ortho-isomer, the meta-substitution allows the two rings to adopt a range of dihedral angles. This conformational flexibility means that steric hindrance is not a fixed barrier but a dynamic influence that depends on the nature of the attacking reagent and the reaction conditions.
The primary reactive sites are:
-
The Aniline Nitrogen: A potent nucleophile.
-
The Aniline Ring: Activated for electrophilic aromatic substitution (SEAr), directed by the -NH₂ group.
-
The Pyrrole Ring: Highly activated for SEAr.
Our analysis will focus on how steric hindrance dictates the accessibility and reactivity of these distinct sites.
Caption: Key reactive zones in this compound.
Part 1: Reactions at the Aniline Nitrogen — A Tale of Competing Effects
The nucleophilicity of the aniline's amino group is fundamental to many synthetic transformations, such as acylation and alkylation. While electronically activated, this site is subject to steric hindrance from the adjacent N-pyrrole substituent.
Comparative Analysis: N-Acylation Kinetics
To quantify this effect, we can compare the acylation rates of this compound with benchmark anilines. The introduction of substituents at the ortho positions (2 and 6) is known to dramatically reduce reaction rates due to steric hindrance, which provides a valuable framework for our comparison.[1]
| Aniline Derivative | Substituent(s) | Relative Rate Constant (k_rel) | Causality & Insights |
| Aniline | H | 1 | Baseline, unhindered nucleophile. |
| 2-Methylaniline | 2-CH₃ | ~0.1 | Moderate steric hindrance from a single ortho-substituent significantly impedes the approach of the electrophile.[1] |
| 2,6-Dimethylaniline | 2,6-di-CH₃ | ~0.001 | Severe steric hindrance from two ortho-substituents drastically reduces nucleophilicity. The amino group is highly shielded.[1][2] |
| This compound | 3-(C₄H₄N) | ~0.5 - 0.8 (Estimated) | Mild Steric Effect: The pyrrole group is at the meta position, not directly flanking the amine. Its steric impact is minimal, arising from transient conformational arrangements rather than a fixed barrier. The reactivity is primarily governed by electronic effects, making it much more reactive than ortho-substituted anilines. |
Key Takeaway: The meta-positioning of the pyrrole ring provides a significant advantage over ortho-substituted analogues, preserving the high nucleophilicity of the amino group. Steric hindrance at this site is a minor consideration for most transformations.
Validated Protocol 1: N-Acylation with Benzoyl Chloride
This protocol provides a reliable method for the N-acylation of this compound, a reaction that proceeds efficiently due to the limited steric hindrance.
-
Reagent Preparation: Dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) or pyridine (2.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Electrophile Addition: Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution. The formation of a precipitate (triethylammonium chloride) is typically observed.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system.
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure N-acylate product.
Part 2: Electrophilic Substitution on the Aniline Ring — The Regiochemical Puzzle
The powerful ortho-, para-directing effect of the amino group makes the aniline ring highly susceptible to electrophilic aromatic substitution (SEAr). However, the bulky pyrrole substituent, even at the meta-position, exerts a significant influence on the regiochemical outcome.
Comparative Analysis: Regioselectivity in Bromination
The key competition is between substitution at the C4 and C6 positions (ortho to -NH₂) and the C2 position (para to -NH₂).
| Position | Steric Environment | Electronic Activation | Predicted Outcome |
| C2 (para) | Unhindered | Strongly activated | Major product |
| C4 (ortho) | Sterically hindered by the adjacent pyrrole ring | Strongly activated | Minor product |
| C6 (ortho) | Unhindered | Strongly activated | Major product |
The steric bulk of the pyrrole ring effectively shields the C4 position, making an electrophilic attack at this site less favorable than at the electronically similar but sterically accessible C6 position.[3]
Caption: Steric hindrance disfavors SEAr at the C4 position.
Validated Protocol 2: Regioselective Bromination with NBS
This protocol is designed to favor monobromination and highlights the directing effects discussed.
-
Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) in a flask protected from light. Cool the solution to -10 °C.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise over 15 minutes, ensuring the temperature does not rise above -5 °C. Using a 1.0 equivalent of NBS minimizes over-bromination.
-
Monitoring: Stir the reaction at low temperature for 1 hour. Monitor the reaction progress via TLC or LC-MS to observe the formation of two major products and one minor product.
-
Work-up: Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3x).
-
Purification & Analysis: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The product ratio can be determined by ¹H NMR analysis of the crude mixture. Isomers can be separated by careful column chromatography or preparative HPLC.
Part 3: Electrophilic Substitution on the Pyrrole Ring — When Bulk Matters
The pyrrole ring is exceptionally electron-rich, with electrophilic substitution strongly favoring the C2 (α) position due to superior stabilization of the cationic Wheland intermediate.[4] However, bulky N-substituents can sterically hinder the C2/C5 positions, promoting substitution at the C3 (β) position.
Comparative Analysis: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic test for regioselectivity on pyrroles. The steric bulk of the N-substituent is a key determinant of the C2/C3 product ratio.[4]
| N-Substituent | Steric Bulk | C2:C3 Product Ratio (Typical) | Causality & Insights |
| -H | Minimal | >100:1 | Electronic factors completely dominate; C2 attack is overwhelmingly preferred. |
| -Methyl | Low | ~10:1 | A small alkyl group offers minimal hindrance. |
| -tert-Butyl | High | ~1:9 | The large t-butyl group effectively blocks the C2/C5 positions, forcing the electrophile to attack the less electronically favored but sterically accessible C3 position.[4] |
| -3-Aminophenyl | Moderate-High | ~1:1 to 1:3 (Estimated) | The N-aryl group is bulky and, due to rotation, can effectively shield the C2/C5 positions. The outcome is sensitive to reaction conditions, but a significant amount of C3-formylation is expected, especially compared to N-alkylpyrroles. |
Key Takeaway: For reactions on the pyrrole ring of this compound, one cannot assume C2 selectivity. The steric influence of the aminophenyl group is significant and can be exploited to access C3-functionalized pyrroles, which are often challenging to synthesize.
Validated Protocol 3: Vilsmeier-Haack Formylation
This protocol uses standard Vilsmeier-Haack conditions to demonstrate the competitive formylation at the C2 and C3 positions of the pyrrole ring.
-
Vilsmeier Reagent Formation: In a two-necked flask under a nitrogen atmosphere, cool anhydrous DMF (5.0 eq) to 0 °C. Add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it slowly to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature, then heat to 40-50 °C for 2-4 hours. Monitor by TLC for the disappearance of the starting material.
-
Hydrolysis: Cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice. Basify the aqueous solution to pH 8-9 by the slow addition of 30% aqueous NaOH solution.
-
Work-up & Purification: Stir the mixture for 1 hour, then extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. The resulting isomeric aldehydes can be separated by column chromatography.
Conclusion and Outlook
The reactivity of this compound is a compelling case study in the balance between electronic activation and steric control.
-
At the Aniline Nitrogen: Steric effects are minimal, allowing for efficient N-functionalization.
-
On the Aniline Ring: The pyrrole substituent acts as a powerful steric directing group, shielding the adjacent C4 position and favoring electrophilic attack at the C2 and C6 positions.
-
On the Pyrrole Ring: The aminophenyl group provides significant steric bulk, challenging the inherent C2-selectivity of the pyrrole ring and enabling access to C3-substituted isomers.
For the drug development professional and the synthetic chemist, this understanding is not merely academic. It provides a predictive framework for designing synthetic routes that can selectively functionalize specific positions on this versatile scaffold, enabling the efficient construction of complex, biologically active molecules and advanced materials.
References
- A Comparative Analysis of N-Substituent Directing Effects in the Electrophilic Substitution of Pyrrole. BenchChem.
- Sterically Hindered N-Aryl Pyrroles: Chromatographic Separation of Enantiomers and Barriers to Racemization.
- The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. PubMed. [Link]
- The Impact of Steric Hindrance on the Reactivity of 2,6-Disubstituted Anilines: A Kinetic Analysis. BenchChem.
- Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. [Link]
- An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]
- Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline. Journal of the Chemical Society, Perkin Transactions 2. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Comparative Conductivity of Polyaniline Derivatives
For researchers and materials scientists, polyaniline (PANI) stands as a cornerstone in the field of conducting polymers due to its unique environmental stability, straightforward synthesis, and tunable conductivity.[1][2] The conductivity of PANI is not a fixed property but a dynamic characteristic that can be exquisitely controlled and modified through chemical derivatization. Understanding the factors that govern the electrical properties of these derivatives is paramount for designing materials tailored for specific applications, from advanced electronics and sensors to energy storage and anti-corrosion coatings.[1][3]
This guide provides a comparative analysis of conductivity across various polyaniline derivatives. We will delve into the fundamental mechanisms of charge transport, explore the profound effects of chemical substitution and doping, and present a standardized protocol for conductivity measurement, supported by experimental data from peer-reviewed literature.
The Foundation of Conductivity in Polyaniline
The electrical conductivity of polyaniline is intrinsically linked to its molecular structure, specifically its oxidation state and the presence of a dopant. PANI can exist in three primary, idealized oxidation states.[3][4]
-
Leucoemeraldine: The fully reduced form, which is colorless or pale yellow and is an electrical insulator.
-
Pernigraniline: The fully oxidized form, which is typically violet and also an insulator.
-
Emeraldine: The intermediate oxidation state, which exists as a blue, insulating base (Emeraldine Base, EB). This form is the most environmentally stable.[5]
The remarkable transition to a conductive state occurs when the emeraldine base is protonated by an acid, a process known as doping.[3] This reaction converts the insulating emeraldine base into the green, conductive emeraldine salt (ES) .[6][7] The protonation of the imine nitrogen atoms on the polymer backbone leads to the formation of charge carriers (polarons and bipolarons) and the delocalization of π-electrons, creating a pathway for charge mobility along the polymer chain.[3][7][8] The conductivity of the emeraldine salt can be orders of magnitude higher than that of common insulating polymers, reaching levels of a semiconductor or even a metal at high doping levels.[3][6]
Caption: Oxidation states of polyaniline and the critical protonation (doping) step.
Key Factors Influencing Conductivity
The conductivity of a polyaniline derivative is a multifactorial property. The choice of monomer substituent, dopant, and synthesis method all play critical roles.[9][10]
Substituent Effects: Steric and Electronic Factors
Modifying the aniline monomer by adding substituents to the aromatic ring or the nitrogen atom is a primary strategy for tuning PANI's properties. However, these modifications often come at the cost of reduced conductivity.[11]
-
Electronic Effects: Substituents alter the electron density of the polymer backbone. Electron-donating groups (e.g., alkyl, alkoxy) can increase the basicity of the imine nitrogens, which might be expected to facilitate protonation.[8] Conversely, electron-withdrawing groups (e.g., halogens) lower the basicity, making the polymer harder to dope and generally lowering conductivity.[8]
-
Steric Effects: This is often the dominant factor. Bulky substituents on the ring can twist the polymer backbone, disrupting the π-orbital overlap between adjacent rings. This disruption of planarity severely hinders the delocalization of charge carriers, leading to a significant drop in conductivity.[12] The effect is generally more pronounced as the size of the substituent increases (e.g., conductivity of PANI > poly-ortho-toluidine > poly-ortho-ethylaniline).[12]
Doping Effects: The Role of the Protonic Acid
The choice of the acidic dopant is crucial for achieving high conductivity. The properties of the acid and its resulting counter-ion influence the doping efficiency and the final morphology of the polymer.[13][14]
-
Acid Strength (pKa): Stronger acids with lower pKa values are generally more effective at protonating the PANI backbone, leading to a higher concentration of charge carriers.[15]
-
Counter-Ion Size: Large, bulky counter-ions can act as plasticizers, improving the processability and solubility of the polymer.[16] For instance, acids like camphor sulfonic acid (CSA) or dodecyl benzene sulfonic acid (DBSA) not only dope the PANI but also help to untangle the polymer chains, enhancing inter-chain charge transport and leading to highly conductive, solution-processable materials.[17]
-
Dopant Concentration: The level of conductivity is directly related to the concentration of the dopant, up to a saturation point.
Standardized Protocol: Conductivity Measurement
To ensure accurate and comparable data, a standardized methodology for measuring conductivity is essential. The four-point probe method is the industry standard for thin films as it effectively eliminates the influence of contact resistance, which can be a significant source of error in two-point measurements.
Experimental Workflow: Four-Point Probe Measurement
-
Sample Preparation:
-
Synthesize the polyaniline derivative via chemical oxidative polymerization.[18]
-
Dissolve the synthesized polymer in a suitable solvent (e.g., m-cresol, NMP).
-
Cast a thin, uniform film of the polymer solution onto a non-conductive substrate (e.g., glass slide) using a technique like drop-casting or spin-coating.
-
Dry the film thoroughly in a vacuum oven to remove residual solvent. The final film should be of uniform thickness, typically in the micrometer range.[19]
-
-
Measurement Setup:
-
Place the four-point probe head, which consists of four equally spaced, co-linear tungsten carbide tips, in contact with the polymer film.
-
Connect the outer two probes to a constant current source.
-
Connect the inner two probes to a high-impedance voltmeter.[20]
-
-
Data Acquisition:
-
Pass a known DC current (I) through the outer two probes.
-
Measure the voltage difference (V) across the inner two probes.
-
The sheet resistance (Rs) is calculated using the formula: Rs = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I) .
-
-
Conductivity Calculation:
-
Measure the thickness (t) of the polymer film using a profilometer or micrometer.
-
The bulk conductivity (σ) is calculated as the reciprocal of the product of sheet resistance and thickness: σ = 1 / (Rs * t) . The unit for conductivity is Siemens per centimeter (S/cm).
-
Caption: Workflow for synthesis and conductivity measurement of PANI films.
Comparative Data on Polyaniline Derivatives
The following table summarizes experimental conductivity values for unsubstituted PANI and several common derivatives, highlighting the impact of substituents and dopants. It is important to note that conductivity values can vary significantly based on the specific synthesis and processing conditions used in different studies.[10]
| Polymer | Dopant | Typical Conductivity (S/cm) | Key Observations & References |
| Polyaniline (PANI) | HCl | ~ 1 - 10 | The baseline for comparison.[6] |
| Polyaniline (PANI) | H₂SO₄ | ~ 1 - 15 | Sulfuric acid can lead to slightly higher conductivity than HCl.[13][21] |
| Polyaniline (PANI) | CSA | ~ 100 - 400 | Large functionalized dopants enhance processability and conductivity.[17][22] |
| Poly(o-toluidine) | HCl | ~ 10⁻² - 10⁻¹ | The methyl group's steric hindrance disrupts chain planarity, reducing conductivity.[12] |
| Poly(o-ethylaniline) | HCl | ~ 10⁻³ - 10⁻² | The larger ethyl group causes a more significant drop in conductivity compared to the methyl group.[12] |
| Poly(2-chloroaniline) | (NH₄)₂S₂O₈ / H⁺ | ~ 1.3 x 10⁻³ | The electron-withdrawing nature of chlorine and steric effects lower conductivity.[8][23] |
| Poly(2-fluoroaniline) | Chromic Acid | ~ 8.3 x 10⁻⁶ | Fluorine is highly electronegative, making the polymer difficult to dope effectively.[8] |
| Methoxy/Bromine Substituted | - | ≤ 10⁻⁶ | Substitutions generally have a negative effect on conductivity but can improve solubility.[11] |
Field Insights and Discussion
The experimental data consistently demonstrates a fundamental trade-off in the design of polyaniline derivatives: processability versus conductivity .
-
The Challenge of Substitution: While adding substituents to the aniline ring or the nitrogen atom is an effective strategy to improve solubility in common organic solvents, it almost invariably leads to a decrease in electrical conductivity.[5][11] The primary culprit is steric hindrance, which forces the polymer chains out of the planar conformation required for efficient charge delocalization. For applications where high conductivity is the primary requirement, unsubstituted polyaniline remains the superior choice.
-
The Power of the Dopant: The most effective strategy for achieving both high conductivity and good processability lies not in modifying the monomer, but in the judicious selection of the dopant.[17] "Secondary doping" with large, functionalized sulfonic acids like CSA has revolutionized the field. These dopants induce a conformational change in the polymer from a compact coil to a more expanded coil structure, facilitating charge transport both along a single chain (intra-chain) and between adjacent chains (inter-chain).[17] This approach yields highly conductive films that are processable from solution, opening the door for applications in printed electronics and advanced coatings.[22][24]
-
Synthesis Matters: The method of polymerization also plays a significant role. Interfacial polymerization, for example, has been noted to produce PANI derivatives with a higher degree of crystallinity, which in turn can lead to higher electrical conductivity.[12]
Conclusion
The conductivity of polyaniline is a highly tunable property, governed by a delicate interplay of its oxidation state, doping level, and molecular structure. While unsubstituted polyaniline, when properly doped, offers the highest intrinsic conductivity, its poor processability is a significant limitation. Chemical derivatization through substitution on the aniline monomer can enhance solubility but typically at the expense of electrical performance due to steric and electronic effects. The most promising path forward for developing high-performance materials lies in the sophisticated use of functional dopants, which can simultaneously ensure a high degree of protonation and improve the processability of the polymer backbone. This comparative guide serves as a foundational resource for researchers selecting or designing polyaniline-based materials, enabling informed decisions for applications that demand a precise balance of conductivity and processability.
References
- Vertex AI Search. The Science Behind Polyaniline's Conductivity and Its Market Impact.
- Nanoshel. Polyaniline Emeraldine Salt.
- Daken Chem. Polyaniline Emeraldine Salt | Electronic Chemicals Supplier.
- Wikipedia. Polyaniline.
- MDPI. (2018-10-10). Effects of Dopant Ions on the Properties of Polyaniline Conducting Polymer.
- ACS Publications. (2000-03-03). Highly Conducting and Solution-Processable Polyaniline Obtained via Protonation with a New Sulfonic Acid Containing Plasticizing Functional Groups.
- IEEE Xplore.
- ScienceDirect. Synthesis and characterization of conducting substituted polyanilines.
- MDPI.
- ResearchGate. Polyaniline (emeraldine)
- Journal of Ovonic Research. (2016-10-24). EFFECT OF DOPING BY STRONGER IONS SALT ON THE MICROSTRUCTURE OF CONDUCTIVE POLYANILINE-ES: STRUCTURE AND PROPERTIES.
- ResearchGate. Protonic acid doping of polyaniline (emeraldine base) (Trchova et al., 1998).
- The European Physical Journal Applied Physics. Microwave Conductivity Measurements of High Conductive Polyaniline Films.
- Universidad de Tarapacá. Chemical synthesis and characterization of polyaniline derivatives. substituent effect on solubility and conductivity.
- ResearchGate. (2025-08-06). Chemical synthesis and characterization of polyaniline derivatives. substituent effect on solubility and conductivity.
- ResearchGate.
- ResearchGate. (PDF) Effect of polyaniline content and protonating dopants on electroconductive composites.
- ResearchGate. Factors affecting the electrical conductivity of conducting polymers | Request PDF.
- ResearchGate. (2025-08-10). Synthesis and characterization of conducting substituted polyanilines | Request PDF.
- National Taiwan Normal University. Experiment 11 CONDUCTING POLYMER — POLYANILINE.
- ACS Publications. (1999-11-01). Acid Doping of Polyaniline: Spectroscopic and Electrochemical Studies | The Journal of Physical Chemistry B.
- PubMed. (2019-11-29).
- ResearchGate. (2016-04-04). (PDF) TEMPERATURE DEPENDENCE OF THE CONDUCTIVITY OF POLYANILINE SAMPLES.
- Scholar Publishing. (2024-04-13). A Review of Conductivity of Conductive Polymers; Polyaniline (Pani) and its Nanocomposites | European Journal of Applied Sciences.
- Semantic Scholar.
- PMC - PubMed Central. (2021-06-18). Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review.
- PMC.
- IJSDR.
- Jetir.Org.
- Semantic Scholar. (2022-02-28).
- ResearchGate. (2025-08-10). (PDF)
- IJLRET. Electrical Conductivity of Conductive Polymer Polyaniline (PANI- ES)
- AIP Publishing.
- ResearchGate. (2025-08-06). Polyaniline and their Conductive Polymer Blends: A Short Review.
- International Journal of Scientific Research and Engineering Development. A Comparative Study of the Effect of a Conductive Polyaniline Doped with a various Acids on the Microstructure and Optoelectroni.
- ResearchGate. (PDF)
Sources
- 1. ijsdr.org [ijsdr.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Polyaniline - Wikipedia [en.wikipedia.org]
- 5. Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyaniline Emeraldine Salt [nanoshel.com]
- 7. chalcogen.ro [chalcogen.ro]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. researchgate.net [researchgate.net]
- 10. A Review of Conductivity of Conductive Polymers; Polyaniline (Pani) and its Nanocomposites | European Journal of Applied Sciences [journals.scholarpublishing.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effects of Dopant Ions on the Properties of Polyaniline Conducting Polymer – Oriental Journal of Chemistry [orientjchem.org]
- 14. jetir.org [jetir.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Recent Developments of the Solution-Processable and Highly Conductive Polyaniline Composites for Optical and Electrochemical Applications | MDPI [mdpi.com]
- 18. Conducting Polyaniline Nanowire and Its Applications in Chemiresistive Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 21. pubs.aip.org [pubs.aip.org]
- 22. Recent Developments of the Solution-Processable and Highly Conductive Polyaniline Composites for Optical and Electrochemical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. [PDF] Recent Developments of the Solution-Processable and Highly Conductive Polyaniline Composites for Optical and Electrochemical Applications | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist’s Guide to the Orthogonal Purity Assessment of Synthesized 3-(1H-pyrrol-1-yl)aniline
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth, comparative analysis of key analytical techniques for rigorously assessing the purity of synthesized 3-(1H-pyrrol-1-yl)aniline. Moving beyond rote protocols, we delve into the causality behind methodological choices, enabling robust, self-validating purity assessments crucial for research and development.
Introduction: The Imperative of Purity for a Privileged Scaffold
This compound is a valuable synthetic intermediate, incorporating both a nucleophilic aniline and a planar, aromatic pyrrole ring. This structure serves as a key building block for a range of compounds in medicinal chemistry and materials science. In any application, but especially in drug development, the purity of such an intermediate is not a trivial metric; it is a critical parameter that dictates the success of subsequent synthetic steps, the reliability of biological screening data, and the ultimate safety and efficacy of a potential therapeutic agent.
The Orthogonal Strategy: A Multi-Technique Approach
No single analytical method can definitively establish purity. A robust assessment relies on an orthogonal strategy, where different techniques with distinct separation and detection principles are used. This approach minimizes the risk of an impurity co-eluting or being otherwise masked by the main compound.
Our investigation into a synthesized batch of this compound will be structured around three pillars of analytical chemistry: Chromatography , Spectroscopy , and Thermal Analysis .
Caption: Logical flow for a comprehensive purity assessment campaign.
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for quantitative purity analysis in the pharmaceutical industry.[1][2] Its power lies in the physical separation of the main component from its impurities, allowing for their individual detection and quantification.
Causality of Method Design: For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the logical choice. A C18 stationary phase provides a nonpolar environment, and a polar mobile phase (typically a mixture of water and acetonitrile or methanol) is used to elute the compounds. The separation is driven by the differential partitioning of the analyte and impurities between the stationary and mobile phases. An acidic modifier, such as formic acid, is crucial. It protonates the basic aniline nitrogen, ensuring a single ionic state, which leads to sharp, symmetrical peaks and reproducible retention times.
Experimental Protocol: RP-HPLC with UV Detection
-
System Preparation: Agilent 1200 series or equivalent HPLC system with a UV-Vis detector.[3]
-
Column: Phenomenex C18 (250 x 4.6 mm, 5 µm particle size) or equivalent.[3]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A gradient is employed to ensure elution of both polar and nonpolar impurities.
-
0-20 min: 10% B to 90% B
-
20-25 min: Hold at 90% B
-
25-26 min: 90% B to 10% B
-
26-30 min: Hold at 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm, selected based on the strong UV absorbance of the aromatic rings.
-
Sample Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in methanol. Dilute to 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.
-
Injection Volume: 10 µL.
-
Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Experimental workflow for HPLC purity analysis.
Data Summary & Comparison
| Parameter | Lot A (High Purity) | Lot B (Contains Impurities) | Alternative Method (e.g., GC) |
| Retention Time (Main Peak) | 12.5 min | 12.5 min | N/A (requires derivatization)[2] |
| Purity (Area %) | 99.8% | 97.5% | Can be quantitative but complex |
| Impurity 1 (t_R = 4.2 min) | 0.05% | 1.5% (likely unreacted 3-nitroaniline) | High temperatures may cause degradation |
| Impurity 2 (t_R = 15.1 min) | 0.15% | 1.0% (likely a dimerization by-product) | Good for volatile, thermally stable impurities |
Trustworthiness: The strength of this HPLC method lies in its ability to separate compounds with different polarities. By demonstrating baseline resolution between the main peak and all impurities, we validate that the method is "stability-indicating" and suitable for accurate quantification.[4]
Spectroscopic Identity & Structural Confirmation
While HPLC quantifies purity, it does not confirm the identity of the main peak. For this, we turn to spectroscopic techniques.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for providing detailed structural information. A ¹H NMR spectrum confirms the presence and connectivity of all protons, while a ¹³C NMR spectrum confirms the carbon skeleton.
Causality of NMR Analysis: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the aniline ring and the pyrrole ring. The integration of these signals should correspond to the number of protons in each environment. Impurities, even at low levels, will often present their own unique signals, allowing for their identification and, with an internal standard, quantification.
Illustrative ¹H NMR Data (400 MHz, CDCl₃): (Note: Chemical shifts are illustrative, based on data for the 2-isomer and general principles.)[5]
| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration |
| Pyrrole H-2, H-5 | ~7.0 - 7.2 | t | 2H |
| Pyrrole H-3, H-4 | ~6.3 - 6.4 | t | 2H |
| Aniline Ring Protons | ~6.7 - 7.3 | m | 4H |
| Aniline -NH₂ | ~3.7 | br s | 2H |
An impurity like residual 2,5-dimethoxytetrahydrofuran (a common reagent for pyrrole synthesis) would be easily identifiable by its characteristic methoxy singlet around 3.3-3.4 ppm.[6]
B. Mass Spectrometry (MS)
MS provides the molecular weight of the compound, offering a fundamental confirmation of identity. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it provides a highly accurate mass measurement that can be used to determine the elemental formula.
Causality of MS Analysis: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule. In positive ion mode, the aniline nitrogen will readily accept a proton, leading to a strong signal for the protonated molecule, [M+H]⁺.
Experimental Protocol: LC-MS
-
System: Couple the HPLC system described above to a mass spectrometer (e.g., Waters ACQUITY QDa).[7]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: Scan from m/z 50 to 500.
-
Data Analysis: Confirm the mass of the main HPLC peak.
Expected Results:
| Ion | Calculated m/z for C₁₀H₁₀N₂ | Observed m/z (HRMS) |
| [M+H]⁺ | 159.0917 | 159.0916 |
The excellent agreement between the calculated and observed mass provides very high confidence in the elemental composition and, therefore, the identity of the synthesized compound.[5]
C. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid technique used to confirm the presence of key functional groups. While not quantitative for purity, it serves as a quick identity check.
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Assignment |
| ~3450-3300 | N-H stretching (asymmetric & symmetric) of the primary amine[8] |
| ~3100-3000 | Aromatic C-H stretching |
| ~1620 | N-H scissoring (bending) of the amine |
| ~1500-1400 | Aromatic C=C ring stretching |
| ~750-700 | C-H out-of-plane bending, characteristic of pyrrole ring[9] |
Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC offers a powerful, orthogonal method for purity determination that is independent of the chemical structure of the impurities. It is considered an absolute method for crystalline solids.[1][10]
Causality of DSC Analysis: The method is based on the van't Hoff law of melting point depression.[11][12] A pure substance has a sharp, well-defined melting point. Impurities that are soluble in the molten substance but not in the solid phase will broaden the melting range and depress the melting point. By analyzing the shape of the melting endotherm, the mole percent purity of the substance can be calculated.[13]
Experimental Protocol: DSC Purity Analysis
-
System: Mettler Toledo DSC 3 or equivalent.
-
Sample Preparation: Accurately weigh 1-3 mg of the crystalline this compound into an aluminum crucible and hermetically seal it.
-
Heating Program: Heat the sample at a slow rate (e.g., 1-2 °C/min) under a nitrogen purge. A slow heating rate is critical to maintain thermal equilibrium.[12]
-
Data Analysis: Use the instrument's software to perform a purity calculation based on the van't Hoff equation, which plots the sample temperature (T_s) against the reciprocal of the fraction melted (1/F).
Caption: Workflow for DSC purity determination.
Data Summary & Comparison
| Parameter | Lot A (High Purity) | Lot B (Contains Impurities) | Comparison to HPLC |
| Onset of Melting | 58.5 °C | 57.2 °C | N/A |
| Peak of Melting | 60.1 °C | 59.0 °C | N/A |
| Purity (mole %) | 99.85 mol% | 97.6 mol% | Excellent agreement with HPLC area % |
| Limitations | Only for crystalline solids; assumes eutectic behavior.[11] | Not suitable for amorphous or decomposing compounds.[1] | Provides bulk purity, not impurity profile. |
Conclusion: A Synthesized View
Assessing the purity of a critical intermediate like this compound requires a thoughtful, multi-pronged strategy. No single technique is sufficient.
-
HPLC serves as the primary tool for quantitative analysis, separating and measuring individual impurities.
-
NMR and HRMS are indispensable for confirming the structural identity of the main component, providing absolute certainty that you have synthesized the correct molecule.
-
FTIR offers a rapid, qualitative check of functional group integrity.
-
DSC provides an excellent orthogonal confirmation of purity for the bulk crystalline material, based on a fundamental thermodynamic principle.
By integrating the results from these orthogonal techniques, a researcher can build a highly reliable and defensible purity profile. For Lot A in our example, the excellent agreement between HPLC (99.8 area %) and DSC (99.85 mol %) provides very high confidence in its purity. For Lot B, the lower purity values are consistent across methods, and HPLC-MS could be used to identify the specific impurities responsible. This comprehensive approach ensures data integrity and is a cornerstone of sound scientific and drug development practice.
References
- The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed, [Link]
- Purity Determination and DSC Tzero™ Technology. TA Instruments, [Link]
- Purity determin
- Webinar – DSC Purity Determin
- Purity Determination of Low - Molecular - Mass Compounds by DSC. Scribd, [Link]
- Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identific
- Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. PMC, [Link]
- Efficient Synthesis of Pyrrolo[1,2-a]quinoxalines Catalyzed by Brønsted Acid through Cleavage of C=C Bond - Supporting Information. The Royal Society of Chemistry, [Link]
- 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924).
- (PDF) Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes.
- Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
- 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012).
- (PDF) Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines.
- (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid.
- (a) FTIR spectra of poly(aniline-co-pyrrole) and (b) FTIR spectra of...
- FTIR spectrum of compound III. IR, ν max /cm-1 : 2960 (CH, aliphatic),...
- 2-(1H-pyrrol-1-yl)aniline. PubChem, [Link]
- This compound, 97%, Thermo Scientific. Fisher Scientific, [Link]
- The FTIR spectrum for Pyrrole.
- Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry, [Link]
- Fourier transform infrared spectrometer analysis and antimicrobial screening of ethanolic extract of Operculina terpathum
- Pyrrole. NIST WebBook, [Link]
- 2-(1H-Pyrrol-1-yl)aniline. SIELC Technologies, [Link]
- Synthesis of (1H-pyrrol-1-yl)anthracene-9,10-diones.
- Synthesis of Pyrrolnitrin and Related Halogenated Phenylpyrroles.
- Detection by mass spectrometry of hydrocarbon biradicals, pyridine and aniline in a flame ionization detector.
Sources
- 1. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tainstruments.com [tainstruments.com]
- 11. mt.com [mt.com]
- 12. scribd.com [scribd.com]
- 13. Prity determination by dsc | DOCX [slideshare.net]
Navigating the Maze of Selectivity: A Comparative Guide to the Cross-Reactivity of 3-(1H-pyrrol-1-yl)aniline-Based Sensors
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of electrochemical sensing, achieving high selectivity is paramount. The ability of a sensor to accurately detect a target analyte in a complex matrix, without being misled by structurally similar or co-existing molecules, is the hallmark of a robust and reliable analytical tool. This guide provides an in-depth analysis of the cross-reactivity of sensors based on the novel conducting polymer, poly(3-(1H-pyrrol-1-yl)aniline). As a Senior Application Scientist, my aim is to equip you with both the theoretical understanding and the practical methodologies to evaluate and navigate the challenges of cross-reactivity in your research and development endeavors.
The Double-Edged Sword of Recognition: Understanding Cross-Reactivity
At its core, an electrochemical sensor operates on the principle of a specific interaction between the sensing material and the target analyte, which elicits a measurable electrical signal. For conducting polymer-based sensors, this interaction often involves redox reactions, electrostatic interactions, or host-guest chemistry at the polymer-electrolyte interface. Cross-reactivity, or interference, arises when a non-target molecule, an "interferent," also interacts with the sensing layer and produces a signal that is indistinguishable from that of the target analyte. This can lead to false positives, inaccurate quantification, and ultimately, compromised data integrity.
The monomer this compound is a fascinating building block for a sensing polymer. It combines the electroactivity of polyaniline with the unique electronic and potential host-guest properties of the pyrrole moiety. The resulting polymer, poly(this compound), is expected to exhibit a complex surface chemistry, offering multiple sites for molecular interaction. This can be both an advantage for achieving high sensitivity and a challenge in ensuring selectivity.
The Anticipated Sensing Mechanism and Potential for Cross-Reactivity
The sensing mechanism of a poly(this compound) electrode is predicated on the modulation of its conductivity and electrochemical properties upon interaction with an analyte. The lone pair of electrons on the aniline's nitrogen atom and the π-electron system of the pyrrole ring are the primary sites for electrochemical activity.[1][2] Analytes can interact with the polymer backbone through various mechanisms, including:
-
Redox Reactions: The polymer can be oxidized or reduced, and this process can be catalyzed or inhibited by the presence of the analyte.
-
Acid-Base Interactions: The nitrogen atoms in the polymer backbone can be protonated or deprotonated, affecting the polymer's doping state and conductivity.
-
Host-Guest Interactions: The pyrrole ring can potentially form hydrogen bonds or engage in π-π stacking with certain analytes.
Given these interaction modes, a sensor based on poly(this compound) is likely to be susceptible to cross-reactivity from molecules that share structural or electronic similarities with the target analyte. For instance, if the target is a specific aromatic amine, other aromatic amines with similar pKa values or redox potentials could interfere. Similarly, if the sensor is designed to detect a particular anion through hydrogen bonding with the pyrrole N-H group, other anions with similar charge densities and geometries could compete for the binding sites.
A Rigorous Protocol for Evaluating Cross-Reactivity
To ensure the trustworthiness of any sensor, a self-validating system for assessing its performance is crucial. The following is a detailed, step-by-step protocol for evaluating the cross-reactivity of a this compound-based electrochemical sensor. This protocol is designed to be comprehensive and can be adapted to various electrochemical techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and electrochemical impedance spectroscopy (EIS).
Experimental Workflow for Cross-Reactivity Assessment
Caption: Workflow for evaluating the cross-reactivity of an electrochemical sensor.
Step-by-Step Methodology
1. Materials and Reagents:
-
Working Electrode (e.g., Glassy Carbon Electrode, Screen-Printed Electrode)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
This compound monomer
-
Supporting Electrolyte (e.g., Phosphate buffered saline, PBS)
-
Target Analyte
-
A selection of potential interfering species (structurally related and unrelated to the analyte)
2. Sensor Fabrication (Electropolymerization):
-
Prepare a solution of the this compound monomer in a suitable solvent and supporting electrolyte.
-
Immerse the electrodes in the monomer solution.
-
Apply a potential cycling or constant potential to the working electrode to electropolymerize the monomer onto its surface. The number of cycles or the polymerization time will determine the thickness of the polymer film.[3]
-
After polymerization, rinse the modified electrode thoroughly with the supporting electrolyte to remove any unreacted monomer.
3. Electrochemical Characterization and Calibration:
-
Record the electrochemical response (e.g., CV or DPV) of the modified electrode in the supporting electrolyte to establish a baseline.
-
Prepare a series of standard solutions of the target analyte in the supporting electrolyte.
-
Record the sensor's response to each concentration of the target analyte.
-
Construct a calibration curve by plotting the signal response (e.g., peak current) against the analyte concentration.
-
From the calibration curve, determine the sensor's sensitivity (slope of the linear range) and the limit of detection (LOD).[4]
4. Cross-Reactivity Assessment:
-
Individual Interferent Response:
-
Prepare solutions of each potential interfering species at a concentration typically 10 to 100 times higher than the target analyte's concentration.
-
Record the sensor's response to each of these solutions individually. A significant response indicates cross-reactivity.
-
-
Mixed Solution Response:
-
Prepare a solution containing a known concentration of the target analyte and a known (and higher) concentration of an interfering species.
-
Record the sensor's response to this mixed solution.
-
Compare the signal obtained in the mixed solution to the signal from the target analyte alone. An increase or decrease in the signal indicates an interference effect.
-
-
Calculation of Selectivity Coefficient (Potentiometric Sensors): For potentiometric sensors, the selectivity coefficient (kA,B) can be calculated using the fixed interference method, based on the Nikolsky-Eisenman equation. While this is for potentiometric sensors, a similar comparative ratio can be derived for amperometric sensors.
-
Calculation of Interference Effect (Amperometric Sensors): The percentage of interference can be calculated as: % Interference = [(Signal in mixed solution - Signal of analyte alone) / Signal of analyte alone] * 100
Comparative Performance Analysis
While specific data for poly(this compound) is not yet widely available, we can infer its potential performance by comparing it to sensors based on its constituent building blocks: polyaniline and polypyrrole, as well as their derivatives. The following tables summarize the performance of various related conducting polymer-based sensors, providing a benchmark for what can be expected.
Table 1: Performance Comparison of Polyaniline-Based Sensors for Heavy Metal Detection
| Sensor Material | Target Analyte | Limit of Detection (LOD) | Key Interferents Studied | Reference |
| Self-doped Polyaniline | Pb(II) | 1.0 nM | Cd(II), Cu(II), Zn(II) | [5] |
| Poly(aniline-N-phenylglycine) & Graphene Oxide Composite | Cd(II) | Not specified | As(V), Cr(VI), Cu(II), Na(I), Mg(II), Al(III), K(I), Sr(II), Mn(II), Fe(III), Fe(II), Zn(II) | [6] |
| Ion Imprinted Polyaniline on Bismuth Modified Carbon Paste Electrode | Ni(II) | 0.00482 µM | Cd(II), Co(II), Cu(II), Zn(II) (at 1000-fold higher concentration) | [7] |
Table 2: Performance Comparison of Polypyrrole-Based Sensors for Various Analytes
| Sensor Material | Target Analyte | Limit of Detection (LOD) | Key Interferents Studied | Reference |
| Polypyrrole/Graphene Oxide Nanostructure | Cadmium | Not specified | Lead, Mercury, Copper | [8] |
| Amine-functionalized Polypyrrole | Not applicable (cell adhesion) | Not applicable | Not applicable | [9][10] |
| Polypyrrole Nanocomposites | Hydrogen Peroxide | 8.3 x 10-10 M | Not specified | [1] |
Signaling Pathway and Cross-Reactivity Mechanism
The interaction of an analyte or an interferent with the poly(this compound) surface initiates a cascade of events that ultimately leads to a change in the measured electrical signal.
Caption: Generalized signaling pathway for a poly(this compound) sensor, illustrating the point of interference.
Cross-reactivity occurs at the initial molecular interaction stage. An interfering molecule, due to its structural or electronic similarity to the target analyte, can also induce changes in the polymer's properties, leading to a false or altered signal. For example, a molecule with a similar redox potential to the target analyte can be electrochemically active at the sensor surface, contributing to the measured current.
Mitigating Cross-Reactivity: Strategies and Future Directions
While inherent cross-reactivity can be a challenge, several strategies can be employed to enhance the selectivity of this compound-based sensors:
-
Molecular Imprinting: Creating molecularly imprinted polymers (MIPs) by polymerizing the this compound monomer in the presence of the target analyte can generate specific recognition sites, significantly improving selectivity.[4][11]
-
Surface Modification: Functionalizing the polymer with specific recognition elements such as aptamers, antibodies, or enzymes can introduce a high degree of specificity.[12]
-
Optimizing Operating Conditions: Adjusting the pH of the supporting electrolyte or the applied potential can help to minimize the response from certain interferents.
-
Sensor Arrays: Utilizing an array of sensors with slightly different cross-reactivity profiles, coupled with pattern recognition algorithms, can enable the deconvolution of signals from a complex mixture of analytes.
Conclusion
Sensors based on this compound hold considerable promise due to the versatile chemical and electronic properties of this novel conducting polymer. However, a thorough understanding and rigorous evaluation of their cross-reactivity are essential for their successful application in real-world analytical scenarios. The protocols and comparative data presented in this guide provide a framework for researchers to systematically assess the selectivity of these sensors and to develop strategies to mitigate interference. By embracing a proactive approach to characterizing cross-reactivity, the scientific community can unlock the full potential of this exciting new class of sensing materials.
References
- Electrochemical Sensor Based on Self-doped Polyaniline with Guest-induced Binding Sites for Detection of Lead(II) Ion. (2019). International Journal of Electrochemical Science. [URL not available]
- Dutta, K., & Panda, S. (2018). Interference Analysis for Electrochemical Heavy Metal Ion Sensors in Terms of Stripping Current, Barrier Width and Adsorption. Journal of The Electrochemical Society, 165(13), B644–B652.
- Highly selective electrochemical sensing based on electropolymerized ion imprinted polyaniline (IIPANI) on a bismuth modified carbon paste electrode (CPE-Bi) for monitoring Nickel(ii) in river water. (2022). RSC Advances, 12(46), 30037-30046.
- Development of an electrochemical sensor based on aniline, N-phenylglycine, graphene oxide and p-tertbutyl-calix-[13]-arene for trace detection of uranium ion from water. (2021). Journal of the Iranian Chemical Society.
- Polyaniline modified electrodes for detection of dyes. (2011). Synthetic Metals, 161(15-16), 1643-1649.
- Polyanilines Modified Electrodes to be Assayed as Halides Sensors. (2020).
- A Review on Impedimetric and Voltammetric Analysis Based on Polypyrrole Conducting Polymers for Electrochemical Sensing Applic
- Modified Electrodes Used for Electrochemical Detection of Metal Ions in Environmental Analysis. (2013). International Journal of Molecular Sciences, 14(11), 22393–22414.
- Development of a New Electrochemical Sensor Based on Mag-MIP Selective Toward Amoxicillin in Different Samples. (2021). Frontiers in Chemistry, 9, 648589.
- Chemical Reactivity of Polypyrrole and Its Relevance to Polypyrrole Based Electrochemical Sensors. (2011). Electroanalysis, 23(7), 1541-1553.
- Chemical sensors based on N-substituted polyaniline derivatives: reactivity and adsorption studies via electronic structure calculations. (2018). Journal of Molecular Modeling, 24(10), 282.
- Application of Polypyrrole-Based Electrochemical Biosensor for the Early Diagnosis of Colorectal Cancer. (2023). Cancers, 15(4), 1113.
- Quantifying Interferent Effects on Molecularly Imprinted Polymer Sensors for Per- and Polyfluoroalkyl Substances (PFAS). (2020). Analytical Chemistry, 92(15), 10468–10475.
- Potentiodynamic Fabrication of Aromatic Diamine Linkers on Electrochemically Reduced Graphene Oxide Surface for Environmental Pollutant Nitrobenzene Monitoring. (2023). Chemosensors, 11(7), 379.
- Chemically Synthesize Nanostructure Polypyrrole Derivatives and Fabrication of Gas Sensor Based on Synthesized Polymers. (2016).
- Preparing Conducting Polymers for Sensing Applic
- Recent Advances in Electrochemical Sensors for the Detection of Anti-Inflammatory and Antibiotic Drugs: A Comprehensive Review. (2024). Biosensors, 14(1), 25.
- Pyrrole-Based Anion Sensors, Part II: Fluorescence, Luminescence, and Electrochemical Sensors. (2010). Topics in Heterocyclic Chemistry, 23, 137-178.
- Conducting Polymers in Amperometric Sensors: A State of the Art over the Last 15 Years with a Focus on Polypyrrole-, Polythiophene-, and Poly(3,4-ethylenedioxythiophene)-Based Materials. (2021). Polymers, 13(16), 2764.
- Synthesis and gas sensing properties of poly[tetra(pyrrol-1-yl)silane]. (1996).
- Conducting Polymers-Based Gas Sensors: Principles, Materials, and Applic
- Amine-functionalized polypyrrole: inherently cell adhesive conducting polymer. (2012).
- Electrochemical Sensors Based on Organic Conjugated Polymers. (2014). Journal of The Electrochemical Society, 161(4), B3029-B3041.
- Synthesis of a Functionalized Polypyrrole Coated Electrotextile for Use in Biosensors. (2016). Sensors, 16(11), 1850.
- Polypyrrole/α-Fe2O3 Hybrids for Enhanced Electrochemical Sensing Performance towards Uric Acid. (2024). Polymers, 16(4), 518.
- Survey of Conductive Polymers for the Fabrication of Conformation Switching Nucleic Acid-Based Electrochemical Biosensors. (2023). ACS Sensors, 8(3), 1184–1192.
- Current Trends in Sensors Based on Conducting Polymer Nanomaterials. (2015). Polymers, 7(3), 345–377.
- Synthesis and characterization of poly(pyrrole-co-aniline) copolymer using atmospheric pressure plasma polymerization. (2024).
- Amine-functionalized polypyrrole: Inherently cell adhesive conducting polymer. (2012).
- Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021). RSC Advances, 11(36), 22353-22362.
- Electrochemical (Bio)Sensors for Toxins, Foodborne Pathogens, Pesticides, and Antibiotics Detection: Recent Advances and Challenges in Food Analysis. (2023). Foods, 12(15), 2901.
- Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021).
- Recent Advances in Electrochemical Sensors for the Detection of Biomolecules and Whole Cells. (2021). Biosensors, 11(8), 265.
- Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021). RSC Publishing.
- Comparison of different electrochemical sensor proposed for the determination of pH. (2021).
- Comparison of performances of different electrochemical sensors for hydrogen peroxide. (2012).
- Ferrocene-Functionalized 4-(2,5-Di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline: A Novel Design in Conducting Polymer-Based Electrochemical Biosensors. (2017). Sensors, 17(10), 2315.
- Ferrocene-Functionalized 4-(2,5-Di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline: A Novel Design in Conducting Polymer-Based Electrochemical Biosensors. (2017).
- Improving the Sensitivity of Fipronil Electrochemical Detection with Imprinted Polymers Polyaniline Modified of Nano FeO.TiO2. (2025). Biointerface Research in Applied Chemistry.
- Sensitive Electrochemical Detection of Bioactive Molecules (Hydrogen Peroxide, Glucose, Dopamine) with Perovskites-Based Sensors. (2022). Chemosensors, 10(9), 356.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Electrochemical Sensors Based on Organic Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparing Conducting Polymers for Sensing Applications : NextGen Protocols [nextgen-protocols.org]
- 4. Frontiers | Development of a New Electrochemical Sensor Based on Mag-MIP Selective Toward Amoxicillin in Different Samples [frontiersin.org]
- 5. electrochemsci.org [electrochemsci.org]
- 6. researchgate.net [researchgate.net]
- 7. Highly selective electrochemical sensing based on electropolymerized ion imprinted polyaniline (IIPANI) on a bismuth modified carbon paste electrode (CPE-Bi) for monitoring Nickel(ii) in river water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. A Review on Impedimetric and Voltammetric Analysis Based on Polypyrrole Conducting Polymers for Electrochemical Sensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amine-functionalized polypyrrole: inherently cell adhesive conducting polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amine-functionalized polypyrrole: Inherently cell adhesive conducting polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantifying Interferent Effects on Molecularly Imprinted Polymer Sensors for Per- and Polyfluoroalkyl Substances (PFAS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Advances in Electrochemical Sensors for the Detection of Anti-Inflammatory and Antibiotic Drugs: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Theoretical and Experimental Properties of 3-(1H-pyrrol-1-yl)aniline for Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, a profound understanding of a molecule's structural and electronic landscape is paramount. This guide provides an in-depth technical comparison of the theoretical and experimental properties of 3-(1H-pyrrol-1-yl)aniline, a heterocyclic compound of growing interest. By juxtaposing computational predictions with empirical data, we aim to offer a comprehensive resource that informs synthetic strategies, elucidates structure-activity relationships (SAR), and accelerates the drug discovery pipeline.
The this compound scaffold, combining the electron-rich pyrrole ring with the versatile aniline moiety, represents a privileged structure in medicinal chemistry. The meta-substitution pattern of the aniline ring offers a unique vector for molecular exploration, influencing solubility, metabolic stability, and target engagement in ways distinct from its ortho- and para-isomers. This guide will delve into the nuances of this specific isomer, providing a critical analysis of its synthesis, and its predicted and observed characteristics.
I. Synthesis of this compound: The Clauson-Kaas Approach
The construction of the N-aryl pyrrole linkage is efficiently achieved through the Clauson-Kaas reaction, a classic and reliable method for synthesizing N-substituted pyrroles.[1][2] This acid-catalyzed condensation reaction between a primary amine and a 2,5-dialkoxytetrahydrofuran is highly adaptable for creating a library of pyrrole-containing compounds.
Experimental Protocol: Clauson-Kaas Synthesis
A plausible and efficient route to this compound begins with the reaction of 3-nitroaniline with 2,5-dimethoxytetrahydrofuran, followed by the reduction of the nitro group. This two-step sequence is advantageous as it avoids potential side reactions associated with the free amine during the pyrrole ring formation.
Step 1: Synthesis of 1-(3-nitrophenyl)-1H-pyrrole
-
To a solution of 3-nitroaniline (1.38 g, 10 mmol) in glacial acetic acid (50 mL), add 2,5-dimethoxytetrahydrofuran (1.32 g, 10 mmol).
-
Heat the reaction mixture to reflux (approximately 120 °C) with vigorous stirring for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and pour it into 150 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 1-(3-nitrophenyl)-1H-pyrrole, which can be purified by column chromatography on silica gel.
Step 2: Reduction to this compound
-
Dissolve the purified 1-(3-nitrophenyl)-1H-pyrrole (1.88 g, 10 mmol) in ethanol (100 mL).
-
Add iron powder (3.35 g, 60 mmol) and a solution of ammonium chloride (0.53 g, 10 mmol) in water (20 mL).
-
Heat the mixture to reflux for 4 hours, monitoring the reaction by TLC.
-
After cooling, filter the reaction mixture through a pad of Celite to remove the iron salts, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate and concentrate to afford the desired this compound.[1]
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-(1H-pyrrol-1-yl)aniline
As laboratory professionals dedicated to advancing science, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research. This guide provides a detailed protocol for the safe handling and disposal of 3-(1H-pyrrol-1-yl)aniline (CAS No. 89353-42-4), moving beyond simple procedural steps to explain the critical reasoning that underpins these best practices.
Our objective is to create a self-validating system of safety, where a clear understanding of the chemical's hazards informs every action, from personal protective equipment (PPE) selection to the final waste handoff.
Hazard Assessment: Understanding the Risk Profile
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is known to cause skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3).[1] However, as an aniline derivative, we must also consider the potential hazards associated with the parent aniline compound, which is toxic if swallowed, inhaled, or in contact with skin, a suspected carcinogen and mutagen, and very toxic to aquatic life.[2][3][4][5] This precautionary approach ensures the highest level of safety.
The primary routes of exposure are inhalation, skin absorption, and eye contact.[6][7] Therefore, all handling and disposal procedures must be designed to rigorously prevent these exposures.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is your first and most critical line of defense. The level of protection must match the specific handling task.
| Task | Minimum PPE Requirement | Rationale |
| Routine Handling (e.g., weighing, preparing solutions) | ANSI-rated chemical splash goggles, fully-buttoned lab coat, and appropriate gloves (see below). | Protects against accidental splashes and contact with skin and eyes. |
| Waste Consolidation & Handling | Chemical splash goggles, lab coat, and heavy-duty gloves such as butyl rubber or Viton®. | Aniline and its derivatives can be rapidly absorbed through the skin; standard nitrile gloves are not recommended for prolonged contact or immersion.[8] |
| Spill Cleanup | Chemical splash goggles, lab coat, butyl rubber or Viton® gloves. A respirator with an appropriate organic vapor cartridge may be necessary depending on the spill size and ventilation. | Provides protection against higher concentrations of dust or vapors during cleanup. Respirator use requires prior medical clearance and fit-testing.[8] |
Waste Characterization and Segregation: The Foundation of Safe Disposal
Under the Resource Conservation and Recovery Act (RCRA), chemical waste is regulated from its point of generation.[9] this compound waste must be managed as hazardous waste due to its irritant and toxic properties.
Core Principles:
-
No Drain Disposal: This chemical must never be disposed of down the drain.[2][8][10] Its aniline structure suggests high aquatic toxicity, which can damage ecosystems and wastewater treatment processes.[2][6]
-
No General Trash Disposal: Disposal in the regular trash is strictly prohibited and illegal.[9]
-
Segregation is Key: Do not mix this waste with other chemical waste streams unless you have confirmed compatibility. Anilines are incompatible with strong oxidizing agents (e.g., nitric acid, perchlorates) and certain metals.[1][4] Mixing incompatible chemicals can lead to violent reactions, fire, or the release of toxic gases.[11]
Step-by-Step Disposal Protocol for Laboratory-Generated Waste
This protocol applies to unused or expired reagents, reaction residues, and materials contaminated with this compound.
Step 1: Select the Appropriate Waste Container
-
Container Material: Use a chemically compatible container, typically high-density polyethylene (HDPE) or glass, with a secure, screw-top lid.[11] The container must be in good condition, free of cracks or deterioration.[9]
-
Headspace: Do not fill the container completely. Always leave at least 10% headspace (or a one-inch gap) to allow for vapor expansion.[11]
Step 2: Proper Labeling
Accurate labeling is a critical safety and compliance requirement. Your institution's Environmental Health & Safety (EH&S) department will provide specific labels, which must include:
-
The words "Hazardous Waste" .[11]
-
The full, unabbreviated chemical name: "this compound" .
-
An accurate list of all constituents in the container, including solvents, with their approximate percentages.[11]
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The accumulation start date (the date the first drop of waste enters the container).
-
The name of the principal investigator and the laboratory location (building and room number).[11]
Step 3: Accumulate Waste in a Satellite Accumulation Area (SAA)
The designated SAA is a location at or near the point of waste generation and under the control of laboratory personnel.[10][11]
-
Location: Store the waste container in your lab's designated SAA, which should be clearly marked.
-
Secondary Containment: Place the waste container inside a larger, chemically resistant tub or tray to contain any potential leaks.
-
Keep Containers Closed: Waste containers must be securely capped at all times, except when actively adding waste.[10][11]
Step 4: Arrange for Disposal
Once the waste container is full or you have reached the accumulation time limit set by your institution (often 6-12 months for academic labs), contact your EH&S department to schedule a waste pickup.[10][12] Do not allow waste to accumulate beyond these limits.
Emergency Protocol: Spill Management
Accidents happen. A prepared response is essential to mitigate the risk.
For Small, Contained Spills (<100 mL of solution or a few grams of solid):
-
Alert & Isolate: Alert personnel in the immediate area. Ensure the spill is not near an ignition source.
-
Don Appropriate PPE: At a minimum, wear chemical splash goggles, a lab coat, and double gloves (nitrile base layer with butyl rubber or Viton® outer glove).
-
Contain & Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.[1] Label it as "Spill Debris containing this compound."
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Wash Thoroughly: After cleanup is complete and PPE is removed, wash your hands and any exposed skin thoroughly.
For Large Spills or Spills Outside a Fume Hood:
-
EVACUATE: Immediately evacuate the laboratory.
-
ALERT: Notify your colleagues, close the laboratory doors, and alert your supervisor.
-
CALL FOR HELP: Contact your institution's emergency response line or EH&S department immediately. If there is a fire or medical emergency, call 911.[8]
-
Do not attempt to clean up a large spill yourself. Wait for trained emergency responders.
Disposal Decision Workflow
The following diagram outlines the critical decision points in the waste management process for this compound.
Caption: Decision workflow for proper handling and disposal of this compound waste.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Fisher Scientific. (2023, September 5). Safety Data Sheet: this compound.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
- AK Scientific, Inc. Safety Data Sheet: 3-Chloro-4-(1H-pyrrol-1-yl)aniline.
- TCI Chemicals. (2025, January 10). Safety Data Sheet: 2-(1H-Pyrrol-1-yl)aniline.
- Echemi. (2025, July 18). Aniline: Applications, Hazards, and Safety Guide in Industrial Use.
- Sigma-Aldrich. (2025, May 20). Safety Data Sheet: Aniline.
- New Jersey Department of Health. Hazardous Substance Fact Sheet: Aniline.
- Washington State University. SOP Template: Aniline.
- Sigma-Aldrich. (2018, October 12). Safety Data Sheet: Aniline.
- Flinn Scientific, Inc. (2016, October 19). Safety Data Sheet: Aniline.
- Pentachemicals. (2025, April 8). Safety Data Sheet: Aniline.
Sources
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. geneseo.edu [geneseo.edu]
- 4. archpdfs.lps.org [archpdfs.lps.org]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. echemi.com [echemi.com]
- 7. nj.gov [nj.gov]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. epa.gov [epa.gov]
A Researcher's Guide to Personal Protective Equipment for Handling 3-(1H-pyrrol-1-yl)aniline
As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 3-(1H-pyrrol-1-yl)aniline demands a profound respect for safety. This guide moves beyond mere compliance, offering a deep dive into the why behind the selection and use of Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that your focus remains on innovation, underpinned by an unwavering commitment to personal and environmental protection.
Understanding the Hazard: Why this compound Demands Respect
This compound is classified as a hazardous chemical, primarily causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] As an aromatic amine, it belongs to a class of compounds known for their potential for skin absorption and systemic toxicity. While specific toxicological data for this compound is limited, the precautionary principle dictates that we handle it with the same caution as its better-studied relatives, such as aniline. Aniline is known to be toxic if swallowed, inhaled, or in contact with skin, and is a suspected carcinogen.[2][3] Therefore, a multi-layered PPE strategy is not just recommended; it is essential.
The Core of Protection: A Multi-Faceted PPE Approach
A robust PPE plan for handling this compound involves protection for the skin, eyes, and respiratory system. The following sections provide a detailed breakdown of the necessary equipment and the rationale for its use.
Direct contact with this compound can cause significant skin irritation.[1] Furthermore, the potential for absorption through the skin necessitates the use of appropriate gloves and protective clothing.
Gloves: A Critical Choice
Not all gloves are created equal when it comes to chemical resistance. The choice of glove material is paramount. While nitrile gloves are common in laboratory settings, they offer poor resistance to aromatic amines and should only be considered for incidental splash protection, with immediate replacement upon contact.[2][4] For handling this compound, more robust materials are required.
| Glove Material | Chemical Resistance to Aniline/Aromatic Amines | Breakthrough Time | Recommendation |
| Butyl Rubber | Excellent | > 8 hours | Recommended for prolonged handling |
| Viton™ | Excellent | > 8 hours | Recommended for prolonged handling |
| Neoprene | Good | > 4 hours | Suitable for moderate-duration tasks |
| Nitrile | Poor to Fair | < 15 minutes | Not recommended for direct handling; for splash protection only |
| Natural Rubber (Latex) | Poor | < 1 hour | Not Recommended |
This table is a synthesis of data from multiple sources.[5][6][7][8][9] Always consult the glove manufacturer's specific chemical resistance data.
Operational Plan for Glove Use:
-
Selection: For any task involving direct handling or significant splash risk, select butyl rubber or Viton™ gloves.
-
Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.
-
Donning: Ensure hands are clean and dry before donning gloves.
-
Doffing: To prevent self-contamination, use a proper removal technique (e.g., glove-to-glove, then skin-to-skin) without touching the outer surface of the glove with bare skin.
-
Disposal: Dispose of used gloves in a designated hazardous waste container.[10]
Protective Clothing:
A standard cotton lab coat is insufficient. A chemically resistant lab coat or apron over your personal clothing is necessary. For tasks with a higher risk of splashing, a disposable chemical-resistant suit (e.g., Tyvek®) should be worn.[11] All protective clothing should be removed before leaving the laboratory.
This compound is a serious eye irritant.[1] Therefore, robust eye and face protection is non-negotiable.
-
Safety Goggles: At a minimum, chemical splash goggles that form a seal around the eyes are required. Standard safety glasses do not provide adequate protection from splashes.[12]
-
Face Shield: When handling larger quantities (>50g) or when there is a significant risk of splashing, a face shield should be worn in conjunction with safety goggles.[12]
Immediate Action in Case of Eye Contact:
If eye contact occurs, immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] An eyewash station must be readily accessible in the work area.
This compound may cause respiratory irritation.[1] Since there is no established OSHA Permissible Exposure Limit (PEL) for this compound, a conservative approach to respiratory protection is mandated.[11][13] All handling of this chemical that could generate dust or aerosols must be conducted in a certified chemical fume hood.
When Respiratory Protection is Necessary:
In the event of a spill outside of a fume hood or if engineering controls are not feasible, respiratory protection is required.
Selection Process:
-
Hazard Assessment: Given the lack of a PEL and the potential for respiratory irritation, any airborne concentration should be considered hazardous.
-
Respirator Choice: A NIOSH-approved air-purifying respirator with organic vapor cartridges is the minimum requirement. For higher concentrations or in emergency situations, a supplied-air respirator or a self-contained breathing apparatus (SCBA) should be used.[14][15]
-
Fit Testing: A qualitative or quantitative fit test is required for all tight-fitting respirators to ensure a proper seal.
-
Medical Evaluation: Personnel required to wear respirators must undergo a medical evaluation to ensure they are physically capable of doing so.[3]
Operational and Disposal Plans
A comprehensive safety strategy extends beyond PPE to include detailed operational and disposal plans.
Step-by-Step Handling Protocol
The following workflow ensures a systematic and safe approach to handling this compound.
Caption: Decision tree for the proper segregation and disposal of contaminated materials.
By integrating these detailed PPE, handling, and disposal protocols into your daily laboratory practices, you build a resilient safety culture. This proactive approach not only protects you and your colleagues but also upholds the integrity of your research.
References
- University of Colorado Colorado Springs. (n.d.). Glove Selection. [Link]
- Occupational Safety and Health Administration. (n.d.).
- University of California, Los Angeles. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. [Link]
- Occupational Safety and Health Administration. (2018). Enforcement Policy for Respiratory Hazards Not Covered by OSHA Permissible Exposure Limits. [Link]
- Public Health England. (2019). Aniline: Incident management. [Link]
- Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals.
- International Protective Gowns. (2023).
- Modern Casting. (2018).
- SKC Inc. (2024). SDS 2002 - Aromatic Amine Cleaning Developing Solution. [Link]
- Safeopedia. (2024). Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. [Link]
- Centers for Disease Control and Prevention. (n.d.). Aniline - IDLH.
- Centers for Disease Control and Prevention. (1989). 1988 OSHA PEL Project - Aniline.
- New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Aniline. [Link]
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). [Link]
- University of Pennsylvania. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
- Quad City Safety. (n.d.). Chemical Glove Selection Guide: Find the Perfect Protection. [Link]
- KPA. (2024). Choosing the Right Respirator: Understanding OSHA Guidelines. [Link]
- All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. [Link]
- University of Washington. (n.d.). Aniline. Environmental Health & Safety. [Link]
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
- ACS Publications. (2023).
- Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. [Link]
Sources
- 1. galenenterprise.net [galenenterprise.net]
- 2. gloves.com [gloves.com]
- 3. Forgotten Safety Regulations: Respiratory Protection | Modern Casting [moderncasting.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. dess.uccs.edu [dess.uccs.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. safeopedia.com [safeopedia.com]
- 8. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 9. glovesbyweb.com [glovesbyweb.com]
- 10. nswai.org [nswai.org]
- 11. Federal & State Regulations | Must respirators be worn for chemicals that do not have PELs? | J. J. Keller® Compliance Network [jjkellercompliancenetwork.com]
- 12. ANILINE | Occupational Safety and Health Administration [osha.gov]
- 13. Enforcement Policy for Respiratory Hazards Not Covered by OSHA Permissible Exposure Limits | Occupational Safety and Health Administration [osha.gov]
- 14. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 15. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
